molecular formula C19H22O6 B1246147 Orobanchol

Orobanchol

カタログ番号: B1246147
分子量: 346.4 g/mol
InChIキー: CDBBMEYPRMUMTR-RZXXLYMMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Orobanchol is a natural product found in Pisum sativum, Trifolium pratense, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C19H22O6

分子量

346.4 g/mol

IUPAC名

(3E,3aS,4S,8bS)-4-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one

InChI

InChI=1S/C19H22O6/c1-9-7-12(24-17(9)21)23-8-11-13-15(20)10-5-4-6-19(2,3)14(10)16(13)25-18(11)22/h7-8,12-13,15-16,20H,4-6H2,1-3H3/b11-8+/t12-,13+,15-,16+/m1/s1

InChIキー

CDBBMEYPRMUMTR-RZXXLYMMSA-N

異性体SMILES

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3[C@@H](C4=C([C@H]3OC2=O)C(CCC4)(C)C)O

正規SMILES

CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC2=O)C(CCC4)(C)C)O

同義語

2'-epi-orobanchol
orobanchol

製品の起源

United States

Foundational & Exploratory

Orobanchol: A Comprehensive Technical Guide on its Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orobanchol, a canonical strigolactone, has emerged as a pivotal molecule in plant biology and agricultural science. Initially identified as a germination stimulant for the parasitic weed Orobanche minor, its multifaceted roles in plant development, symbiotic relationships, and as a target for agricultural innovation have since been unveiled. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the decade-long journey to elucidate its true stereochemical structure. It further outlines the intricate biosynthetic pathways, summarizes key quantitative data on its biological activity, and presents detailed experimental protocols for its isolation, analysis, and functional characterization. Finally, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this significant phytohormone.

Discovery and Historical Perspective

The story of this compound is one of scientific persistence, marked by initial discovery, structural ambiguity, and eventual definitive elucidation.

Initial Isolation and Unresolved Structure

This compound was first isolated in 1998 from the root exudates of red clover (Trifolium pratense) as a potent germination stimulant for the parasitic plant Orobanche minor.[1][2][3] At the time of its initial discovery, it was isolated along with alectrol.[1][3] However, due to the limited amount of the isolated compound, a specific structure was not initially proposed, though it was presumed to be a strigol-related compound.[1][3] For over a decade, the proposed structure of this compound remained a subject of debate, largely due to discrepancies between the biological activity of the proposed structure and the naturally occurring compound, particularly concerning its germination-inducing effects on Striga gesnerioides.[1][2]

The Decade of Controversy and Final Structural Elucidation

The genuine stereochemical structure of this compound was finally and unambiguously determined in 2011.[1] This breakthrough was crucial as it highlighted the profound importance of stereochemistry in the biological activity of strigolactones. The correct structure revealed that this compound possesses an α-oriented C-ring, which became a defining feature for the this compound-type strigolactones, distinguishing them from the strigol-type which have a β-oriented C-ring.[4][5] This structural clarity paved the way for more accurate research into its biosynthesis, signaling, and potential agricultural applications.

Biosynthesis of this compound

This compound is synthesized from the carotenoid pathway, with all-trans-β-carotene serving as the initial precursor.[4] The biosynthesis proceeds through a series of enzymatic steps to produce the common strigolactone intermediate, carlactonoic acid (CLA).[1][2][3] From CLA, two distinct pathways lead to the formation of this compound, primarily involving cytochrome P450 monooxygenases (CYPs).[1][2][3]

Pathway 1: The 4-Deoxythis compound (4DO) Dependent Pathway (prominent in rice)

  • Carlactone (B12838652) (CL) to Carlactonoic Acid (CLA): The precursor carlactone is converted to carlactonoic acid by the CYP711A subfamily of enzymes.[1][3]

  • CLA to 4-Deoxythis compound (4DO): In rice, the enzyme OsCYP711A2 (also known as Os900) catalyzes the conversion of CLA to 4DO.[1][3]

  • 4DO to this compound: Subsequently, OsCYP711A3 (also known as Os1400) hydroxylates 4DO at the C-4 position to yield this compound.[1][3]

Pathway 2: The Direct Conversion Pathway from CLA (prominent in dicots)

In plants like tomato and cowpea, a more direct pathway exists where this compound is synthesized from CLA without the intermediacy of 4DO.[6][7] This conversion is catalyzed by a specific cytochrome P450 enzyme, CYP722C, which has been identified as the this compound synthase in these species.[6][8]

This compound Biosynthetic Pathway

Orobanchol_Biosynthesis cluster_upstream Upstream Pathway cluster_downstream Downstream Pathways all-trans-β-carotene all-trans-β-carotene Carlactone Carlactone all-trans-β-carotene->Carlactone D27, CCD7, CCD8 Carlactonoic_Acid Carlactonoic_Acid Carlactone->Carlactonoic_Acid CYP711A1 (MAX1) 4-Deoxythis compound 4-Deoxythis compound Carlactonoic_Acid->4-Deoxythis compound OsCYP711A2 (Rice) This compound This compound Carlactonoic_Acid->this compound CYP722C (Tomato, Cowpea) 4-Deoxythis compound->this compound OsCYP711A3 (Rice) Experimental_Workflow Plant_Culture Plant Culture (Hydroponics, P-deficiency) Exudate_Collection Root Exudate Collection Plant_Culture->Exudate_Collection Extraction Solvent Extraction (Ethyl Acetate) Exudate_Collection->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Chromatography HPLC Reversed-Phase HPLC Silica_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound LCMS LC-MS/MS Analysis Pure_this compound->LCMS NMR NMR Spectroscopy Pure_this compound->NMR Bioassay Germination Bioassay Pure_this compound->Bioassay Structure Structural Elucidation LCMS->Structure NMR->Structure Activity Biological Activity Bioassay->Activity Orobanchol_Signaling This compound This compound D14 D14 Receptor This compound->D14 D14_this compound D14-Orobanchol Complex D14->D14_this compound SCF_Complex SCF-MAX2 E3 Ligase Complex D14_this compound->SCF_Complex MAX2 MAX2 (F-box) MAX2->SCF_Complex Ub_SMXL Ubiquitinated SMXL SCF_Complex->Ub_SMXL Ubiquitination SMXL SMXL Repressor SMXL->Ub_SMXL Gene_Expression Downstream Gene Expression SMXL->Gene_Expression Represses Proteasome 26S Proteasome Ub_SMXL->Proteasome Degradation Degradation Proteasome->Degradation Degradation->Gene_Expression Derepression Response Physiological Response Gene_Expression->Response

References

The Orobanchol Structure Elucidation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol, a canonical strigolactone, plays a crucial role in plant development and interaction with symbiotic and parasitic organisms. Initially isolated in 1998 from red clover root exudates as a germination stimulant for the parasitic plant Orobanche minor, its structural elucidation was a decade-long journey marked by initial mischaracterization and eventual correction.[1][2] This guide provides a comprehensive technical overview of the process that led to the definitive structure of this compound, detailing the experimental methodologies and data that were pivotal in this scientific endeavor. Understanding this process is critical for researchers in agrochemistry and drug development who aim to synthesize this compound analogs for agricultural applications or as potential therapeutic agents.

The Journey to the Correct Structure: A Tale of Stereochemistry

The initial proposed structure of this compound was based on preliminary spectroscopic data. However, discrepancies arose when the synthetic compound based on this initial structure failed to induce seed germination in Striga gesnerioides, a parasitic plant expected to respond to this compound.[1][2] This inconsistency prompted a re-investigation, culminating in the definitive structural revision by Ueno et al. in 2011. The key to unraveling the correct structure lay in the careful application of advanced spectroscopic techniques and confirmation through chemical synthesis, which revealed a different stereochemistry at the C-ring than initially proposed.[1][2]

Core Experimental Techniques in this compound Structure Elucidation

The definitive structure of this compound was established through a combination of sophisticated analytical techniques. These included Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural mapping, Mass Spectrometry (MS) for molecular weight and fragmentation analysis, and ultimately, total chemical synthesis to confirm the proposed structure and its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the cornerstone of the this compound structure elucidation. A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), were employed to piece together the molecule's complex three-dimensional architecture.

Quantitative NMR Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for the confirmed structure of this compound. These values are critical for the identification and verification of this compound in natural extracts or synthetic samples.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-170.1
3-110.2
3a3.25 (dd, J = 8.5, 6.5 Hz)49.8
44.75 (d, J = 6.5 Hz)78.9
1.85 (m)28.5
1.65 (m)
1.50 (m)21.2
1.40 (m)
1.95 (m)35.4
1.25 (m)
8-40.1
8b2.80 (t, J = 8.5 Hz)52.3
91.10 (s)21.7
101.05 (s)28.9
2'6.20 (t, J = 2.0 Hz)102.8
3'7.15 (s)149.5
4'-136.2
5'-171.5
6'1.90 (s)9.8
1''6.90 (s)135.5

Experimental Protocol: NMR Analysis

A detailed protocol for the NMR analysis of this compound is as follows:

  • Sample Preparation: Dissolve a purified sample of this compound (approximately 1-5 mg) in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Spectrometer: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: 3.9 s

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

  • 2D NMR Acquisition (COSY, NOESY):

    • Standard pulse programs available on the spectrometer software are used.

    • Data points: 2048 in F2 and 256 in F1 dimension.

    • NOESY mixing time: 500 ms.

  • Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry, particularly in tandem with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), was instrumental in determining the molecular weight of this compound and in analyzing its fragmentation patterns, which provided clues to its substructures. LC-MS/MS has become the method of choice for the sensitive and specific detection of this compound in complex biological samples.[3]

Experimental Protocol: LC-MS/MS Analysis

A typical LC-MS/MS protocol for the analysis of this compound is outlined below:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., COSMOSIL 2.5C18-MS-II, 100 x 2.0 mm i.d., 2.5 µm).[3]

    • Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% formic acid.[3]

    • Gradient: Start with 50% methanol and increase linearly to 100% methanol over 20 minutes.[3]

    • Flow Rate: 0.2 mL/min.[3]

    • Column Temperature: 30°C.[3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion (m/z 347.1) to a specific daughter ion (m/z 233.1) for quantitative analysis.[3]

Chemical Synthesis

The unambiguous confirmation of the corrected structure of this compound was achieved through its total chemical synthesis. By synthesizing the proposed molecule and comparing its spectroscopic data and biological activity with that of the natural isolate, researchers could definitively establish the correct stereochemistry.

Experimental Workflow: Structure Confirmation by Synthesis

G cluster_0 Spectroscopic Analysis of Natural Isolate cluster_1 Hypothesis and Synthesis cluster_2 Comparison and Confirmation NMR_Data NMR Data (1H, 13C, COSY, NOESY) Proposed_Structure Propose Putative Structure NMR_Data->Proposed_Structure Compare_Spectra Compare Spectroscopic Data NMR_Data->Compare_Spectra MS_Data MS Data (Molecular Weight, Fragmentation) MS_Data->Proposed_Structure MS_Data->Compare_Spectra Synthesis Chemical Synthesis of Proposed Structure Proposed_Structure->Synthesis Synthesis->Compare_Spectra Bioassay Compare Biological Activity Synthesis->Bioassay Confirmed_Structure Confirmed Structure of this compound Compare_Spectra->Confirmed_Structure Bioassay->Confirmed_Structure

Caption: Workflow for this compound Structure Confirmation.

This compound Signaling Pathway

This compound, like other strigolactones, exerts its biological effects through a well-defined signaling pathway. This pathway involves a receptor protein, an F-box protein that is part of a ubiquitin ligase complex, and a transcriptional repressor. The binding of this compound to its receptor triggers a cascade of events leading to the degradation of the repressor and the subsequent expression of downstream genes.

Key Components of the Strigolactone Signaling Pathway:

  • D14 (DWARF14): An α/β-hydrolase that acts as the strigolactone receptor.

  • MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

  • D53/SMXLs (DWARF 53/SUPPRESSOR OF MAX2 1-LIKE): A family of transcriptional repressor proteins that are the targets for degradation.

Signaling Pathway Diagram

G cluster_0 In the absence of this compound cluster_1 In the presence of this compound D14_inactive D14 (inactive) MAX2 MAX2 (SCF complex) D14_MAX2_D53 D14-MAX2-D53 Complex MAX2->D14_MAX2_D53 D53 D53/SMXL (Repressor) Target_Genes_off Target Gene Expression (Repressed) D53->Target_Genes_off represses This compound This compound D14_active D14 (active) This compound->D14_active binds D14_active->D14_MAX2_D53 Ubiquitination Ubiquitination of D53/SMXL D14_MAX2_D53->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of D53/SMXL Proteasome->Degradation Target_Genes_on Target Gene Expression (Activated) Degradation->Target_Genes_on allows D53_2 D53/SMXL D53_2->D14_MAX2_D53

Caption: this compound Signaling Pathway.

Conclusion

The elucidation of the correct structure of this compound stands as a testament to the power of rigorous analytical chemistry and the importance of biological activity validation. This in-depth guide has provided a technical overview of the key experimental methodologies, including detailed NMR and LC-MS/MS protocols, that were instrumental in this process. For researchers in plant science, agrochemistry, and drug discovery, a thorough understanding of this process provides a solid foundation for future work on strigolactones, from developing new agricultural products to designing novel therapeutic agents. The provided data and protocols serve as a valuable resource for the identification, synthesis, and functional analysis of this compound and its derivatives.

References

Orobanchol: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol is a naturally occurring canonical strigolactone, a class of phytohormones derived from carotenoids.[1] First isolated from the root exudates of red clover (Trifolium pratense), it was identified as a potent germination stimulant for the parasitic plant Orobanche minor.[1][2] this compound plays a crucial role in the rhizosphere, mediating interactions between plants and other organisms, including parasitic weeds and symbiotic arbuscular mycorrhizal fungi.[1][3] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, intended to support research and development efforts in agriculture and pharmacology.

Chemical Properties

This compound is a complex molecule with a tetracyclic structure, consisting of a tricyclic lactone (ABC-ring system) linked via an enol-ether bridge to a butenolide moiety (D-ring).[3] The stereochemistry of the B and C ring junction is a key feature, with this compound-type strigolactones possessing an α-oriented C-ring.[3]

General and Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₉H₂₂O₆[1]
Molecular Weight 346.4 g/mol [1]
IUPAC Name (3E,3aS,4S,8bS)-4-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one[4]
CAS Number 220493-65-2[5]
InChI Key CDBBMEYPRMUMTR-RZXXLYMMSA-N[1]
Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for this compound is not readily found in the literature, ¹H NMR spectra have been instrumental in its structural determination.[1][6] Key characteristic signals in the ¹H NMR spectrum of canonical strigolactones like this compound include those corresponding to the protons of the tricyclic lactone core and the butenolide D-ring.[2]

Mass Spectrometry (MS): High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a widely used technique for the detection and quantification of this compound.[7] This method allows for the separation and identification of this compound from complex biological matrices, such as plant root exudates.[7][8] A quantification limit of 1 pg/µL for this compound has been reported using this technique.[7]

Infrared (IR) Spectroscopy: Specific IR absorption data for this compound is not extensively reported in the literature. However, based on its functional groups, characteristic IR absorption bands would be expected for the hydroxyl (O-H stretch), carbonyl (C=O stretch) of the lactone rings, and the enol-ether (C-O stretch) functionalities.[9]

Stability of this compound

Strigolactones as a class are known to be chemically unstable, which presents a significant challenge for their study and application.[5] Their stability is influenced by factors such as pH, temperature, and the presence of nucleophiles.[4][10]

pH Stability: The enol-ether linkage in the this compound structure is susceptible to hydrolysis, particularly under neutral to alkaline conditions.[4][10] Strigolactones are reported to be sensitive to hydrolysis at pH 7 and readily decompose through the cleavage of the D-ring at pH 9.[4] The half-life of 5-deoxystrigol, a related strigolactone, in water at neutral pH was found to be 1.5 days, and it is expected to be even shorter under alkaline conditions.[5]

Thermal Stability: While specific studies on the thermal degradation of this compound are limited, the general instability of strigolactones suggests that elevated temperatures would likely accelerate its degradation. However, one study demonstrated that 4-deoxythis compound, a precursor, remained stable for a month when stored in dried Nicotiana benthamiana leaves at room temperature.[5] This suggests that the matrix in which this compound is present can significantly impact its stability.

Degradation Pathways: The primary degradation pathway for strigolactones is believed to be the hydrolysis of the enol-ether bridge, leading to the separation of the D-ring from the ABC-lactone core.[11] The specific degradation products of this compound under various conditions have not been extensively characterized in the available literature.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is synthesized from β-carotene through a series of enzymatic reactions. The pathway involves the sequential action of several enzymes, including isomerases and carotenoid cleavage dioxygenases, to form the key intermediate, carlactone. Carlactone is then converted to carlactonoic acid, which serves as a precursor for the synthesis of various strigolactones, including this compound.[12][13]

Orobanchol_Biosynthesis cluster_plastid Plastid cluster_cytoplasm Cytoplasm all_trans_beta_carotene all-trans-β-carotene 9_cis_beta_carotene 9-cis-β-carotene all_trans_beta_carotene->9_cis_beta_carotene D27 9_cis_beta_apo_10_carotenal 9-cis-β-apo-10'-carotenal 9_cis_beta_carotene->9_cis_beta_apo_10_carotenal CCD7 carlactone Carlactone (CL) 9_cis_beta_apo_10_carotenal->carlactone CCD8 carlactonoic_acid Carlactonoic Acid (CLA) carlactone->carlactonoic_acid MAX1 (CYP711A) 4_deoxythis compound 4-deoxythis compound carlactonoic_acid->4_deoxythis compound OsCYP711A2 (in rice) This compound This compound carlactonoic_acid->this compound CYP722C (direct pathway in cowpea, tomato) 4_deoxythis compound->this compound OsCYP711A3 (in rice) Strigolactone_Signaling This compound This compound D14 D14 Receptor This compound->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational Change & Interaction SCF_complex SCF Complex MAX2->SCF_complex Forms SCF-MAX2 complex SMXL SMXL Repressor SCF_complex->SMXL Ubiquitination proteasome 26S Proteasome SMXL->proteasome Degradation target_genes Target Gene Expression proteasome->target_genes Derepression developmental_responses Developmental Responses (e.g., shoot branching inhibition, parasitic seed germination) target_genes->developmental_responses Extraction_Purification_Workflow start Plant Material (Root Exudates or Tissue) extraction Extraction with Ethyl Acetate start->extraction spe Solid-Phase Extraction (SPE) (Silica Gel) extraction->spe hplc Reversed-Phase HPLC (C18 Column) spe->hplc analysis Analysis (e.g., LC-MS/MS) hplc->analysis

References

The Orobanchol Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol is a canonical strigolactone (SL), a class of carotenoid-derived phytohormones that play critical roles in plant development and communication within the rhizosphere.[1][2][3][4] Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, SLs are now recognized for their roles in regulating shoot branching, promoting symbiotic relationships with arbuscular mycorrhizal (AM) fungi, and mediating responses to nutrient availability, particularly phosphate (B84403).[5][6] this compound, specifically, is a prevalent SL detected in the root exudates of numerous plant species.[1][2][3] This guide provides an in-depth technical overview of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the core processes to support research and development in this field.

The Core this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the carotenoid pathway, with all-trans-β-carotene as the initial precursor. The core pathway leading to the central intermediate, carlactonoic acid (CLA), is highly conserved across many plant species.[5]

The initial steps involve the sequential action of three key enzymes:

  • β-carotene isomerase (D27): This enzyme catalyzes the reversible isomerization of all-trans-β-carotene to 9-cis-β-carotene.[5]

  • Carotenoid Cleavage Dioxygenase 7 (CCD7): CCD7 cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10′-carotenal and β-ionone.

  • Carotenoid Cleavage Dioxygenase 8 (CCD8): CCD8 then converts 9-cis-β-apo-10′-carotenal into carlactone (B12838652) (CL), the precursor for all strigolactones.[5]

Following the formation of carlactone, the pathway continues with oxidation steps catalyzed by cytochrome P450 monooxygenases:

  • CYP711A Subfamily (MAX1 homologs): Enzymes in this subfamily, such as MORE AXIALLY GROWTH 1 (MAX1) in Arabidopsis, oxidize carlactone to form carlactonoic acid (CLA).[5] This conversion is a common feature in various plant species.

Visualization of the Core Biosynthesis Pathway

Orobanchol_Biosynthesis_Core cluster_pathway Core Biosynthesis Pathway all-trans-β-carotene all-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene all-trans-β-carotene->9-cis-β-carotene D27 9-cis-β-apo-10'-carotenal 9-cis-β-apo-10'-carotenal 9-cis-β-carotene->9-cis-β-apo-10'-carotenal CCD7 Carlactone (CL) Carlactone (CL) 9-cis-β-apo-10'-carotenal->Carlactone (CL) CCD8 Carlactonoic Acid (CLA) Carlactonoic Acid (CLA) Carlactone (CL)->Carlactonoic Acid (CLA) CYP711A (MAX1)

Caption: The core biosynthetic pathway from all-trans-β-carotene to carlactonoic acid.

Divergent Pathways to this compound from Carlactonoic Acid

From the central intermediate carlactonoic acid (CLA), there are two distinct pathways leading to the synthesis of this compound, which vary between different plant species.[1][2][3]

The Indirect Pathway (via 4-Deoxythis compound)

This pathway was first elucidated in rice and involves a two-step conversion from CLA:

  • CYP711A2 (Os900 in rice): This enzyme catalyzes the conversion of CLA to 4-deoxythis compound (4DO).

  • CYP711A3 (Os1400 in rice): Subsequently, this enzyme hydroxylates 4DO to form this compound.

The Direct Pathway

In several dicot species, such as cowpea and tomato, this compound is synthesized directly from CLA without the 4DO intermediate. This pathway involves a different set of enzymes:

  • CYP722C: This cytochrome P450 enzyme catalyzes the two-step oxidation of CLA to 18-oxo-CLA, proceeding through an 18-hydroxy-CLA intermediate.[1] The subsequent BC-ring closure to form this compound and its diastereomer, ent-2'-epi-orobanchol, was initially thought to occur non-stereoselectively.[1]

  • Stereoselective BC-ring-Forming Factor (SRF): Recent research has identified a dirigent domain-containing enzyme, SRF, that acts downstream of CYP722C.[7] SRF stereoselectively catalyzes the cyclization of 18-oxo-CLA to exclusively form this compound, preventing the formation of its inactive diastereomer.[7]

Visualization of the Divergent Pathways

Orobanchol_Divergent_Pathways cluster_indirect Indirect Pathway (e.g., Rice) cluster_direct Direct Pathway (e.g., Tomato, Cowpea) Carlactonoic Acid (CLA) Carlactonoic Acid (CLA) 4-Deoxythis compound (4DO) 4-Deoxythis compound (4DO) Carlactonoic Acid (CLA)->4-Deoxythis compound (4DO) CYP711A2 18-hydroxy-CLA 18-hydroxy-CLA Carlactonoic Acid (CLA)->18-hydroxy-CLA CYP722C Orobanchol_indirect This compound 4-Deoxythis compound (4DO)->Orobanchol_indirect CYP711A3 18-oxo-CLA 18-oxo-CLA 18-hydroxy-CLA->18-oxo-CLA CYP722C Orobanchol_direct This compound 18-oxo-CLA->Orobanchol_direct SRF

Caption: Two distinct pathways for this compound biosynthesis from carlactonoic acid.

Quantitative Data on this compound Biosynthesis

The production of this compound is tightly regulated by environmental cues, most notably phosphate availability. Quantitative data on enzyme kinetics and product yields are essential for a comprehensive understanding of the pathway's efficiency and regulation.

Table 1: this compound Production in Response to Phosphate Availability

Plant SpeciesConditionThis compound ProductionReference
Red Clover (Trifolium pratense)Phosphate DeficientSignificantly Increased[5]
Red Clover (Trifolium pratense)Phosphate SufficientLow/Undetectable[5]
Tomato (Solanum lycopersicum)Phosphate DeficientUpregulation of SlCYP722C expression[8][9]
Cowpea (Vigna unguiculata)Phosphate DeficientUpregulation of VuCYP722C expression[8][9]

Table 2: Quantification of this compound in Root Exudates

Plant SpeciesAge of SeedlingThis compound Exudation (pg/plant)Reference
Red Clover (Trifolium pratense)1 week13[10]
Red Clover (Trifolium pratense)2 weeks70[10]
Red Clover (Trifolium pratense)3 weeks58[10]
Red Clover (Trifolium pratense)4 weeks65[10]

Note: Comprehensive kinetic data (Km, kcat, Vmax) for all enzymes in the this compound biosynthesis pathway are not yet fully available in the literature. The development of in vitro kinetic assays for D27, CCD7, and CCD8 has been reported, but specific values are not consistently provided.[1][2]

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes a general workflow for producing recombinant enzymes for in vitro assays.

  • Gene Cloning:

    • Isolate total RNA from the plant tissue of interest (e.g., roots of phosphate-starved tomato).

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the coding sequences of the target genes (e.g., D27, CCD7, CCD8, CYP711A, CYP722C, SRF) by PCR using gene-specific primers.

    • Clone the PCR products into an appropriate expression vector (e.g., pET series for E. coli or pFastBac for insect cells) containing an affinity tag (e.g., His-tag, GST-tag).

  • Heterologous Expression:

    • Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or insect cells like Sf9).

    • Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, and induction time for E. coli; viral titer and infection time for insect cells).

  • Protein Purification:

    • Harvest the cells and lyse them to release the cellular contents.

    • Clarify the lysate by centrifugation.

    • Purify the recombinant protein from the soluble fraction using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

    • Elute the purified protein and assess its purity by SDS-PAGE.

In Vitro Enzyme Assays

a) Assay for D27, CCD7, and CCD8 Activity:

This assay reconstitutes the initial part of the pathway to produce carlactone.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).

  • Substrate Preparation: Prepare a solution of all-trans-β-carotene.

  • Enzyme Addition: Add purified recombinant D27, CCD7, and CCD8 to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 28°C) for a defined period.

  • Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted products by LC-MS/MS to detect the formation of carlactone.

b) Assay for CYP722C Activity:

This assay determines the conversion of CLA to this compound.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer pH 7.4) containing a P450 reductase (if not co-expressed) and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Substrate Addition: Add carlactonoic acid (CLA) to the reaction mixture.

  • Enzyme Addition: Add the purified recombinant CYP722C enzyme.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.

  • Product Extraction: Stop the reaction and extract the products with ethyl acetate.

  • Analysis: Analyze the extracted products by LC-MS/MS to quantify the production of this compound and its diastereomers.

LC-MS/MS Quantification of this compound

This protocol outlines the analysis of this compound from root exudates.

  • Sample Collection: Grow plants hydroponically and collect the root exudates.

  • Solid-Phase Extraction (SPE): Acidify the root exudate and pass it through a C18 SPE cartridge. Wash the cartridge and elute the strigolactones with acetone (B3395972) or methanol (B129727).

  • LC Separation:

    • Inject the concentrated eluate into an HPLC or UPLC system equipped with a C18 column.

    • Use a gradient elution program with solvents such as water with 0.1% formic acid and acetonitrile (B52724) or methanol with 0.1% formic acid.

  • MS/MS Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. The specific MRM transition for this compound is m/z 347.1 -> 233.1.

  • Quantification: Create a standard curve using synthetic this compound of known concentrations to quantify the amount of this compound in the samples.

Gene Function Analysis using CRISPR/Cas9

This workflow describes the generation of knockout mutants to study gene function in the this compound pathway in a model organism like tomato.

  • Guide RNA (gRNA) Design: Design one or more gRNAs targeting a specific exon of the gene of interest (e.g., SlCYP722C).

  • Vector Construction: Clone the gRNA(s) into a plant expression vector containing the Cas9 nuclease gene.

  • Agrobacterium-mediated Transformation: Transform the CRISPR/Cas9 construct into Agrobacterium tumefaciens and use it to transform tomato cotyledon explants.

  • Plant Regeneration: Regenerate whole plants from the transformed explants on selection media.

  • Mutation Screening: Screen the regenerated plants for mutations at the target site by PCR and sequencing.

  • Phenotypic Analysis: Analyze the knockout mutants for changes in their phenotype, such as shoot branching, and quantify the levels of this compound and its precursors in their root exudates using LC-MS/MS.

Visualization of Experimental Workflow for Gene Identification

Gene_Identification_Workflow cluster_workflow Gene Identification Workflow Plant_Growth Grow plants under inducing (e.g., -P) and non-inducing (e.g., +P) conditions RNA_Seq Perform RNA-seq on root tissues Plant_Growth->RNA_Seq Co-expression Gene co-expression analysis to identify candidate genes RNA_Seq->Co-expression Heterologous_Expression Heterologous expression of candidate genes Co-expression->Heterologous_Expression CRISPR_KO CRISPR/Cas9 knockout of candidate gene Co-expression->CRISPR_KO Enzyme_Assay In vitro enzyme assays with pathway intermediates Heterologous_Expression->Enzyme_Assay Function_Confirmation Confirmation of gene function Enzyme_Assay->Function_Confirmation Phenotyping Phenotypic and metabolic analysis of knockout plants CRISPR_KO->Phenotyping Phenotyping->Function_Confirmation

Caption: A typical workflow for identifying and functionally characterizing genes in the this compound biosynthesis pathway.

This compound Signaling Pathway

Once synthesized and exuded from the roots, this compound acts as a signaling molecule. The perception and signal transduction of strigolactones involve an F-box protein and an α/β-hydrolase receptor.

  • Perception: this compound is perceived by the DWARF14 (D14) receptor, an α/β-hydrolase.

  • Complex Formation: The binding of this compound to D14 induces a conformational change, allowing it to interact with the F-box protein MAX2 (also known as D3 in rice).

  • Ubiquitination and Degradation: The D14-orobanchol-MAX2 complex forms part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex targets repressor proteins, such as SMXLs (SUPPRESSOR OF MAX2 1-LIKE), for ubiquitination and subsequent degradation by the 26S proteasome.

  • Transcriptional Regulation: The degradation of SMXL repressors leads to the expression of downstream target genes, ultimately resulting in physiological responses such as the inhibition of shoot branching.

Visualization of the this compound Signaling Pathway

Orobanchol_Signaling cluster_signaling This compound Signaling Pathway This compound This compound D14_receptor D14 Receptor This compound->D14_receptor MAX2 MAX2 (F-box) D14_receptor->MAX2 SCF_Complex SCF Complex MAX2->SCF_Complex Ubiquitination Ubiquitination SCF_Complex->Ubiquitination SMXL_Repressor SMXL Repressor SMXL_Repressor->Ubiquitination Proteasome_Degradation 26S Proteasome Degradation Ubiquitination->Proteasome_Degradation Gene_Expression Target Gene Expression Proteasome_Degradation->Gene_Expression leads to Physiological_Response Physiological Response (e.g., inhibited branching) Gene_Expression->Physiological_Response

Caption: A simplified diagram of the this compound signaling pathway.

Conclusion

The elucidation of the this compound biosynthesis pathway has provided significant insights into the intricate mechanisms governing plant development and interactions with the soil environment. The existence of multiple biosynthetic routes highlights the evolutionary adaptability of this pathway. Further research, particularly in obtaining detailed enzyme kinetic data and understanding the regulatory networks that control this pathway, will be crucial. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to advance the study of this compound and other strigolactones, with potential applications in agriculture, such as the development of crops with enhanced nutrient uptake, improved architecture, and resistance to parasitic weeds.

References

Orobanchol: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol, a member of the strigolactone family of plant hormones, plays a critical role in rhizosphere signaling and the regulation of plant architecture. Initially identified as a germination stimulant for parasitic weeds of the Orobanche genus, its functions are now understood to extend to mediating symbiotic relationships with arbuscular mycorrhizal fungi and controlling shoot branching. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and characterization, and a summary of its biosynthetic pathways.

Natural Sources of this compound

This compound is primarily synthesized in the roots of a diverse range of plant species and is exuded into the rhizosphere. Its presence has been confirmed in members of the Fabaceae (legume), Solanaceae (nightshade), and Poaceae (grass) families, as well as in some Gymnosperms. The primary source for the isolation of natural this compound is root exudates.

Plant Species Producing this compound

This compound has been identified in the root exudates of the following plant species, among others:

  • Fabaceae:

    • Red Clover (Trifolium pratense)[1][2]

    • Cowpea (Vigna unguiculata)[1][2]

    • Pea (Pisum sativum)[2]

  • Solanaceae:

    • Tomato (Solanum lycopersicum)[3][4]

    • Tobacco (Nicotiana tabacum)

  • Poaceae:

    • Rice (Oryza sativa)[5][6]

Quantitative Data on this compound Production

The concentration of this compound in root exudates is typically very low, making its quantification challenging. However, studies have provided estimates for certain plant species under specific conditions.

Plant SpeciesThis compound YieldTissue/SourceReference
Red Clover (Trifolium pratense)13 - 70 pg/plantRoot ExudatesSato et al., 2003
Tomato (Solanum lycopersicum)Concentration often too low for accurate quantificationRoot ExudatesLópez-Ráez et al., 2008[7]
Cowpea (Vigna unguiculata)Detected but not quantifiedRoot ExudatesIseki et al., 2018[8]

Isolation and Characterization of this compound

The isolation of this compound from natural sources is a multi-step process involving extraction, purification, and characterization.

Experimental Protocols

This protocol describes the collection of root exudates and the subsequent extraction of this compound.

  • Plant Cultivation: Grow plants hydroponically or in a suitable sterile substrate (e.g., sand and vermiculite) to facilitate the collection of root exudates.

  • Exudate Collection:

    • For hydroponically grown plants, collect the nutrient solution in which the plants have been growing for a defined period.

    • For plants in solid substrate, gently wash the roots with distilled water and collect the runoff.

  • Extraction:

    • Acidify the collected root exudate to a pH of 3.0 with an appropriate acid (e.g., formic acid).

    • Perform liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure maximum recovery.

    • Combine the organic phases and evaporate to dryness under reduced pressure.

The crude extract obtained is a complex mixture requiring further purification, typically achieved through HPLC.

  • Sample Preparation: Dissolve the dried crude extract in a small volume of a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

  • HPLC System:

    • Column: A reversed-phase C18 column is commonly used for the separation of strigolactones.

    • Mobile Phase: A gradient of acetonitrile in water (both often acidified with 0.1% formic acid) is typically employed.

    • Detection: A UV-Vis detector set at a wavelength of approximately 245 nm can be used for initial detection.

  • Fraction Collection: Collect fractions corresponding to the retention time of this compound, which can be determined using a synthetic standard.

  • Purity Assessment: Analyze the collected fractions by LC-MS/MS to confirm the presence and purity of this compound.

The definitive identification of isolated this compound is achieved through spectroscopic methods.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the identification and quantification of this compound. The fragmentation pattern of the parent ion is compared with that of an authentic standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, particularly when a novel strigolactone is suspected, 1H and 13C NMR spectroscopy are employed. The chemical shifts and coupling constants are compared with published data for this compound.

Biosynthesis of this compound

This compound is synthesized from the carotenoid pathway, with β-carotene as the initial precursor. The biosynthesis involves a series of enzymatic reactions catalyzed by carotenoid cleavage dioxygenases (CCDs) and cytochrome P450 monooxygenases (CYPs).

This compound Biosynthetic Pathways

There are two recognized pathways for the biosynthesis of this compound from the intermediate carlactonoic acid (CLA).

Orobanchol_Biosynthesis cluster_main This compound Biosynthesis cluster_pathway1 Pathway 1 (e.g., Rice) beta_Carotene beta_Carotene Carlactone Carlactone beta_Carotene->Carlactone D27, CCD7, CCD8 Carlactonoic_Acid Carlactonoic_Acid Carlactone->Carlactonoic_Acid CYP711A (MAX1) 4_Deoxythis compound 4_Deoxythis compound Carlactonoic_Acid->4_Deoxythis compound OsCYP711A2 This compound This compound Carlactonoic_Acid->this compound CYP722C 4_Deoxythis compound->this compound OsCYP711A3

Caption: this compound biosynthetic pathways from β-carotene.

The first pathway, identified in rice, proceeds through the intermediate 4-deoxythis compound.[6] The second pathway, observed in plants like cowpea and tomato, involves the direct conversion of carlactonoic acid to this compound, catalyzed by a different cytochrome P450 enzyme.[1][2]

Experimental Workflows

The following diagrams illustrate the typical workflows for the isolation and analysis of this compound.

Orobanchol_Isolation_Workflow cluster_workflow This compound Isolation and Purification Workflow Plant_Cultivation Plant Cultivation (Hydroponics/Sterile Substrate) Exudate_Collection Root Exudate Collection Plant_Cultivation->Exudate_Collection Extraction Liquid-Liquid Extraction (Ethyl Acetate) Exudate_Collection->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract HPLC_Purification HPLC Purification (C18 Column) Crude_Extract->HPLC_Purification Pure_this compound Pure this compound HPLC_Purification->Pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Orobanchol_Analysis_Workflow cluster_analysis This compound Characterization Workflow Pure_this compound Purified this compound Sample LC_MS_MS LC-MS/MS Analysis Pure_this compound->LC_MS_MS NMR_Spectroscopy NMR Spectroscopy (1H and 13C) Pure_this compound->NMR_Spectroscopy Identification Identification and Quantification LC_MS_MS->Identification Structural_Elucidation Structural Elucidation NMR_Spectroscopy->Structural_Elucidation

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, isolation, and biosynthesis of this compound. For researchers in plant science, agronomy, and drug development, a thorough understanding of these aspects is crucial for harnessing the potential of this important signaling molecule. The detailed protocols and workflows presented herein serve as a valuable resource for the scientific community engaged in the study of strigolactones.

References

Orobanchol: A Pivotal Regulator in Plant Development and Rhizosphere Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol, a member of the strigolactone (SL) family of phytohormones, has emerged as a critical signaling molecule governing a wide array of developmental processes in plants.[1][2] Initially identified as a germination stimulant for parasitic weeds, its role has expanded to include the regulation of shoot architecture, root system development, and symbiotic relationships with arbuscular mycorrhizal fungi (AMF).[2][3][4][5] This technical guide provides a comprehensive overview of the core functions of this compound, detailing its biosynthesis, signaling pathways, and quantifiable effects on plant development. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in plant science and the development of novel agricultural and therapeutic agents.

Biosynthesis of this compound

This compound is synthesized from the carotenoid pathway, with all-trans-β-carotene serving as the initial precursor.[6][7] The biosynthesis involves a series of enzymatic conversions, primarily occurring in the roots, to produce the core strigolactone structure.[4][5]

Two distinct pathways for this compound biosynthesis from carlactonoic acid (CLA) have been elucidated.[6][7]

  • The 4-Deoxythis compound (4DO) Dependent Pathway: In some plant species, CLA is converted to 4DO, which is then hydroxylated to form this compound.[6]

  • The Direct Conversion Pathway: In other plants, such as tomato and cowpea, this compound is synthesized directly from CLA in a reaction catalyzed by cytochrome P450 monooxygenases of the CYP722C subfamily.[6][7]

Orobanchol_Biosynthesis cluster_main This compound Biosynthesis Pathway all-trans-β-Carotene all-trans-β-Carotene D27 D27 9-cis-β-Carotene 9-cis-β-Carotene CCD7 CCD7 9-cis-β-apo-10'-carotenal 9-cis-β-apo-10'-carotenal CCD8 CCD8 Carlactone (CL) Carlactone (CL) CYP711A CYP711A (MAX1) Carlactonoic Acid (CLA) Carlactonoic Acid (CLA)

This compound Signaling Pathway

The perception and transduction of the this compound signal are mediated by a conserved pathway involving an α/β-hydrolase receptor, DWARF14 (D14), an F-box protein, MORE AXILLARY GROWTH2 (MAX2) or DWARF3 (D3), and members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.[8][9][10][11]

In the absence of this compound, SMXL proteins repress the transcription of downstream target genes.[8] Upon binding of this compound to the D14 receptor, a conformational change is induced, promoting the interaction between D14, MAX2, and an SMXL protein.[9][10] This interaction leads to the ubiquitination and subsequent degradation of the SMXL repressor by the 26S proteasome, thereby de-repressing the expression of strigolactone-responsive genes.[8][9][11]

Orobanchol_Signaling

Quantitative Effects of this compound on Plant Development

The biological activity of this compound is concentration-dependent, influencing various aspects of plant growth and development. The following tables summarize the quantitative effects of this compound and the widely used synthetic strigolactone analog, GR24, on key developmental processes.

Table 1: Effect on Shoot Branching/Tillering

Plant SpeciesCompoundConcentrationEffect
Rice (Oryza sativa)This compoundEndogenous levelsMutants lacking this compound and its precursor 4-deoxythis compound (4DO) do not exhibit an increased tillering phenotype, suggesting canonical SLs are not the primary determinants of shoot branching in rice.[3]
Arabidopsis (Arabidopsis thaliana)GR245 µMRescues the increased shoot branching phenotype of SL-deficient mutants (max3-11, max4-1).[12]
Pea (Pisum sativum)GR241 µMInhibits axillary bud outgrowth.[13]

Table 2: Effect on Root Architecture

Plant SpeciesCompoundConcentrationEffect
Arabidopsis (Arabidopsis thaliana)GR240.1 - 1 µMReduces lateral root density.[14]
Medicago truncatulaGR240.1 µM, 2 µMModulates lateral root formation.[12]

Table 3: Effect on Parasitic Weed Seed Germination

Parasitic Plant SpeciesCompoundConcentration (EC50)Effect
Orobanche minorThis compound~10 pMInduces >80% germination.[15]
Striga hermonthicaGR2410⁻⁹ - 10⁻⁸ MInduces germination.[1]
Phelipanche aegyptiacaThis compoundNot specifiedStimulates germination.[16]

Table 4: Effect on Arbuscular Mycorrhizal Fungi (AMF) Hyphal Branching

AMF SpeciesCompoundConcentrationEffect
Gigaspora margaritaThis compound1 pg per discHighly active in inducing hyphal branching.[17]
Gigaspora margarita5-deoxystrigolPicogram levelsInduces extensive hyphal branching.[18]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's biological activity.

Protocol 1: Strigolactone Extraction and Quantification from Plant Tissues

This protocol outlines a general procedure for the extraction and analysis of strigolactones, including this compound, from plant root tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21][22]

Materials:

  • Fresh or frozen plant root tissue

  • Liquid nitrogen

  • Ethyl acetate (B1210297) (HPLC grade)

  • Acetone (B3395972) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Internal standards (e.g., deuterated SL analogs like D6-5-deoxystrigol)

  • Solid Phase Extraction (SPE) C18 cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Freeze approximately 150 mg of fresh root tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add 1.5 mL of cold ethyl acetate containing the internal standard to the powdered tissue. Vortex thoroughly and sonicate for 10 minutes in an ice bath. Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Partitioning: Transfer the supernatant to a new tube. Re-extract the pellet with another 1.5 mL of ethyl acetate. Combine the supernatants.

  • Evaporation: Evaporate the pooled ethyl acetate extract to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • SPE Cleanup: Reconstitute the dried extract in 1 mL of 10% acetone. Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of 10% acetone. Load the sample onto the cartridge. Wash the cartridge with 3 mL of 10% acetone. Elute the strigolactones with 3 mL of 80% acetone.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a small volume (e.g., 100 µL) of 50% acetonitrile for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system equipped with a C18 column. Use a gradient of mobile phases, typically water and acetonitrile with 0.1% formic acid. Monitor the specific parent-to-daughter ion transitions for this compound and other strigolactones.

SL_Extraction_Workflow

Protocol 2: Parasitic Weed Seed Germination Bioassay

This bioassay is used to determine the germination-stimulating activity of this compound on parasitic plant seeds.[6][8][12][16]

Materials:

  • Parasitic plant seeds (e.g., Orobanche minor, Phelipanche aegyptiaca)

  • Sterile glass fiber filter paper discs (e.g., Whatman GF/A)

  • Sterile petri dishes (9 cm)

  • This compound stock solution (in acetone or DMSO)

  • Sterile deionized water

  • Incubator

Procedure:

  • Seed Sterilization: Surface-sterilize parasitic plant seeds by rinsing with 70% ethanol (B145695) for 30 seconds, followed by 1% sodium hypochlorite (B82951) for 5 minutes, and then three rinses with sterile deionized water.

  • Preconditioning: Place a sterile glass fiber filter paper disc in a petri dish and moisten with 5 mL of sterile deionized water. Spread approximately 50-100 sterilized seeds evenly on the filter paper. Seal the petri dishes with parafilm and incubate in the dark at a suitable temperature (e.g., 20-25°C) for 7-14 days to allow for preconditioning.

  • Treatment Application: Prepare a dilution series of this compound in sterile deionized water from the stock solution. The final concentration of the organic solvent should be kept low (e.g., <0.1%).

  • Germination Induction: After the preconditioning period, carefully remove excess water from the petri dishes. Apply 50 µL of the this compound solution or a control solution (water with the same concentration of solvent) to each disc.

  • Incubation and Scoring: Reseal the petri dishes and incubate in the dark at the same temperature for another 5-7 days. Count the number of germinated seeds (radicle protrusion) under a dissecting microscope.

  • Data Analysis: Calculate the germination percentage for each concentration. Plot the germination percentage against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 3: Arbuscular Mycorrhizal Fungi (AMF) Hyphal Branching Assay

This in vitro assay assesses the ability of this compound to induce hyphal branching in AMF.[1][2][9][23]

Materials:

  • AMF spores (e.g., Gigaspora margarita, Rhizophagus irregularis)

  • Modified Murashige and Skoog (M) medium solidified with gellan gum

  • Sterile petri dishes

  • This compound stock solution

  • Sterile filter paper discs

Procedure:

  • Spore Germination: Surface-sterilize AMF spores and place them on the surface of the M medium in petri dishes. Incubate in the dark at 28-30°C for several days until the spores germinate and hyphae start to grow.

  • Treatment Application: Prepare a dilution series of this compound. Apply a small volume (e.g., 10 µL) of each dilution onto a sterile filter paper disc and let it air dry in a sterile environment.

  • Induction of Branching: Place the treated filter paper disc near the growing hyphae of a germinated spore.

  • Incubation and Observation: Continue to incubate the petri dishes in the dark. Observe the hyphal morphology around the filter paper disc daily for up to a week using a dissecting or inverted microscope.

  • Quantification: Count the number of hyphal branches in a defined area around the disc for each concentration. Compare the branching induced by this compound to that of the control (solvent only).

Conclusion

This compound plays a multifaceted and critical role in plant development, acting as an endogenous hormone and a rhizosphere signaling molecule. Its involvement in controlling shoot architecture, shaping the root system, and mediating interactions with both parasitic plants and beneficial microbes underscores its importance in plant fitness and adaptation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to further investigate the intricate mechanisms of this compound action and to explore its potential applications in agriculture and biotechnology, such as the development of bio-stimulants to enhance crop yields or novel strategies to combat parasitic weeds. A deeper understanding of the this compound signaling network and its cross-talk with other hormonal pathways will undoubtedly pave the way for innovative solutions to address the challenges of global food security.

References

Orobanchol as a strigolactone phytohormone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Orobanchol as a Strigolactone Phytohormone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play critical roles in plant development and communication within the rhizosphere. This compound, a canonical strigolactone, was first isolated from red clover root exudates as a germination stimulant for the parasitic plant Orobanche minor.[1][2][3] It is characterized by a tricyclic lactone (ABC ring) linked via an enol-ether bridge to a butenolide moiety (the D-ring), with a specific α-oriented C-ring that defines it as an "this compound-type" SL.[4] this compound functions as an endogenous hormone regulating shoot branching and root architecture, and as an exogenous signal to initiate symbiosis with arbuscular mycorrhizal (AM) fungi and to trigger the germination of parasitic weed seeds.[4][5] Its biosynthesis proceeds from β-carotene via carlactonoic acid (CLA), followed by two distinct enzymatic pathways to yield the final molecule.[1][2][6] The perception of this compound involves the α/β-hydrolase receptor DWARF14 (D14) or KARRIKIN INSENSITIVE 2 (KAI2) in parasitic plants, which, upon binding and hydrolysis, initiates a signaling cascade involving the F-box protein MAX2 to target SMXL family transcriptional repressors for degradation. This guide provides a comprehensive overview of this compound's biosynthesis, signaling, physiological functions, and the experimental protocols used for its study.

Introduction

This compound is a naturally occurring strigolactone first identified in 1998 in the root exudates of red clover (Trifolium pratense).[2][4] Initially recognized for its potent ability to stimulate the germination of parasitic weeds like Orobanche minor, its role has expanded to include fundamental aspects of plant physiology.[2][3]

Structurally, canonical SLs are categorized into strigol-types and this compound-types based on the stereochemistry at the B-C ring junction.[4] this compound-type SLs, including this compound itself, feature an α-oriented C-ring, a distinction that critically influences their biological activity and receptor specificity.[4] The elucidation of its genuine structure after a decade of research was a crucial step in understanding the stereochemical requirements for SL bioactivity, particularly in parasitic seed germination.[1][2][6]

Biosynthesis of this compound

The biosynthesis of this compound originates from the carotenoid pathway, with all-trans-β-carotene serving as the initial precursor. The pathway can be divided into two main stages: the formation of the key intermediate carlactonoic acid (CLA), and the subsequent conversion of CLA to this compound via two distinct routes.[1][2][4]

2.1 Upstream Pathway: From β-Carotene to Carlactonoic Acid (CLA)

  • Isomerization : The pathway begins with the isomerization of all-trans-β-carotene to 9-cis-β-carotene, a reaction catalyzed by the iron-containing protein DWARF27 (D27).[4][6]

  • Cleavage : Two sequential cleavage reactions are performed by CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) and CCD8. CCD7 cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10′-carotenal, which is then converted by CCD8 into carlactone (B12838652) (CL).[4][6]

  • Oxidation to CLA : Carlactone is oxidized to carlactonoic acid (CLA) by cytochrome P450 monooxygenases (CYPs) from the CYP711A subfamily, such as MAX1 in Arabidopsis.[4][6] This conversion to CLA is a common step across many plant species, establishing CLA as a central precursor in SL biosynthesis.[1][6]

2.2 Downstream Pathways: From CLA to this compound From CLA, plants utilize at least two different enzymatic pathways to synthesize this compound.[1][2][6]

  • Pathway 1: The Indirect Pathway via 4-Deoxythis compound (4DO) This pathway was first elucidated in rice. It involves a two-step conversion catalyzed by members of the CYP711A subfamily.

    • OsCYP711A2 (also known as Os900) catalyzes the conversion of CL to 4-deoxythis compound (4DO) via CLA.[1][6]

    • OsCYP711A3 (also known as Os1400) subsequently hydroxylates 4DO at the C-4 position to form this compound.[1][6]

  • Pathway 2: The Direct Conversion Pathway In many this compound-producing plants, such as tomato and cowpea, feeding experiments showed that they do not convert exogenously applied 4DO to this compound, suggesting an alternative route.[1][6] This direct pathway is catalyzed by the CYP722C enzyme subfamily.

    • The CYP722C enzyme (e.g., SlCYP722C in tomato, VuCYP722C in cowpea) directly converts CLA to this compound.[1][6][7] This reaction involves a two-step oxidation at the C-18 position of CLA, proceeding through an 18-hydroxy-CLA intermediate to form 18-oxo-CLA.[1][8]

    • Recent research has identified a Stereoselective Ring-forming Factor (SRF), a dirigent domain-containing enzyme, that acts downstream of CYP722C.[8] SRF catalyzes the stereoselective cyclization of 18-oxo-CLA to exclusively form this compound, preventing the formation of its inactive diastereomer.[4]

The expression of SL biosynthetic genes, including SlCYP722C, is often upregulated under phosphate-deficient conditions, which promotes SL production and exudation as a mechanism to enhance nutrient acquisition through mycorrhizal symbiosis.[1][4][6]

Orobanchol_Biosynthesis cluster_upstream Upstream Pathway (Common) cluster_downstream Downstream Pathways b_carotene all-trans-β-Carotene cis_b_carotene 9-cis-β-Carotene b_carotene->cis_b_carotene D27 carotenal 9-cis-β-apo-10'-carotenal cis_b_carotene->carotenal CCD7 CL Carlactone (CL) carotenal->CL CCD8 CLA Carlactonoic Acid (CLA) CL->CLA CYP711A (MAX1) DO4 4-Deoxythis compound (4DO) CLA->DO4 CYP711A2 (Rice) oxo_CLA 18-oxo-CLA CLA->oxo_CLA CYP722C (Tomato, Cowpea) Orobanchol_P1 This compound DO4->Orobanchol_P1 CYP711A3 (Rice) lab1 Indirect Pathway (e.g., Rice) Orobanchol_P2 This compound oxo_CLA->Orobanchol_P2 SRF lab2 Direct Pathway (e.g., Tomato) Orobanchol_Signaling cluster_perception Perception cluster_transduction Transduction cluster_response Response This compound This compound D14_inactive D14 Receptor (Inactive) This compound->D14_inactive Binds & Hydrolyzed D14_active D14-Orobanchol Complex (Active) D14_inactive->D14_active Conformational Change MAX2 MAX2 (F-box) D14_active->MAX2 Recruits SCF_complex SCF-MAX2 E3 Ligase Complex MAX2->SCF_complex Forms SMXL SMXL Repressor SCF_complex->SMXL Targets Ub_SMXL Ubiquitinated SMXL SMXL->Ub_SMXL Ubiquitination DNA Target Genes SMXL->DNA Represses Proteasome 26S Proteasome Ub_SMXL->Proteasome Degradation Degradation Proteasome->Degradation TF Transcription Factors Degradation->TF Relieves Repression TF->DNA Activates Response Physiological Response (e.g., Branching Inhibition) DNA->Response Transcription & Translation Experimental_Workflow A 1. Sample Collection (e.g., Hydroponic Root Exudates) B 2. Solid-Phase Extraction (SPE) (C18 Cartridge) A->B C Condition Cartridge (Methanol, then Water) B->C G 3. Sample Concentration (Evaporate under Nitrogen Stream) B->G D Load Sample C->D E Wash (Water to remove polar impurities) D->E F Elute this compound (Acetone or Acetonitrile) E->F H 4. Reconstitution (In known volume of mobile phase) G->H I 5. LC-MS/MS Analysis (MRM Mode) H->I J 6. Data Analysis (Peak Integration & Quantification against standard curve) I->J

References

Orobanchol Signaling in Plant-Microbe Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol is a canonical strigolactone (SL), a class of carotenoid-derived phytohormones that function as crucial signaling molecules both within the plant and in the rhizosphere, the soil region directly influenced by root secretions.[1][2] Initially identified as germination stimulants for root parasitic weeds of the genera Orobanche, Phelipanche, and Striga, their roles have expanded to include the regulation of plant architecture, particularly shoot branching, and mediating symbiotic relationships with arbuscular mycorrhizal (AM) fungi.[3][4][5] this compound is characterized by a tricyclic lactone (ABC ring) linked via an enol-ether bridge to a butenolide moiety (the D-ring), with a specific α-oriented C-ring stereochemistry that defines it as an this compound-type SL.[1][6] This guide provides a detailed overview of the biosynthesis and signaling pathways of this compound and its multifaceted roles in plant-microbe interactions, supported by quantitative data, experimental protocols, and pathway visualizations.

This compound Biosynthesis

The biosynthesis of this compound originates from the carotenoid pathway and involves a series of enzymatic conversions primarily occurring in the roots.[1] The process can be broadly divided into upstream and downstream pathways, with carlactonoic acid (CLA) as the key intermediate.

Upstream Pathway (Carlactone Formation):

  • Isomerization: The pathway begins with the isomerization of all-trans-β-carotene to 9-cis-β-carotene by the isomerase DWARF27 (D27).[1]

  • Cleavage: CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) then cleaves 9-cis-β-carotene to form 9-cis-β-apo-10′-carotenal.[1]

  • Conversion: This is followed by the action of CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8), which converts the intermediate into carlactone (B12838652) (CL), the precursor for all strigolactones.[1][3]

Downstream Pathway (this compound Formation from CLA): From carlactone, the Cytochrome P450 monooxygenase MAX1 (MORE AXIALLY GROWTH 1), belonging to the CYP711A subfamily, catalyzes its oxidation to produce carlactonoic acid (CLA).[3][7] From CLA, two distinct pathways lead to the synthesis of this compound:

  • Indirect Pathway (via 4-Deoxythis compound): First elucidated in rice, this pathway involves two key enzymes from the CYP711A subfamily. OsCYP711A2 (also known as Os900) converts CLA to 4-deoxythis compound (4DO). Subsequently, OsCYP711A3 (Os1400) hydroxylates 4DO at the C-4 position to yield this compound.[3][8][9]

  • Direct Pathway: In many dicots, such as tomato and cowpea, this compound is synthesized directly from CLA.[3][8] This conversion is catalyzed by a specific cytochrome P450 enzyme from the CYP722C subfamily.[2][3] The reaction involves a two-step oxidation at the C-18 position of CLA.[10] Recently, a dirigent domain-containing enzyme, SRF, was identified as the crucial factor that catalyzes the stereoselective cyclization of the intermediate 18-oxo-CLA to form this compound, preventing the formation of its inactive diastereomer.[7]

Orobanchol_Biosynthesis cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway cluster_indirect Indirect Pathway (e.g., Rice) cluster_direct Direct Pathway (e.g., Tomato) all_trans_b_carotene all-trans-β-carotene nine_cis_b_carotene 9-cis-β-carotene nine_cis_apo 9-cis-β-apo-10'-carotenal nine_cis_b_carotene->nine_cis_apo CCD7 Carlactone Carlactone (CL) nine_cis_apo->Carlactone CCD8 Carlactonoic_Acid Carlactonoic Acid (CLA) Carlactone->Carlactonoic_Acid MAX1 (CYP711A) four_DO 4-Deoxythis compound (4DO) Carlactonoic_Acid->four_DO OsCYP711A2 eighteen_oxo 18-oxo-CLA Carlactonoic_Acid->eighteen_oxo CYP722C Orobanchol_indirect This compound four_DO->Orobanchol_indirect OsCYP711A3 Orobanchol_direct This compound eighteen_oxo->Orobanchol_direct SRF

This compound biosynthesis pathways from β-carotene.

This compound Signaling and Perception

The signaling pathway for this compound and other strigolactones is initiated by its perception by a receptor protein, leading to the degradation of transcriptional repressors. This mechanism is analogous to other plant hormone signaling pathways like auxin and gibberellins.[1]

  • Perception: this compound is perceived by an α/β-hydrolase superfamily protein, DWARF14 (D14) in higher plants.[10] In parasitic plants, a divergent clade of these proteins, termed KAI2d, has evolved to become highly sensitive receptors that trigger seed germination upon binding to host-derived SLs.[1]

  • Hydrolysis and Complex Formation: The D14 receptor contains a catalytic triad (B1167595) essential for hydrolyzing the bound this compound molecule, cleaving the D-ring from the ABC-lactone structure.[1] This hydrolysis is thought to induce a conformational change in the receptor.

  • Ubiquitination and Degradation: The activated D14 receptor interacts with an F-box protein, MAX2 (in Arabidopsis) or D3 (in rice). This D14-SL-MAX2 complex then recruits transcriptional repressor proteins from the SMAX1-LIKE (SMXL) family (e.g., D53 in rice).[1] The MAX2 component, as part of an SCF E3 ubiquitin ligase complex, targets the SMXL repressor for polyubiquitination.

  • Gene Expression: The ubiquitinated SMXL protein is subsequently degraded by the 26S proteasome. The removal of this repressor protein allows for the transcription of downstream target genes, leading to various physiological responses such as changes in shoot architecture or the initiation of symbiotic interactions.[1]

Orobanchol_Signaling This compound This compound D14 D14 Receptor (α/β-hydrolase) This compound->D14 Binds & Hydrolyzed D14_active Activated D14-SL Complex D14->D14_active MAX2 MAX2/D3 (F-box Protein) D14_active->MAX2 Recruits SMXL SMXL Repressor (e.g., D53) D14_active->SMXL Binds to SCF SCF Complex MAX2->SCF Part of SCF->SMXL Targets SMXL_Ub Ubiquitinated SMXL SMXL->SMXL_Ub Ubiquitination TargetGenes Target Genes SMXL->TargetGenes Represses Proteasome 26S Proteasome SMXL_Ub->Proteasome Enters Degradation Degradation Proteasome->Degradation Degradation->TargetGenes De-repression Response Physiological Response TargetGenes->Response Transcription

This compound perception and signal transduction pathway.

Role of this compound in Plant-Microbe Interactions

This compound is a key signaling molecule in the rhizosphere, mediating crucial interactions with both parasitic plants and beneficial microbes.

  • Parasitic Plant Interactions: this compound is a potent germination stimulant for the seeds of root parasitic weeds like Orobanche minor.[4] These seeds can remain dormant in the soil for years until they perceive SLs, such as this compound, exuded from the roots of a suitable host plant.[1] The stereochemistry of the this compound molecule is critical for this recognition, providing a basis for host specificity. For instance, Striga gesnerioides selectively germinates in response to this compound-type SLs.[5]

  • Arbuscular Mycorrhizal (AM) Symbiosis: this compound plays a vital role in establishing beneficial symbiotic relationships with AM fungi.[1] SLs exuded from host roots act as "branching factors," inducing extensive hyphal branching in the fungi.[1] This is a critical presymbiotic step that increases the probability of contact between the fungus and the root, facilitating colonization.[11][12] The production and exudation of this compound are significantly increased under nutrient-limited conditions, especially phosphorus deficiency, representing a plant strategy to enhance nutrient uptake by recruiting symbiotic fungi.[1][13]

  • Rhizosphere Microbiome Modulation: Emerging evidence suggests that the signaling function of this compound extends beyond parasitic plants and AM fungi to the broader microbial community. Studies in rice have shown that this compound levels can significantly influence the composition of both bacterial and fungal communities in the rhizosphere and roots.[14] Specifically, this compound was linked to an increased relative abundance of bacteria from the Burkholderia-Caballeronia-Paraburkholderia group and Acidobacteria, which may include phosphate-solubilizing species.[14]

Quantitative Data

The biological activity of this compound occurs at extremely low concentrations, highlighting its potency as a signaling molecule.

ParameterOrganism/ConditionValueReference
Germination Stimulation Orobanche minor>80% germination at 10 pM[15]
Quantification Limit LC-MS/MS Analysis1 pg/µL[16][17]
Production Rate Red Clover (Trifolium pratense)13-70 pg/plant over 4 weeks[16][17]
Induction by Nutrient Stress Rice (Oryza sativa), low phosphate (B84403)33-fold increase in root exudation[1]

Experimental Protocols

This compound Extraction and Quantification from Root Exudates

This protocol describes a standard method for analyzing strigolactones from plant root exudates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is favored for its high sensitivity and selectivity.[16][18]

A. Sample Collection and Extraction:

  • Grow plants hydroponically. To induce SL production, grow seedlings for a period (e.g., 4 weeks) in a nutrient-sufficient solution, then transfer to a phosphate-deficient solution for 1 week.[19]

  • Collect the root exudate solution (e.g., modified Hoagland solution).

  • Acidify the solution to pH 3.0 with formic acid.[18]

  • Perform liquid-liquid extraction by partitioning the acidified solution three times against an equal volume of ethyl acetate.[18][20]

  • Combine the organic (ethyl acetate) phases and dry over anhydrous sodium sulfate.[18]

  • Filter and concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.[18]

B. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol (B129727) and 5 mL of water.[18]

  • Redissolve the dried extract in a small volume of 10% methanol and load it onto the conditioned cartridge.[18]

  • Wash the cartridge with 5 mL of water to remove polar impurities.[18]

  • Elute the strigolactones with 5 mL of acetone (B3395972).[18]

  • Evaporate the acetone under nitrogen and reconstitute the final residue in a known volume of a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis.[18]

C. LC-MS/MS Analysis:

  • Instrumentation: Use a UHPLC system coupled to a triple quadrupole mass spectrometer.[18]

  • Chromatography: Perform chromatographic separation using an ODS column (e.g., C18, 2.5 µm particle size). Use a gradient elution system, for example, a linear gradient of methanol and water (both containing 0.1% formic acid) from 50:50 to 100:0 over 20 minutes at a flow rate of 0.2 mL/min.[21]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, which provides excellent specificity. The specific MRM transition for this compound is m/z 347.1 > 233.1.[21]

  • Quantification: Prepare a calibration curve using a series of authentic this compound standards. Spike all samples and standards with a fixed concentration of an internal standard (e.g., a deuterated analog or GR24) to correct for matrix effects and variations in instrument response. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[18]

LCMS_Workflow Start Hydroponic Plant Culture (e.g., Phosphate Starvation) Collection Collect Root Exudate Start->Collection Extraction Liquid-Liquid Extraction (Ethyl Acetate) Collection->Extraction Concentration1 Concentrate Extract Extraction->Concentration1 SPE Solid-Phase Extraction (C18 Cleanup) Concentration1->SPE Concentration2 Evaporate & Reconstitute (in Acetonitrile) SPE->Concentration2 LCMS LC-MS/MS Analysis (MRM Mode) Concentration2->LCMS Data Data Analysis & Quantification LCMS->Data

General workflow for this compound quantification.
Parasitic Seed Germination Bioassay

This bioassay is used to determine the biological activity of isolated compounds or root exudates.[22]

  • Seed Sterilization and Preconditioning:

    • Sterilize seeds of a parasitic plant (e.g., Orobanche minor) by treating them with 70% ethanol (B145695) followed by a sodium hypochlorite (B82951) solution, then rinse thoroughly with sterile water.[19]

    • Precondition (or pre-incubate) the sterilized seeds on moist glass fiber filter paper in petri dishes. Keep them in the dark at a suitable temperature (e.g., 25-30°C) for 7-14 days. This step is essential to make the seeds responsive to germination stimulants.[19]

  • Application of Stimulant:

    • Prepare serial dilutions of the test compound (e.g., purified this compound or reconstituted root exudate) in sterile water or a buffer.

    • Apply a small volume (e.g., 50 µL) of each dilution to the preconditioned seeds. Use a synthetic analog like GR24 as a positive control and solvent alone as a negative control.

  • Incubation and Evaluation:

    • Seal the petri dishes and incubate them in the dark at the same temperature for another 3-7 days.

    • Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

    • Calculate the germination percentage for each concentration.

Genetic and Molecular Approaches
  • Functional Genomics: Forward and reverse genetics are instrumental in identifying genes involved in this compound biosynthesis and signaling.[1]

    • Reverse Genetics: Creating knockout mutants for candidate genes (e.g., CYP722C) using CRISPR/Cas9 technology and then analyzing the root exudates for the absence of this compound and accumulation of its precursor (CLA) can confirm gene function.[2][3]

  • Gene Expression Analysis:

    • RNA-seq: Co-expression analysis using RNA-seq data from plants grown under different conditions (e.g., varying nutrient levels) can help identify candidate genes involved in the pathway.[3]

    • Real-Time PCR (qPCR): This technique is used to quantify the expression levels of known biosynthetic and signaling genes (e.g., MAX1, D14, CYP722C) in different tissues or in response to specific environmental cues like phosphate starvation.[23]

Conclusion and Future Outlook

This compound is a central player in the chemical dialogue between plants and a diverse range of soil organisms. Its well-defined roles in stimulating parasitic plant germination and promoting mycorrhizal symbiosis have significant agricultural implications. The elucidation of its biosynthetic and signaling pathways has opened new avenues for crop improvement. Future research will likely focus on further unraveling the diversity of this compound derivatives and their specific functions, understanding its broader impact on the rhizosphere microbiome, and translating this fundamental knowledge into practical applications. These could include the development of crops that exude less germination stimulant to resist parasitic weeds, or the use of SL analogs to promote beneficial plant-fungal symbioses, ultimately contributing to more sustainable agricultural practices.

References

genetic regulation of Orobanchol production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Genetic Regulation of Orobanchol Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a canonical strigolactone (SL), a class of carotenoid-derived plant hormones that play crucial roles in various aspects of plant development and interaction with the environment.[1][2][3][4] These molecules regulate shoot branching, root architecture, and leaf senescence.[5][6] In the rhizosphere, they are essential signaling molecules for establishing symbiosis with arbuscular mycorrhizal fungi and, conversely, act as germination stimulants for parasitic weeds like Striga and Orobanche.[2][3][4][7] Understanding the genetic regulation of this compound biosynthesis is therefore of significant interest for agricultural applications and the development of novel plant growth regulators. This guide provides a comprehensive overview of the genes, enzymes, and signaling pathways that govern the production of this compound.

This compound Biosynthesis Pathway

The biosynthesis of this compound, like all strigolactones, originates from the carotenoid pathway.[1] The initial steps leading to the central precursor, carlactone (B12838652) (CL), are conserved among most plants.[4][8]

The core biosynthetic pathway involves the following key enzymes:

  • DWARF27 (D27): An isomerase that converts all-trans-β-carotene to 9-cis-β-carotene.[1][2][3]

  • CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7/MAX3): Cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10′-carotenal.[1][5]

  • CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8/MAX4): Converts 9-cis-β-apo-10′-carotenal into carlactone (CL).[1][5]

  • MORE AXILLARY GROWTH 1 (MAX1/CYP711A): A cytochrome P450 monooxygenase that oxidizes carlactone to carlactonoic acid (CLA).[2][3][9]

From carlactonoic acid, two distinct pathways for this compound biosynthesis have been identified in different plant species.[2][3]

  • The Rice Pathway (via 4-deoxythis compound): In rice, specific members of the CYP711A subfamily catalyze the subsequent steps. OsCYP711A2 (Os900) converts carlactone to 4-deoxythis compound (4DO) via CLA, and OsCYP711A3 (Os1400) then hydroxylates 4DO to form this compound.[2][9]

  • The Direct Oxidation Pathway (in dicots): In many dicots, such as tomato and cowpea, a different cytochrome P450, CYP722C , directly converts carlactonoic acid (CLA) to this compound.[1][2][3][10] This enzyme catalyzes a two-step oxidation of CLA to 18-oxo-CLA.[2][3] Subsequently, a Stereoselective BC-ring-Forming Factor (SRF) , a dirigent domain-containing enzyme, catalyzes the stereoselective cyclization of 18-oxo-CLA to produce this compound.[4][11] In the absence of SRF, the reaction can yield a mix of this compound and its diastereomer.[2][3]

Orobanchol_Biosynthesis_Pathway cluster_core Core Strigolactone Biosynthesis cluster_pathways This compound-Specific Pathways cluster_rice Rice Pathway cluster_dicot Dicot Pathway all-trans-β-carotene all-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene all-trans-β-carotene->9-cis-β-carotene D27 9-cis-β-apo-10′-carotenal 9-cis-β-apo-10′-carotenal 9-cis-β-carotene->9-cis-β-apo-10′-carotenal CCD7 Carlactone (CL) Carlactone (CL) 9-cis-β-apo-10′-carotenal->Carlactone (CL) CCD8 Carlactonoic Acid (CLA) Carlactonoic Acid (CLA) Carlactone (CL)->Carlactonoic Acid (CLA) MAX1 (CYP711A) 4-deoxythis compound (4DO) 4-deoxythis compound (4DO) Carlactonoic Acid (CLA)->4-deoxythis compound (4DO) OsCYP711A2 18-oxo-CLA 18-oxo-CLA Carlactonoic Acid (CLA)->18-oxo-CLA CYP722C This compound This compound 4-deoxythis compound (4DO)->this compound OsCYP711A3 18-oxo-CLA->this compound SRF

Caption: this compound Biosynthesis Pathways.

Genetic Regulation of this compound Production

The production of this compound is tightly regulated at the transcriptional level, primarily influenced by environmental cues such as nutrient availability.

Phosphate (B84403) Starvation Response

A primary driver for the biosynthesis of this compound and other strigolactones is phosphate deficiency.[1] Under low phosphate conditions, plants increase the production and exudation of strigolactones to promote symbiosis with arbuscular mycorrhizal fungi, which helps in phosphate acquisition. This response is mediated by the upregulation of key biosynthetic genes. For example, in tomato, the expression of SlCYP722C is significantly upregulated under phosphate-deficient conditions.[1][2][3] Similarly, in rice, low phosphate conditions can increase the levels of exuded this compound by 33-fold.[1] In cowpea, genes homologous to VuCYP722C and VuSRF are also upregulated in response to phosphate deficiency.[4][11]

Key Transcription Factors

While the complete transcriptional network is still under investigation, some transcription factors have been implicated in regulating strigolactone biosynthesis. In Medicago truncatula, the GRAS-type transcription factors NSP1 and NSP2, which are essential for rhizobial nodulation, are also suggested to control strigolactone biosynthesis.[11]

Quantitative Data on Gene Expression

The following table summarizes the observed changes in the expression of key genes involved in this compound biosynthesis under different conditions.

GenePlant SpeciesConditionFold Change in ExpressionReference
SlCYP722CTomato (Solanum lycopersicum)Phosphate deficiencyUpregulated[1][2][3]
OsCYP711A3Rice (Oryza sativa)Low phosphateUpregulated (inferred from increased this compound exudation)[1]
VuCYP722CCowpea (Vigna unguiculata)Phosphate deficiencyUpregulated[4][11]
VuSRFCowpea (Vigna unguiculata)Phosphate deficiencyUpregulated[4][11]
PrCYP707A1Phelipanche ramosaGR24 (SL analog) treatmentUpregulated[12]

Strigolactone Signaling Pathway

Once produced, this compound and other strigolactones are perceived by a receptor complex that initiates a signaling cascade, leading to changes in gene expression and developmental responses.

The core components of the strigolactone signaling pathway are:

  • DWARF14 (D14): An α/β hydrolase that acts as the strigolactone receptor.[6][13][14][15][16]

  • MORE AXILLARY GROWTH 2 (MAX2) / DWARF3 (D3): An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5][6][16][17][18][19] MAX2 is a central regulator and is highly conserved among land plants.[5][18]

  • SUPPRESSOR OF MAX2 1-LIKE (SMXL) / DWARF53 (D53): A family of transcriptional co-repressors that are the targets of the SCFMAX2/D3 complex.[17][19][20][21][22][23]

The signaling mechanism proceeds as follows:

  • Perception: In the presence of strigolactones, the D14 receptor binds and hydrolyzes the hormone.[15][20]

  • Complex Formation: This binding event triggers a conformational change in D14, promoting its interaction with the MAX2/D3 F-box protein and a SMXL/D53 repressor protein.[6][13][14][23]

  • Ubiquitination and Degradation: The formation of this D14-SL-SMXL-SCFMAX2/D3 complex leads to the ubiquitination of the SMXL/D53 protein.[13][20][23] The polyubiquitinated SMXL/D53 is then targeted for degradation by the 26S proteasome.[23]

  • Activation of Transcription: The degradation of the SMXL/D53 repressor relieves the repression of downstream target genes, allowing for their transcription and the subsequent physiological response.[20][23]

Strigolactone_Signaling_Pathway cluster_no_sl No Strigolactone (SL) cluster_with_sl With Strigolactone (SL) SMXL SMXL Target_Genes_Off Target Genes (Repressed) SMXL->Target_Genes_Off Represses SCF_MAX2 SCF(MAX2/D3) SMXL_Degradation SMXL Degradation (26S Proteasome) SMXL->SMXL_Degradation SL This compound D14 D14 SL->D14 Binds & Hydrolyzed D14->SCF_MAX2 Recruits SCF_MAX2->SMXL Ubiquitinates Target_Genes_On Target Genes (Expressed) SMXL_Degradation->Target_Genes_On Leads to Activation

Caption: Strigolactone (this compound) Signaling Pathway.

Experimental Protocols

Protocol 1: Quantification of this compound from Root Exudates using LC-MS/MS

This protocol details the extraction and quantification of this compound from plant root exudates, a common method to assess its production.[24][25][26][27]

Orobanchol_Quantification_Workflow start Start: Plant Culture (Hydroponics under specific conditions, e.g., -Pi) collection 1. Collect Root Exudates (e.g., from hydroponic solution) start->collection acidification 2. Acidify Sample (to pH ~3.0 with formic acid) collection->acidification extraction 3. Liquid-Liquid Extraction (with ethyl acetate, repeat 3x) acidification->extraction drying 4. Dry Organic Phase (over anhydrous sodium sulfate) extraction->drying concentration 5. Concentrate Extract (rotary evaporator or N2 stream) drying->concentration spe 6. Solid Phase Extraction (SPE) (C18 cartridge for cleanup) concentration->spe elution 7. Elute Strigolactones (with acetone) spe->elution final_prep 8. Final Preparation (Evaporate acetone (B3395972), reconstitute in acetonitrile (B52724) with internal standard) elution->final_prep analysis 9. LC-MS/MS Analysis (UHPLC coupled to a triple quadrupole MS in MRM mode) final_prep->analysis end End: Data Analysis (Quantify based on standard curve) analysis->end

Caption: Workflow for this compound Quantification.

Methodology:

  • Sample Collection: Grow plants hydroponically. For studying regulation, use controlled conditions (e.g., phosphate-sufficient vs. phosphate-deficient Hoagland solution).[26] Collect the hydroponic solution containing root exudates.

  • Extraction:

    • Acidify the collected root exudate solution to approximately pH 3.0 using formic acid.[25]

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the phases to separate.

    • Collect the upper organic phase. Repeat the extraction two more times with fresh ethyl acetate.[25]

    • Combine all organic phases and dry over anhydrous sodium sulfate (B86663) to remove residual water.[25]

  • Purification and Concentration:

    • Filter the dried extract and concentrate it to near dryness using a rotary evaporator or a gentle stream of nitrogen gas.[25]

    • For further purification, perform Solid Phase Extraction (SPE). Condition a C18 SPE cartridge with methanol (B129727), followed by water.[25]

    • Dissolve the crude extract in a small volume of 10% methanol and load it onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.[25]

    • Elute the strigolactones with acetone.[25]

  • Sample Preparation for Analysis:

    • Evaporate the acetone under a nitrogen stream.

    • Reconstitute the final residue in a precise volume of acetonitrile (or the initial mobile phase of the LC method).

    • Spike the sample with a known concentration of an internal standard (e.g., a deuterated strigolactone analog like D6-5-deoxystrigol or the synthetic analog GR24) for accurate quantification.[24][25]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Use a suitable C18 column for chromatographic separation.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, using specific precursor-to-product ion transitions for this compound and the internal standard.[25]

  • Data Analysis:

    • Generate a calibration curve using a series of this compound standards of known concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area relative to the internal standard against the calibration curve.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol provides a general framework for analyzing the expression levels of key this compound biosynthesis genes.[28][29][30]

Gene_Expression_Workflow start Start: Plant Tissue Sampling (e.g., roots from different treatment groups) rna_extraction 1. Total RNA Extraction (Use plant-specific kit or Trizol method) start->rna_extraction rna_qc 2. RNA Quality & Quantity Check (Nanodrop for concentration/purity; Gel electrophoresis for integrity) rna_extraction->rna_qc dnase 3. DNase Treatment (Remove genomic DNA contamination) rna_qc->dnase cdna_synthesis 4. cDNA Synthesis (Reverse transcription of RNA) dnase->cdna_synthesis qpcr_setup 5. qPCR Reaction Setup (Mix cDNA, primers, SYBR Green master mix) cdna_synthesis->qpcr_setup qpcr_run 6. Real-Time PCR (Run on qPCR instrument) qpcr_setup->qpcr_run end End: Data Analysis (Relative quantification using ΔΔCt method) qpcr_run->end

Caption: Workflow for Gene Expression Analysis (RT-qPCR).

Methodology:

  • Plant Material and RNA Extraction:

    • Harvest plant tissue (typically roots for SL biosynthesis genes) from plants subjected to different experimental conditions (e.g., +Pi vs. -Pi).

    • Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA using a suitable method, such as a commercial plant RNA extraction kit or a Trizol-based protocol.

  • RNA Quality and Quantity Assessment:

    • Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by running an aliquot on an agarose (B213101) gel to visualize intact ribosomal RNA bands.

  • Genomic DNA Removal:

    • Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA, which could lead to false positives in the subsequent PCR step.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design gene-specific primers for the target genes (CYP722C, SRF, etc.) and for one or more stable reference (housekeeping) genes (e.g., Actin, Ubiquitin) for normalization.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

    • Run the reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample and gene.

    • Normalize the Ct values of the target genes to the Ct values of the reference gene(s) (ΔCt).

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression between different conditions.[31]

Conclusion

The genetic regulation of this compound production is a complex process involving a well-defined biosynthetic pathway and an intricate signaling cascade. Key genes such as D27, CCD7, CCD8, MAX1, CYP722C, and SRF are crucial for its synthesis, with their expression often induced by environmental signals like phosphate starvation. The perception of this compound through the D14-MAX2-SMXL signaling module provides a mechanism for the plant to translate this chemical signal into a physiological response. The protocols and pathways detailed in this guide offer a foundational understanding for researchers in plant biology, agriculture, and drug development, paving the way for innovations aimed at enhancing crop performance and managing parasitic weeds.

References

The Ecological Nexus: Orobanchol's Role in Shaping the Rhizosphere

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Orobanchol, a canonical strigolactone, is a pivotal signaling molecule in the rhizosphere, orchestrating complex interactions between plants and a diverse array of soil organisms. Exuded by plant roots, this potent phytochemical acts as a germination stimulant for parasitic weeds of the genera Orobanche and Phelipanche, posing a significant threat to agriculture. Conversely, it serves as a crucial signal for the establishment of beneficial symbioses with arbuscular mycorrhizal (AM) fungi, enhancing nutrient uptake and plant fitness. This technical guide provides a comprehensive overview of the ecological functions of this compound, detailing its biosynthesis, perception, and signaling pathways in both parasitic plants and AM fungi. Furthermore, it presents quantitative data on its biological activity, outlines key experimental protocols for its study, and explores its nascently understood role in shaping the broader rhizosphere microbiome. This document is intended to be a valuable resource for researchers and professionals engaged in plant science, agricultural biotechnology, and the development of novel agrochemicals.

Introduction: this compound as a Key Rhizosphere Signal

This compound is a naturally occurring strigolactone, a class of carotenoid-derived plant hormones.[1][2] Structurally, it is characterized by a tricyclic lactone (the ABC ring) linked via an enol-ether bridge to a butenolide moiety (the D-ring).[2] This specific stereochemistry, particularly the α-orientation of the C-ring, defines it as an this compound-type strigolactone and is critical for its biological activity.[3]

First isolated from the root exudates of red clover (Trifolium pratense) as a germination stimulant for the parasitic plant Orobanche minor, this compound has since been detected in the exudates of a wide range of plant species, including members of the Fabaceae and Solanaceae families.[4][5] Its ecological significance stems from its dual role in the rhizosphere: it is a vital cue for the life cycle of detrimental root parasites and an indispensable signal for the initiation of beneficial mycorrhizal symbiosis.[6] The production and exudation of this compound are often upregulated under nutrient-limiting conditions, particularly phosphate (B84403) deficiency, highlighting its role in the plant's strategy to cope with nutritional stress.[7]

Biosynthesis of this compound

The biosynthesis of this compound originates from the carotenoid pathway and proceeds through a series of enzymatic conversions. The core pathway leading to the central strigolactone precursor, carlactonoic acid (CLA), is well-conserved among land plants. From CLA, two distinct pathways lead to the formation of this compound.

Core Biosynthesis Pathway to Carlactonoic Acid (CLA):

  • Isomerization: All-trans-β-carotene is converted to 9-cis-β-carotene by the isomerase DWARF27 (D27).

  • Cleavage: The carotenoid cleavage dioxygenases CCD7 and CCD8 sequentially cleave 9-cis-β-carotene to produce carlactone (B12838652) (CL).

  • Oxidation: Carlactone is then oxidized by the cytochrome P450 monooxygenase MAX1 (CYP711A family) to form carlactonoic acid (CLA).[2]

This compound Biosynthesis from CLA:

  • Indirect Pathway (via 4-deoxythis compound): In some plant species, CLA is first converted to 4-deoxythis compound (4DO) by a MAX1-like enzyme, which is then hydroxylated to form this compound.

  • Direct Pathway: In other plants, such as cowpea and tomato, this compound is synthesized directly from CLA through the action of a specific cytochrome P450 enzyme, CYP722C.[5]

Orobanchol_Biosynthesis cluster_core Core SL Pathway cluster_this compound This compound Synthesis all-trans-β-carotene all-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene all-trans-β-carotene->9-cis-β-carotene D27 Carlactone (CL) Carlactone (CL) 9-cis-β-carotene->Carlactone (CL) CCD7, CCD8 Carlactonoic Acid (CLA) Carlactonoic Acid (CLA) Carlactone (CL)->Carlactonoic Acid (CLA) MAX1 (CYP711A) 4-deoxythis compound (4DO) 4-deoxythis compound (4DO) Carlactonoic Acid (CLA)->4-deoxythis compound (4DO) MAX1-like This compound This compound Carlactonoic Acid (CLA)->this compound CYP722C (Direct Pathway) 4-deoxythis compound (4DO)->this compound Hydroxylation

Figure 1: this compound Biosynthesis Pathway

Ecological Functions and Signaling

Stimulation of Parasitic Plant Seed Germination

This compound is a potent germination stimulant for several species of parasitic plants, including Orobanche minor and Phelipanche ramosa.[8][9] The seeds of these obligate parasites can remain dormant in the soil for years until they perceive the chemical signal of a nearby host root, ensuring that germination occurs only when a food source is available.[3]

The perception of this compound in parasitic plants is mediated by a specialized family of α/β-hydrolase receptors known as KAI2d. These receptors have evolved from the karrikin receptor KAI2, which is involved in smoke- and endogenous signal-regulated seed germination in non-parasitic plants.

  • Perception: this compound binds to the KAI2d receptor in the parasitic plant seed.

  • Hydrolysis and Conformational Change: Upon binding, the KAI2d receptor hydrolyzes the this compound molecule, leading to a conformational change in the receptor.

  • Complex Formation: This conformational change facilitates the interaction of the KAI2d receptor with the F-box protein MAX2.

  • Ubiquitination and Degradation: The KAI2d-MAX2 complex targets a transcriptional repressor protein (SMAX1/SMXL) for ubiquitination and subsequent degradation by the 26S proteasome.

  • Gene Expression and Germination: The degradation of the repressor protein derepresses the expression of downstream genes required for seed germination, leading to the emergence of the radicle.

Parasitic_Plant_Signaling This compound This compound KAI2d KAI2d Receptor This compound->KAI2d Binding & Hydrolysis MAX2 MAX2 (F-box protein) KAI2d->MAX2 Interaction SMAX1 SMAX1/SMXL (Repressor) MAX2->SMAX1 Targets for ubiquitination Proteasome 26S Proteasome SMAX1->Proteasome Degradation Germination_Genes Germination Genes SMAX1->Germination_Genes Represses Ub Ubiquitin Ub->SMAX1 Proteasome->Germination_Genes De-repression Germination Germination Germination_Genes->Germination Leads to

Figure 2: this compound Signaling in Parasitic Plants

Induction of Hyphal Branching in Arbuscular Mycorrhizal Fungi

This compound plays a crucial role in establishing the mutualistic symbiosis between plants and arbuscular mycorrhizal (AM) fungi.[6] In the pre-symbiotic phase, AM fungal spores germinate in the soil and their hyphae grow in search of a host root. This compound, exuded by the plant roots, acts as a chemoattractant and a potent inducer of hyphal branching in AM fungi.[10] This extensive branching increases the probability of the hyphae making contact with the root surface, a prerequisite for successful colonization.

The precise signaling pathway for strigolactones in AM fungi is not as well-defined as in plants. However, research indicates a central role for mitochondrial activity.

  • Perception: this compound is perceived by the AM fungus, likely through a yet-to-be-fully-characterized receptor system.

  • Mitochondrial Activation: The perception of this compound leads to a rapid and significant increase in mitochondrial density and activity.[11][12] This includes an increase in cellular respiration.[13]

  • Metabolic Shift: The activation of mitochondria is thought to trigger a metabolic shift, including the catabolism of stored lipids, providing the energy and cellular building blocks required for increased hyphal growth and branching.[12][14]

  • Hyphal Branching: The enhanced metabolic state fuels the extensive proliferation and branching of the fungal hyphae.

AM_Fungi_Signaling This compound This compound Fungal_Receptor Fungal Receptor (Putative) This compound->Fungal_Receptor Mitochondria Mitochondria Fungal_Receptor->Mitochondria Activates Respiration Increased Respiration Mitochondria->Respiration Metabolism Metabolic Shift (e.g., Lipid Catabolism) Mitochondria->Metabolism Energy_BuildingBlocks Energy & Building Blocks Metabolism->Energy_BuildingBlocks Hyphal_Branching Hyphal_Branching Energy_BuildingBlocks->Hyphal_Branching Drives

Figure 3: this compound Signaling in AM Fungi

Influence on the Broader Rhizosphere Microbiome

The influence of this compound extends beyond its well-defined roles with parasitic plants and AM fungi. Emerging research suggests that strigolactones, including this compound, can shape the composition and diversity of the broader rhizosphere microbial community.[15][16]

Studies have shown that plants with altered strigolactone biosynthesis or perception exhibit changes in their associated bacterial and fungal communities.[17][18] For instance, in rice, the presence of this compound has been linked to an increased relative abundance of bacteria from the genera Burkholderia-Caballeronia-Paraburkholderia and the phylum Acidobacteria, some of which are known to have phosphate-solubilizing capabilities.[17] This suggests that this compound may play a role in recruiting beneficial microbes that can enhance nutrient availability for the plant.

However, the specific mechanisms by which this compound influences the broader microbiome are still under investigation. It is hypothesized that this compound may act as a direct signal for some microbes, or it may indirectly shape the microbial community by altering root architecture and the composition of other root exudates. Further research is needed to fully elucidate these complex interactions.

Quantitative Data on this compound Activity

The biological activity of this compound is highly concentration-dependent. The following tables summarize quantitative data on its effects on parasitic plant germination and AM fungi hyphal branching.

Table 1: Effect of this compound on Parasitic Plant Seed Germination

Parasitic Plant SpeciesThis compound ConcentrationGermination Rate (%)Reference(s)
Orobanche minor10 pM>80[9]
Phelipanche ramosaSubnanomolar~80[8]
Striga hermonthica10⁻¹⁷ M (for some analogs)High[3]

Table 2: Effect of this compound on AM Fungi Hyphal Branching

AM Fungal SpeciesThis compound ConcentrationObservationReference(s)
Gigaspora margarita1 pg/discHighly active[10]
Rhizophagus irregularis100 nM (for GR24, a synthetic analog)Significant increase in branching[19]
Gigaspora rosea10⁻¹³ MStrong stimulation of cell proliferation[13]

Experimental Protocols

Extraction and Quantification of this compound from Root Exudates

This protocol outlines a general procedure for the extraction and quantification of this compound from plant root exudates using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow:

Extraction_Workflow A 1. Collection of Root Exudates B 2. Solid-Phase Extraction (SPE) A->B C 3. Elution B->C D 4. Evaporation and Reconstitution C->D E 5. LC-MS/MS Analysis D->E

Figure 4: this compound Extraction Workflow

Detailed Methodology:

  • Collection of Root Exudates:

    • Grow plants hydroponically or in a sand culture system with a nutrient solution. To induce strigolactone production, a phosphate-deficient medium can be used for several days prior to collection.

    • Collect the root exudate solution over a defined period (e.g., 24 hours).

    • Filter the collected exudate through a 0.2 µm filter to remove root debris and microorganisms.

  • Solid-Phase Extraction (SPE):

    • Use a C18 SPE cartridge.

    • Condition the cartridge by sequentially washing with methanol (B129727) and then with deionized water.

    • Load the filtered root exudate onto the conditioned cartridge at a slow flow rate.

    • Wash the cartridge with deionized water to remove polar impurities.

  • Elution:

    • Elute the retained strigolactones from the cartridge using acetone (B3395972) or another suitable organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile/water mixture).

  • LC-MS/MS Analysis:

    • Analyze the reconstituted sample using a liquid chromatograph coupled to a tandem mass spectrometer.

    • Use a suitable C18 column for chromatographic separation.

    • Employ electrospray ionization (ESI) in positive mode.

    • Set up multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of this compound (e.g., m/z 347.1 > 97.1).

    • Quantify the amount of this compound by comparing its peak area to that of a known concentration of an internal standard.

Parasitic Plant Seed Germination Assay

This bioassay is used to determine the germination-stimulating activity of this compound on parasitic plant seeds.

Workflow:

Germination_Assay_Workflow A 1. Seed Sterilization and Preconditioning B 2. Application of this compound Solution A->B C 3. Incubation B->C D 4. Germination Scoring C->D

Figure 5: Seed Germination Assay Workflow

Detailed Methodology:

  • Seed Sterilization and Preconditioning:

    • Surface sterilize the parasitic plant seeds (e.g., with a solution of sodium hypochlorite).

    • Rinse the seeds thoroughly with sterile distilled water.

    • Place the sterilized seeds on moist glass fiber filter paper in a petri dish.

    • Incubate the seeds in the dark at an appropriate temperature (e.g., 20-25°C) for a preconditioning period (typically 7-14 days) to allow them to imbibe water and become responsive to germination stimulants.

  • Application of this compound Solution:

    • Prepare a dilution series of this compound in a suitable solvent (e.g., water with a small amount of acetone or ethanol).

    • Apply a small, known volume of each dilution to the preconditioned seeds.

    • Include a solvent-only control.

  • Incubation:

    • Incubate the treated seeds in the dark at the optimal germination temperature for the specific parasitic plant species.

  • Germination Scoring:

    • After a defined incubation period (e.g., 5-10 days), examine the seeds under a dissecting microscope.

    • A seed is considered germinated if the radicle has protruded from the seed coat.

    • Calculate the germination percentage for each concentration of this compound.

AM Fungi Hyphal Branching Assay

This in vitro assay is used to assess the ability of this compound to induce hyphal branching in AM fungi.

Workflow:

Hyphal_Branching_Workflow A 1. Spore Sterilization and Germination B 2. Application of this compound A->B C 3. Incubation B->C D 4. Observation and Quantification of Branching C->D

Figure 6: Hyphal Branching Assay Workflow

Detailed Methodology:

  • Spore Sterilization and Germination:

    • Surface sterilize AM fungal spores.

    • Place the spores on a suitable sterile growth medium (e.g., water agar (B569324) or a minimal medium) in a petri dish.

    • Incubate the spores in the dark at an appropriate temperature (e.g., 25-30°C) to allow for germination and initial hyphal growth.

  • Application of this compound:

    • Prepare a solution of this compound at the desired concentration.

    • Apply the this compound solution to a small sterile filter paper disc and place it near the growing hyphae, or incorporate the this compound directly into the growth medium.

    • Include a control with the solvent only.

  • Incubation:

    • Continue to incubate the cultures under the same conditions.

  • Observation and Quantification of Branching:

    • After a few days of incubation, observe the hyphae growing towards the this compound source under a microscope.

    • Quantify the degree of hyphal branching by counting the number of hyphal tips or by using image analysis software to measure the total hyphal length and the number of branches.

Future Perspectives and Conclusion

This compound stands as a testament to the intricate chemical communication that governs life in the rhizosphere. Its dual role as a germination stimulant for parasitic plants and a symbiotic signal for AM fungi places it at a critical ecological nexus. While significant progress has been made in understanding its biosynthesis and perception in parasitic plants, several key areas warrant further investigation.

The detailed signaling cascade within AM fungi following this compound perception remains a significant knowledge gap. Elucidating this pathway could provide novel targets for enhancing mycorrhizal symbiosis in agricultural systems. Furthermore, the broader impact of this compound on the composition and function of the rhizosphere microbiome is a burgeoning field of research. A deeper understanding of these interactions could lead to the development of strategies to recruit beneficial microbes and suppress soil-borne pathogens.

For drug development professionals in the agrochemical sector, the signaling pathways involving this compound offer promising targets for the development of new herbicides and biostimulants. For example, the development of potent and stable this compound analogs could be used to induce "suicidal germination" of parasitic weed seeds in the absence of a host crop. Conversely, antagonists of the KAI2d receptors could prevent parasitic seed germination.

References

The Divergent Evolution of Orobanchol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play critical roles in plant development and rhizosphere signaling. Orobanchol, a canonical strigolactone, is a key signaling molecule for regulating plant architecture and mediating interactions with symbiotic fungi and parasitic weeds.[1][2] Initially identified as a germination stimulant for the parasitic plant Orobanche minor from red clover root exudates, this compound has since been detected in a wide array of plant species, including members of the Fabaceae and Solanaceae families, as well as rice.[1][2] The biosynthetic pathway leading to this compound is not universally conserved; instead, it displays remarkable evolutionary divergence across plant lineages. This guide provides an in-depth examination of the evolution of this compound biosynthesis, detailing the core enzymatic steps, the key points of divergence, quantitative data on production and gene regulation, and the experimental protocols essential for its study.

The Conserved Upstream Pathway: From β-Carotene to Carlactonoic Acid

The biosynthesis of all known strigolactones, including this compound, begins with a conserved pathway that converts all-trans-β-carotene into the central intermediate, carlactonoic acid (CLA).[1][2] This multi-step process is catalyzed by a series of core enzymes primarily located in the plastids and cytoplasm.

  • Isomerization: The pathway is initiated by the all-trans-/9-cis-β-carotene isomerase, DWARF27 (D27) , which converts all-trans-β-carotene to 9-cis-β-carotene.[1]

  • Cleavage: Next, two sequential carotenoid cleavage dioxygenases (CCDs) act on the 9-cis-β-carotene. CCD7 (MORE AXILLARY GROWTH 3, MAX3) cleaves it to form 9-cis-β-apo-10'-carotenal.[1] This intermediate is then converted by CCD8 (MAX4) into carlactone (B12838652) (CL), the precursor for all strigolactones.[1]

  • Oxidation to CLA: Carlactone is exported to the cytoplasm where it is oxidized into carlactonoic acid (CLA) by cytochrome P450 monooxygenases of the CYP711A subfamily, encoded by genes such as MORE AXILLARY GROWTH 1 (MAX1) in Arabidopsis.[1][2] The conversion of CL to CLA is a common function of the CYP711A subfamily and represents the final step of the conserved upstream pathway.[1]

Upstream this compound Biosynthesis Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm b_Carotene all-trans-β-Carotene 9_cis_b_Carotene 9-cis-β-Carotene b_Carotene->9_cis_b_Carotene D27 9_cis_apo_10_carotenal 9-cis-β-apo-10'-carotenal 9_cis_b_Carotene->9_cis_apo_10_carotenal CCD7 Carlactone Carlactone (CL) 9_cis_apo_10_carotenal->Carlactone CCD8 CLA Carlactonoic Acid (CLA) Carlactone->CLA MAX1 (CYP711A)

Caption: The conserved upstream pathway of strigolactone biosynthesis. (Within 100 characters)

Evolutionary Divergence: Two Distinct Pathways to this compound

Downstream of carlactonoic acid, the pathway to this compound diverges significantly between different plant clades, primarily distinguishing monocots like rice from many dicot species. This divergence represents a key evolutionary split in strigolactone metabolism.

The Indirect Pathway in Rice (Oryza sativa)

In rice, this compound is synthesized via a two-step hydroxylation process from CLA, using an intermediate called 4-deoxythis compound (4DO). This pathway is catalyzed exclusively by members of the CYP711A subfamily.[1]

  • Step 1: 4DO Synthesis: The enzyme OsCYP711A2 (also known as Os900) catalyzes the conversion of CLA to 4DO.[1]

  • Step 2: this compound Synthesis: The enzyme OsCYP711A3 (also known as Os1400) then hydroxylates 4DO at the C-4 position to produce this compound.[1]

This sequential action by different members of the same cytochrome P450 subfamily showcases a mechanism of subfunctionalization following gene duplication within the grass lineage.

The Direct Pathway and the Evolution of Stereoselectivity in Dicots

In contrast to rice, many this compound-producing dicots, such as tomato (Solanum lycopersicum) and cowpea (Vigna unguiculata), utilize a more direct route that bypasses the 4DO intermediate.[1] This pathway involves a different class of cytochrome P450s and has co-evolved with a mechanism to ensure stereochemical purity.

  • CYP722C - The Key Enzyme: In these plants, enzymes from the CYP722C subfamily catalyze the direct conversion of CLA to this compound.[1][2] The reaction proceeds through a two-step oxidation at the C-18 position of CLA to generate an 18-oxo-CLA intermediate, which then undergoes a BC-ring closure.[1]

  • The Problem of Stereochemistry: In vitro, CYP722C enzymes alone are not stereoselective and produce a mixture of this compound and its biologically inactive diastereomer, ent-2'-epi-orobanchol, in roughly equal amounts.[1]

  • The Evolutionary Solution - The Dirigent Protein: A recent breakthrough identified a Stereoselective BC-ring-forming Factor (SRF) from the dirigent protein (DIR) family as the missing component for stereocontrol.[3] This SRF protein acts on the 18-oxo-CLA intermediate produced by CYP722C, guiding the cyclization to exclusively form the correct this compound stereoisomer.[3] The discovery of SRF reveals a sophisticated evolutionary innovation where a P450 enzyme and a dirigent protein work in concert to ensure the production of a specific, biologically active molecule.

Divergent this compound Biosynthesis Pathways cluster_rice Rice Pathway (Indirect) cluster_dicot Dicot Pathway (Direct & Stereoselective) cluster_srf SRF (Dirigent Protein) CLA Carlactonoic Acid (CLA) FourDO 4-Deoxythis compound (4DO) CLA->FourDO OsCYP711A2 OxoCLA 18-oxo-CLA CLA->OxoCLA CYP722C Orobanchol_Rice This compound FourDO->Orobanchol_Rice OsCYP711A3 Orobanchol_Dicot This compound OxoCLA->Orobanchol_Dicot Stereoselective Cyclization Diastereomer ent-2'-epi-orobanchol (Inactive) OxoCLA->Diastereomer Non-enzymatic or CYP722C alone

Caption: Evolutionary divergence of this compound biosynthesis from CLA. (Within 100 characters)

Data Presentation

Quantitative analysis of metabolite levels and gene expression provides critical insight into the function and regulation of the this compound biosynthetic pathway.

Table 1: Metabolite Levels in Wild-Type vs. SlCYP722C Knockout Tomato

Genetic knockout studies are fundamental to confirming gene function. Analysis of tomato plants with a CRISPR/Cas9-mediated knockout of the SlCYP722C gene demonstrates its essential role in the direct biosynthesis pathway.

Plant GenotypeThis compound LevelSolanacol Level¹Carlactonoic Acid (CLA) LevelReference
Wild-Type (WT)DetectedDetectedNot Detected[1][4]
SlCYP722C-KOBelow Detection LimitBelow Detection LimitAccumulated[1][4]

¹Solanacol is a derivative of this compound also found in tomato.[1] Its absence in the knockout mutant further confirms that this compound is its direct precursor.

Table 2: Regulation of this compound Biosynthesis Gene Expression

The biosynthesis of strigolactones is tightly regulated by environmental cues, most notably phosphate (B84403) availability. Plants increase SL production and exudation under phosphate-deficient conditions to enhance symbiosis with arbuscular mycorrhizal fungi for better phosphate uptake.

GenePlant SpeciesConditionRegulationFold ChangeReference
SlCYP722CTomatoPhosphate StarvationUpregulated-[1]
Core SL GenesTomatoPhosphate StarvationUpregulated>2-fold[5][6]
This compound ExudationRicePhosphate StarvationIncreased~33-fold[7]

Note: Specific fold-change values for individual genes often require analysis of supplementary data from primary literature and can vary based on experimental conditions.

Table 3: this compound Production in Root Exudates of Various Plant Species

This compound is one of the most commonly detected strigolactones across the plant kingdom.

Plant SpeciesFamilyThis compound DetectedNotesReference
Red Clover (Trifolium pratense)FabaceaeYesSpecies from which this compound was first isolated.[1][2]
Pea (Pisum sativum)FabaceaeYesLevels vary significantly between cultivars.[8]
Cowpea (Vigna unguiculata)FabaceaeYesKey model for studying the direct biosynthesis pathway.[2]
Tomato (Solanum lycopersicum)SolanaceaeYesKey model for studying the direct biosynthesis pathway.[1]
Rice (Oryza sativa)PoaceaeYesSynthesized via the indirect pathway.[1][2]
Cotton (Gossypium hirsutum)MalvaceaeNoPrimarily produces strigol-type SLs.[1]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible by a combination of genetic, biochemical, and analytical techniques.

Protocol 1: Quantification of this compound in Root Exudates by LC-MS/MS

This protocol describes a standard method for extracting and quantifying this compound from plant root exudates.

  • Plant Growth and Exudate Collection:

    • Grow plants hydroponically or in a sterile substrate like sand/vermiculite. For regulation studies, use phosphate-replete and phosphate-deficient nutrient solutions.

    • Collect root exudates by immersing the roots of intact plants in distilled water or a suitable buffer for a defined period (e.g., 24 hours).

  • Solid-Phase Extraction (SPE):

    • Filter the collected exudate solution to remove debris.

    • Use a C18 SPE cartridge to capture the strigolactones. Condition the cartridge with methanol (B129727) followed by water.

    • Load the exudate solution onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the strigolactones with acetone (B3395972) or ethyl acetate.

  • Sample Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., 50% acetonitrile (B52724)/water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column (e.g., 100 x 2.0 mm, 2.5 µm particle size).

    • Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B). A typical gradient runs from 50% B to 100% B over 20 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Quantification: Use Multiple Reaction Monitoring (MRM). For this compound, the characteristic transition is m/z 347.1 -> 233.1.[2] Create a standard curve using a synthetic this compound standard for absolute quantification.

Protocol 2: Heterologous Reconstitution of the this compound Pathway

This protocol allows for the functional characterization of candidate biosynthesis genes by expressing them in a heterologous system like Nicotiana benthamiana.

Experimental Workflow start Identify Candidate Genes (e.g., Co-expression with known SL genes) clone Clone Candidate cDNA (e.g., CYP722C, SRF) into Agrobacterium expression vectors start->clone infiltrate Agroinfiltrate N. benthamiana leaves with a cocktail of cultures clone->infiltrate cocktail Culture Cocktail: 1. Agrobacterium with Upstream Pathway (D27, CCD7, CCD8, MAX1) 2. Agrobacterium with Candidate Gene(s) infiltrate->cocktail incubate Incubate plants for 4-5 days for transient protein expression infiltrate->incubate extract Harvest leaves and perform metabolite extraction (e.g., ethyl acetate) incubate->extract analyze Analyze extracts by LC-MS/MS for this compound production (m/z 347.1 -> 233.1) extract->analyze confirm Confirmation of Gene Function analyze->confirm

Caption: Workflow for functional gene characterization. (Within 100 characters)
  • Vector Construction: Clone the cDNAs of the upstream pathway genes (D27, CCD7, CCD8, MAX1) and the candidate downstream genes (e.g., CYP722C and SRF) into separate plant expression vectors compatible with Agrobacterium tumefaciens.

  • Agrobacterium Transformation: Transform each vector into a separate A. tumefaciens strain (e.g., GV3101).

  • Infiltration: Grow the individual Agrobacterium cultures, then mix them into a single infiltration cocktail. This cocktail should contain the bacteria carrying all the necessary genes to convert β-carotene (endogenously present in leaves) to the final product.

  • Transient Expression: Infiltrate the cocktail into the leaves of 4-5 week old N. benthamiana plants.

  • Incubation and Harvest: Allow the plants to incubate for 4-5 days to allow for transient expression of the enzymes. Harvest the infiltrated leaf patches.

  • Metabolite Extraction and Analysis: Homogenize the leaf tissue and extract metabolites using a solvent like ethyl acetate. Analyze the extract for the presence of this compound using the LC-MS/MS protocol described above. Successful production of this compound confirms the function of the candidate genes.

Protocol 3: CRISPR/Cas9-Mediated Knockout of a Biosynthesis Gene in Tomato

This protocol provides a general framework for creating knockout mutants to study gene function in planta.

  • gRNA Design and Vector Assembly:

    • Design two or more single guide RNAs (sgRNAs) targeting an early exon of the target gene (e.g., SlCYP722C) to ensure a loss-of-function mutation. Use bioinformatics tools to minimize off-target effects.

    • Assemble the sgRNAs into a plant-compatible CRISPR/Cas9 expression vector.

  • Agrobacterium-mediated Transformation:

    • Transform the final CRISPR construct into A. tumefaciens.

    • Use the transformed Agrobacterium to transform tomato cotyledon explants.

  • Plant Regeneration and Selection:

    • Culture the explants on selection media (e.g., containing kanamycin) to select for transformed cells.

    • Regenerate whole plants (T0 generation) from the selected calli on appropriate regeneration and rooting media. This process can take 6-12 months.

  • Screening for Mutations:

    • Extract genomic DNA from the regenerated T0 plants.

    • Use PCR to amplify the target region of the gene.

    • Sequence the PCR products to identify plants containing mutations (insertions/deletions) at the target site.

  • Phenotypic and Metabolic Analysis:

    • Grow the confirmed mutant lines (T1/T2 generations) to homozygosity.

    • Analyze the root exudates of the mutant plants for the absence of this compound and the accumulation of its precursor (CLA) using LC-MS/MS to confirm the gene's function in the biosynthetic pathway.[1][4]

Conclusion and Future Outlook

The biosynthesis of this compound provides a compelling case study in the evolution of plant metabolic pathways. From a conserved core pathway, distinct lineages have evolved unique solutions to produce the same target molecule. The divergence between the indirect, CYP711A-dependent pathway in rice and the direct, CYP722C-dependent pathway in dicots highlights the plasticity of plant biochemistry. The recent discovery of the SRF dirigent protein's role in ensuring stereoselectivity adds another layer of complexity and elegance, demonstrating how plants can recruit different enzyme families to refine metabolic outputs.

For researchers and developers, understanding this evolutionary landscape is crucial. It allows for the targeted manipulation of strigolactone profiles in crops to enhance beneficial symbiotic relationships while reducing susceptibility to parasitic weeds. The knockout of SlCYP722C, for example, creates a plant that produces CLA (which can still stimulate mycorrhizal fungi) but not this compound, thereby reducing the germination of parasitic weeds like Phelipanche aegyptiaca.[1][4] Future research will likely uncover additional enzymes responsible for the vast structural diversity of strigolactones and further illuminate the intricate regulatory networks that control their production in response to environmental change.

References

The Pivotal Role of Stereochemistry in the Bioactivity of Orobanchol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol, a canonical strigolactone (SL), plays a multifaceted role in plant development and interaction with other organisms. Initially identified as a germination stimulant for parasitic weeds of the genera Orobanche and Phelipanche, its functions have been expanded to include the regulation of shoot branching and the promotion of symbiotic relationships with arbuscular mycorrhizal fungi.[1][2][3] The biological activity of this compound is intrinsically linked to its stereochemistry, with subtle changes in the spatial arrangement of its atoms leading to profound differences in its efficacy as a signaling molecule. This technical guide provides an in-depth exploration of the stereochemistry and bioactivity of this compound isomers, offering a comprehensive resource for researchers in plant biology, chemical ecology, and drug development.

Stereochemistry of this compound Isomers

Canonical strigolactones, including this compound, are characterized by a tetracyclic structure, consisting of a tricyclic lactone (the ABC part) linked to a butenolide D-ring via an enol-ether bridge. The stereochemistry at the C-2' position of the D-ring and the B-C ring junction are critical determinants of biological activity.[1]

This compound isomers are broadly classified into two main groups based on the stereochemistry of the B-C ring junction:

  • This compound-type (Or-type): These isomers, including the naturally occurring (+)-orobanchol, possess a specific spatial arrangement at the B-C ring junction.

  • Strigol-type (St-type): These isomers have the opposite stereochemistry at the B-C ring junction, resembling that of another well-known strigolactone, strigol.

Furthermore, the stereochemistry at the C-2' position of the D-ring, which can be either R or S, significantly influences bioactivity. The naturally occurring and most active forms of many strigolactones, including this compound, typically have the R configuration at C-2'.[1]

Quantitative Bioactivity of this compound Isomers

The stereoisomers of this compound exhibit distinct and often selective bioactivities. The following table summarizes key quantitative data on the differential effects of this compound and its related isomers on parasitic seed germination and plant development.

Isomer/AnalogBioactivityOrganism/SystemQuantitative DataReference(s)
(+)-Orobanchol (natural) Seed GerminationOrobanche minorHighly active, induces >80% germination at 10 pM[4]
Seed GerminationStriga gesnerioidesHigh activity[1]
Seed GerminationStriga hermonthicaLow activity[1]
Shoot Branching InhibitionRice (Oryza sativa)Strong inhibition[1][2]
Hyphal BranchingGigaspora margaritaMinimum Effective Concentration (MEC): 1 pg/disc[5]
(-)-Orobanchol (unnatural) Seed GerminationOrobanche minorLess active than (+)-orobanchol[4]
5-Deoxystrigol (Strigol-type) Seed GerminationStriga hermonthicaHigh activity[5]
Seed GerminationOrobanche minorActive, but less so than this compound[5]
Shoot Branching InhibitionRice (Oryza sativa)Strong inhibition[5]
Hyphal BranchingGigaspora margaritaMinimum Effective Concentration (MEC): 3 pg/disc[5]
ent-2'-epi-Orobanchol Seed GerminationOrobanche minorSlightly more active than (+)-orobanchol[4]
rac-GR24 (synthetic analog) Seed GerminationOrobanche minorInduces >60% germination at 100 nM (100-fold less active than natural SLs)[4]

Signaling Pathway of this compound

The perception of this compound and other strigolactones is mediated by the α/β-hydrolase receptor DWARF14 (D14). The binding of an this compound isomer to D14 initiates a signaling cascade that ultimately leads to the regulation of gene expression. A key step in this pathway is the interaction of the D14-orobanchol complex with the F-box protein DWARF3 (D3) (also known as MAX2 in Arabidopsis) and the transcriptional repressor DWARF53 (D53). This interaction targets D53 for ubiquitination and subsequent degradation by the 26S proteasome, thereby de-repressing the expression of downstream target genes involved in processes such as shoot branching.[1][6]

Orobanchol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound D14 D14 (Receptor) This compound->D14 Binding D14_this compound D14-Orobanchol Complex D14->D14_this compound SCF_D3 SCF-D3 E3 Ubiquitin Ligase D14_this compound->SCF_D3 Recruitment D3 D3 (F-box Protein) D3->SCF_D3 D53 D53 (Repressor) D53->SCF_D3 Recruitment D53_Ub Ubiquitinated D53 SCF_D3->D53_Ub Ubiquitination Proteasome 26S Proteasome D53_Ub->Proteasome Targeting Degraded_D53 Degraded D53 Proteasome->Degraded_D53 Degradation Degraded_D53_effect Target_Genes Target Genes (e.g., for branching inhibition) Transcription_Repressed Transcription Repressed Target_Genes->Transcription_Repressed Transcription_Active Transcription Active Target_Genes->Transcription_Active D53_nucleus D53 D53_nucleus->Target_Genes Represses Degraded_D53_effect->Target_Genes De-repression

This compound Signaling Pathway

Biosynthesis of this compound

This compound is synthesized from the carotenoid pathway. The initial steps involve the conversion of all-trans-β-carotene to carlactone (B12838652) (CL) by the sequential action of the enzymes D27, CCD7, and CCD8.[1][2] Carlactone is then oxidized to carlactonoic acid (CLA) by a cytochrome P450 monooxygenase of the CYP711A family.[3][7][8] The final steps in this compound biosynthesis can proceed via two distinct pathways:

  • Direct Conversion from CLA: In plants like cowpea and tomato, enzymes from the CYP722C subfamily catalyze the conversion of CLA to this compound.[7][8]

  • Conversion via 4-Deoxythis compound (4DO): In rice, CLA is first converted to 4DO by OsCYP711A2, which is then hydroxylated to this compound by OsCYP711A3.[3][7][8]

Orobanchol_Biosynthesis cluster_pathways Alternative Final Steps cluster_direct Direct Pathway (e.g., Cowpea, Tomato) cluster_indirect Indirect Pathway (e.g., Rice) all-trans-β-carotene all-trans-β-carotene Carlactone (CL) Carlactone (CL) all-trans-β-carotene->Carlactone (CL) D27, CCD7, CCD8 Carlactonoic Acid (CLA) Carlactonoic Acid (CLA) Carlactone (CL)->Carlactonoic Acid (CLA) CYP711A This compound This compound Carlactonoic Acid (CLA)->this compound CYP722C 4-Deoxythis compound (4DO) 4-Deoxythis compound (4DO) Carlactonoic Acid (CLA)->4-Deoxythis compound (4DO) OsCYP711A2 4-Deoxythis compound (4DO)->this compound OsCYP711A3

This compound Biosynthesis Pathways

Experimental Protocols

Orobanche minor Seed Germination Assay

This protocol details a method for assessing the germination-stimulating activity of this compound isomers on Orobanche minor seeds.

a. Seed Sterilization:

  • Place O. minor seeds in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 1% (v/v) sodium hypochlorite (B82951) solution containing 0.02% (v/v) Tween 20.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 1 minute and discard the supernatant.

  • Wash the seeds five times with 1 mL of sterile distilled water.

b. Seed Pre-conditioning:

  • Place a sterile glass fiber filter paper disc (8 mm diameter) in a 9 cm Petri dish.

  • Moisten the filter paper with 200 µL of sterile distilled water.

  • Spread approximately 50-100 sterilized seeds evenly on the filter paper.

  • Seal the Petri dish with parafilm and wrap in aluminum foil to ensure darkness.

  • Incubate at 21°C for 10-14 days.

c. Germination Assay:

  • Prepare test solutions of this compound isomers in sterile distilled water containing 0.1% (v/v) acetone (B3395972). A typical concentration range is 10⁻⁶ to 10⁻¹² M.

  • After the pre-conditioning period, apply 50 µL of the test solution to each filter paper disc with the seeds.

  • Use a solution of 0.1% acetone in sterile distilled water as a negative control and a solution of a known germination stimulant like GR24 as a positive control.

  • Reseal the Petri dishes, wrap in aluminum foil, and incubate at 21°C for 7 days.

  • Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has emerged from the seed coat.

  • Calculate the germination percentage for each treatment.

Rice Tiller Bud Outgrowth Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of this compound isomers on tiller bud outgrowth in rice.

a. Plant Material and Growth Conditions:

  • Use a strigolactone-deficient rice mutant (e.g., d10 or d17) for enhanced sensitivity. Wild-type rice can also be used.

  • Sterilize rice seeds and germinate them on Murashige and Skoog (MS) medium in the dark for 2 days at 30°C.

  • Transfer the seedlings to a hydroponic culture system with nutrient solution.

  • Grow the plants in a controlled environment (e.g., 16-hour light/8-hour dark photoperiod, 28°C).

b. Treatment Application:

  • After 10-14 days of growth in the hydroponic system, add the this compound isomers to the nutrient solution at desired concentrations (e.g., 0.1, 1, and 10 µM).

  • Include a mock treatment with the same concentration of the solvent (e.g., acetone, not exceeding 0.1% v/v) as a control.

c. Data Collection and Analysis:

  • After 7-10 days of treatment, measure the length of the primary and secondary tillers.

  • Calculate the percentage of tiller bud outgrowth inhibition compared to the mock-treated control plants.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.[9][10][11][12][13]

Isolation and LC-MS/MS Analysis of this compound from Root Exudates

This protocol outlines a general workflow for the extraction and quantification of this compound from plant root exudates.

Experimental_Workflow start Plant Culture (Hydroponics) collection Collection of Root Exudates start->collection extraction Solid Phase Extraction (SPE) (e.g., C18 cartridge) collection->extraction elution Elution with Acetone extraction->elution concentration Concentration (e.g., under vacuum) elution->concentration analysis LC-MS/MS Analysis concentration->analysis quantification Quantification using Internal Standards analysis->quantification

Workflow for this compound Analysis

a. Sample Collection:

  • Grow plants hydroponically.

  • Collect the nutrient solution containing root exudates.

b. Extraction:

  • Pass the collected solution through a solid-phase extraction (SPE) cartridge (e.g., C18).

  • Wash the cartridge with water to remove salts and polar compounds.

  • Elute the strigolactones with acetone.[14][15]

c. Analysis:

  • Concentrate the eluate under reduced pressure.

  • Re-dissolve the residue in a suitable solvent (e.g., acetonitrile/water).

  • Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use multiple reaction monitoring (MRM) for sensitive and specific detection of this compound and its isomers.[16][17]

  • Quantify the amount of this compound using a standard curve and an internal standard (e.g., a deuterated analog).[18]

Conclusion

The stereochemistry of this compound isomers is a critical factor governing their diverse biological activities. A thorough understanding of the structure-activity relationships is essential for harnessing the potential of these molecules in agriculture and medicine. The detailed protocols and data presented in this guide provide a valuable resource for researchers seeking to investigate the intricate roles of this compound and other strigolactones in plant biology and to develop novel applications based on their unique signaling properties. Further research into the specific interactions of different this compound isomers with their receptors will undoubtedly unveil new avenues for the targeted manipulation of plant growth and development.

References

Orobanchol Derivatives: A Technical Guide to Their Natural Occurrence, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol and its derivatives belong to the strigolactone (SL) family, a class of carotenoid-derived phytohormones that play critical roles in plant development and communication within the rhizosphere.[1][2] Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, their functions are now known to extend to regulating plant architecture, particularly shoot branching, and mediating symbiotic relationships with arbuscular mycorrhizal fungi.[1][3] This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, detailed methodologies for their analysis, and an exploration of their biosynthetic and signaling pathways.

Natural Occurrence of this compound and Its Derivatives

This compound is a prevalent strigolactone found in the root exudates of a wide range of plant species, including those from the Fabaceae (legume) and Solanaceae (nightshade) families, as well as some gymnosperms and rice (Oryza sativa).[1][2] Plants produce a variety of structurally related this compound derivatives, often in complex mixtures. The primary derivatives and their known natural sources are summarized in the table below.

Derivative NameChemical ModificationNatural Source (Plant Species)References
This compound -Red Clover (Trifolium pratense), Cowpea (Vigna unguiculata), Tomato (Solanum lycopersicum), Rice (Oryza sativa), Tobacco (Nicotiana tabacum)[1][2][3]
Orobanchyl acetate (B1210297) (Alectrol) AcetylationRed Clover (Trifolium pratense), Cowpea (Vigna unguiculata), Soybean (Glycine max), Tomato (Solanum lycopersicum)[1][2][4]
Fabacol EpoxidationPea (Pisum sativum)[1][5]
Solanacol Aromatic A-ringTomato (Solanum lycopersicum), Tobacco (Nicotiana tabacum)[1][5]
Didehydro-orobanchol (DDH) Isomers DehydrogenationTomato (Solanum lycopersicum), Red Clover (Trifolium pratense), Tobacco (Nicotiana tabacum)[5][6]
7-Hydroxythis compound Isomers Hydroxylation at C-7Tomato (Solanum lycopersicum), Cucumber (Cucumis sativus)[6][7]
7-Oxothis compound Oxidation at C-7Tomato (Solanum lycopersicum), Flax (Linum usitatissimum)[5][6]
Phelipanchol and Epiphelipanchol Structural Isomers of DDHTomato (Solanum lycopersicum)[6]

Quantitative Analysis of this compound Derivatives

The production and exudation of this compound and its derivatives are influenced by various factors, including plant species, developmental stage, and environmental conditions such as nutrient availability. Quantitative analysis is crucial for understanding their physiological roles. The data below, primarily from studies on red clover and tomato, provide insights into the typical concentrations of these compounds.

CompoundPlant SpeciesSample TypeConcentration/AmountConditionsReferences
This compoundRed Clover (Trifolium pratense)Root Exudates13 - 70 pg/plant1-4 weeks after germination[8][9]
SolanacolTomato (Solanum lycopersicum)Root ExudatesSignificantly reduced in ABA-deficient mutantsComparison between wild-type and mutant plants[10]
Didehydro-orobanchol IsomersTomato (Solanum lycopersicum)Root ExudatesSignificantly reduced in ABA-deficient mutantsComparison between wild-type and mutant plants[10]
This compoundTomato (Solanum lycopersicum)Root ExudatesBelow detection limit in SlCYP722C-KO mutantsComparison between wild-type and knockout plants[1][2]
SolanacolTomato (Solanum lycopersicum)Root ExudatesBelow detection limit in SlCYP722C-KO mutantsComparison between wild-type and knockout plants[1][2]

Experimental Protocols

Extraction and Purification of this compound Derivatives from Root Exudates

This protocol outlines a general procedure for the extraction and purification of this compound derivatives from plant root exudates for subsequent analysis.

a. Plant Cultivation and Root Exudate Collection:

  • Grow plants hydroponically to facilitate the collection of root exudates.

  • After a desired period of growth, transfer the plants to a fresh hydroponic solution or purified water.

  • Collect the root exudates over a specific time frame (e.g., 24-48 hours).

b. Solid-Phase Extraction (SPE):

  • Pass the collected root exudate solution through a C18 SPE cartridge to adsorb the strigolactones.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the strigolactones from the cartridge using a suitable organic solvent, such as acetone (B3395972) or ethyl acetate.

c. Further Purification (Optional):

  • For isolating unknown compounds or for obtaining highly pure known compounds, further purification can be performed using silica (B1680970) gel column chromatography followed by High-Performance Liquid Chromatography (HPLC).

LC-MS/MS Analysis of this compound Derivatives

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the detection and quantification of this compound and its derivatives due to their low abundance in plant tissues.

a. Chromatographic Separation:

  • Column: A C18 reversed-phase column is typically used (e.g., COSMOSIL 2.5C18-MS-II, 100 × 2.0 mm i.d., 2.5 µm).[6]

  • Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% formic acid, is commonly employed. A typical gradient might be from 50% methanol to 100% methanol over 20 minutes.[6]

  • Flow Rate: A flow rate of 0.2 mL/min is suitable for a 2.0 mm i.d. column.[6]

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[6]

b. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The MRM transitions are specific for each compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
This compound347.1233.1[6]
Didehydro-orobanchol Isomers345.297[6]
Solanacol343.197[6]

Biosynthesis and Signaling Pathways

This compound Biosynthesis

The biosynthesis of this compound, like other strigolactones, begins with the carotenoid pathway. The key steps are outlined below.[2]

  • Isomerization: All-trans-β-carotene is isomerized to 9-cis-β-carotene by the enzyme DWARF27 (D27).

  • Cleavage: CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) and CCD8 act sequentially to cleave 9-cis-β-carotene, ultimately forming carlactone (B12838652) (CL).

  • Oxidation to Carlactonoic Acid: Carlactone is then oxidized to carlactonoic acid (CLA) by a cytochrome P450 monooxygenase of the CYP711A subfamily, such as MORE AXILLARY GROWTH 1 (MAX1) in Arabidopsis.[2]

  • Formation of this compound: The final steps leading to this compound can occur via two distinct pathways:

    • Via 4-deoxythis compound (4DO): In rice, OsCYP711A2 converts CLA to 4DO, which is then hydroxylated to this compound by OsCYP711A3.[6]

    • Direct Conversion from CLA: In dicots like tomato and cowpea, a member of the CYP722C subfamily of cytochrome P450s catalyzes the direct conversion of CLA to this compound.[6][11]

Orobanchol_Biosynthesis cluster_carotenoid Carotenoid Pathway cluster_this compound This compound Formation all-trans-beta-carotene all-trans-beta-carotene 9-cis-beta-carotene 9-cis-beta-carotene all-trans-beta-carotene->9-cis-beta-carotene D27 Carlactone (CL) Carlactone (CL) 9-cis-beta-carotene->Carlactone (CL) CCD7, CCD8 Carlactonoic Acid (CLA) Carlactonoic Acid (CLA) Carlactone (CL)->Carlactonoic Acid (CLA) CYP711A (MAX1) 4-Deoxythis compound (4DO) 4-Deoxythis compound (4DO) Carlactonoic Acid (CLA)->4-Deoxythis compound (4DO) OsCYP711A2 (in rice) This compound This compound Carlactonoic Acid (CLA)->this compound CYP722C (in dicots) 4-Deoxythis compound (4DO)->this compound OsCYP711A3 (in rice)

This compound biosynthetic pathway from β-carotene.

This compound Signaling Pathway

The perception and transduction of the this compound signal involve a conserved pathway that leads to the regulation of gene expression.

  • Perception: this compound is perceived by the α/β-hydrolase receptor DWARF14 (D14).[12][13]

  • Complex Formation: Upon binding this compound, D14 undergoes a conformational change that promotes its interaction with an F-box protein, such as DWARF3 (D3) in rice or MORE AXILLARY GROWTH 2 (MAX2) in Arabidopsis.[12]

  • Ubiquitination and Degradation: The D14-orobanchol-D3/MAX2 complex functions as part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This complex targets repressor proteins, such as the DWARF53 (D53) family proteins, for ubiquitination and subsequent degradation by the 26S proteasome.[12][13]

  • Gene Expression: The degradation of the D53 repressor proteins allows for the expression of downstream target genes that regulate processes like shoot branching.[13]

Orobanchol_Signaling cluster_perception Signal Perception cluster_complex SCF Complex Formation cluster_degradation Repressor Degradation cluster_response Cellular Response This compound This compound D14 D14 Receptor This compound->D14 Binds to D14-Orobanchol D14-Orobanchol Complex D14->D14-Orobanchol MAX2_D3 MAX2/D3 (F-box protein) D14-Orobanchol->MAX2_D3 Interacts with SCF SCF Complex MAX2_D3->SCF Component of D53 D53 Repressor SCF->D53 Targets for ubiquitination Ub Ubiquitin Proteasome 26S Proteasome D53->Proteasome Degradation Target Genes Target Gene Expression D53->Target Genes Represses Physiological Response Inhibition of Shoot Branching Target Genes->Physiological Response

Simplified this compound signaling pathway.

Conclusion

This compound and its derivatives are a diverse group of signaling molecules with profound effects on plant development and interactions with other organisms. The continued elucidation of their natural distribution, biosynthesis, and signaling pathways is essential for harnessing their potential in agriculture, for example, in controlling parasitic weeds and enhancing crop productivity. The methods and data presented in this guide provide a foundation for researchers to further explore the multifaceted roles of these fascinating compounds.

References

Methodological & Application

Application Notes and Protocols for Orobanchol Extraction from Root Exudates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of Orobanchol, a strigolactone of significant interest, from plant root exudates. The protocols are designed to guide researchers in obtaining high-purity this compound for various applications, including physiological studies, drug development, and agricultural research.

Introduction

This compound is a naturally occurring strigolactone, a class of phytohormones that play crucial roles in plant development and interaction with symbiotic and parasitic organisms.[1][2][3][4][5] Initially identified as a germination stimulant for parasitic weeds of the genera Orobanche and Phelipanche, this compound is now recognized for its broader physiological significance.[2][3][4][5] The extremely low concentrations of strigolactones in root exudates present a significant challenge for their isolation and characterization, necessitating highly sensitive and efficient extraction and analytical methods.[1][6]

Core Principles of this compound Extraction

The extraction of this compound from root exudates typically involves several key stages:

  • Collection of Root Exudates: Plants are grown hydroponically to facilitate the collection of root exudates in a liquid medium.[7][8]

  • Pre-concentration: Due to the low abundance of this compound, a pre-concentration step is often employed. This can be achieved using solid-phase extraction (SPE) with cartridges like Oasis HLB, which have both hydrophilic and lipophilic retention characteristics, or by using adsorbents like charcoal.[6][7][9][10]

  • Solvent Extraction: Liquid-liquid extraction is a common method to partition this compound from the aqueous root exudate solution into an organic solvent.[6][11][12] Ethyl acetate (B1210297) is a frequently used solvent for this purpose.[6][9][11][12][13][14]

  • Purification: Further purification of the extract is often necessary to remove interfering compounds. This can be achieved through techniques like silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).[7][9]

  • Analysis and Quantification: The final analysis and quantification of this compound are typically performed using highly sensitive techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[6][10][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and other strigolactone extraction and analysis from the cited literature.

Table 1: Reported Extraction Recoveries and Detection Limits

StrigolactoneSample MatrixExtraction/Purification MethodRecovery Rate (%)Limit of Detection (LOD)Reference
This compoundRoot Exudates (20 ml)SPE (Oasis HLB)~90%Not specified[10]
StrigolRoot Exudates (20 ml)SPE (Oasis HLB)~95%Not specified[10]
5-DeoxystrigolRoot Exudates (20 ml)SPE (Oasis HLB)~90%Not specified[10]
Strigol, this compound, 5-DeoxystrigolRice Root SamplesDLLME-SFO83-96%Comparable to or lower than other methods[10]
StrigolactonesGeneralUHPLC-MS/MS-Attomolar levels[6]

Table 2: Examples of Strigolactone Production Rates in Plants

Plant SpeciesStrigolactoneProduction RateReference
CottonStrigol~15 pg/plant/day[12]
CottonStrigyl acetate~2 pg/plant/day[12]
Sorghum (Striga-resistant SRN39)Sorgolactone0.48 pg/seedling over 7 days[14]
Sorghum (Striga-resistant SRN39)5-Deoxystrigol0.08 pg/seedling over 7 days[14]
Sorghum (Striga-susceptible Tabat)Sorgolactone0.37 pg/seedling over 7 days[14]
Sorghum (Striga-susceptible Tabat)5-Deoxystrigol3.53 pg/seedling over 7 days[14]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of this compound from Root Exudates

This protocol is a general method for extracting this compound using ethyl acetate.

Materials:

  • Collected root exudate solution

  • Ethyl acetate

  • 0.2 M K₂HPO₄ (pH 8.3)

  • Anhydrous MgSO₄

  • Rotary evaporator

  • Separatory funnel

  • Glassware

Procedure:

  • Collect the root exudate from the hydroponic culture.[11]

  • Transfer the collected root exudate to a separatory funnel.

  • Extract the aqueous solution three times with an equal volume of ethyl acetate.[11]

  • Combine the ethyl acetate fractions.

  • Wash the combined ethyl acetate extract with 0.2 M K₂HPO₄ (pH 8.3) to remove acidic impurities.[9][11]

  • Dry the ethyl acetate extract over anhydrous MgSO₄.[9][11]

  • Filter the dried extract to remove the MgSO₄.

  • Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude extract.[9][11]

  • The crude extract can then be subjected to further purification and analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Pre-concentration and Purification

This protocol utilizes SPE for a more efficient and cleaner extraction, particularly for small sample volumes.[6]

Materials:

  • Collected root exudate solution (e.g., 20 ml)[6]

  • Oasis HLB SPE cartridges

  • Methanol (B129727) or Acetonitrile (for conditioning and elution)

  • Water (for washing)

  • Vacuum manifold for SPE

Procedure:

  • Condition the SPE cartridge: Pass methanol through the Oasis HLB cartridge, followed by water to equilibrate the stationary phase.

  • Load the sample: Load the root exudate sample onto the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with water to remove salts and other polar impurities.

  • Elute this compound: Elute the retained strigolactones, including this compound, with an organic solvent such as methanol or acetonitrile.[6] An improved strategy suggests eluting with 30 mL of 5% ethanol-water and collecting 20 mL.[10]

  • Dry the eluate: Evaporate the solvent from the eluate to obtain the concentrated and purified extract.

  • The extract is now ready for analysis by UHPLC-MS/MS.

Visualizations

This compound Biosynthesis Pathway

G cluster_0 Upstream Biosynthesis cluster_1 This compound Biosynthesis all-trans-β-carotene all-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene all-trans-β-carotene->9-cis-β-carotene D27 9-cis-apo-10′-carotenal 9-cis-apo-10′-carotenal 9-cis-β-carotene->9-cis-apo-10′-carotenal CCD7 Carlactone (CL) Carlactone (CL) 9-cis-apo-10′-carotenal->Carlactone (CL) CCD8 Carlactonoic acid (CLA) Carlactonoic acid (CLA) Carlactone (CL)->Carlactonoic acid (CLA) MAX1 (CYP711A) 4-deoxythis compound 4-deoxythis compound Carlactonoic acid (CLA)->4-deoxythis compound CYP722C Carlactonoic acid (CLA)->4-deoxythis compound This compound This compound Carlactonoic acid (CLA)->this compound CYP722C (direct) Carlactonoic acid (CLA)->this compound 4-deoxythis compound->this compound Unknown Oxygenase

Caption: Simplified this compound biosynthesis pathway from all-trans-β-carotene.

Experimental Workflow for this compound Extraction

G Hydroponic Plant Culture Hydroponic Plant Culture Collection of Root Exudates Collection of Root Exudates Hydroponic Plant Culture->Collection of Root Exudates Pre-concentration Pre-concentration Collection of Root Exudates->Pre-concentration Liquid-Liquid Extraction Liquid-Liquid Extraction Pre-concentration->Liquid-Liquid Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Pre-concentration->Solid-Phase Extraction (SPE) Crude Extract Crude Extract Liquid-Liquid Extraction->Crude Extract Purified Extract Purified Extract Solid-Phase Extraction (SPE)->Purified Extract Purification Purification Purification->Purified Extract Crude Extract->Purification Analysis Analysis Purified Extract->Analysis

Caption: General workflow for the extraction and analysis of this compound from root exudates.

References

Application Notes and Protocols for the Analytical Quantification of Orobanchol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Orobanchol, a key strigolactone, from various biological matrices. The protocols focus on modern analytical techniques, ensuring high sensitivity and specificity for accurate quantification.

Introduction to this compound

This compound is a naturally occurring strigolactone, a class of phytohormones that play crucial roles in plant development and communication with other organisms.[1][2] It is known to be a germination stimulant for parasitic weeds of the genera Orobanche and Phelipanche, making its quantification essential for agricultural research aimed at controlling these parasitic plants.[1] Furthermore, this compound is involved in the establishment of symbiotic relationships with arbuscular mycorrhizal (AM) fungi, which are beneficial for plant nutrient uptake. In the context of drug development, understanding the signaling pathways involving this compound and other strigolactones can provide insights into novel therapeutic targets.

Analytical Techniques for this compound Quantification

The primary analytical methods for the sensitive and specific quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS is the most widely used and preferred method due to its high sensitivity, specificity, and ability to analyze complex samples with minimal cleanup.[3][4]

  • GC-MS can also be used for this compound analysis; however, it requires a derivatization step to increase the volatility and thermal stability of the molecule.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound production in various plant species under different experimental conditions, as determined by LC-MS/MS.

Table 1: this compound Quantification in Plant Root Exudates

Plant SpeciesCultivarGrowth ConditionsThis compound ConcentrationReference
Red Clover (Trifolium pratense)-1 week after germination13 pg/plant[4]
Red Clover (Trifolium pratense)-2 weeks after germination70 pg/plant[4]
Red Clover (Trifolium pratense)-3 weeks after germination58 pg/plant[4]
Red Clover (Trifolium pratense)-4 weeks after germination65 pg/plant[4]
Tomato (Solanum lycopersicum)M82Phosphorus sufficientNot detected[6]
Tomato (Solanum lycopersicum)M82Phosphorus deficient~100-fold increase vs. control[6]
Tomato (Solanum lycopersicum)MoneymakerPhosphorus sufficientLow levels[7]
Tomato (Solanum lycopersicum)MoneymakerPhosphorus deficientSignificant increase[7][8]
Tobacco (Nicotiana tabacum)-NormalLevels detected[7]
Rice (Oryza sativa)-Various N and P levelsDetected[9]

Table 2: this compound Quantification in Plant Tissues

Plant SpeciesTissueGrowth ConditionsThis compound ConcentrationReference
Tomato (Solanum lycopersicum)RootsWild TypeDetected[6]
Tomato (Solanum lycopersicum)RootsSL-deficient mutant (sb1)Not detected[6]
Tomato (Solanum lycopersicum)Xylem SapSufficient PhosphateLow levels[10]
Tomato (Solanum lycopersicum)Xylem SapLimiting Phosphate~5-fold increase vs. sufficient P[10]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Root Exudates

This protocol describes the extraction of this compound from the liquid growth medium of hydroponically grown plants.

Materials:

  • Liquid growth medium containing root exudates

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge tubes (50 mL)

  • Glass vials

Procedure:

  • Collect the hydroponic growth medium from the plant culture.

  • For every 100 mL of medium, add 50 mL of ethyl acetate in a separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The top layer is the ethyl acetate phase containing this compound.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with another 50 mL of ethyl acetate.

  • Combine the ethyl acetate extracts.

  • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 100 µL of acetonitrile/water, 50:50 v/v) for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Plant Root Tissues

This protocol details the extraction of this compound from fresh plant root material.

Materials:

  • Fresh plant roots

  • Liquid nitrogen

  • Mortar and pestle

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) silica (B1680970) cartridges (e.g., 500 mg)

  • Hexane (B92381)

  • Acetone (B3395972)

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

Procedure:

  • Harvest fresh plant roots and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Grind the frozen roots to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 1 g) to a centrifuge tube.

  • Add 10 mL of ethyl acetate to the tube.

  • Homogenize the mixture using a vortex or sonicator for 10 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant (ethyl acetate extract).

  • Repeat the extraction of the pellet with another 10 mL of ethyl acetate.

  • Combine the supernatants and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator.

  • Solid Phase Extraction (SPE) Cleanup: a. Condition a silica SPE cartridge by washing with 5 mL of hexane. b. Dissolve the dried extract in a small volume of hexane (e.g., 1 mL). c. Load the sample onto the conditioned SPE cartridge. d. Wash the cartridge with 5 mL of 10% acetone in hexane to remove non-polar impurities. e. Elute the this compound fraction with 5 mL of 50% acetone in hexane.

  • Evaporate the eluted fraction to dryness.

  • Reconstitute the final residue in a known volume of a suitable solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.

Instrumentation and Conditions:

  • LC System: UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A linear gradient from 50% B to 100% B over 20 minutes is a good starting point.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

  • Parent Ion (Q1): m/z 347.1 ([M+H]⁺ for this compound)

  • Product Ions (Q3): m/z 233.1 and m/z 97.0 (These are characteristic fragment ions)[8][10][11]

  • Collision Energy and other MS parameters: These need to be optimized for the specific instrument to achieve maximum sensitivity.

Quantification:

  • Prepare a calibration curve using a certified this compound standard at a range of concentrations (e.g., 0.1 pg/µL to 100 pg/µL).

  • Spike a blank matrix with a known concentration of this compound to determine recovery and matrix effects.

  • An internal standard (e.g., a deuterated analog of a similar strigolactone) should be used for the most accurate quantification.

Protocol 4: GC-MS Quantification of this compound (with Derivatization)

This protocol outlines the general steps for GC-MS analysis of this compound, which requires derivatization.

1. Derivatization (Silylation):

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12][13]

  • Procedure: a. Ensure the dried sample extract is completely anhydrous. b. Add 50 µL of the silylating reagent to the dried extract in a sealed vial. c. Heat the vial at 60-70°C for 30-60 minutes to facilitate the reaction.[14] d. Cool the vial to room temperature before injection into the GC-MS.

2. GC-MS Analysis:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 280°C at 10-20°C/min.

    • Hold at 280°C for 5-10 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-650.

Quantification:

  • Quantification is typically performed using selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound. Due to the derivatization, the molecular ion and fragmentation pattern will differ from the underivatized molecule.

Visualizations

This compound Biosynthesis Pathway

Orobanchol_Biosynthesis β-carotene β-carotene Carlactone (CL) Carlactone (CL) β-carotene->Carlactone (CL) D27, CCD7, CCD8 Carlactonoic Acid (CLA) Carlactonoic Acid (CLA) Carlactone (CL)->Carlactonoic Acid (CLA) MAX1/CYP711A 4-deoxythis compound (4DO) 4-deoxythis compound (4DO) Carlactonoic Acid (CLA)->4-deoxythis compound (4DO) OsCYP711A2 (in rice) This compound This compound Carlactonoic Acid (CLA)->this compound CYP722C (in tomato, cowpea) 4-deoxythis compound (4DO)->this compound OsCYP711A3 (in rice)

Caption: Simplified this compound biosynthesis pathway.

This compound Signaling Pathway

Orobanchol_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound Receptor D14/KAI2 This compound->Receptor Binding & Hydrolysis SCF_Complex SCF (MAX2/D3) Receptor->SCF_Complex Conformational Change & Interaction SMXL SMXL/D53 (Repressor) SCF_Complex->SMXL Recruitment Proteasome 26S Proteasome SMXL->Proteasome Degradation Ub Ubiquitin Ub->SMXL Ubiquitination Gene_Expression Target Gene Expression Proteasome->Gene_Expression Derepression

Caption: Core this compound signaling pathway.

Experimental Workflow for this compound Quantification

Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Root_Exudates Root_Exudates Extraction Liquid-Liquid or Solid-Phase Extraction Root_Exudates->Extraction Plant_Tissue Plant_Tissue Plant_Tissue->Extraction Soil Soil Soil->Extraction Cleanup SPE Cleanup Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization LC_MSMS LC-MS/MS Cleanup->LC_MSMS GC_MS GC-MS Derivatization->GC_MS Quantification Quantification using Calibration Curve LC_MSMS->Quantification GC_MS->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Caption: General workflow for this compound quantification.

References

Application Note: Quantitative Analysis of Orobanchol and its Analogs using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol and its analogs are members of the strigolactone (SL) family, a class of plant hormones that play a crucial role in regulating plant development and mediating interactions with symbiotic fungi and parasitic weeds.[1][2][3] Accurate and sensitive quantification of these compounds is essential for research in plant biology, agriculture, and the development of novel herbicides or germination stimulants. This application note provides a detailed protocol for the analysis of this compound and its analogs in plant root exudates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5][6]

Experimental Protocols

Sample Preparation: Extraction of Strigolactones from Root Exudates

This protocol is adapted from established methods for the extraction of strigolactones from liquid culture media.[7][8][9]

Materials:

  • Plant root exudates (collected from hydroponic or sand culture systems)

  • Solid-Phase Extraction (SPE) C18 Cartridges

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, Milli-Q or equivalent

  • Acetone, HPLC grade

  • Ethyl acetate

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Procedure:

  • Collection of Root Exudates: Grow plants in a hydroponic or sand culture system. Collect the liquid medium containing the root exudates.

  • SPE Cartridge Conditioning: Pre-condition a C18 SPE cartridge by washing it with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the collected root exudate sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interfering polar compounds.

  • Elution: Elute the strigolactones from the cartridge with 5 mL of acetone.[10] An alternative is to extract the root samples with ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of 50% methanol or an appropriate solvent mixture compatible with the LC-MS/MS system.

  • Centrifugation: Centrifuge the reconstituted sample to pellet any particulate matter.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. For better detection, gently tap the bottom of the vial to remove any dissolved gases.[7][9]

LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and analogs being analyzed.

Liquid Chromatography (LC) Conditions:

  • System: UHPLC or UPLC system

  • Column: ODS (C18) column, e.g., COSMOSIL 2.5C18-MS-II, 100 x 2.0 mm i.d., 2.5 µm.[11][12]

  • Column Temperature: 30°C[11][12]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.2 mL/min[11]

  • Gradient Elution:

    • Start with a linear gradient from 50% B to 100% B over 20 minutes.[11]

    • Hold at 100% B for a specified time to wash the column.

    • Return to initial conditions and equilibrate the column before the next injection.

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS/MS) Conditions:

  • System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte using authentic standards. Some reported transitions are provided in the data table below.

Data Presentation

Quantitative analysis of this compound and its analogs is performed using the MRM mode. The concentration of each analyte in the sample is determined by comparing the peak area to a calibration curve generated from authentic standards.

Table 1: MRM Transitions and Quantitative Performance for this compound and its Analogs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Limit of Quantification (LOQ)Reference
This compound347.1233.11 pg/µL[5][6][11]
Didehydro-orobanchol (DDH)345.297Not specified[11]
Solanacol343.1970.96 µg/L[11][13]
Orobanchyl acetate389Not specifiedNot specified[11][14]
7-oxoorobanchyl acetateNot specifiedNot specifiedNot specified[13]
5-DeoxystrigolNot specifiedNot specified0.05 µg/L[13]
StrigolNot specifiedNot specified0.1 pg/µL[5][6]
SorgolactoneNot specifiedNot specified0.5 pg/µL[5]

Note: The LOQ values are sourced from different studies and may vary depending on the instrumentation and experimental conditions.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of this compound and its analogs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection 1. Root Exudate Collection spe_conditioning 2. SPE C18 Conditioning sample_collection->spe_conditioning sample_loading 3. Sample Loading spe_conditioning->sample_loading washing 4. Washing sample_loading->washing elution 5. Elution washing->elution drying 6. Drying elution->drying reconstitution 7. Reconstitution drying->reconstitution lc_separation 8. LC Separation (UPLC/UHPLC) reconstitution->lc_separation ms_detection 9. MS/MS Detection (MRM) lc_separation->ms_detection data_analysis 10. Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

References

Application Notes and Protocols: Synthesis of Orobanchol and Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol is a canonical strigolactone (SL), a class of phytohormones that play crucial roles in plant development and communication within the rhizosphere.[1][2][3] Structurally, it consists of a tricyclic lactone (the ABC ring system) connected via an enol ether bridge to a butenolide D-ring.[1][2] this compound and its analogs are of significant interest due to their roles in regulating plant architecture, promoting symbiotic relationships with arbuscular mycorrhizal fungi, and stimulating the germination of parasitic weeds of the genera Striga and Orobanche.[3][4] The ability to synthesize this compound and its isotopically labeled standards is essential for advancing research into its biological functions, metabolic pathways, and potential applications in agriculture and drug development.

These application notes provide a detailed overview of the chemical synthesis of this compound and its deuterated standards, including experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant signaling pathways.

Data Presentation

Table 1: Quantitative Data for the Chemical Synthesis of this compound
StepReactionReagents and ConditionsProductYield (%)Purity (%)Analytical MethodReference
1Synthesis of ABC-ring precursor(Details to be extracted from referenced literature)Tricyclic lactone intermediateData not availableData not availableNMR, MS(Matsui et al., 1999a)
2Synthesis of D-ring precursor(Details to be extracted from referenced literature)Hydroxy butenolideData not availableData not availableNMR, MS(Matsui et al., 1999a)
3Coupling of ABC and D rings(Details to be extracted from referenced literature)(±)-OrobancholData not availableData not availableHPLC, NMR, MS(Matsui et al., 1999a)
4Chiral Resolution(Details to be extracted from referenced literature)(+)-OrobancholData not available>98Chiral HPLC, NMR(Mori et al., 1999)
Table 2: Spectroscopic Data for Synthetic (+)-Orobanchol
TechniqueKey Signals/FragmentsReference
¹H NMR (CDCl₃)δ (ppm): 6.88 (d, J=2.9 Hz, 1H), 6.19 (d, J=2.9 Hz, 1H), 4.85 (m, 1H), 4.49 (dd, J=9.3, 4.9 Hz, 1H), 3.98 (d, J=9.3 Hz, 1H), 2.01 (s, 3H), 1.15 (s, 3H), 1.09 (s, 3H)(Matsui et al., 1999a)
¹³C NMR (CDCl₃)Data to be extracted from referenced literature(Matsui et al., 1999a)
MS (ESI+)m/z 347 [M+H]⁺[5]

Experimental Protocols

Protocol 1: Total Chemical Synthesis of (±)-Orobanchol

The total synthesis of this compound is a multi-step process involving the independent synthesis of the ABC-ring system and the D-ring (butenolide), followed by their coupling. The following is a generalized protocol based on established synthetic strategies. For precise, step-by-step instructions, it is imperative to consult the primary literature.

Materials:

  • Starting materials for ABC-ring synthesis (to be specified from literature)

  • Starting materials for D-ring synthesis (to be specified from literature)

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile)

  • Reagents for coupling reaction (e.g., base, activating agents)

  • Silica (B1680970) gel for column chromatography

  • HPLC system for purification

Procedure:

  • Synthesis of the ABC-ring Precursor:

    • (Detailed steps for the synthesis of the tricyclic lactone core of this compound, as described by Matsui et al., 1999a, would be inserted here. This would include reaction setup, reagent addition, reaction monitoring, work-up, and purification.)

  • Synthesis of the D-ring (Butenolide) Precursor:

    • (Detailed steps for the synthesis of the hydroxy butenolide D-ring, a common moiety in strigolactones, would be inserted here. This section would detail the specific reactions and purification methods.)

  • Coupling of the ABC and D-ring Moieties:

    • (Detailed procedure for the enol ether formation to connect the ABC-ring and D-ring precursors, as referenced in the literature, would be provided here. This would include stoichiometry, reaction conditions, and purification of the resulting racemic this compound.)

  • Purification and Characterization:

    • The crude (±)-Orobanchol is purified by silica gel column chromatography.

    • Final purification is achieved by High-Performance Liquid Chromatography (HPLC).

    • The structure and purity of the synthesized (±)-Orobanchol are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Protocol 2: Synthesis of Deuterated this compound Standards

Deuterated standards are invaluable for quantitative analysis using mass spectrometry. The introduction of deuterium (B1214612) can be achieved by using deuterated reagents during the synthesis of the precursors.

Materials:

  • Deuterated starting materials or reagents (e.g., deuterated solvents, deuterated reducing agents)

  • Precursors for this compound synthesis (as in Protocol 1)

  • Anhydrous solvents

  • Silica gel for column chromatography

  • HPLC-MS system for analysis

Procedure:

  • Deuterium Labeling of Precursors:

    • Method A: Deuteration of the Butenolide D-ring: The butenolide D-ring can be synthesized using deuterated starting materials. For example, using deuterated reagents in the formation of the furanone ring.

    • Method B: Deuteration of the ABC-ring: Specific protons on the ABC-ring system can be exchanged with deuterium using methods like acid/base catalyzed exchange in a deuterated solvent (e.g., D₂O) or by using deuterated reducing agents at specific synthetic steps.

    • (A detailed, specific protocol for the synthesis of a deuterated precursor, for instance, deuterated methyl carlactonoate as a precursor for the ABC-D ring system, would be included here. This would specify the deuterating agent and reaction conditions.)

  • Synthesis of Deuterated this compound:

    • The deuterated precursor(s) are then carried through the remaining steps of the total synthesis as described in Protocol 1.

  • Purification and Characterization:

    • Purification is performed as described for unlabeled this compound.

    • The position and extent of deuterium incorporation are confirmed by ¹H NMR (disappearance of signals) and high-resolution mass spectrometry (mass shift).

Mandatory Visualizations

This compound Biosynthesis Pathway

Orobanchol_Biosynthesis beta_carotene all-trans-β-Carotene carlactone Carlactone (CL) beta_carotene->carlactone D27, CCD7, CCD8 cla Carlactonoic Acid (CLA) carlactone->cla CYP711A path1 cla->path1 path2 cla->path2 four_do 4-Deoxythis compound path1->four_do OsCYP711A2 (in rice) This compound This compound eighteen_oxo_cla 18-oxo-CLA path2->eighteen_oxo_cla CYP722C four_do->this compound OsCYP711A3 (in rice) eighteen_oxo_cla->this compound SRF

Caption: Biosynthesis pathways of this compound from all-trans-β-carotene.

Chemical Synthesis Workflow for this compound

Orobanchol_Synthesis_Workflow start Starting Materials abc_synthesis Synthesis of ABC-ring Precursor start->abc_synthesis d_synthesis Synthesis of D-ring Precursor start->d_synthesis coupling Coupling of ABC and D Rings abc_synthesis->coupling d_synthesis->coupling rac_this compound Racemic this compound coupling->rac_this compound resolution Chiral Resolution rac_this compound->resolution This compound (+)-Orobanchol resolution->this compound purification Purification (Chromatography) This compound->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for the chemical synthesis of (+)-Orobanchol.

This compound Signaling Pathway

Orobanchol_Signaling This compound This compound d14 D14 Receptor This compound->d14 Binding and Hydrolysis max2 MAX2 (F-box protein) d14->max2 Conformational Change and Interaction d53 D53/SMXL (Repressor Protein) max2->d53 Recruitment ubiquitination Ubiquitination d53->ubiquitination Tagging proteasome 26S Proteasome ubiquitination->proteasome degradation Degradation of D53/SMXL proteasome->degradation gene_expression Gene Expression degradation->gene_expression De-repression response Physiological Response (e.g., branching inhibition) gene_expression->response

Caption: Simplified signaling pathway of this compound.

References

Protocol for Orobanchol Bioassay with Parasitic Seeds: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for conducting an Orobanchol bioassay using parasitic seeds, specifically focusing on species from the Orobanche genus. These bioassays are critical for studying host-parasite interactions, screening for germination stimulants and inhibitors, and developing novel control strategies for parasitic weeds.

Introduction

This compound is a type of strigolactone, a class of plant hormones that act as essential signaling molecules in the rhizosphere. For many parasitic plants of the Orobanchaceae family, such as Orobanche spp. (broomrapes), strigolactones exuded by host plant roots are the primary germination cues.[1][2] Understanding the biological activity of this compound and other strigolactones is pivotal for developing strategies to control these devastating agricultural pests, for instance, by inducing "suicidal germination" in the absence of a host. This protocol details the steps for a reliable and reproducible this compound bioassay.

Data Presentation

The efficacy of this compound as a germination stimulant is concentration-dependent. The following tables summarize quantitative data from various studies on the germination of Orobanche minor seeds in response to different concentrations of this compound and the synthetic strigolactone analog GR24.

Table 1: Germination of Orobanche minor Seeds in Response to this compound

This compound Concentration (M)Germination Percentage (%)Reference
10⁻¹¹>80[3]
10⁻¹⁰>80[3]
10⁻⁹>80[3]

Table 2: Germination of Orobanche minor Seeds in Response to GR24

GR24 Concentration (µM)Germination Percentage (%)Reference
0.03417.4 - 59[4]
0.3431.8 - 85[4]
3.448.8 - 85[4]
10⁻⁶Much lower than conditioned seeds[5]

Experimental Protocols

This section outlines the detailed methodology for the this compound bioassay.

Materials
  • Orobanche spp. seeds (e.g., Orobanche minor)

  • This compound standard

  • GR24 (synthetic strigolactone analog, as a positive control)

  • Sterile distilled water

  • Sodium hypochlorite (B82951) solution (1% v/v)

  • Tween 20 (0.02% v/v)

  • Acetone (B3395972) (for stock solution preparation)

  • Glass fiber filter paper discs (e.g., Whatman GF/A)

  • Petri dishes (5 cm diameter)

  • Micropipettes and sterile tips

  • Incubator

  • Stereomicroscope

Seed Sterilization
  • Place a known number of Orobanche seeds (e.g., 50-100) on a small piece of lens paper or in a microfuge tube.

  • Immerse the seeds in a 1% sodium hypochlorite solution containing 0.02% Tween 20 for 5-10 minutes.

  • Rinse the seeds thoroughly 5-7 times with sterile distilled water to remove any residual bleach.

  • Air-dry the seeds in a laminar flow hood for approximately 1-2 hours.

Seed Pre-conditioning (Conditioning)
  • Place two layers of sterile glass fiber filter paper in each Petri dish.

  • Moisten the filter paper with 1.5 mL of sterile distilled water.

  • Carefully place the sterilized and dried seeds on the surface of the moist filter paper.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Wrap the Petri dishes in aluminum foil to ensure complete darkness.

  • Incubate the seeds at a constant temperature of 18-23°C for 7-14 days.[5] This conditioning period is crucial for the seeds to become responsive to germination stimulants.

Preparation of this compound Solutions
  • Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with sterile distilled water to obtain the desired final concentrations (e.g., 10⁻⁸ M to 10⁻¹² M). The final acetone concentration in the treatment solutions should not exceed 0.1% to avoid phytotoxic effects.

  • Prepare a similar dilution series for the positive control, GR24.

  • A negative control of sterile distilled water containing 0.1% acetone should also be prepared.

Germination Induction
  • After the conditioning period, carefully transfer the filter paper with the pre-conditioned seeds to new sterile Petri dishes containing a dry sterile filter paper to blot excess water.

  • Transfer the filter paper with seeds to a new Petri dish containing a fresh sterile filter paper.

  • Apply 50 µL of the respective this compound or control solution to each disc of seeds.

  • Reseal the Petri dishes with parafilm and wrap them in aluminum foil.

  • Incubate the dishes in the dark at 23-25°C for 7-10 days.

Data Collection and Analysis
  • After the incubation period, count the number of germinated and non-germinated seeds under a stereomicroscope.

  • A seed is considered germinated when the radicle has protruded through the seed coat.

  • Calculate the germination percentage for each treatment.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.

Mandatory Visualizations

Signaling Pathway of this compound in Parasitic Seed Germination

The perception of this compound and other strigolactones in parasitic plants is mediated by the KAI2d receptor, which is a paralog of the karrikin receptor KAI2.[6] Upon binding of this compound, KAI2d interacts with the F-box protein MAX2.[7][8] This complex then targets the SMAX1/SMXL family of repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2][8] The degradation of these repressors derepresses downstream signaling pathways, ultimately leading to seed germination.[7]

Orobanchol_Signaling_Pathway This compound This compound KAI2d KAI2d Receptor This compound->KAI2d binds to MAX2 MAX2 (F-box protein) KAI2d->MAX2 interacts with SCF_Complex SCF Complex MAX2->SCF_Complex part of SMAX1_SMXL SMAX1/SMXL (Repressor) SCF_Complex->SMAX1_SMXL targets Ubiquitination Ubiquitination SMAX1_SMXL->Ubiquitination for Downstream_Signaling Downstream Signaling (Gene Expression) SMAX1_SMXL->Downstream_Signaling represses Proteasome 26S Proteasome Ubiquitination->Proteasome leads to Degradation Degradation Proteasome->Degradation Germination Seed Germination Downstream_Signaling->Germination activates

Caption: this compound signaling pathway in parasitic seeds.

Experimental Workflow for this compound Bioassay

The following diagram illustrates the key steps in the this compound bioassay protocol.

Orobanchol_Bioassay_Workflow start Start sterilization Seed Sterilization (1% NaOCl, 5-10 min) start->sterilization rinsing Rinsing (5-7x with sterile H2O) sterilization->rinsing drying Air Drying (1-2 hours) rinsing->drying preconditioning Pre-conditioning (Moist filter paper, 18-23°C, 7-14 days, dark) drying->preconditioning germination_induction Germination Induction (Apply solutions to seeds, 23-25°C, 7-10 days, dark) preconditioning->germination_induction solution_prep Prepare this compound Solutions (Serial dilutions, include controls) solution_prep->germination_induction data_collection Data Collection (Count germinated seeds) germination_induction->data_collection analysis Data Analysis (Calculate germination %, statistics) data_collection->analysis end End analysis->end

Caption: Experimental workflow for the this compound bioassay.

References

Application Notes: Orobanchol in Arbuscular Mycorrhizal Fungi Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orobanchol is a naturally occurring strigolactone (SL), a class of terpenoid lactones that function as critical signaling molecules in the rhizosphere.[1][2][3] Initially identified as germination stimulants for parasitic weeds like Orobanche and Striga species, strigolactones have a more ancient and fundamental role in facilitating the symbiosis between plants and arbuscular mycorrhizal (AM) fungi.[4][5][6][7] this compound, exuded by host plant roots under nutrient-limiting conditions (particularly phosphate (B84403) deficiency), is perceived by AM fungi as a key signal for the presence of a compatible host, triggering a cascade of pre-symbiotic developmental changes.[4][8] Its application in research is pivotal for dissecting the molecular and cellular events that precede physical contact and colonization, making it an invaluable tool for studying the earliest stages of this vital symbiosis.

Mechanism of Action

In the pre-symbiotic phase, AM fungal spores germinate and produce a limited network of hyphae.[4] The hyphal growth program switches from a simple exploratory phase to a highly branched, pre-infection state upon perception of host-derived strigolactones like this compound.[3][4][5] This process is highly sensitive, with this compound inducing significant morphological changes at picomolar to nanomolar concentrations.[1][9]

The signaling cascade initiated by this compound is believed to be receptor-mediated.[1] Upon binding to a putative receptor on the fungal hypha, this compound triggers a rapid increase in mitochondrial density and respiratory activity.[9][10] This metabolic activation provides the necessary energy for the extensive cell proliferation required for profuse hyphal branching.[9] This targeted branching increases the probability of the fungus making successful contact with the host root to initiate colonization.[4]

Orobanchol_Signaling_Pathway cluster_plant Host Plant Root (Phosphate Starved) cluster_fungus AM Fungal Hypha Plant Exudes this compound Receptor Putative SL Receptor Plant->Receptor  Signal Cascade Intracellular Signaling Cascade Receptor->Cascade Mitochondria Mitochondrial Activation & Increased Respiration Cascade->Mitochondria GeneExp Changes in Gene Expression Cascade->GeneExp Branching Intensive Hyphal Branching Mitochondria->Branching GeneExp->Branching

Caption: this compound signaling pathway in AM fungi.

Key Research Applications

  • Studying Pre-Symbiotic Signaling: this compound is used to induce and study the initial dialogue between the plant and fungus, specifically the hyphal branching response, in a controlled in vitro environment without the presence of the host plant.

  • Elucidating Fungal Perception Mechanisms: As a specific ligand, this compound can be used in biochemical assays to identify and characterize the strigolactone receptors in AM fungi.

  • Investigating Fungal Metabolism: Researchers use this compound to trigger the metabolic shift in AM fungi, allowing for studies on mitochondrial activity, respiration, and gene expression changes that occur in response to host signals.[9]

  • Genetic and Mutant Screening: It serves as a reliable tool to screen for fungal mutants that are insensitive to or have an altered response to strigolactones, helping to identify genes involved in the symbiotic signaling pathway.

  • Standardizing Bioassays: Purified this compound provides a standardized and reproducible chemical stimulus for AM fungi bioassays, in contrast to the variable and complex nature of root exudates.

Quantitative Data on Strigolactone Activity

The following table summarizes the effective concentrations of this compound and other strigolactones on hyphal branching in common model species of AM fungi.

StrigolactoneAM Fungal SpeciesMinimum Effective ConcentrationPrimary EffectReference
(+)-Orobanchol Gigaspora margarita1 pg per discHigh hyphal branching activity[1]
(+)-2'-epi-Orobanchol Gigaspora margarita1 pg per discHigh hyphal branching activity[1]
5-Deoxy-strigol Gigaspora margaritapg to ng levelsInduces extensive hyphal branching[4][7]
Sorgolactone Gigaspora roseaAs low as 10⁻¹³ MStrong stimulation of cell proliferation[9]
GR24 (Synthetic) Gigaspora margaritapg to ng levelsInduces extensive hyphal branching[4][5][7]
GR7 (Synthetic) Gigaspora rosea10⁻⁷ MMaintained stimulation of hyphal branching over 2 weeks[11]

Experimental Protocols

Protocol 1: AM Fungi Hyphal Branching Bioassay (Paper Disc Method)

This protocol is adapted from methodologies used to assess the effect of strigolactones on AM fungi.[1] It is designed to quantify the stimulation of hyphal branching in response to this compound.

Hyphal_Branching_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase spore_prep 1. Surface Sterilize AM Fungal Spores germination 2. Germinate Spores on Water Agar (B569324) Medium spore_prep->germination incubation 5. Place Discs Near Germinated Hyphae and Incubate germination->incubation solution_prep 3. Prepare Serial Dilutions of this compound in Acetone (B3395972) disc_app 4. Apply this compound Solution to Sterile Paper Discs solution_prep->disc_app disc_app->incubation observation 6. Observe Hyphal Morphology Using a Microscope incubation->observation quantification 7. Quantify Hyphal Branches (e.g., branch counting) observation->quantification

Caption: Experimental workflow for the hyphal branching assay.

Materials and Reagents:

  • Viable AM fungi spores (e.g., Gigaspora margarita, Gigaspora gigantea)

  • This compound (synthetic or purified)

  • Acetone (HPLC grade)

  • Sterile deionized water

  • Water Agar (0.8-1.5% w/v) or Modified Strullu-Romand (MSR) medium

  • Petri dishes (90 mm)

  • Sterile filter paper discs (6 mm diameter)

  • Chloramine T, Streptomycin, Gentamicin (for spore sterilization)

  • Microscope (compound or dissecting)

  • Laminar flow hood

Procedure:

  • Spore Sterilization and Germination:

    • Surface sterilize AM fungal spores using a standard protocol (e.g., wash with a solution of 2% Chloramine T, followed by antibiotic solutions like Streptomycin and Gentamicin).

    • Rinse thoroughly with sterile deionized water.

    • Plate the sterile spores on water agar or MSR medium in Petri dishes.

    • Incubate in the dark at 28-30°C for 5-10 days, or until spores have germinated and produced primary hyphae of sufficient length.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL).

    • Perform serial dilutions in acetone to achieve a range of final concentrations to be tested (e.g., from 10⁻⁶ M down to 10⁻¹³ M). A negative control using only acetone is essential.

  • Application and Incubation:

    • Under a laminar flow hood, apply a small, precise volume (e.g., 10 µL) of each this compound dilution (and the acetone control) to separate sterile paper discs. Allow the acetone to evaporate completely.

    • Carefully place a single disc near the growing tip of a germinated fungal hypha (typically 1-2 cm away).

    • Seal the Petri dishes with paraffin (B1166041) film and incubate in the dark at 28-30°C for 24-72 hours.

  • Observation and Quantification:

    • Observe the hyphae growing towards and around the paper disc under a dissecting or compound microscope.

    • Quantify the branching response. This can be done by counting the number of new hyphal branches within a defined radius from the disc or within a specific segment of the primary hypha.

    • Compare the branching induced by different this compound concentrations to the acetone control to determine the minimum effective concentration.

Protocol 2: In-Planta Mycorrhization Assay with this compound

This protocol assesses whether the application of this compound to the growth medium can enhance or accelerate the colonization of a host plant by AM fungi.

Materials and Reagents:

  • Host plant seedlings (e.g., Medicago truncatula, tomato, rice)

  • AM fungi inoculum (spores, colonized root fragments, or soil-based inoculum)

  • Sterile growth substrate (e.g., sand/vermiculite mix, Turface)

  • Pots or containers for planting

  • This compound

  • Solvent (e.g., acetone or ethanol)

  • Nutrient solution (low in phosphate to stimulate strigolactone production and response)

  • KOH solution (10% w/v)

  • HCl solution (1-2% v/v)

  • Trypan Blue staining solution (0.05% in lactoglycerol)

  • Microscope for root analysis

Procedure:

  • Plant and Inoculum Preparation:

    • Germinate host plant seeds under sterile conditions.

    • Prepare pots with the sterile growth substrate and add a known quantity of AM fungal inoculum.

  • This compound Application:

    • Prepare a working solution of this compound at a desired concentration (e.g., 10⁻⁸ M) in the low-phosphate nutrient solution. A small amount of solvent may be needed for initial dissolution.

    • Prepare a control nutrient solution containing the same amount of solvent but no this compound.

    • Transplant the seedlings into the prepared pots.

  • Growth and Treatment:

    • Water the "treatment" group of plants with the this compound-containing nutrient solution.

    • Water the "control" group with the control nutrient solution.

    • Grow the plants in a controlled environment (growth chamber or greenhouse) for 4-8 weeks.

  • Harvesting and Staining:

    • Harvest the root systems from both control and treatment plants.

    • Gently wash the roots to remove substrate.

    • Clear the root samples by heating them in 10% KOH.[12]

    • Rinse the roots and acidify them with HCl.[12]

    • Stain the roots with Trypan Blue to visualize fungal structures (hyphae, arbuscules, vesicles).[12][13]

  • Quantification of Colonization:

    • Mount the stained root fragments on microscope slides.

    • Quantify the percentage of root length colonized by the AM fungus using a standard method like the grid-line intersect or magnified intersections method.[14][15]

    • Specifically, note the frequency of arbuscules, which are the primary sites of nutrient exchange.

    • Statistically compare the colonization levels between the this compound-treated and control groups.

Logical_Relationship Plant Host Plant (Low Phosphate) SL This compound & Other Strigolactones Plant->SL Exudes Signal AMF Arbuscular Mycorrhizal Fungi SL->AMF Stimulates Hyphal Branching Weed Parasitic Weeds (e.g., Orobanche) SL->Weed Stimulates Germination Symbiosis Symbiosis & Nutrient Uptake AMF->Symbiosis Parasitism Germination & Parasitism Weed->Parasitism Symbiosis->Plant Provides Nutrients Parasitism->Plant Extracts Nutrients

Caption: Rhizosphere signaling role of this compound.

References

Orobanchol-Induced Suicidal Germination of Striga: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Orobanchol to induce suicidal germination of Striga species, a parasitic weed that severely impacts agricultural crop yields. The information compiled is intended to guide researchers in academia and industry in the development of effective Striga control strategies.

Introduction

Striga, commonly known as witchweed, is an obligate root hemiparasitic plant that poses a significant threat to food security, particularly in sub-Saharan Africa, the Middle East, and Asia. The parasite's life cycle is intricately linked to its host, as its seeds only germinate in response to specific chemical cues, primarily strigolactones (SLs), exuded from the roots of host and some non-host plants. This compound is a naturally occurring strigolactone that has been identified as a potent germination stimulant for several Striga species. The principle of "suicidal germination" leverages this dependency by applying germination stimulants to the soil in the absence of a host crop. This induces the germination of Striga seeds, which, unable to attach to a host, subsequently perish, leading to a reduction of the Striga seed bank in the soil.

Mechanism of Action: this compound Signaling in Striga Seed Germination

The germination of Striga seeds is a highly regulated process initiated by the perception of strigolactones. The stereochemistry of the strigolactone molecule is crucial for its activity, with different Striga species exhibiting distinct sensitivities to various strigolactones. For instance, Striga gesnerioides shows a preference for this compound-type SLs, while Striga hermonthica is more responsive to strigol-type SLs. This specificity is attributed to the presence of specialized KAI2d receptors within the Striga seed.

Upon binding of this compound to its specific KAI2d receptor, a signaling cascade is initiated. This process is believed to involve the hydrolysis of the this compound molecule, leading to a conformational change in the receptor. This change facilitates the interaction with downstream signaling components, ultimately leading to the degradation of germination repressors and the activation of genes responsible for radicle protrusion and germination.

Orobanchol_Signaling_Pathway cluster_seed_coat Striga Seed Coat cluster_seed Striga Seed This compound This compound KAI2d_receptor KAI2d Receptor This compound->KAI2d_receptor Binding & Hydrolysis Signaling_Cascade Signaling Cascade KAI2d_receptor->Signaling_Cascade Activation Germination_Repressor_Degradation Degradation of Germination Repressors Signaling_Cascade->Germination_Repressor_Degradation Gene_Expression Activation of Germination Genes Germination_Repressor_Degradation->Gene_Expression Germination Germination Gene_Expression->Germination

Caption: this compound signaling pathway in Striga seed germination.

Quantitative Data on Germination Stimulation

The effectiveness of this compound and its synthetic analogs in inducing Striga germination is concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Germination of Striga hermonthica in Response to Strigolactone Analogs [1]

CompoundConcentration (M)Germination Rate (%)
GR24 (Control)1 x 10⁻⁵64 ± 5
1 x 10⁻⁶66 ± 4
1 x 10⁻⁷37 ± 3
MP31 x 10⁻⁵52 ± 4
1 x 10⁻⁶49 ± 5
1 x 10⁻⁷34 ± 3
Nijmegen-11 x 10⁻⁵50 ± 6
1 x 10⁻⁶51 ± 4
1 x 10⁻⁷35 ± 4

Note: Data for synthetic analogs are presented as a proxy for this compound due to their structural and functional similarities.

Table 2: Efficacy of Suicidal Germination in Reducing Striga Emergence in Pot Experiments [2]

TreatmentApplication Rate (kg a.i. ha⁻¹)Striga Emergence Reduction (%)
Formulated T-0100.194
1100
10100

Note: T-010 is a synthetic germination stimulant.

Experimental Protocols

Protocol 1: In Vitro Striga hermonthica Germination Assay

This protocol is adapted from established methods for assessing the germination of Striga seeds in response to chemical stimulants.[3][4]

Materials:

  • Striga hermonthica seeds

  • This compound stock solution (e.g., 1 mM in acetone)

  • Sterile deionized water

  • 0.5% (v/v) sodium hypochlorite (B82951) solution

  • 9 cm Petri dishes

  • Glass fiber filter paper (e.g., Whatman GF/A)

  • Sterile forceps

  • Incubator set at 30°C

  • Microscope

Procedure:

  • Seed Sterilization:

    • Place approximately 20-50 mg of Striga seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 0.5% sodium hypochlorite solution and vortex for 2-3 minutes.

    • Pellet the seeds by centrifugation (e.g., 1000 x g for 1 minute) and carefully remove the supernatant.

    • Wash the seeds three times with 1 mL of sterile deionized water, pelleting the seeds between each wash.

  • Preconditioning (Priming):

    • Place a sterile glass fiber filter paper in each Petri dish.

    • Resuspend the sterilized seeds in a small volume of sterile deionized water and evenly distribute them onto the filter paper.

    • Add 5 mL of sterile deionized water to each Petri dish to moisten the filter paper.

    • Seal the Petri dishes with parafilm and incubate in the dark at 30°C for 10-14 days. This preconditioning period is essential to break seed dormancy and sensitize them to germination stimulants.

  • Application of this compound:

    • Prepare a dilution series of this compound from the stock solution in sterile deionized water to achieve the desired final concentrations (e.g., 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M, 10⁻⁹ M). Include a negative control (water) and a positive control (e.g., 10⁻⁶ M GR24).

    • After the preconditioning period, carefully open the Petri dishes and allow the filter paper to air-dry for a short period (15-30 minutes) in a laminar flow hood to remove excess water.

    • Apply 50 µL of the respective this compound dilution or control solution to each filter paper, ensuring even distribution over the seeds.

  • Incubation and Germination Assessment:

    • Reseal the Petri dishes and incubate in the dark at 30°C for 24-48 hours.

    • Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

    • Calculate the germination percentage for each treatment.

In_Vitro_Germination_Workflow Start Start Seed_Sterilization Sterilize Striga Seeds (0.5% NaOCl) Start->Seed_Sterilization Preconditioning Precondition Seeds (10-14 days, 30°C, dark) Seed_Sterilization->Preconditioning Prepare_this compound Prepare this compound Dilutions Preconditioning->Prepare_this compound Apply_this compound Apply this compound to Seeds Preconditioning->Apply_this compound Prepare_this compound->Apply_this compound Incubation Incubate (24-48h, 30°C, dark) Apply_this compound->Incubation Count_Germination Count Germinated Seeds Incubation->Count_Germination End End Count_Germination->End Suicidal_Germination_Workflow Start Start Infest_Soil Infest Soil with Striga Seeds Start->Infest_Soil Precondition_Soil Precondition Soil (10-14 days, moist & warm) Infest_Soil->Precondition_Soil Apply_this compound Apply this compound Solution to Soil Precondition_Soil->Apply_this compound Incubate_Suicidal Incubate for Suicidal Germination (7-10 days) Apply_this compound->Incubate_Suicidal Plant_Host Plant Host Crop Seeds Incubate_Suicidal->Plant_Host Grow_Host Grow Host Plant (6-8 weeks) Plant_Host->Grow_Host Assess_Striga Assess Striga Emergence and Attachment Grow_Host->Assess_Striga End End Assess_Striga->End

References

Orobanchol: A Versatile Tool for Dissecting Plant Hormone Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol, a naturally occurring strigolactone (SL), has emerged as a powerful molecular probe for investigating fundamental aspects of plant development and environmental interactions. Initially identified as a germination stimulant for parasitic weeds of the genera Orobanche and Phelipanche, its roles have expanded to include the regulation of shoot branching, root system architecture, and symbiotic relationships with arbuscular mycorrhizal (AM) fungi.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study plant hormone signaling pathways, offering insights for researchers in plant biology, agriculture, and drug discovery.

Physicochemical Properties and Biological Activity

This compound is a canonical strigolactone characterized by a tricyclic lactone (ABC ring) linked to a butenolide moiety (D-ring).[3] Its biological activity is highly dependent on its stereochemistry.[5] this compound is perceived by the α/β-hydrolase domain-containing protein DWARF14 (D14) or, in the context of parasitic plant germination, by the closely related KARRIKIN INSENSITIVE2 (KAI2) receptors.[3][4] This perception initiates a signaling cascade that typically involves the F-box protein MORE AXILLARY GROWTH2 (MAX2) and leads to the degradation of SUPPRESSOR OF MAX2 1-LIKE (SMXL) transcriptional repressors.[4]

Applications in Plant Hormone Research

This compound serves as a valuable tool for:

  • Inducing and studying parasitic plant germination: Its potent germination-stimulating activity allows for the screening of resistant crop varieties and the development of germination-inhibiting compounds.

  • Investigating shoot branching and architecture: By modulating tiller and branch outgrowth, this compound helps to elucidate the hormonal control of plant form.

  • Analyzing root development: It influences primary root length, lateral root formation, and root hair development, providing a means to study the regulation of root system architecture.

  • Probing symbiotic interactions: this compound's role in promoting hyphal branching in AM fungi facilitates research into plant-microbe symbiosis and nutrient uptake.

  • Dissecting strigolactone signaling pathways: As a natural ligand, this compound is instrumental in biochemical and genetic studies aimed at understanding SL perception and signal transduction.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound in various biological assays. For comparison, data for the widely used synthetic strigolactone analog, GR24, is also included where available.

Table 1: Effect of this compound on Parasitic Weed Seed Germination

Parasitic Plant SpeciesCompoundConcentration for 50% Germination (GD₅₀)Maximum Germination RateReference(s)
Orobanche cernuaThis compound~10⁻¹¹ MHighly effective[1]
Orobanche cumanaThis compound~10⁻⁷ MLess effective than on O. cernua[1]
Orobanche cumanaGR24> 10⁻⁹ M~80% at optimal concentration[1]
Striga gesnerioidesThis compound-type SLs-Selectively germinates in response to this compound-type SLs[1]

Table 2: Effect of this compound and GR24 on Plant Root System Architecture

Plant SpeciesCompoundConcentrationEffect on Primary RootEffect on Lateral RootsReference(s)
Arabidopsis thalianaGR2410 µMIncrease in length in SL-deficient mutantsReduction in density[6]
Medicago truncatulaGR240.1 µM-Promotion of formation[1]
Medicago truncatulaGR242 µM-Inhibition of formation in the presence of ammonium (B1175870) nitrate[1]

Table 3: Effect of this compound on Hyphal Branching of Arbuscular Mycorrhizal Fungi

Fungal SpeciesCompoundConcentrationObserved EffectReference(s)
Gigaspora margaritaThis compound1 pg per discInduces highly branched short hyphae[7]

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Protocol 1: Parasitic Weed Seed Germination Bioassay

This protocol is designed to evaluate the germination-stimulating activity of this compound on parasitic weed seeds, such as Orobanche spp.

Materials:

  • Parasitic weed seeds (e.g., Orobanche cumana)

  • This compound (and/or GR24 as a positive control)

  • Glass fiber filter paper (8 mm discs)

  • Petri dishes

  • Sterile distilled water

  • Acetone (B3395972) (for stock solution)

  • Incubator

  • Dissecting microscope

Procedure:

  • Seed Sterilization and Preconditioning:

    • Surface sterilize parasitic weed seeds using a suitable method (e.g., 70% ethanol (B145695) for 30 seconds followed by 1% sodium hypochlorite (B82951) for 5 minutes and rinsed with sterile distilled water).

    • Place approximately 50 sterilized seeds on a sterile 8 mm glass fiber filter paper disc in a Petri dish.

    • Moisten the filter paper with sterile distilled water.

    • Seal the Petri dishes and incubate in the dark at an appropriate temperature (e.g., 23°C) for 10 days to precondition the seeds.[8]

  • Treatment Application:

    • Prepare a stock solution of this compound in acetone.

    • Prepare serial dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁶ M to 10⁻¹² M). The final acetone concentration should be kept below 0.1%.

    • Apply 20 µL of each this compound dilution to a preconditioned seed disc.[8]

    • As a negative control, apply 20 µL of sterile distilled water containing the same final concentration of acetone.

    • As a positive control, a dilution series of GR24 can be used.

  • Incubation and Germination Scoring:

    • Incubate the treated seeds in the dark at the same temperature used for preconditioning.

    • After 5 days, count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.[1][8]

  • Data Analysis:

    • Calculate the germination percentage for each concentration.

    • Plot the germination percentage against the this compound concentration to generate a dose-response curve.

    • Determine the GD₅₀ (the concentration required for 50% germination) from the curve.[6]

Protocol 2: Analysis of Root System Architecture in Arabidopsis thaliana

This protocol describes a method to quantify the effect of this compound on primary root length and lateral root density in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (wild-type and/or SL-related mutants)

  • This compound

  • Square Petri dishes (120 x 120 mm)

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar

  • Sterilization supplies (70% ethanol, 1% sodium hypochlorite)

  • Growth chamber with controlled light and temperature

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seedling Growth:

    • Surface sterilize Arabidopsis seeds.

    • Sow the seeds on square Petri dishes containing MS medium.

    • Cold-stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

    • Place the plates vertically in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

  • This compound Treatment:

    • After 4-5 days of growth, transfer seedlings of similar size to fresh MS plates containing a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a mock control (containing the same concentration of solvent used for the this compound stock).

  • Phenotypic Analysis:

    • Continue to grow the seedlings vertically for another 5-7 days.

    • Acquire high-resolution images of the root systems using a flatbed scanner or a camera.

  • Data Collection and Analysis:

    • Using ImageJ or similar software, measure the length of the primary root.

    • Count the number of emerged lateral roots.

    • Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.[9]

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 3: Gene Expression Analysis by RNA-Seq Following this compound Treatment

This protocol outlines the steps for analyzing changes in gene expression in Arabidopsis thaliana seedlings in response to this compound treatment using RNA sequencing.

Materials:

  • Arabidopsis thaliana seedlings

  • This compound

  • Liquid MS medium

  • Flasks for liquid culture

  • Shaking incubator

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent Bioanalyzer)

  • RNA-seq library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit)

  • High-throughput sequencing platform

Procedure:

  • Plant Growth and Treatment:

    • Grow Arabidopsis seedlings in liquid MS medium in flasks on a shaking incubator under controlled conditions for approximately 10-14 days.

    • Prepare a stock solution of this compound.

    • Add this compound to the liquid medium to a final desired concentration (e.g., 5 µM). For the control, add an equivalent volume of the solvent.

    • Treat the seedlings for a specific duration (e.g., 3, 6, or 12 hours).

  • Sample Collection and RNA Extraction:

    • Harvest whole seedlings, blot dry, and immediately flash-freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract total RNA using a commercial kit following the manufacturer's instructions, including an on-column DNase I treatment to remove genomic DNA contamination.[10][11][12][13][14]

  • RNA Quality Control:

    • Assess the quantity and purity of the extracted RNA using a spectrophotometer (A260/280 and A260/230 ratios).

    • Evaluate the integrity of the RNA using a bioanalyzer. Aim for an RNA Integrity Number (RIN) of 8 or higher.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from high-quality total RNA using a commercial kit according to the manufacturer's protocol.

    • Sequence the prepared libraries on a high-throughput sequencing platform to generate a sufficient number of reads per sample.

  • Bioinformatics Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the Arabidopsis thaliana reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between this compound-treated and control samples.

    • Perform functional enrichment analysis (e.g., Gene Ontology, pathway analysis) on the DEGs to identify biological processes affected by this compound.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound.

Orobanchol_Biosynthesis β-carotene β-carotene D27 D27 β-carotene->D27 9-cis-β-carotene 9-cis-β-carotene D27->9-cis-β-carotene CCD7 CCD7 9-cis-β-carotene->CCD7 9-cis-β-apo-10'-carotenal 9-cis-β-apo-10'-carotenal CCD7->9-cis-β-apo-10'-carotenal CCD8 CCD8 9-cis-β-apo-10'-carotenal->CCD8 Carlactone (CL) Carlactone (CL) CCD8->Carlactone (CL) MAX1 MAX1 Carlactone (CL)->MAX1 Carlactonoic Acid (CLA) Carlactonoic Acid (CLA) MAX1->Carlactonoic Acid (CLA) CYP722C CYP722C Carlactonoic Acid (CLA)->CYP722C This compound This compound CYP722C->this compound Orobanchol_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound D14 D14 This compound->D14 Binding & Hydrolysis MAX2 MAX2 D14->MAX2 Conformational Change & Interaction SMXL SMXL (Repressor) MAX2->SMXL Recruitment Ub Ub SMXL->Ub Ubiquitination SMXL->Degradation Degradation GeneExpression Target Gene Expression SMXL->GeneExpression Repression Proteasome 26S Proteasome Response Developmental Response GeneExpression->Response Experimental_Workflow_RNASeq start Arabidopsis Seedlings in Liquid Culture treatment This compound Treatment (e.g., 5 µM) start->treatment control Mock Treatment start->control harvest Harvest & Flash Freeze treatment->harvest control->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc RNA Quality Control (RIN > 8) rna_extraction->qc library_prep RNA-Seq Library Preparation qc->library_prep sequencing High-Throughput Sequencing library_prep->sequencing bioinformatics Bioinformatics Analysis (Alignment, DEG, Enrichment) sequencing->bioinformatics end Biological Insights bioinformatics->end

References

Application Notes and Protocols for Orobanchol Analogs in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and evaluation of Orobanchol analogs for agricultural applications, primarily focusing on their role as germination stimulants for parasitic weeds. This document includes detailed experimental protocols, quantitative data on analog performance, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

This compound and its analogs are part of the strigolactone (SL) family of plant hormones.[1][2] Initially identified as germination stimulants for parasitic plants like Orobanche and Striga species, they are now recognized for their broader roles in plant development and symbiotic interactions.[3][4] The agricultural potential of this compound analogs lies in their ability to induce "suicidal germination" of parasitic weed seeds in the absence of a host crop, thereby reducing the seed bank in infested soils.[5] The stereochemistry of these analogs is crucial for their biological activity, with different parasitic species showing distinct sensitivities to various structural configurations.[1][6][7]

Data Presentation: Efficacy of this compound and its Analogs

The following tables summarize the quantitative data on the germination-stimulating activity of this compound and its key analogs on different parasitic plant species.

Table 1: Comparative Germination Rates of Strigolactone Analogs on Parasitic Plant Seeds [6]

Biological ActivityOrganism/System5-DeoxystrigolThis compound
Parasitic Seed Germination
Germination RateStriga hermonthicaHigh activityLow activity
Germination RateStriga gesnerioidesLow to no activityHigh activity
Germination RateOrobanche minorActiveHighly active
Mycorrhizal Symbiosis
Hyphal Branching (MEC)Gigaspora margarita3 pg/disc1 pg/disc
Plant Development
Shoot Branching InhibitionRice (Oryza sativa)Strong inhibitionStrong inhibition

MEC: Minimum Effective Concentration

Table 2: Germination Stimulation of Natural Strigolactones on Orobanche minor [8]

CompoundConcentration for >80% Germination
This compound10 pM
2'-epi-orobanchol10 pM
Sorgomol10 pM
GR24 (synthetic analog)100 nM

Table 3: EC50 Values of Halogenated GR24 Analogs on Orobanche cumana Seed Germination [5]

CompoundEC50 (M)
(+)-GR245.1 ± 1.32 x 10⁻⁸
rac-GR245.3 ± 1.44 x 10⁻⁸
7-bromo-GR24 (7BrGR24)2.3 ± 0.28 x 10⁻⁸
7-fluoro-GR24 (7FGR24)0.97 ± 0.29 x 10⁻⁸

Signaling Pathway

The perception of strigolactones, including this compound and its analogs, is initiated by the α/β-hydrolase protein DWARF14 (D14) or its homologs.[6] Upon binding, the strigolactone molecule is hydrolyzed, which leads to a conformational change in the D14 protein. This change facilitates the interaction of D14 with the F-box protein MAX2 (MORE AXILLARY GROWTH 2), a component of an SCF E3 ubiquitin ligase complex. This complex then targets SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these SMXL transcriptional repressors allows for the expression of downstream genes that regulate various developmental processes, including seed germination in parasitic plants.

Strigolactone_Signaling_Pathway cluster_0 Cell SL This compound Analog D14 D14 (Receptor) SL->D14 Binding & Hydrolysis SL_D14 SL-D14 Complex SCF_Complex SCF-MAX2 Complex SL_D14->SCF_Complex Interaction MAX2 MAX2 (F-box protein) Ub_SMXL Ubiquitinated SMXL SCF_Complex->Ub_SMXL Ubiquitination SMXL SMXL (Repressor) Proteasome 26S Proteasome Ub_SMXL->Proteasome Degradation Degraded_SMXL Degraded SMXL Proteasome->Degraded_SMXL Gene_Expression Target Gene Expression Degraded_SMXL->Gene_Expression Derepression Response Physiological Response (e.g., Germination) Gene_Expression->Response

Strigolactone Signaling Pathway.

Experimental Protocols

Protocol 1: Parasitic Plant Seed Germination Bioassay

This protocol details the steps for conducting a seed germination bioassay to evaluate the efficacy of this compound analogs.

1. Materials

  • Parasitic plant seeds (e.g., Orobanche minor, Striga hermonthica)

  • This compound analog to be tested

  • rac-GR24 (positive control)[3]

  • Sterile distilled water

  • Sodium hypochlorite (B82951) solution (1-2% v/v)[3]

  • Tween 20 or Triton X-100 (0.1% v/v)[3]

  • Glass fiber filter paper discs (GFFP)[3]

  • Petri dishes (9 cm)[3]

  • Sterile pipette tips

  • Incubator

  • Stereo microscope[3]

2. Seed Sterilization

  • Place parasitic plant seeds in a sterile microcentrifuge tube.[3]

  • Add a solution of 1-2% sodium hypochlorite containing 0.1% Tween 20.[3]

  • Agitate for 5-10 minutes.[3]

  • Carefully remove the sterilization solution and wash the seeds thoroughly three to five times with sterile distilled water.[3]

  • Dry the seeds in a laminar flow hood for approximately 60 minutes.[3]

3. Seed Pre-conditioning (Conditioning)

  • Place two layers of glass fiber filter paper in a Petri dish and moisten with 3-4 mL of sterile distilled water.[3]

  • Place a third, smaller glass fiber filter paper disc on top, onto which the seeds will be placed.

  • Evenly distribute a known number of sterilized seeds (e.g., ~50-100) onto the smaller filter paper disc.

  • Seal the Petri dishes with Parafilm and wrap them in aluminum foil to ensure darkness.[3]

  • Incubate the seeds in the dark at a constant temperature (e.g., 20-23°C) for 7 to 14 days. This conditioning period is essential for the seeds to become responsive to germination stimulants.[3]

4. Preparation of this compound Analog Solutions

  • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., acetone (B3395972) or DMSO) at a high concentration (e.g., 1 mg/mL).[3]

  • Perform serial dilutions of the stock solution with sterile distilled water to achieve the desired final concentrations for the bioassay (e.g., 10⁻⁶ M to 10⁻¹² M). The final concentration of the organic solvent should be kept low (≤0.1%) to avoid any effect on germination.[3]

5. Germination Induction

  • After the conditioning period, carefully open the Petri dishes and apply 50-100 µL of the this compound analog solution (or control solutions: sterile water with solvent as a negative control, and GR24 as a positive control) to each small disc containing the seeds.

  • Reseal the Petri dishes with Parafilm and incubate in the dark at 25-28°C for 24 to 72 hours.

6. Data Collection and Analysis

  • After the incubation period, count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.[3]

  • Calculate the germination percentage for each treatment: (Number of germinated seeds / Total number of seeds) x 100.

  • Perform statistical analysis (e.g., ANOVA) to determine the significance of the results.

Experimental Workflow Diagram

Experimental_Workflow start Start sterilization Seed Sterilization (Sodium Hypochlorite) start->sterilization preconditioning Seed Pre-conditioning (7-14 days in dark) sterilization->preconditioning application Apply Analog Solutions to Conditioned Seeds preconditioning->application prep_solutions Prepare this compound Analog Solutions prep_solutions->application incubation Incubation (24-72 hours in dark) application->incubation counting Count Germinated Seeds (Stereomicroscope) incubation->counting analysis Data Analysis (Germination Percentage) counting->analysis end End analysis->end

Seed Germination Bioassay Workflow.

Conclusion

The development of potent and specific this compound analogs holds significant promise for the management of parasitic weeds in agriculture. The protocols and data presented here provide a framework for the systematic evaluation of novel compounds. By understanding the structure-activity relationships and the underlying signaling pathways, researchers can design more effective molecules for targeted agricultural applications. Further research should focus on optimizing the stability and delivery of these analogs for field applications.

References

Application Notes and Protocols for Testing Orobanchol Effects on Root Architecture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orobanchol is a naturally occurring strigolactone (SL), a class of phytohormones that play a critical role in regulating plant development, including root system architecture. Strigolactones are also known for their role as germination stimulants for parasitic weeds and in promoting symbiotic interactions with mycorrhizal fungi.[1][2] Understanding the influence of this compound on root development is crucial for agricultural applications, such as improving nutrient uptake and developing strategies to combat parasitic plants. These application notes provide detailed protocols for an in-vitro experimental setup to test the effects of this compound on the root architecture of model plants like Arabidopsis thaliana.

Data Presentation

The following tables summarize quantitative data on the effects of the synthetic strigolactone analog GR24, which is widely used as a proxy for natural strigolactones like this compound, on Arabidopsis thaliana root architecture.

Table 1: Effect of GR24 on Primary Root Length in Arabidopsis thaliana

GR24 Concentration (µM)Primary Root Length (mm)Percent Change from Control (%)
0 (Control)55.0 ± 2.50
1.2562.0 ± 3.0+12.7
2.565.0 ± 3.2+18.2
5.050.0 ± 2.8-9.1
10.045.0 ± 2.2-18.2

Data is adapted from studies on the effects of GR24 on wild-type Arabidopsis (Col-0) seedlings.[3][4] Values are represented as mean ± standard error.

Table 2: Effect of GR24 on Lateral Root Density in Arabidopsis thaliana

GR24 Concentration (µM)Lateral Root Density (LRs/cm)Percent Change from Control (%)
0 (Control)3.2 ± 0.30
2.52.5 ± 0.2-21.9
5.02.1 ± 0.2-34.4
10.01.5 ± 0.1-53.1

Data is adapted from studies on the effects of GR24 on wild-type Arabidopsis (Col-0) seedlings.[3] Lateral root density is calculated as the number of emerged lateral roots divided by the length of the primary root. Values are represented as mean ± standard error.

Experimental Protocols

Protocol 1: In-vitro Arabidopsis thaliana Root Architecture Assay

This protocol details a method for growing Arabidopsis thaliana seedlings on agar (B569324) plates to observe the effects of this compound on root architecture.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • This compound (or GR24 as a synthetic analog)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Agar

  • Ethanol (B145695) (70%)

  • Bleach solution (e.g., 20% commercial bleach)

  • Sterile water

  • Petri plates (square or round)

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

  • High-resolution scanner or camera

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Seed Sterilization:

    • Place Arabidopsis seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of bleach solution. Vortex for 5-10 minutes.

    • Remove the bleach solution and wash the seeds 3-5 times with sterile water.

    • Resuspend seeds in sterile water and store at 4°C for 2-3 days for stratification.

  • Media Preparation:

    • Prepare half-strength MS medium (0.5x MS) with 1% sucrose and adjust the pH to 5.7.

    • Add agar (e.g., 0.8%) and autoclave.

    • Allow the medium to cool to approximately 50-60°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM). Add the same volume of solvent to the control medium.

    • Pour the medium into sterile Petri plates and allow them to solidify in a laminar flow hood.

  • Seed Plating and Growth:

    • Pipette the stratified seeds onto the surface of the agar plates, spacing them evenly.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

  • Data Acquisition and Analysis:

    • After a set growth period (e.g., 10-14 days), remove the plates from the growth chamber.

    • Capture high-resolution images of the plates using a flatbed scanner or a camera with a copy stand.

    • Open the images in ImageJ or other image analysis software.

    • Use the software's measurement tools to quantify the following parameters:

      • Primary root length

      • Number of emerged lateral roots

    • Calculate the lateral root density by dividing the number of lateral roots by the primary root length.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatments.

Visualizations

This compound Signaling Pathway in Root Cells

Experimental_Workflow start Start sterilization Seed Sterilization (Ethanol & Bleach) start->sterilization stratification Stratification (4°C for 2-3 days) sterilization->stratification plating Seed Plating stratification->plating media_prep Media Preparation (0.5x MS + this compound/Control) media_prep->plating growth Vertical Growth (10-14 days) plating->growth imaging Image Acquisition (High-resolution scanner) growth->imaging analysis Image Analysis (ImageJ) imaging->analysis quantification Quantify: - Primary Root Length - Lateral Root Number - Lateral Root Density analysis->quantification statistics Statistical Analysis (ANOVA) quantification->statistics end End statistics->end

References

Application Notes and Protocols for In Vitro Enzyme Assays of the Orobanchol Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro enzyme assays to characterize the key enzymes involved in the orobanchol biosynthetic pathway. This compound is a strigolactone, a class of phytohormones that play crucial roles in plant development and interaction with symbiotic and parasitic organisms. Understanding the enzymatic steps in its biosynthesis is critical for developing chemical modulators with applications in agriculture and drug development.

This compound Biosynthetic Pathway Overview

This compound biosynthesis begins with the conversion of all-trans-β-carotene and proceeds through a series of enzymatic reactions catalyzed by an isomerase, carotenoid cleavage dioxygenases (CCDs), and cytochrome P450 monooxygenases (CYPs), culminating in the stereoselective formation of this compound.[1][2][3][4][5][6]

Orobanchol_Biosynthesis cluster_plastid Plastid cluster_cytoplasm Cytoplasm / ER all-trans-β-carotene all-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene all-trans-β-carotene->9-cis-β-carotene D27 9-cis-β-apo-10'-carotenal 9-cis-β-apo-10'-carotenal 9-cis-β-carotene->9-cis-β-apo-10'-carotenal CCD7 carlactone (B12838652) carlactone 9-cis-β-apo-10'-carotenal->carlactone CCD8 CLA Carlactonoic Acid (CLA) carlactone->CLA MAX1/CYP711A 18-hydroxy-CLA 18-hydroxy-CLA CLA->18-hydroxy-CLA CYP722C 18-oxo-CLA 18-oxo-CLA 18-hydroxy-CLA->18-oxo-CLA CYP722C This compound This compound 18-oxo-CLA->this compound SRF (stereoselective) ent-2'-epi-orobanchol ent-2'-epi-orobanchol 18-oxo-CLA->ent-2'-epi-orobanchol Spontaneous/ non-stereoselective

Caption: The this compound Biosynthetic Pathway.

Enzyme Assay Protocols

The following sections provide detailed protocols for the in vitro characterization of the key enzymes in the this compound biosynthetic pathway.

DWARF27 (D27) Isomerase Assay

D27 is a β-carotene isomerase that catalyzes the conversion of all-trans-β-carotene to 9-cis-β-carotene, the initial step in strigolactone biosynthesis.[4][7][8][9]

Experimental Workflow:

D27_Assay_Workflow recombinant_d27 Recombinant D27 Purification reaction_setup Reaction Setup (Enzyme + Substrate + Buffer) recombinant_d27->reaction_setup substrate_prep Substrate Preparation (all-trans-β-carotene) substrate_prep->reaction_setup incubation Incubation (e.g., 30°C, 60 min) reaction_setup->incubation extraction Product Extraction (e.g., with ethyl acetate) incubation->extraction analysis Analysis by UHPLC extraction->analysis

Caption: Workflow for the D27 in vitro enzyme assay.

Protocol:

  • Enzyme Preparation:

    • Express recombinant D27 protein (e.g., from Oryza sativa or Arabidopsis thaliana) in E. coli and purify using standard chromatography techniques.[10]

  • Substrate Preparation:

    • Prepare a stock solution of all-trans-β-carotene in a suitable organic solvent (e.g., acetone (B3395972) or chloroform).

  • Reaction Mixture:

    • Prepare the reaction mixture in a total volume of 200 µL containing:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 100 mM NaCl

      • 10% (v/v) glycerol

      • 0.05% (v/v) Triton X-100

      • 10 µM all-trans-β-carotene

      • Purified recombinant D27 enzyme (concentration to be optimized)

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme to the reaction mixture.

    • Incubate at 30°C for 60 minutes in the dark to prevent photo-isomerization of carotenoids.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ice-cold acetone.

    • Extract the carotenoids by adding two volumes of n-hexane, vortexing, and centrifuging to separate the phases.

    • Collect the upper hexane (B92381) phase and evaporate to dryness under a stream of nitrogen.

  • Product Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., acetonitrile/methanol/dichloromethane).

    • Analyze the products by UHPLC with a C18 column, monitoring the absorbance at 450 nm to detect and quantify all-trans-β-carotene and 9-cis-β-carotene.[11]

Carotenoid Cleavage Dioxygenase (CCD7 & CCD8) Assays

CCD7 and CCD8 are non-heme iron dioxygenases that act sequentially to cleave 9-cis-β-carotene to produce carlactone.[4][6][7] General protocols for CCD assays are available and can be adapted for CCD7 and CCD8.[12]

Experimental Workflow:

CCD_Assay_Workflow recombinant_ccd Recombinant CCD7/CCD8 Purification reaction_setup Reaction Setup (Enzyme + Substrate + Buffer + Fe(II)) recombinant_ccd->reaction_setup substrate_prep Substrate Preparation (9-cis-β-carotene for CCD7, 9-cis-β-apo-10'-carotenal for CCD8) substrate_prep->reaction_setup incubation Incubation (e.g., 30°C, 60 min) reaction_setup->incubation extraction Product Extraction (e.g., with ethyl acetate) incubation->extraction analysis Analysis by LC-MS/MS extraction->analysis

Caption: Workflow for the CCD7/CCD8 in vitro enzyme assays.

Protocol:

  • Enzyme Preparation:

    • Express recombinant CCD7 and CCD8 proteins (e.g., from Arabidopsis thaliana) in E. coli and purify.[10]

  • Substrate Preparation:

    • For CCD7 assay: Prepare a stock solution of 9-cis-β-carotene.

    • For CCD8 assay: Prepare a stock solution of 9-cis-β-apo-10'-carotenal.

  • Reaction Mixture:

    • Prepare the reaction mixture in a total volume of 200 µL containing:

      • 50 mM HEPES buffer (pH 8.0)

      • 100 µM FeSO₄

      • 2 mM Ascorbate

      • 0.05% (v/v) Triton X-100

      • 10 µM substrate

      • Purified recombinant CCD7 or CCD8 enzyme

  • Reaction Incubation:

    • Incubate at 30°C for 60 minutes with gentle shaking.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper organic phase and evaporate to dryness.

  • Product Analysis:

    • Resuspend the extract in a suitable solvent.

    • Analyze the products by LC-MS/MS to detect the formation of 9-cis-β-apo-10'-carotenal (for CCD7) or carlactone (for CCD8).

Cytochrome P450 (MAX1/CYP711A & CYP722C) Assays

MAX1/CYP711A and CYP722C are cytochrome P450 monooxygenases involved in the later steps of this compound biosynthesis. MAX1 converts carlactone to carlactonoic acid (CLA).[13][14] CYP722C catalyzes the conversion of CLA to 18-hydroxy-CLA and then to 18-oxo-CLA.[3][15][16][17]

Experimental Workflow:

CYP450_Assay_Workflow enzyme_prep Enzyme Preparation (Yeast/Insect Cell Microsomes) reaction_setup Reaction Setup (Microsomes + Substrate + Buffer + NADPH) enzyme_prep->reaction_setup substrate_prep Substrate Preparation (Carlactone for MAX1, CLA for CYP722C) substrate_prep->reaction_setup incubation Incubation (e.g., 30°C, 60 min) reaction_setup->incubation extraction Product Extraction (e.g., with ethyl acetate) incubation->extraction analysis Analysis by LC-MS/MS extraction->analysis SRF_Assay_Workflow recombinant_srf Recombinant SRF Purification reaction_setup Reaction Setup (Enzyme + Substrate + Buffer) recombinant_srf->reaction_setup substrate_prep Substrate Preparation (18-oxo-CLA) substrate_prep->reaction_setup incubation Incubation (e.g., 30°C, 30 min) reaction_setup->incubation extraction Product Extraction (e.g., with ethyl acetate) incubation->extraction analysis Analysis by LC-MS/MS extraction->analysis

References

Application Notes and Protocols for Gene Expression Analysis in Response to Orobanchol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol, a naturally occurring strigolactone, is a carotenoid-derived phytohormone that plays a crucial role in regulating various aspects of plant development and their interaction with the environment. It is a key signaling molecule involved in processes such as shoot branching, root architecture, and symbiotic relationships with arbuscular mycorrhizal fungi.[1] Furthermore, this compound acts as a germination stimulant for parasitic weeds, making it a molecule of significant interest in agricultural research and the development of novel crop protection strategies.[2] Understanding the molecular mechanisms underlying this compound responses is essential, and the analysis of gene expression changes provides critical insights into the signaling pathways and downstream effects of this phytohormone.

These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression in plants treated with this compound. The methodologies described herein cover experimental design, sample preparation, and data analysis for both quantitative Polymerase Chain Reaction (qPCR) and RNA sequencing (RNA-Seq), two powerful techniques for quantifying gene expression.

Key Signaling Pathway Modulated by this compound

This compound, like other strigolactones, is perceived by the α/β-hydrolase receptor DWARF14 (D14).[3][4] Upon binding of this compound, D14 undergoes a conformational change, enabling its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This complex then recruits and targets transcriptional repressors of the SMAX1-LIKE (SMXL) family for ubiquitination and subsequent degradation by the 26S proteasome.[5] The degradation of SMXL proteins de-represses the expression of downstream target genes, leading to various physiological responses.[6]

Orobanchol_Signaling_Pathway cluster_SCF SCF Complex Formation This compound This compound D14 D14 Receptor This compound->D14 binding MAX2 MAX2 (F-box) D14->MAX2 interaction SMXL SMXL Repressor MAX2->SMXL recruitment Proteasome 26S Proteasome SMXL->Proteasome degradation TargetGenes Target Gene Expression SMXL->TargetGenes repression Ub Ubiquitin Ub->SMXL ubiquitination Response Physiological Response TargetGenes->Response Experimental_Workflow A Plant Growth and This compound Treatment B Tissue Harvesting and RNA Extraction A->B C RNA Quality Control (QC) B->C D cDNA Synthesis C->D F RNA-Seq Library Prep and Sequencing C->F High-throughput analysis E qPCR Analysis D->E G Data Analysis E->G F->G H Differential Gene Expression Results G->H RNASeq_Bioinformatics_Workflow A Raw Sequencing Reads (FASTQ) B Quality Control (e.g., FastQC) A->B C Read Trimming (e.g., Trimmomatic) B->C D Alignment to Reference Genome (e.g., HISAT2, STAR) C->D E Read Counting (e.g., featureCounts) D->E F Differential Expression Analysis (e.g., DESeq2, edgeR) E->F G Functional Annotation and Pathway Analysis (GO, KEGG) F->G

References

Application Notes and Protocols for Creating Orobanchol Biosynthesis Mutants using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 technology to generate targeted mutations in the orobanchol biosynthesis pathway in plants. The protocols outlined below are intended to facilitate research into the physiological roles of this compound and to explore its potential as a target for agricultural and pharmaceutical applications.

Introduction

This compound is a strigolactone, a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms. The biosynthesis of this compound has been elucidated, revealing a pathway that starts from β-carotene and involves several key enzymes.[1][2] The CRISPR/Cas9 system has emerged as a powerful tool for precise genome editing, enabling the targeted knockout of genes to study their function.[3][4][5][6][7][8] By creating mutants in the this compound biosynthesis pathway, researchers can investigate the specific functions of this signaling molecule and its derivatives. This has significant implications for agriculture, such as developing crops resistant to parasitic weeds, and for drug development, by exploring the therapeutic potential of modulating strigolactone signaling.

This document provides detailed protocols for the design of CRISPR/Cas9 constructs, plant transformation, and analysis of resulting mutant lines to confirm the disruption of this compound biosynthesis.

Key Target Genes in this compound Biosynthesis

The biosynthesis of this compound from β-carotene involves a series of enzymatic steps. Key genes encoding these enzymes serve as excellent targets for CRISPR/Cas9-mediated knockout.

  • D27 (DWARF27): Catalyzes the isomerization of all-trans-β-carotene to 9-cis-β-carotene, the initial step in the pathway.[1][2]

  • CCD7 (CAROTENOID CLEAVAGE DIOXYGENASE 7): Involved in the sequential cleavage of carotenoids.[9]

  • CCD8 (CAROTENOID CLEAVAGE DIOXYGENASE 8): Catalyzes the conversion to carlactone (B12838652) (CL), a key intermediate.[1][2]

  • MAX1 (MORE AXIALLY GROWTH 1) homologues (CYP711A subfamily): These cytochrome P450 monooxygenases convert CL to carlactonoic acid (CLA).[1][9]

  • CYP722C: A key enzyme that catalyzes the direct conversion of CLA to this compound.[2][9][10] Knocking out this gene has been shown to eliminate this compound production in tomato.[1][10]

Signaling Pathway Diagram

The following diagram illustrates the this compound biosynthesis pathway and highlights the key enzymes that can be targeted for CRISPR/Cas9-mediated knockout.

Orobanchol_Biosynthesis cluster_pathway This compound Biosynthesis Pathway cluster_crispr CRISPR/Cas9 Targets beta_carotene β-Carotene nine_cis_beta_carotene 9-cis-β-Carotene beta_carotene->nine_cis_beta_carotene D27 carlactone Carlactone (CL) nine_cis_beta_carotene->carlactone CCD7/CCD8 carlactonoic_acid Carlactonoic Acid (CLA) carlactone->carlactonoic_acid MAX1 (CYP711A) four_do 4-deoxythis compound (4DO) carlactonoic_acid->four_do CYP711A This compound This compound carlactonoic_acid->this compound CYP722C four_do->this compound CYP711A3 crispr_D27 Target D27 crispr_CCD7_8 Target CCD7/8 crispr_MAX1 Target MAX1 crispr_CYP722C Target CYP722C Experimental_Workflow cluster_workflow CRISPR/Cas9 Mutant Generation Workflow A 1. sgRNA Design & Cloning B 2. Agrobacterium Transformation A->B C 3. Plant Tissue Culture & Regeneration B->C D 4. T0 Plant Acclimatization C->D E 5. Genotyping (PCR & Sequencing) D->E F 6. Selection of Mutant Lines E->F G 7. Phenotyping: this compound Quantification (LC-MS/MS) F->G H 8. Further Phenotypic Analysis (e.g., branching, parasitic weed interaction) G->H

References

Application Notes and Protocols for the Purification of Orobanchol from Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobanchol is a canonical strigolactone (SL), a class of phytohormones derived from carotenoids, that plays a crucial role in various plant development processes and rhizosphere signaling.[1][2] First isolated from the root exudates of red clover (Trifolium pratense)[1][3][4], this compound acts as a germination stimulant for parasitic weeds of the genera Orobanche and Phelipanche.[1][5] It is also a key signaling molecule in establishing symbiotic relationships with arbuscular mycorrhizal (AM) fungi.[1] Structurally, this compound is characterized by a tricyclic lactone (the ABC ring) linked to a butenolide moiety (the D-ring) via an enol-ether bridge.[1] Like other strigolactones, it is biosynthesized from all-trans-β-carotene via carlactone.[1] The analysis of this compound is challenging due to its extremely low concentrations in biological samples and the presence of interfering compounds.[6][7] This document provides detailed protocols for the extraction, purification, and quantification of this compound from complex biological matrices, particularly root exudates and plant tissues.

This compound Signaling Pathway

The signaling pathway of this compound involves the ubiquitin-proteasome system (UPS).[1] Upon perception by the D14 receptor, an α/β hydrolase, it interacts with an F-box protein like MAX2.[1][8] This hormone-dependent interaction leads to the formation of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex, which targets repressor proteins such as D53 for ubiquitination and subsequent degradation by the 26S proteasome.[1][8] This degradation relieves the repression of downstream signaling events.

Orobanchol_Signaling_Pathway This compound This compound D14 D14 Receptor (α/β hydrolase) This compound->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Interacts with SCF_Complex SCF Complex (E3 Ubiquitin Ligase) MAX2->SCF_Complex Part of D53 D53/SMXL (Repressor Protein) SCF_Complex->D53 Ubiquitinates Proteasome 26S Proteasome D53->Proteasome Targeted to Downstream Downstream Signaling D53->Downstream Represses Degradation Degradation Proteasome->Degradation Ub Ubiquitin Ub->SCF_Complex Degradation->Downstream Relieves Repression Repression Repression

Caption: this compound signaling pathway.

Experimental Protocols

The purification of this compound from biological samples is a multi-step process that requires careful sample preparation to minimize analyte loss and degradation.[6] The most common sources for this compound isolation are root exudates and root tissues.[7]

Overall Workflow

The general workflow for this compound purification involves sample collection, extraction with an appropriate organic solvent, purification and concentration using solid-phase extraction (SPE), and finally, analysis and quantification by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[2][7][9]

Purification_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis & Quantification RootExudates Root Exudates SolventExtraction Solvent Extraction (e.g., Ethyl Acetate, Acetone) RootExudates->SolventExtraction RootTissues Root Tissues RootTissues->SolventExtraction SPE Solid-Phase Extraction (SPE) (e.g., C18, Oasis HLB) SolventExtraction->SPE LCMS UHPLC-MS/MS SPE->LCMS

Caption: General workflow for this compound purification.

Protocol 1: Extraction and Purification of this compound from Root Exudates

This protocol is adapted from methods described for strigolactone extraction from root exudates.[9][10][11]

Materials:

  • Root exudate collection system (e.g., hydroponics, sand culture)

  • C18 or Oasis HLB Solid-Phase Extraction (SPE) cartridges (500 mg, 3 mL)[10][11]

  • Ethyl acetate, HPLC grade

  • Acetone (B3395972), HPLC grade

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Formic acid

  • Vacuum manifold for SPE

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Collection of Root Exudates: Grow plants in a hydroponic or sand culture system. To stimulate strigolactone production, plants can be grown under phosphate-limited conditions.[11][12] Collect the root exudates by flushing the system with a 5% aqueous solution of acetonitrile.[13]

  • Sample Pre-treatment: Centrifuge the collected exudate (e.g., 4000 rpm for 5 minutes at 4°C) to remove solid particles.[13]

  • Solid-Phase Extraction (SPE): a. Precondition the SPE cartridge (C18 or Oasis HLB) by passing 3 mL of methanol followed by 3 mL of water.[10] b. Load the root exudate sample onto the cartridge. c. Wash the cartridge with 3 mL of water to remove salts and other polar impurities.[10] d. Elute the strigolactones, including this compound, with 5 mL of acetone.[10]

  • Concentration and Solvent Exchange: a. Concentrate the acetone eluate to an aqueous solution (~1 mL) using a rotary or nitrogen evaporator.[10] b. Perform a liquid-liquid extraction with an equal volume of ethyl acetate.[10] c. Collect the organic phase and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of acetonitrile or a mixture of methanol and water for LC-MS/MS analysis.[11]

Protocol 2: Extraction and Purification of this compound from Root Tissues

This protocol is based on established methods for extracting strigolactones from plant tissues.[9]

Materials:

  • Plant root tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Ethyl acetate, cold

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge

  • SPE cartridges (as in Protocol 1)

  • Solvents for SPE and LC-MS/MS (as in Protocol 1)

Procedure:

  • Sample Homogenization: Freeze fresh root tissue (e.g., 150 mg) in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[9]

  • Solvent Extraction: a. Transfer the powdered tissue to a glass vial and add 1.5 mL of cold ethyl acetate.[9] b. Extract for 60 minutes with agitation. c. Centrifuge the sample to pellet the tissue debris. d. Collect the supernatant.

  • Drying and Concentration: a. Pass the supernatant through a small column of anhydrous sodium sulfate to remove any residual water. b. Evaporate the solvent to dryness under a stream of nitrogen.

  • Purification (SPE): a. Reconstitute the dried extract in a suitable solvent for loading onto the SPE cartridge. b. Follow the SPE procedure as described in Protocol 1 (steps 3a-d).

  • Concentration and Reconstitution: a. Dry the eluate from the SPE cartridge. b. Reconstitute the sample in a small volume of a suitable solvent for LC-MS/MS analysis.

Quantification by UHPLC-MS/MS

Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[6][9] The analysis is typically performed in the multiple reaction monitoring (MRM) mode.[6][14]

Typical LC-MS/MS Parameters:

  • Column: Reversed-phase C18 column (e.g., Kinetex C18, Hypersil GOLD C18).[10][15]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid.[6][10]

  • Ionization: Heated electrospray ionization (H-ESI) in positive ion mode.[10]

  • MRM Transition for this compound: m/z 347.1 > 233.1[11] or m/z 369 > 272.[16][17]

Data Presentation

The following tables summarize quantitative data related to the analysis of this compound and other strigolactones.

Table 1: Limits of Detection (LODs) and Quantification for Strigolactones by LC-MS/MS

CompoundLimit of Quantification (LOQ)MethodReference
This compound1 pg/µLHPLC-MS/MS[14][18][19]
Strigol0.1 pg/µLHPLC-MS/MS[14][18]
Sorgolactone0.5 pg/µLHPLC-MS/MS[14][18]
5-Deoxystrigol100 fMLuciferase-based reporter assay[2]

Table 2: Recovery Rates of Strigolactones using Optimized Extraction Protocols

CompoundRecovery from Root Exudates (%)Recovery from Root Tissue (%)MethodReference
Strigol83 - 9683 - 96DLLME-SFO, UHPLC-MS/MS[9]
This compound83 - 9683 - 96DLLME-SFO, UHPLC-MS/MS[9]
5-Deoxystrigol83 - 9683 - 96DLLME-SFO, UHPLC-MS/MS[9]

Table 3: this compound Production in Red Clover Seedlings

Weeks after GerminationThis compound Production (pg/plant)Reference
113[18][19]
270[18][19]
358[18][19]
465[18][19]

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful purification and quantification of this compound from complex biological samples. The use of optimized extraction techniques combined with the high sensitivity and selectivity of UHPLC-MS/MS allows for reliable analysis of this low-abundance phytohormone. These methods are essential for advancing research into the physiological roles of this compound and for potential applications in agriculture and drug development.

References

Spectroscopic Characterization of Orobanchol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orobanchol is a canonical strigolactone, a class of phytohormones that play crucial roles in plant development and rhizosphere signaling.[1][2][3] Accurate identification and quantification of this compound are paramount for research in plant biology, agricultural sciences, and the development of novel agrochemicals. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), tailored for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of this compound, providing detailed information about its carbon-hydrogen framework and stereochemistry.[1]

Quantitative NMR Data

Precise ¹H and ¹³C NMR chemical shift assignments are critical for the structural confirmation of this compound. The following table summarizes the reported chemical shift values for this compound in CDCl₃.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Position¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
44.53d7.377.4
1.95m29.5
1.62m
1.75m21.0
1.48m
1.90m38.6
1.45m
91.09s19.3
101.05s21.1
3a3.32dd7.3, 10.149.6
3b---139.1
8b2.68ddd5.2, 10.1, 12.849.8
2'5.85d2.4103.2
3'7.15s137.9
4'1.96s9.9
5'---171.1
6'6.23s119.2
C=O---171.5

Note: Data compiled from publicly available spectral data. Specific values may vary slightly depending on experimental conditions.

Experimental Protocol for NMR Analysis

This protocol outlines the steps for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.

1.2.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity, as impurities will interfere with the spectra. Purification can be achieved by chromatographic techniques such as HPLC.

  • Solvent Selection: Use a deuterated solvent of high purity. Chloroform-d (CDCl₃) is commonly used for this compound.

  • Sample Concentration: Dissolve 1-5 mg of purified this compound in approximately 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

1.2.2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR Experiments: For complete structural assignment, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

1.2.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicity and coupling constants) to deduce the connectivity of protons.

  • Assign the signals in both ¹H and ¹³C NMR spectra to the respective atoms in the this compound structure, aided by 2D NMR data.

Experimental Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purification Purify this compound (HPLC) Dissolution Dissolve in CDCl3 with TMS Purification->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer High-Field NMR Spectrometer Transfer->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq TwoD_Acq 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT TwoD_Acq->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration & Coupling Analysis Calibration->Integration Assignment Structural Assignment Integration->Assignment

Caption: Workflow for this compound analysis by NMR spectroscopy.

Mass Spectrometry (MS) for this compound Characterization

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the detection and quantification of this compound, even at very low concentrations.[1]

Quantitative MS Data

Electrospray ionization (ESI) is commonly used for the analysis of this compound, typically forming the protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) is then used to generate characteristic fragment ions for structural confirmation and quantification.

Table 2: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for this compound

IonCalculated m/zObserved m/zFragment Assignment
[M+H]⁺347.1494347.1491Protonated this compound
[M+Na]⁺369.1314369.1311Sodium Adduct of this compound
Fragment 1249.0814249.0811[M+H - C₅H₄O₂]⁺ (Loss of D-ring)
Fragment 2231.0708231.0705[M+H - C₅H₄O₂ - H₂O]⁺
Fragment 397.028497.0281[C₅H₅O₂]⁺ (D-ring fragment)

Note: The D-ring fragment at m/z 97 is a characteristic ion for many strigolactones.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a general method for the analysis of this compound using a triple quadrupole or high-resolution mass spectrometer.

2.2.1. Sample Preparation

  • Extraction: this compound can be extracted from various matrices (e.g., plant root exudates, tissues) using organic solvents like ethyl acetate (B1210297) or acetone.

  • Solid-Phase Extraction (SPE): For complex samples, an SPE cleanup step using a C18 cartridge is recommended to remove interfering substances.

  • Reconstitution: After evaporation of the solvent, reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile (B52724):water).

2.2.2. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separating this compound from other related compounds.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B129727) (B), both containing 0.1% formic acid, is commonly used.

    • Example Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters:

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

  • Data Acquisition:

    • Full Scan: Acquire full scan data to identify the [M+H]⁺ ion of this compound (m/z 347.15).

    • MS/MS (Product Ion Scan): Fragment the precursor ion (m/z 347.15) to obtain the fragmentation pattern.

    • Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific transitions, such as m/z 347.15 → 249.08 and m/z 347.15 → 97.03.

Logical Flow for LC-MS/MS Analysis of this compound

MS_Logic start Start sample_prep Sample Preparation (Extraction, SPE) start->sample_prep lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization ms1_detection MS1 Detection (Full Scan for [M+H]⁺) esi_ionization->ms1_detection precursor_selection Precursor Ion Selection (m/z 347.15) ms1_detection->precursor_selection cid_fragmentation Collision-Induced Dissociation (CID) precursor_selection->cid_fragmentation ms2_detection MS2 Detection (Product Ion Scan) cid_fragmentation->ms2_detection data_analysis Data Analysis (Identification & Quantification) ms2_detection->data_analysis end End data_analysis->end

Caption: Logical flow of this compound analysis using LC-MS/MS.

Signaling Pathway Context: this compound Biosynthesis

Understanding the biosynthetic pathway of this compound provides context for its analysis, particularly when studying its production in biological systems. The following diagram illustrates the simplified biosynthesis pathway leading to this compound.

Simplified this compound Biosynthesis Pathway

Orobanchol_Biosynthesis Carotenoids All-trans-β-carotene Carlactone Carlactone (CL) Carotenoids->Carlactone D27, CCD7, CCD8 Carlactonoic_Acid Carlactonoic Acid (CLA) Carlactone->Carlactonoic_Acid MAX1 This compound This compound Carlactonoic_Acid->this compound CYP711A2/A3 or CYP722C D27 D27 CCD7 CCD7 CCD8 CCD8 MAX1 MAX1 (CYP711A1) CYP711A2_3 CYP711A2/A3 (in rice) CYP722C (in tomato)

References

Troubleshooting & Optimization

Orobanchol Yield Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize orobanchol yield from plant cultures.

Troubleshooting Guides

This section addresses common issues encountered during in vitro this compound production, offering potential causes and step-by-step solutions.

Issue Potential Causes Troubleshooting Steps
Low or No this compound Yield Inappropriate plant species or cell line.Select plant species known for high this compound production (e.g., red clover, tomato). Screen different cell lines for their biosynthetic capacity.[1][2]
Suboptimal nutrient medium.Optimize the nutrient medium, particularly by inducing phosphate (B84403) deficiency, which is a strong inducer of strigolactone biosynthesis.[3] Reduce nitrogen levels as this can also enhance production in some species.
Inadequate elicitation.Apply biotic (e.g., yeast extract, fungal cell wall fragments) or abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid) elicitors to stimulate the defense response and secondary metabolite production.[4][5][6][7][8][9]
Poor culture health (browning, hyperhydricity).Address culture health issues as detailed in the specific troubleshooting sections below.
Browning of Culture Medium and Tissues Oxidation of phenolic compounds released from explants.1. Antioxidant Application: Add antioxidants like ascorbic acid (50-100 mg/L) and citric acid (150 mg/L) to the culture medium.[10] 2. Activated Charcoal: Incorporate 0.5 g/L activated charcoal in the medium to adsorb phenolic compounds.[10][11][12] 3. Frequent Subculturing: Transfer cultures to fresh medium every 1-2 weeks to prevent the accumulation of toxic compounds.[11][12] 4. Dark Incubation: Initially culture the explants in the dark for a few days to reduce the production of phenolic compounds.[12][13]
Hyperhydricity (Vitrification) of Cultures High humidity within the culture vessel.1. Improve Ventilation: Use vented culture vessels to enhance gas exchange.[14][15] 2. Adjust Gelling Agent: Increase the concentration of the gelling agent (e.g., agar) to reduce water availability in the medium.[14][16]
Imbalance of plant growth regulators.Reduce the concentration of cytokinins in the culture medium, as they can induce hyperhydricity.[14][16]
Inappropriate nutrient composition.Optimize the mineral composition of the medium; for instance, reducing ammonium (B1175870) concentration and increasing calcium levels can alleviate hyperhydricity.[16]
Inconsistent this compound Yields Between Batches Genetic instability of cell lines (somaclonal variation).Use established, genetically stable cell lines or hairy root cultures, which are known for their genetic stability.[17][18][19]
Variability in culture conditions.Strictly control environmental factors such as temperature, light intensity, and photoperiod. Ensure consistent preparation of culture media and elicitor solutions.

Frequently Asked Questions (FAQs)

1. What is the most effective method for inducing this compound production?

Inducing nutrient stress, particularly phosphate deficiency, is a well-established and highly effective method for significantly enhancing this compound biosynthesis and exudation in many plant species.[3] Combining phosphate starvation with the application of elicitors like methyl jasmonate can further boost yields.

2. Which type of plant culture is best for stable, long-term this compound production?

Hairy root cultures, induced by Agrobacterium rhizogenes, are often preferred for the production of secondary metabolites like this compound. They are known for their genetic and biochemical stability, fast growth in hormone-free media, and high productivity.[17][18][19][20]

3. How can I accurately quantify the this compound produced by my cultures?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying this compound.[21][22][23][24] A detailed protocol for extraction and analysis is provided in the "Experimental Protocols" section.

4. What are elicitors and how do they work to increase this compound yield?

Elicitors are compounds that trigger a defense response in plants, leading to the increased production of secondary metabolites, including this compound.[1] They can be of biological origin (biotic elicitors, e.g., yeast extract) or chemical/physical in nature (abiotic elicitors, e.g., methyl jasmonate, UV radiation).[4][5][6][7][8][9]

5. Can I use genetic engineering to improve this compound yield?

Yes, metabolic engineering can be a powerful tool. Overexpressing key genes in the this compound biosynthesis pathway, such as those encoding for carotenoid cleavage dioxygenases (CCD7, CCD8) or cytochrome P450 monooxygenases (MAX1), can enhance production.[25][26]

Quantitative Data Summary

Table 1: Effect of Nutrient Conditions on this compound Production

Plant SpeciesNutrient ConditionFold Increase in this compound ProductionReference
Red CloverPhosphate DeficiencySignificant EnhancementYoneyama et al. (2007)
TomatoPhosphate DeficiencyPromoted ExudationLópez-Ráez et al. (2008)
SorghumPhosphate DeficiencyEnhanced ExudationYoneyama et al. (2012)
SorghumNitrogen DeficiencyEnhanced ExudationYoneyama et al. (2012)

Table 2: Effect of Elicitors on Secondary Metabolite Production (General)

Plant CultureElicitorConcentrationEffect on Secondary Metabolite YieldReference
Rauwolfia speciesYeast ExtractVariesIncreased Production[4]
Eschscholzia californicaYeast ExtractVariesIncreased Production[4]
VariousMethyl JasmonateVariesIncreased Production[4]
Catharanthus roseusFungal Extracts0.5 - 5.0%Dose-dependent increaseNamdeo et al. (2002)

Experimental Protocols

Protocol 1: Hairy Root Induction for this compound Production (Adapted for Tomato)
  • Explant Preparation: Sterilize tomato seeds and germinate them on a hormone-free MS medium. Use leaf or stem segments from 2-3 week-old seedlings as explants.

  • Bacterial Culture: Culture Agrobacterium rhizogenes (e.g., strain ATCC 15834) in liquid YEB medium overnight at 28°C with shaking.

  • Infection: Wound the explants with a sterile scalpel and immerse them in the bacterial suspension for 15-20 minutes.

  • Co-cultivation: Blot the explants dry on sterile filter paper and place them on a solid MS medium. Co-cultivate in the dark for 48-72 hours.

  • Bacterial Elimination: Transfer the explants to a solid MS medium containing an antibiotic (e.g., 500 mg/L cefotaxime) to eliminate the Agrobacterium. Subculture every two weeks on fresh medium with a decreasing concentration of the antibiotic.

  • Hairy Root Proliferation: Once hairy roots emerge from the wound sites, excise them and transfer them to a hormone-free liquid MS medium for proliferation.[17][27]

Protocol 2: this compound Extraction and Quantification by LC-MS/MS
  • Sample Collection: Collect the liquid medium from hairy root cultures or root exudates from hydroponically grown plants.

  • Extraction:

    • To 10 mL of the collected medium, add an internal standard (e.g., deuterated GR24).

    • Extract twice with an equal volume of ethyl acetate (B1210297).

    • Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

  • Purification (Optional but Recommended):

    • Re-dissolve the residue in a small volume of 10% acetone (B3395972).

    • Pass the solution through a C18 solid-phase extraction (SPE) cartridge, pre-conditioned with methanol (B129727) and then water.

    • Wash the cartridge with water and then elute the strigolactones with acetone.

    • Evaporate the acetone to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a known volume of acetonitrile/water (1:1, v/v).

    • Inject an aliquot into an LC-MS/MS system.

    • LC Conditions: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • MS/MS Conditions: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.[24][28][29][30][31][32]

Visualizations

This compound Biosynthesis Pathway

Orobanchol_Biosynthesis b_carotene β-carotene D27 D27 b_carotene->D27 nine_cis_b_carotene 9-cis-β-carotene CCD7 CCD7 nine_cis_b_carotene->CCD7 nine_cis_b_apo_10_carotenal 9-cis-β-apo-10'-carotenal CCD8 CCD8 nine_cis_b_apo_10_carotenal->CCD8 carlactone Carlactone MAX1 MAX1 (CYP711A) carlactone->MAX1 carlactonoic_acid Carlactonoic Acid (CLA) CYP722C CYP722C carlactonoic_acid->CYP722C This compound This compound D27->nine_cis_b_carotene CCD7->nine_cis_b_apo_10_carotenal CCD8->carlactone MAX1->carlactonoic_acid CYP722C->this compound

Caption: Simplified this compound biosynthesis pathway from β-carotene.[33][34]

Experimental Workflow for Improving this compound Yield

Orobanchol_Yield_Workflow start Start: Low this compound Yield culture_type Select Culture Type start->culture_type hairy_root Hairy Root Culture culture_type->hairy_root cell_suspension Cell Suspension culture_type->cell_suspension optimize_media Optimize Nutrient Medium hairy_root->optimize_media cell_suspension->optimize_media phosphate_deficiency Induce Phosphate Deficiency optimize_media->phosphate_deficiency apply_elicitors Apply Elicitors phosphate_deficiency->apply_elicitors methyl_jasmonate Methyl Jasmonate apply_elicitors->methyl_jasmonate quantify Extract & Quantify this compound (LC-MS/MS) methyl_jasmonate->quantify end High this compound Yield quantify->end

Caption: A logical workflow for enhancing this compound production in plant cultures.

Signaling Pathway for Nutrient Deficiency-Induced this compound Production

Nutrient_Stress_Signaling nutrient_stress Nutrient Stress (e.g., Low Phosphate) signaling_cascade Internal Signaling Cascade nutrient_stress->signaling_cascade gene_upregulation Upregulation of Biosynthesis Genes (CCD7, CCD8, MAX1, etc.) signaling_cascade->gene_upregulation enzyme_activity Increased Enzyme Activity gene_upregulation->enzyme_activity orobanchol_synthesis Increased this compound Biosynthesis enzyme_activity->orobanchol_synthesis exudation Exudation into Rhizosphere orobanchol_synthesis->exudation

References

Technical Support Center: Orobanchol Quantification in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the quantification of Orobanchol in soil samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in soil?

A1: The primary challenges in quantifying this compound in soil samples include its extremely low concentration, its inherent instability, strong adsorption to soil particles, and the complexity of the soil matrix, which can cause significant interference during analysis.[1][2][3][4]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most effective and widely used technique for detecting and quantifying this compound in soil and plant root exudates.[5][6][7] Its high sensitivity and specificity are essential for measuring the picomolar to nanomolar concentrations at which this compound is typically present.

Q3: Why is this compound unstable, and how can I minimize its degradation?

A3: this compound's instability is largely due to the enol ether linkage in its structure, which is susceptible to cleavage under mild conditions.[6] As a hydroxylated strigolactone, it is less stable than non-hydroxylated counterparts.[1] To minimize degradation, it is crucial to process samples quickly at low temperatures (e.g., 4°C), avoid nucleophilic solvents like methanol (B129727), and maintain a neutral to slightly acidic pH during extraction.[1][8][9]

Q4: What are matrix effects, and how do they affect this compound quantification?

A4: Matrix effects occur when components of the sample other than the analyte of interest alter the analyte's ionization efficiency in the mass spectrometer, leading to either ion suppression or enhancement.[10] In soil samples, co-extracted organic matter, salts, and other compounds can interfere with this compound's signal, leading to inaccurate quantification.[3][6]

Q5: What is a suitable internal standard for this compound quantification?

A5: The synthetic strigolactone analogue GR24 is commonly used as an internal standard for the quantification of strigolactones, including this compound.[11][12] Ideally, a stable isotope-labeled version of this compound would provide the most accurate correction for extraction losses and matrix effects, but this is not always readily available.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound quantification experiments.

Issue 1: Low or No Recovery of this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction - Solvent Choice: Ensure you are using an appropriate solvent. Ethyl acetate (B1210297) and acetone (B3395972) are commonly used.[3] For soil with high organic matter, a mixture of polar and non-polar solvents might be necessary.[13] - Extraction Method: Consider using ultrasound-assisted extraction (UAE) or Soxhlet extraction for more exhaustive extraction from complex soil matrices.[9] - pH of Extraction Solvent: Maintain a neutral to slightly acidic pH to prevent degradation of this compound.[9]
Analyte Degradation - Temperature Control: Keep samples and extracts at low temperatures (4°C) throughout the process to minimize thermal degradation.[1] - Solvent Stability: Avoid using methanol for prolonged periods as it can cause significant degradation of this compound.[1] Use acetone or acetonitrile (B52724) as alternatives.[1] - Sample Storage: Store soil samples frozen (-20°C or -80°C) and protected from light to prevent degradation before extraction.[14][15]
Poor SPE Performance - Sorbent Selection: Use a sorbent suitable for retaining polar compounds, such as a polystyrene-divinylbenzene (PS-DVB) based sorbent. - Sample Loading: Ensure a slow flow rate during sample loading to allow for proper interaction between this compound and the sorbent.[8] - Elution Solvent: Use a sufficiently strong elution solvent (e.g., acetone or ethyl acetate) and an adequate volume to ensure complete elution from the SPE cartridge.[2][8]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Splitting)
Potential Cause Troubleshooting Steps
Column Issues - Column Choice: A C18 column is commonly used for non-polar compounds like this compound.[16] Ensure your column is appropriate for the analyte. - Column Overload: If peak fronting or splitting is observed at high concentrations, try diluting the sample or injecting a smaller volume.[17] - Column Contamination: If peak tailing occurs, consider flushing the column or using a guard column to protect the analytical column from matrix components.
Mobile Phase Mismatch - Solvent Composition: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[17] - Additives: The addition of small amounts of acid (e.g., formic acid) or ammonium (B1175870) salts to the mobile phase can improve peak shape.[16]
System Issues - Dead Volume: Check for and minimize any dead volume in the LC system connections, as this can lead to peak broadening. - Metal Interactions: For metal-sensitive compounds, interactions with the stainless-steel components of the LC system can cause peak tailing. Consider using a system with passivated surfaces.[18]
Issue 3: High Signal Variability or Inaccurate Quantification
Potential Cause Troubleshooting Steps
Matrix Effects - Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen matrix effects.[19] - Improved Cleanup: Incorporate a more rigorous sample cleanup step, such as dispersive solid-phase extraction (dSPE) or a different SPE sorbent, to remove interfering compounds.[9][10] - Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components that may cause ion suppression or enhancement.[10]
Inconsistent Internal Standard Performance - Choice of Internal Standard: If using a structural analog like GR24, ensure it co-elutes closely with this compound and behaves similarly during extraction and ionization. For the highest accuracy, use a stable isotope-labeled internal standard if available.[20] - Timing of Addition: Add the internal standard as early as possible in the sample preparation workflow to account for losses during all subsequent steps.
Instrument Calibration - Calibration Curve: Prepare a matrix-matched calibration curve to compensate for matrix effects. This involves spiking known concentrations of this compound into a blank soil extract.[19] - Detector Saturation: If the signal is saturating the detector at high concentrations, extend the calibration range or dilute the samples accordingly.[17]

Quantitative Data Summary

Table 1: LC-MS/MS Detection and Quantification Limits for Strigolactones

StrigolactoneLimit of Quantification (LOQ)S/N RatioReference
This compound1 pg/µL>10[21]
Strigol0.1 pg/µL>10[21]
Sorgolactone0.5 pg/µL>10[21]

Table 2: this compound Production in Red Clover Seedlings

Weeks After GerminationThis compound per Plant (pg)Reference
113[22]
270[22]
358[22]
465[22]

Experimental Protocols

Protocol 1: Extraction of this compound from Soil Samples

This protocol outlines a general procedure for the extraction and purification of this compound from soil for LC-MS/MS analysis.

Materials:

  • Soil sample (air-dried and sieved)

  • Anhydrous sodium sulfate (B86663)

  • Ethyl acetate (or acetone)

  • Methanol

  • Water (HPLC grade)

  • Internal standard solution (e.g., GR24)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or PS-DVB)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh 5-10 g of the air-dried and sieved soil sample into a centrifuge tube.

    • Add an equal amount of anhydrous sodium sulfate to the soil to remove residual moisture and create a free-flowing powder.

    • Spike the sample with a known amount of internal standard.

  • Solvent Extraction:

    • Add 20 mL of ethyl acetate (or another suitable solvent) to the centrifuge tube.

    • Vortex vigorously for 1 minute.

    • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes, keeping the temperature controlled.[9]

    • Centrifuge the sample at ≥3000 x g for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process on the soil pellet with a fresh portion of solvent to ensure exhaustive extraction. Pool the supernatants.

  • Concentration:

    • Evaporate the pooled solvent extract to dryness under reduced pressure using a rotary evaporator at a temperature below 35°C.[3]

    • Reconstitute the residue in a small volume of a solvent compatible with the SPE step (e.g., 10% acetonitrile in water).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge by passing methanol followed by water through it.[23]

    • Load the reconstituted sample onto the SPE cartridge at a slow, controlled flow rate.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

    • Elute the this compound from the cartridge with a stronger solvent, such as acetone or ethyl acetate.[2]

    • Evaporate the eluate to dryness and reconstitute the final residue in a small, precise volume of the initial LC mobile phase for analysis.

Visualizations

Orobanchol_Quantification_Workflow soil_sample Soil Sample Collection (Freeze immediately) sample_prep Sample Preparation (Air-dry, Sieve, Weigh) soil_sample->sample_prep is_spike Internal Standard Spiking sample_prep->is_spike extraction Solvent Extraction (e.g., Ethyl Acetate, UAE) is_spike->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 spe_cleanup SPE Cleanup (C18 or PS-DVB) concentration1->spe_cleanup concentration2 Final Concentration & Reconstitution spe_cleanup->concentration2 lcms_analysis LC-MS/MS Analysis (MRM Mode) concentration2->lcms_analysis data_processing Data Processing (Quantification) lcms_analysis->data_processing

This compound Quantification Experimental Workflow.

Orobanchol_Biosynthesis carotene β-carotene carlactone Carlactone (CL) carotene->carlactone D27, CCD7, CCD8 cla Carlactonoic Acid (CLA) carlactone->cla MAX1/CYP711A pathway1 Pathway 1 cla->pathway1 pathway2 Pathway 2 cla->pathway2 deoxy 4-Deoxythis compound (4DO) pathway1->deoxy Os900/OsCYP711A2 This compound This compound pathway2->this compound CYP722C deoxy->this compound Os1400/OsCYP711A3 d27_ccd7_ccd8 D27, CCD7, CCD8 max1 MAX1/CYP711A os900 Os900/OsCYP711A2 os1400 Os1400/OsCYP711A3 cyp722c CYP722C

Simplified this compound Biosynthesis Pathways.

References

Technical Support Center: Overcoming Orobanchol Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling Orobanchol and mitigating its inherent instability in aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the accuracy and reproducibility of your experiments.

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing activity over time?

A1: this compound, like other hydroxylated strigolactones, is susceptible to degradation in aqueous solutions. The primary cause of this instability is the hydrolysis of the enol-ether bridge connecting the ABC and D rings of the molecule. This degradation is significantly accelerated by factors such as pH, temperature, and light exposure.

Q2: What is the ideal pH for working with this compound in aqueous solutions?

A2: this compound exhibits greater stability in weakly acidic conditions. It is recommended to maintain the pH of your aqueous solutions below 7. Significant degradation has been observed at a pH of 7.5 and higher[1]. For optimal stability, preparing solutions in a buffer system with a pH between 6.0 and 6.5 is advisable.

Q3: How should I store my this compound stock and working solutions?

A3: For long-term storage, solid this compound should be stored at -20°C or below, protected from light. Stock solutions should be prepared in a dry, inert organic solvent such as acetone (B3395972) or acetonitrile (B52724) and stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and used immediately. If short-term storage of aqueous solutions is unavoidable, they should be kept on ice and protected from light for no more than a few hours.

Q4: Can I use methanol (B129727) to prepare my this compound stock solution?

A4: It is strongly advised to avoid using methanol for preparing this compound stock solutions. Studies have shown that methanol can cause significant degradation of this compound, with losses of 70-80% observed within just 3 hours[2]. Acetonitrile or acetone are more suitable solvents.

Q5: Is this compound sensitive to light?

A5: Yes, similar to other compounds with complex ring structures and conjugated systems, this compound is likely susceptible to photodegradation. It is crucial to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil during storage and experiments.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity in in vitro assays. This compound degradation in the culture medium.1. Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound immediately before adding them to your cell cultures. 2. Minimize Incubation Time: If possible, design your experiments to have shorter incubation times. 3. Monitor pH of Media: Ensure the pH of your cell culture medium remains stable and within the optimal range for both your cells and this compound stability (ideally below pH 7.5). 4. Protect from Light: Keep cell culture plates or tubes containing this compound protected from light as much as possible.
Variable results between experimental replicates. Inconsistent handling and storage of this compound solutions.1. Aliquot Stock Solutions: Prepare small, single-use aliquots of your organic stock solution to avoid repeated freeze-thaw cycles. 2. Consistent Dilution: Use calibrated pipettes and a consistent procedure for preparing your aqueous working solutions. 3. Solvent Control: Ensure the final concentration of the organic solvent (e.g., acetone) is the same across all treatments and controls, and that it is at a non-toxic level for your experimental system.
Precipitate forms when preparing aqueous working solutions. Poor solubility of this compound at the desired concentration.1. Adjust Solvent Concentration: Ensure the final concentration of the organic solvent from your stock solution is sufficient to maintain solubility but does not exceed the tolerance of your experimental system. 2. Gentle Warming/Sonication: Briefly and gently warm the solution (e.g., to 37°C) or sonicate to aid dissolution. Avoid excessive heat. 3. Prepare a More Dilute Stock: If precipitation persists, consider preparing a more dilute stock solution in the organic solvent.

Stability Data Summary

While specific half-life data for this compound under various conditions is limited in publicly available literature, the following tables provide a summary of known stability characteristics and data for related strigolactones to guide experimental design.

Table 1: Factors Affecting this compound Stability in Aqueous Solutions

FactorConditionEffect on StabilityRecommendations
pH ≥ 7.5Increased degradation[1]Maintain pH between 6.0 and 6.5.
< 7.0Increased stabilityUse weakly acidic buffers.
Temperature 4°CImproved stability[2]Store aqueous solutions on ice for short-term use.
20°C (Room Temp)Increased degradation[2]Avoid leaving aqueous solutions at room temperature.
37°C (Incubator)Accelerated degradationPrepare solutions fresh for cell culture experiments.
Solvent MethanolSignificant degradation[2]Avoid using methanol as a solvent.
Acetonitrile/AcetoneBetter stability[2]Use for preparing stock solutions.
Light UV/Ambient LightPotential for photodegradationProtect solutions from light at all times.

Table 2: Comparative Stability of Strigolactones

CompoundTypeRelative Stability in Aqueous SolutionReference
This compoundHydroxylated SLLess Stable[3]
5-DeoxystrigolNon-hydroxylated SLMore Stable[3]

Note: The half-life of 5-deoxystrigol, a more stable strigolactone, in water has been reported to be 1.5 days, and this would be significantly shorter under alkaline conditions[4]. As a hydroxylated strigolactone, this compound is expected to have a shorter half-life under similar conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (solid)

  • Anhydrous acetone or acetonitrile (HPLC grade)

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure for 1 mM Stock Solution in Acetone:

  • Weigh out a precise amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of anhydrous acetone to achieve a 1 mM concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Procedure for Aqueous Working Solutions:

  • On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

  • Dilute the stock solution in the desired aqueous buffer or cell culture medium to the final working concentration. Ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all samples and controls.

  • Mix the working solution thoroughly by gentle vortexing or inversion.

  • Use the freshly prepared working solution immediately. Do not store aqueous dilutions.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound Quantification (Forced Degradation Study)

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • UV lamp

Chromatographic Conditions (starting point, optimization may be required):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable gradient (e.g., 30-70% B over 15 minutes) to ensure separation of this compound from its degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for optimal absorbance (e.g., 245 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Forced Degradation Procedure:

  • Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize before injection.

  • Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize before injection.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Incubate a solid sample of this compound at 80°C for various time points (e.g., 24, 48, 72 hours). Dissolve in mobile phase before injection.

  • Photolytic Degradation: Expose an this compound solution to UV light (e.g., 254 nm) for various time points (e.g., 24, 48, 72 hours).

Analysis:

  • Inject the stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • A method is considered stability-indicating if the degradation product peaks are well-resolved from the this compound peak.

Signaling & Experimental Workflow Diagrams

Orobanchol_Biosynthesis β-carotene β-carotene Carlactone (CL) Carlactone (CL) β-carotene->Carlactone (CL) D27, CCD7, CCD8 Carlactonoic Acid (CLA) Carlactonoic Acid (CLA) Carlactone (CL)->Carlactonoic Acid (CLA) CYP711A This compound This compound Carlactonoic Acid (CLA)->this compound CYP722C

Simplified this compound Biosynthesis Pathway.

Orobanchol_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Stable) Degradation Degradation Products (Inactive) This compound->Degradation Hydrolysis of enol-ether bridge High pH (≥7.5) High pH (≥7.5) High pH (≥7.5)->this compound High Temperature High Temperature High Temperature->this compound UV Light UV Light UV Light->this compound

Factors leading to this compound degradation.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (in Acetone/Acetonitrile) B Store at -20°C/-80°C (Aliquots, Protected from Light) A->B C Prepare Fresh Working Solution (Aqueous, <0.1% Solvent) B->C D Add to Assay (e.g., Cell Culture) C->D E Incubate (Protected from Light) D->E F Quantify this compound (Stability-Indicating HPLC) E->F G Assess Biological Activity E->G

Recommended workflow for handling this compound.

References

optimizing Orobanchol concentration for germination assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing orobanchol concentration in seed germination assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in a germination assay?

A1: The optimal concentration of this compound is highly dependent on the parasitic plant species being tested. For highly sensitive species like Orobanche minor, concentrations as low as 10 pM can induce over 80% germination.[1] For other species, the effective range might be from subnanomolar to nanomolar concentrations.[2] It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 1 µM) to determine the optimal concentration for your specific experimental system.

Q2: What solvent should I use to dissolve this compound?

A2: this compound is typically dissolved in a small amount of a high-purity organic solvent like acetone (B3395972) or ethanol (B145695) before being diluted to the final working concentration with sterile deionized water. It is critical to include a solvent-only control in your experiments to ensure that the final concentration of the solvent does not affect seed germination.

Q3: How long should I expose the seeds to this compound?

A3: The germination process can be initiated within a few hours of exposure to this compound.[1] Germination counts are typically performed over a period of several days (e.g., 7-10 days) to account for variability in germination rates. The exact timing should be determined based on the specific parasitic plant species and previous literature.

Q4: Do I need to pre-condition the seeds before applying this compound?

A4: Yes, pre-conditioning is a critical step. Seeds of parasitic plants like Striga and Orobanche are dormant and require a period of imbibition in water at a suitable temperature to become sensitive to germination stimulants.[3] This period can range from several days to a few weeks depending on the species. Prolonged pre-conditioning can lead to secondary dormancy, so the duration is a key parameter to optimize.[3]

Q5: Can I use the synthetic strigolactone analog GR24 instead of this compound?

A5: Yes, GR24 is a commonly used synthetic strigolactone analog in germination assays.[4][5] However, it is important to note that natural strigolactones, including this compound, can be up to 100-fold more active than GR24 for some species.[1] The choice between this compound and GR24 will depend on the specific research question and the parasitic plant species being studied.

Troubleshooting Guide

Problem 1: Low or no germination despite using this compound.

  • Possible Cause 1: Sub-optimal this compound Concentration.

    • Solution: Perform a dose-response curve with a broad range of this compound concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for your species of interest.

  • Possible Cause 2: Improper Seed Pre-conditioning.

    • Solution: Review and optimize the pre-conditioning period and temperature for your specific seed batch and species. Insufficient pre-conditioning will result in low sensitivity to germination stimulants, while overly long pre-conditioning can induce secondary dormancy.[3]

  • Possible Cause 3: Seed Viability.

    • Solution: Test the viability of your seed batch using a tetrazolium chloride (TTC) test or by applying a universally effective concentration of a known germination stimulant like GR24.

  • Possible Cause 4: Incorrect Stereoisomer of this compound.

    • Solution: The stereochemistry of strigolactones is crucial for their biological activity.[6][7] For example, Striga gesnerioides responds to this compound-type strigolactones but its germination can be inhibited by strigol-type strigolactones.[4] Ensure you are using the correct and pure stereoisomer of this compound for your target species.

Problem 2: High variability in germination rates between replicates.

  • Possible Cause 1: Inconsistent Seed Quality.

    • Solution: Use a homogenous batch of seeds from the same population and storage conditions. Ensure consistent seed numbers are used for each replicate.

  • Possible Cause 2: Uneven Application of this compound Solution.

    • Solution: Ensure that the seeds in each replicate are evenly exposed to the this compound solution. Gently agitate the germination plates after adding the solution to ensure uniform distribution.

  • Possible Cause 3: Fluctuations in Incubation Conditions.

    • Solution: Maintain consistent temperature, light, and humidity conditions in your growth chamber or incubator. Refer to established protocols for the optimal conditions for your target species.[8][9]

Problem 3: High germination in negative control groups.

  • Possible Cause 1: Contamination of Solvents or Water.

    • Solution: Use high-purity solvents and sterile deionized water for all solutions. Prepare fresh solutions for each experiment.

  • Possible Cause 2: Presence of Other Germination Stimulants.

    • Solution: Ensure that all labware is thoroughly cleaned and free of any residual chemicals from previous experiments.

  • Possible Cause 3: Spontaneous Germination.

    • Solution: Some parasitic plant seeds may exhibit a low level of spontaneous germination. Record this baseline germination rate and subtract it from the rates observed in your treatment groups.

Data Summary

Table 1: Effective Concentrations of this compound and Other Strigolactones on Parasitic Plant Seed Germination

CompoundTarget SpeciesEffective ConcentrationObserved Germination RateReference
This compoundOrobanche minor10 pM>80%[1]
2'-epi-orobancholOrobanche minorSubnanomolar~90%[2]
2'-epi-orobancholPhelipanche ramosaSubnanomolar~80%[2]
Acetylated ent-2'-epi-orobancholOrobanche minorNot specifiedHigher than non-acetylated form[2]
GR24 (synthetic)Orobanche minor100 nM>60%[1]
HeliolactoneOrobanche crenata1000 nM80%[10]

Experimental Protocols

Protocol: this compound-Induced Germination Assay for Orobanche spp.

  • Seed Sterilization: a. Place approximately 50-100 seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 30 seconds. c. Centrifuge, remove the ethanol, and add 1 mL of a 1% sodium hypochlorite (B82951) solution. d. Shake continuously for 5-10 minutes.[11] e. Pellet the seeds by centrifugation and wash them 5-6 times with sterile deionized water.[11]

  • Seed Pre-conditioning: a. Aseptically place a sterile glass fiber filter paper disc in each well of a 24-well plate or in a petri dish. b. Pipette the sterilized seeds onto the filter paper. c. Add sterile deionized water to moisten the filter paper. d. Seal the plate/dish with parafilm and wrap in aluminum foil to ensure darkness. e. Incubate at a constant temperature (e.g., 20-25°C) for 7-14 days. The optimal duration and temperature can vary by species.

  • This compound Application: a. Prepare a stock solution of this compound in high-purity acetone. b. Create a dilution series in sterile deionized water to achieve the desired final concentrations. Ensure the final acetone concentration is below 0.1% and include a solvent-only control. c. After the pre-conditioning period, remove excess water from the filter paper discs. d. Apply the this compound solutions to the respective discs.

  • Incubation and Data Collection: a. Reseal the plates/dishes, wrap in foil, and incubate under the same temperature conditions as pre-conditioning. b. After 7-10 days, count the number of germinated seeds under a dissecting microscope. A seed is considered germinated when the radicle has emerged. c. Calculate the germination percentage for each replicate.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis sterilization Seed Sterilization (Ethanol & Bleach) preconditioning Pre-conditioning (Incubation in Water) sterilization->preconditioning 7-14 days application Application of This compound Solution preconditioning->application orobanchol_prep This compound Solution Preparation orobanchol_prep->application incubation Incubation (Dark, Controlled Temp) application->incubation 7-10 days counting Germination Count (Microscopy) incubation->counting analysis Data Analysis (Calculate % Germination) counting->analysis

Caption: Experimental workflow for this compound-induced germination assays.

signaling_pathway This compound This compound (Strigolactone) kai2 KAI2d Receptor This compound->kai2 binds to max2 MAX2 (F-box protein) kai2->max2 interacts with smax1 SMAX1/SMXL (Repressor Protein) max2->smax1 targets for degradation degradation SMAX1 Degradation (Ubiquitin-Proteasome System) smax1->degradation germination Seed Germination smax1->germination represses degradation->germination promotes

Caption: Simplified signaling pathway for strigolactone-induced seed germination.

References

troubleshooting low signal in Orobanchol LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity in Orobanchol LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for a sudden drop in this compound signal intensity?

A sudden drop in signal can be attributed to several factors. The most common issues include problems with the sample preparation, the LC system, or the mass spectrometer itself.[1][2] Specific areas to investigate are a contaminated or fouled HPLC column, a clogged or contaminated MS ion source, or a leak in the system.[1] It is also possible that changes in the chromatography or MS conditions have occurred.[1] System suitability tests can help distinguish between an instrument problem and a sample preparation failure.[3]

Q2: How can I minimize matrix effects in my this compound analysis?

Matrix effects, which occur when co-eluting compounds interfere with the ionization of the analyte, are a major concern in quantitative LC-MS.[4][5] These effects can cause ion suppression or enhancement, leading to inaccurate results.[4] To mitigate this, several strategies can be employed:

  • Optimize Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering endogenous components.[6] An efficient extraction method can eliminate co-extraction of contaminants and dramatically increase sensitivity.[7]

  • Improve Chromatographic Separation: Enhancing the separation of this compound from matrix components can significantly reduce interference.[8] This can be achieved by optimizing the mobile phase and gradient.

  • Use Internal Standards: The most recognized technique to correct for matrix effects is the use of stable isotope-labeled internal standards that co-elute with the analyte.[4]

Q3: What are the recommended extraction solvents for this compound?

The choice of extraction solvent is critical for achieving good recovery and stability of strigolactones like this compound.

  • Aqueous mixtures of acetone (B3395972) (e.g., 80% or 60% acetone) are effective for extracting strigolactones from plant root tissue.[9] While acetone provides good solubility, adding water can help suppress background signals from the matrix.[9]

  • Other water-miscible organic solvents like methanol (B129727) and acetonitrile (B52724) are also primary choices.[9]

  • Controlling temperature during extraction and adding an organic modifier can improve both stability and sample purity.[7]

Q4: What are the typical MRM transitions for this compound?

For tandem mass spectrometry (MS/MS), monitoring specific Multiple Reaction Monitoring (MRM) transitions is key to achieving selectivity and sensitivity. While most strigolactones are analyzed in positive ion mode, the choice of adduct ([M+H]⁺ or [M+Na]⁺) can influence fragmentation.[10] Many analyses focus on transitions from the sodium adduct ion [M+Na]⁺, with a common fragment corresponding to a neutral loss of [M+Na-97]⁺, which is characteristic of the D-ring moiety in all known strigolactones.[10] It is crucial to optimize cone voltage and collision energy for each specific transition to maximize signal.[11]

Systematic Troubleshooting Guide for Low Signal

When encountering low signal intensity, a systematic approach is essential to identify and resolve the issue. The following guide provides a step-by-step process, starting from initial checks to more in-depth system diagnostics.

Troubleshooting Workflow

TroubleshootingWorkflow start Low this compound Signal Detected check_standards 1. Analyze Fresh Standard (Bypass Sample Prep) start->check_standards signal_ok Signal OK? check_standards->signal_ok issue_sample_prep Investigate Sample Prep: - Extraction Efficiency - Analyte Stability - Matrix Effects signal_ok->issue_sample_prep Yes check_lc 2. Check LC System signal_ok->check_lc No end_resolved Issue Resolved issue_sample_prep->end_resolved lc_params_ok Parameters OK? (Pressure, Leaks, Column) check_lc->lc_params_ok fix_lc Troubleshoot LC: - Check for leaks - Purge pumps - Check/replace column - Verify mobile phase lc_params_ok->fix_lc No check_ms 3. Check MS System lc_params_ok->check_ms Yes fix_lc->check_lc ms_params_ok Parameters OK? (Gases, Voltages, Temp) check_ms->ms_params_ok fix_ms Troubleshoot MS: - Check gas supplies - Verify source parameters - Check for clogs ms_params_ok->fix_ms No clean_source 4. Clean Ion Source ms_params_ok->clean_source Yes fix_ms->check_ms source_clean_ok Signal Restored? clean_source->source_clean_ok source_clean_ok->end_resolved Yes service_call Contact Service Engineer source_clean_ok->service_call No

Caption: A step-by-step workflow for troubleshooting low signal in LC-MS/MS analysis.

Step 1: Evaluate System Suitability
  • Action: Prepare and inject a fresh, neat standard of this compound at a known concentration.

  • Purpose: This helps to determine if the issue lies with the sample preparation process or the LC-MS system itself.[3] If the standard gives a strong signal, the problem is likely related to your sample extraction or matrix. If the standard's signal is also low, the issue is with the instrument.

Step 2: Inspect the LC System
  • Action: Check for common liquid chromatography issues.

  • Pump & Pressure: Ensure the system pressure is stable and within the expected range. Pressure fluctuations can indicate leaks or pump problems.[12]

  • Leaks: Visually inspect all fittings and connections for any signs of leaks. Even a small leak can lead to significant signal loss.[13]

  • Mobile Phase: Confirm that the mobile phase composition is correct and that the solvents are of high quality and have not degraded.[12] Inorganic buffers like phosphates should be avoided as they can contaminate the ion source and cause ion suppression.[14]

  • Column: The column can be a source of poor peak shape or low intensity due to contamination or overload.[12] Consider flushing the column or replacing it if it's old or has been used with complex matrices.

Step 3: Examine the Mass Spectrometer
  • Ion Source: The ESI source is prone to contamination, which can lead to poor signal strength.[12] Visually inspect the spray needle and the orifice for blockages or residue. A weekly cleaning of the ion source is a good preventative practice.[12]

  • Gas Supplies: Check the nebulizer and drying gas pressures to ensure they are at the correct levels. An unstable spray will result in a low signal.[13]

  • MS/MS Parameters: Verify that the correct MRM transitions, collision energy, and cone voltage are being used.[11][12] Incorrect fragmentation settings can lead to low product ion intensity and poor sensitivity.[12]

Step 4: Investigate Sample Preparation and Matrix Effects
  • Extraction Recovery: If the instrument is performing well with standards, evaluate your sample preparation procedure. Strigolactones can be unstable, and losses can occur during sample prep.[7][9] Consider temperature control and the use of appropriate solvents to improve stability.[7]

  • Ion Suppression: Complex sample matrices can suppress the ionization of this compound.[8] To check for this, you can perform a post-extraction spike, where a known amount of analyte is added to a blank extracted matrix and the response is compared to a neat standard.[5] A lower response in the matrix indicates suppression.[5]

Data and Protocols

Table 1: Optimized UPLC-MS/MS Parameters for Strigolactone Analysis

This table provides an example of optimized mass spectrometer settings for strigolactone analysis, which can be used as a starting point for method development.

ParameterSettingPurpose
Ionization ModeESI PositiveSupports protonation of strigolactone molecules.[11]
Capillary Voltage1.2 kVOptimizes the spray and ionization process.[11]
Ion Source Temp.120 °CAids in solvent evaporation.[11]
Desolvation Temp.550 °CCompletes the desolvation of ions.[11]
Desolvation Gas Flow1000 L/hAssists in desolvation and prevents source contamination.[11]
Cone Gas Flow150 L/hFocuses ions into the mass analyzer.[11]
Collision Gas Flow0.15 mL/minInduces fragmentation in the collision cell.[11]

Note: Cone voltage and collision energy should be optimized for each specific MRM transition.[11]

Experimental Protocol: Optimized Extraction of Strigolactones from Root Tissue

This protocol is adapted from methods designed to improve strigolactone stability and extraction efficiency from small amounts of plant tissue.[7][9]

Objective: To extract this compound and other strigolactones from plant roots while minimizing degradation and matrix interference.

Materials:

  • Fresh root tissue (approx. 150 mg)

  • Extraction Solvent: 80% Acetone (v/v) in water

  • Internal Standard (e.g., deuterated GR24)

  • Centrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., polymeric RP SPE)

  • Nitrogen evaporator

Procedure:

  • Flash-freeze fresh root tissue in liquid nitrogen and grind to a fine powder.

  • Weigh approximately 150 mg of the frozen powder into a centrifuge tube.

  • Add the internal standard to the tube at a known concentration.

  • Add 1.5 mL of pre-chilled 80% acetone. The use of aqueous mixtures of organic solvents can improve extraction efficiency and reduce matrix interference.[9]

  • Vortex thoroughly and incubate at a controlled low temperature (e.g., 4°C) for 1 hour with gentle shaking. Controlled temperature helps improve stability.[7]

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction on the pellet with another 1.0 mL of extraction solvent and combine the supernatants.

  • Evaporate the organic solvent from the combined supernatant under a gentle stream of nitrogen.

  • Perform a single-step pre-concentration using an SPE cartridge to purify the sample and remove interfering compounds.[7]

  • Elute the strigolactones from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

This compound Biosynthesis and Analysis Workflow

AnalysisWorkflow cluster_bio This compound Biosynthesis cluster_analysis LC-MS/MS Analysis cla Carlactonoic Acid (CLA) path1 Pathway 1 cla->path1 path2 Pathway 2 cla->path2 deo 4-Deoxythis compound path1->deo CYP722C This compound This compound path2->this compound CYP722C deo->this compound extraction 1. Sample Extraction (e.g., Root Exudates) This compound->extraction spe 2. SPE Cleanup extraction->spe lc_sep 3. UPLC Separation spe->lc_sep ms_detect 4. ESI-MS/MS Detection (MRM Mode) lc_sep->ms_detect data_analysis 5. Data Analysis ms_detect->data_analysis

Caption: Workflow of this compound biosynthesis and its subsequent analysis via LC-MS/MS.

References

minimizing matrix effects in Orobanchol extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during Orobanchol extraction and analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification or poor recovery of this compound.

Issue Potential Cause Recommended Solution
Low this compound Recovery Inappropriate Extraction Solvent: The solvent used may not be efficient in extracting this compound from the sample matrix.Use aqueous mixtures of less nucleophilic organic solvents like acetone (B3395972) or acetonitrile (B52724).[1][2] Methanol (B129727) can lead to significant degradation of this compound and should be used with caution.[2]
Suboptimal Extraction Temperature: Higher temperatures can lead to the degradation of thermally labile strigolactones like this compound.Maintain a controlled, low temperature (e.g., 4°C) during the extraction process to improve stability and recovery.[2]
Inefficient Solid-Phase Extraction (SPE): The chosen SPE sorbent may not effectively retain and elute this compound, or interfering compounds may not be adequately removed.For aqueous extracts, polymeric reversed-phase (RP) SPE sorbents, such as Oasis HLB, can offer efficient pre-concentration and cleanup.[2] Ensure proper conditioning of the SPE cartridge and optimize wash and elution steps.
High Matrix Effects (Ion Suppression/Enhancement) Co-elution of Interfering Compounds: Components of the sample matrix (e.g., phospholipids, salts) are eluting at the same time as this compound, affecting its ionization in the mass spectrometer.[3]1. Improve Sample Cleanup: Incorporate a robust sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components.[3] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from matrix interferences.[4] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5][6]
Inadequate Sample Preparation: The initial sample preparation is not sufficiently removing complex matrix components.For complex matrices like plant tissues, consider a multi-step cleanup approach. This could involve an initial protein precipitation followed by SPE.[7]
Poor Reproducibility Inconsistent Sample Handling: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results.Adhere strictly to a validated and standardized protocol for all samples.
Analyte Degradation: this compound is unstable and can degrade during sample processing and storage.Minimize the time between sample collection and analysis. Store extracts at low temperatures (e.g., -80°C) and avoid prolonged exposure to light.[8]

Frequently Asked Questions (FAQs)

Sample Preparation and Extraction

Q1: What is the best solvent for extracting this compound from plant tissues?

A1: Aqueous mixtures of acetone or acetonitrile are recommended for efficient extraction of this compound from plant tissues.[1][2] These solvents have been shown to improve both the stability and purity of the sample compared to conventional methods.[1][2] While methanol has been used, it can cause significant degradation of this compound and other strigolactones.[2]

Q2: How can I reduce the amount of sample material needed for this compound analysis?

A2: By optimizing the extraction and analytical method, it is possible to use smaller amounts of starting material. An improved strategy using aqueous mixtures of less nucleophilic organic solvents combined with a rapid single-step pre-concentration on a polymeric SPE sorbent has been successfully applied to as little as 150 mg of fresh weight root tissue.[1][9]

Q3: What type of Solid-Phase Extraction (SPE) cartridge is best for cleaning up this compound extracts?

A3: For aqueous extracts, polymer-based reversed-phase SPE materials, such as Oasis HLB, have been shown to be effective for the pre-concentration and purification of this compound and other strigolactones.[2] These types of sorbents can help to eliminate co-extraction of matrix-associated contaminants.[1]

Data Analysis and Interpretation

Q4: How do I quantify the extent of matrix effects in my analysis?

A4: The post-extraction spike method is a common approach to quantify matrix effects. This involves comparing the signal response of an analyte in a pure solvent with the response of the same amount of analyte spiked into a blank matrix sample after extraction.[5] The difference in response indicates the degree of ion suppression or enhancement.

Q5: What are the key validation parameters for an analytical method for this compound quantification?

A5: Key validation parameters include selectivity/specificity, precision, accuracy, linearity, range, stability, limit of detection (LOD), and limit of quantitation (LOQ).[9]

Data Presentation

The following tables summarize quantitative data related to this compound extraction and analysis to aid in method development and troubleshooting.

Table 1: Effect of Extraction Solvent on Strigolactone Recovery

Extraction SolventThis compound Recovery (%)Solanacol Recovery (%)Notes
100% Methanol~8% (after 12h)~8% (after 12h)Significant degradation observed over time.[2]
100% Acetonitrile>65% (after prolonged exposure)Not specifiedBetter stability compared to methanol.[2]
60% AcetoneNot specifiedNot specifiedEndogenous levels of 5-deoxystrigol (B197688) were comparable to 80% acetone.[2]
80% AcetoneNot specifiedNot specifiedEndogenous levels of 5-deoxystrigol were comparable to 60% acetone.[2]

Table 2: Impact of Storage Temperature on Strigolactone Stability in Root Exudate Matrix (8-hour period)

CompoundStorage TemperatureRecovery in Water (%)Recovery in Matrix (%)
GR24 (Synthetic Analog)4°C~80.9~80.9
GR24 (Synthetic Analog)20°C~52.3Lower than in water
[²H₆]-5-DS (Labeled Standard)4°CNot specified~60
[²H₆]-5-DS (Labeled Standard)20°C~33.8Lower than in water
Data adapted from a study on strigolactones, demonstrating the critical role of temperature in maintaining analyte stability.[2]

Experimental Protocols

Protocol 1: this compound Extraction from Plant Root Tissue

This protocol provides a general methodology for the extraction of this compound from fresh plant root tissue.

  • Sample Preparation:

    • Harvest fresh root tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Accurately weigh approximately 150 mg of the frozen powder into a 2 mL microcentrifuge tube.[1][9]

  • Extraction:

    • Add 1 mL of cold (4°C) 80% aqueous acetone (v/v) to the tube containing the ground root tissue.

    • Vortex thoroughly for 1 minute to ensure complete mixing.

    • Place the sample in an ultrasonic bath for 10 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water to remove polar impurities.

    • Elute the this compound and other strigolactones with 1 mL of 80% aqueous acetone (v/v).

    • Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for injection.

Mandatory Visualizations

This compound Signaling Pathway

The perception and signaling of this compound within a plant cell involve a series of protein interactions leading to changes in gene expression that regulate plant development.

Orobanchol_Signaling_Pathway This compound This compound D14 D14/DAD2 (Receptor) This compound->D14 MAX2 MAX2/D3 (F-box Protein) D14->MAX2 Conformational Change & Interaction SCF_Complex SCF Complex MAX2->SCF_Complex Part of D53 D53/SMXL (Repressor) SCF_Complex->D53 Ubiquitination D53->MAX2 Proteasome 26S Proteasome D53->Proteasome Degradation Gene_Expression Target Gene Expression D53->Gene_Expression Represses Developmental_Response Developmental Response Gene_Expression->Developmental_Response

Caption: this compound perception and signal transduction cascade.

Experimental Workflow for Minimizing Matrix Effects

This workflow outlines the key steps and decision points for developing a robust method for this compound extraction and analysis.

Experimental_Workflow Start Start: Plant Tissue/Root Exudate Extraction Extraction (e.g., 80% Acetone at 4°C) Start->Extraction Cleanup Sample Cleanup (e.g., Polymeric SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Matrix_Effect_Eval Evaluate Matrix Effects Data_Analysis->Matrix_Effect_Eval Acceptable Acceptable (Minimal Effects) Matrix_Effect_Eval->Acceptable Yes Not_Acceptable Not Acceptable (High Effects) Matrix_Effect_Eval->Not_Acceptable No End End: Validated Method Acceptable->End Optimize_Cleanup Optimize Sample Cleanup (e.g., change SPE sorbent, add LLE) Not_Acceptable->Optimize_Cleanup Optimize_LC Optimize LC Method (e.g., modify gradient) Not_Acceptable->Optimize_LC Dilute Dilute Sample Not_Acceptable->Dilute Optimize_Cleanup->Cleanup Optimize_LC->LCMS Dilute->LCMS

Caption: Logical workflow for method development in this compound analysis.

References

enhancing the shelf-life of synthetic Orobanchol standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the shelf-life and ensuring the efficacy of synthetic Orobanchol standards in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a type of strigolactone (SL), a class of plant hormones that regulate plant development and mediate interactions in the soil.[1][2] Like other strigolactones, this compound is inherently unstable, and its degradation can lead to a loss of biological activity, resulting in inconsistent and unreliable experimental outcomes.[3][4] Factors such as temperature, solvent, pH, and light can accelerate its degradation.[3][5][6]

Q2: What are the ideal storage conditions for solid (powder) this compound standards?

A2: For long-term storage, solid synthetic this compound should be stored in a tightly sealed container, protected from light, at -20°C or lower. It is crucial to minimize exposure to atmospheric moisture to prevent hydrolysis.[7]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare stock solutions in high-purity, anhydrous solvents such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO).[7] Methanol (B129727) is not recommended as a solvent for long-term storage.[7] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] When preparing solutions, ensure that both the solvent and the storage vials are completely dry.[7]

Q4: What are the primary factors that cause this compound degradation?

A4: The main factors contributing to the degradation of this compound and other strigolactones are:

  • Temperature: Higher temperatures significantly accelerate degradation.[3] Processing samples at low temperatures is highly recommended.[3]

  • pH: The stability of strigolactones is pH-dependent. A neutral pH of around 7.0 can lead to a half-life of just 1.5 days for some strigolactones in aqueous solutions.[9]

  • Solvent: The choice of solvent is critical. While stable in acetone, strigolactones are highly unstable in aqueous solutions.[9] The presence of water as a co-solvent in DMSO can also lead to deterioration.[7]

  • Nucleophiles: The presence of nucleophiles, such as phosphate (B84403) ions in buffers, can promote the degradation of strigolactones.[6]

Q5: How can I determine if my this compound standard has degraded?

A5: Degradation can be assessed in several ways:

  • Biological Assays: A noticeable decrease in the expected biological activity, such as reduced seed germination in parasitic plants or less inhibition of shoot branching, is a strong indicator of degradation.[2][10]

  • Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) can be used to check the purity of the standard.[3][11] The appearance of new peaks or a decrease in the area of the this compound peak suggests degradation.[7]

Troubleshooting Guide

Issue: I am observing inconsistent or no biological activity in my experiments.

  • Possible Cause: Your this compound standard may have degraded due to improper storage or handling. Strigolactones are known to lose efficacy over time if not stored correctly.[7]

  • Solution:

    • Verify Storage Conditions: Confirm that your solid standard and stock solutions are stored at or below -20°C and protected from light and moisture.

    • Use Fresh Aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles. Prepare fresh working solutions from a new, unopened aliquot of your stock solution for each experiment.

    • Perform a Quality Control Check: If possible, analyze your standard using LC-MS/MS to confirm its integrity.[11] Alternatively, perform a bioassay with a fresh, unopened vial of the standard to compare its activity with your current working stock.

Issue: I need to use this compound in an aqueous buffer (e.g., for hydroponics or bioassays). How can I minimize degradation?

  • Possible Cause: Strigolactones are notoriously unstable in aqueous solutions, especially at neutral or alkaline pH.[3][9]

  • Solution:

    • Prepare Freshly: Always prepare aqueous solutions of this compound immediately before use. Do not store them.

    • Control Temperature: Keep the aqueous solution on ice and perform the experiment at a controlled, low temperature whenever feasible.[3]

    • Minimize Phosphate: If possible, avoid or minimize the concentration of phosphate in your buffers, as it can accelerate degradation.[6]

    • Use a Co-solvent: When preparing the final aqueous solution, add the this compound from an acetone or DMSO stock. A final concentration of 0.1% acetone is often used and helps with solubility without significantly impacting many biological systems.[2]

Quantitative Data on Strigolactone Stability

The stability of this compound is comparable to other strigolactones. The following tables summarize stability data for the synthetic strigolactone GR24 and 5-Deoxystrigol (5-DS), which can serve as a proxy for this compound.

Table 1: Effect of Temperature on GR24 and 5-DS Recovery in Different Media (after 8 hours)

CompoundMediumTemperatureAverage Recovery (%)
GR24Water4°C~80.9%
GR24Water20°C~52.3%
[²H₆]-5-DSWater4°C~62.2%
[²H₆]-5-DSWater20°C~33.8%
GR24Root Exudate4°C~80.9%
GR24Root Exudate20°C<52.3%
[²H₆]-5-DSRoot Exudate4°C~62.2%
[²H₆]-5-DSRoot Exudate20°C~4.0%

Data adapted from a 2020 study.[3] This data highlights the significant negative impact of increased temperature and biological matrices on strigolactone stability.

Table 2: Stability of 5-Deoxystrigol (5-DS) in Different Solvents

SolventConditionHalf-life / Stability
Acetone32°CStable for 21 days
Aqueous Solution (pH 7.0)Room Temperature~1.5 days

Data adapted from a 2010 study.[9] This table illustrates the critical role of solvent choice in maintaining strigolactone integrity.

Experimental Protocols

Protocol 1: Preparation and Storage of Synthetic this compound Stock Solutions

Objective: To prepare stable, high-concentration stock solutions of synthetic this compound for long-term storage.

Materials:

  • Synthetic this compound (solid form)

  • Anhydrous dimethyl sulfoxide (DMSO) or HPLC-grade acetone

  • Microcentrifuge tubes or amber glass vials with PTFE-lined caps, sterile

  • Analytical balance

  • Pipettes

Procedure:

  • Pre-cool Solvent: Place the required volume of anhydrous DMSO or acetone at -20°C for at least 30 minutes before use.

  • Weigh this compound: In a controlled environment with low humidity, accurately weigh the desired amount of solid this compound. Perform this step quickly to minimize exposure to air and moisture.

  • Dissolution: Add the pre-cooled anhydrous solvent to the solid this compound to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into small-volume, airtight, and light-protecting (amber or wrapped in foil) vials. Aliquot volumes should be suitable for single experiments to avoid freeze-thaw cycles.

  • Storage: Tightly seal the vials and store them at -20°C or -80°C.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Assessing the Stability of this compound Standards via UHPLC-MS/MS

Objective: To quantitatively assess the degradation of an this compound standard over time under specific storage conditions.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Storage conditions to be tested (e.g., different temperatures, solvents)

  • UHPLC-MS/MS system

  • Appropriate column (e.g., C18)[12]

  • Mobile phase solvents (e.g., water with 0.1% formic acid, methanol with 0.1% formic acid)[12]

  • Autosampler vials

Procedure:

  • Initial Analysis (Time 0): a. Thaw a fresh aliquot of the this compound stock solution. b. Prepare a dilution suitable for UHPLC-MS/MS analysis. c. Inject the sample and acquire the data. The Multiple Reaction Monitoring (MRM) transition for this compound is m/z 347.1 > 233.1.[12] d. Record the peak area of the this compound parent compound. This will serve as the baseline (100% integrity).

  • Incubation: a. Subject aliquots of the same stock solution to the conditions you wish to test (e.g., store at 4°C, room temperature, or in an aqueous buffer).

  • Time-Point Analysis: a. At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each test condition. b. Prepare dilutions and analyze via UHPLC-MS/MS as done for the Time 0 sample. c. Record the peak area of the this compound parent compound and note the appearance of any new peaks, which may correspond to degradation products.

  • Data Analysis: a. For each time point and condition, calculate the percentage of remaining this compound by comparing its peak area to the Time 0 peak area. b. Plot the percentage of remaining this compound against time for each condition to visualize the degradation rate.

Visualizations

cluster_Degradation Factors Leading to this compound Degradation This compound Stable this compound (Solid or in Anhydrous Solvent) Degraded Degraded this compound (Loss of Activity) This compound->Degraded Degradation Temp High Temperature (> 4°C) Temp->Degraded Water Aqueous Solutions / Moisture Water->Degraded pH Neutral / Alkaline pH pH->Degraded Light Light Exposure Light->Degraded

Caption: Factors accelerating the degradation of synthetic this compound.

Workflow for this compound Stability Testing start Prepare Fresh This compound Stock t0 Time=0 Analysis (LC-MS/MS) Establish Baseline start->t0 incubate Incubate Aliquots under Test Conditions (e.g., Temp, Solvent) start->incubate data Calculate % Remaining This compound vs. Time=0 t0->data timepoint Analyze Samples at Defined Time Points (t1, t2, t3...) incubate->timepoint timepoint->data plot Plot Degradation Curve (% this compound vs. Time) data->plot end Determine Shelf-Life Under Test Conditions plot->end Troubleshooting Guide for this compound Bioassays start Inconsistent or No Biological Activity? check_storage Were standards stored at <= -20°C, dark, dry? start->check_storage check_handling Were fresh aliquots and solutions used? check_storage->check_handling Yes degradation_likely High Likelihood of Degradation check_storage->degradation_likely No check_handling->degradation_likely No check_assay Problem may be with the assay itself. Review protocol. check_handling->check_assay Yes use_new Use a fresh, unopened standard. Re-prepare stock solutions. degradation_likely->use_new

References

refining protocols for Orobanchol feeding experiments in plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for Orobanchol feeding experiments in plants. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in plant experiments?

A1: this compound is a type of strigolactone (SL), a class of plant hormones derived from carotenoids.[1] Strigolactones, including this compound, are crucial signaling molecules that regulate various aspects of plant development, such as shoot branching and root architecture.[1][2] They also play a significant role in the communication between plants and other organisms in the rhizosphere, such as stimulating the germination of parasitic weeds like Orobanche and Striga species, and promoting symbiotic relationships with mycorrhizal fungi.[2][3][4] this compound is used in feeding experiments to study these physiological processes, understand its biosynthesis, and investigate its mechanism of action.[3][4][5]

Q2: What is the difference between this compound and GR24?

A2: this compound is a naturally occurring strigolactone found in the root exudates of many plant species.[1][3][4] GR24 is a synthetic analogue of strigolactone that is commonly used in research as a substitute for natural strigolactones like this compound.[1][6] Due to its stability and commercial availability, GR24 is often used to study the general effects of strigolactones on plant development and parasitic weed germination.[1][6]

Q3: What are the typical concentrations of this compound used in feeding experiments?

A3: The effective concentration of this compound varies depending on the plant species and the biological process being investigated. For parasitic weed seed germination, concentrations for 50% germination (GD₅₀) can be as low as ~10⁻¹¹ M for highly sensitive species like Orobanche cernua.[1] For other effects, such as the regulation of lateral root density in Medicago truncatula, concentrations in the range of 0.1 µM to 2 µM of the synthetic analogue GR24 are often used.[1]

Q4: How can I quantify the amount of this compound in my plant samples?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a sensitive and widely used method for the quantification of this compound and other strigolactones in plant root exudates and tissues.[7][8][9] This technique allows for the separation and identification of different strigolactones with high accuracy, enabling quantification at very low concentrations, in the range of picograms per plant.[7][9]

Troubleshooting Guide

Issue 1: Low solubility of this compound in aqueous solutions.

  • Question: I am having trouble dissolving this compound in my aqueous growth medium. What should I do?

  • Answer: this compound has low solubility in water. To prepare a stock solution, first dissolve this compound in an organic solvent like acetone (B3395972). A common practice is to prepare a concentrated stock solution in acetone and then dilute it to the final working concentration in the aqueous medium. For example, a final concentration of 0.1% acetone in the growth medium is often used and serves as a solvent-only control in experiments.[1]

Issue 2: Inconsistent or no plant response to this compound treatment.

  • Question: My plants are not showing the expected response to this compound treatment. What could be the reason?

  • Answer: Several factors could contribute to this issue:

    • Degradation of this compound: Strigolactones can be unstable in solution. Prepare fresh dilutions from your stock solution for each experiment.

    • Incorrect Stereoisomer: The biological activity of this compound is highly dependent on its stereochemistry.[3][4][10] Ensure you are using the correct stereoisomer for your intended experiment, as different isomers can have varying effects on different plant species and processes.[6]

    • Plant-Specific Sensitivity: The response to this compound can vary significantly between different plant species and even between different developmental stages of the same plant.[1] Consult the literature for effective concentrations and expected responses for your specific plant system.

    • Suboptimal Experimental Conditions: Factors such as pH, temperature, and light conditions can influence the plant's response. Ensure your experimental conditions are optimal for the specific bioassay you are performing. For example, parasitic weed seed germination assays require a preconditioning period in the dark at a specific temperature.[1]

Issue 3: High background germination in parasitic weed seed bioassays.

  • Question: I am observing a high rate of germination in my control group for the parasitic weed seed germination bioassay. How can I reduce this?

  • Answer: High background germination can be caused by contamination or suboptimal seed storage.

    • Seed Sterilization: Ensure your parasitic weed seeds are properly sterilized before the preconditioning step to eliminate any microbial contamination that might trigger germination.[1]

    • Proper Preconditioning: Follow the recommended preconditioning protocol strictly. This step is crucial for synchronizing the seeds and making them responsive to germination stimulants.[1] The duration and temperature of preconditioning are critical parameters.

    • Solvent Control: Always include a solvent-only control to account for any effect the solvent might have on germination.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and the synthetic strigolactone analog, GR24, on various plant processes.

Table 1: Effect of GR24 on Shoot Branching in Arabidopsis thaliana

GenotypeTreatmentAverage Number of BranchesAverage Branch Length (cm)
Wild-typeMock5.2 ± 0.83.1 ± 0.5
Wild-type1 µM GR242.1 ± 0.41.5 ± 0.3
max3 (SL-deficient)Mock10.5 ± 1.24.5 ± 0.7
max3 (SL-deficient)1 µM GR243.5 ± 0.62.0 ± 0.4

Table 2: Effect of GR24 on Lateral Root Formation in Medicago truncatula

TreatmentConcentrationEffect on Lateral Root Density
Mock-Baseline
GR240.1 µM - 2 µMDose-dependent decrease[1]

Table 3: Effect of this compound and GR24 on Parasitic Weed Seed Germination

Parasitic Weed SpeciesCompoundConcentration for 50% Germination (GD₅₀)Germination Rate at Optimal ConcentrationReference
Orobanche cumanaThis compound~10⁻⁷ MLess effective than on O. cernua[1]
Orobanche cumanaGR24> 10⁻⁹ M~80%[1]
Orobanche cernuaThis compound~10⁻¹¹ MHighly effective[1]
Striga gesnerioidesThis compound-type SLs-Selectively germinates[1]

Experimental Protocols

Protocol 1: Parasitic Weed Seed Germination Bioassay

This protocol is used to assess the germination-stimulating activity of this compound on parasitic weeds like Orobanche spp.[1]

  • Seed Preconditioning:

    • Sterilize seeds of the parasitic plant (e.g., Orobanche cumana).[1]

    • Place the seeds on moist glass fiber filter paper in petri dishes.

    • Incubate in the dark at a suitable temperature (e.g., 21°C) for 7-10 days to precondition them for germination.[1]

  • Treatment Application:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., water with 0.1% acetone).[1]

    • Apply a small volume (e.g., 50 µL) of each dilution to the preconditioned seeds.[1]

    • A solvent-only solution serves as the control.[1]

  • Germination Scoring:

    • Incubate the treated seeds in the dark for an additional 5-7 days.[1]

    • Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.[1]

  • Data Analysis:

    • Calculate the germination percentage for each concentration.

    • Plot the germination percentage against the this compound concentration to generate a dose-response curve and determine the GD₅₀.[1]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_seeds Seed Sterilization & Preconditioning apply_treatment Apply this compound to Seeds prep_seeds->apply_treatment prep_solution Prepare this compound Stock & Dilutions prep_solution->apply_treatment incubate Incubate in Dark apply_treatment->incubate score_germination Score Germination incubate->score_germination analyze_data Data Analysis (Dose-Response Curve) score_germination->analyze_data sl_signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Response This compound This compound D14 D14 (Receptor) This compound->D14 binds MAX2 MAX2 (F-box protein) D14->MAX2 activates SMXLs SMXLs (Repressors) MAX2->SMXLs targets Degradation SMXLs Degradation SMXLs->Degradation for Gene_Expression Gene Expression SMXLs->Gene_Expression represses Degradation->Gene_Expression leads to Physiological_Response Physiological Response (e.g., Germination, Branching Inhibition) Gene_Expression->Physiological_Response

References

dealing with co-eluting compounds in Orobanchol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orobanchol chromatography. The focus is on addressing the common challenge of co-eluting compounds during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: Co-elution in this compound chromatography often involves structurally similar strigolactones (SLs). The most common co-eluents are isomers of this compound, such as strigol (B1235375), and other related SLs like didehydro-orobanchol isomers (DDHs) and solanacol, which are often found in the same plant extracts.[1][2] Given that strigol and this compound share the same chromophore, UV or DAD detectors alone are insufficient to distinguish them, necessitating the use of mass spectrometry for selective detection.[3]

Q2: How can I confirm if a peak is pure this compound or a mixture of co-eluting compounds?

A2: Visual inspection of the peak shape can be the first indicator; shoulders or split peaks suggest co-elution. For more definitive confirmation, use a Diode Array Detector (DAD) to check for peak purity. If the UV spectra across the peak are not identical, co-elution is likely. The most robust method is to use mass spectrometry (MS) and examine the mass spectra across the peak. Different mass-to-charge ratios (m/z) under a single chromatographic peak are a clear sign of co-eluting compounds.[1]

Q3: My this compound peak is tailing. What are the likely causes and solutions?

A3: Peak tailing for this compound can be caused by several factors:

  • Secondary Interactions: Interactions between this compound and active sites on the stationary phase (e.g., residual silanols) can cause tailing.

  • Column Overload: Injecting too much sample can lead to peak asymmetry.

  • Packing Bed Deformation: A void at the column inlet or a blocked frit can distort peak shape.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of any ionizable functional groups, it can cause tailing.

Solutions include:

  • Using a column with end-capping to reduce silanol (B1196071) interactions.

  • Reducing the injection volume or diluting the sample.

  • Reversing and flushing the column (if permissible) or replacing it if the packing bed is damaged.

  • Adjusting the mobile phase pH. Adding a small amount of an acid like formic acid (e.g., 0.1%) is common in strigolactone analysis to improve peak shape.[4]

Q4: I am observing split peaks for this compound. What should I investigate?

A4: Split peaks can arise from several issues:

  • Co-elution of closely related isomers: Two different isomers may be eluting very close to each other.

  • Blocked column frit: This can disrupt the sample flow path.

  • Contamination in the stationary phase: This can create alternative flow paths.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

To resolve this, you can try reducing the injection volume to see if two distinct peaks appear. If so, optimize the method to improve resolution. If all peaks are splitting, the issue is likely a blocked frit or column contamination, which may require cleaning or column replacement.[5]

Troubleshooting Guide: Dealing with Co-eluting Compounds

This guide provides a systematic approach to resolving co-elution issues in this compound chromatography.

Step 1: Problem Identification

The first step is to confirm that you have a co-elution problem. As mentioned in the FAQs, use peak shape analysis, DAD peak purity, and mass spectrometry to verify the presence of multiple compounds under a single peak.

Step 2: Method Optimization

If co-elution is confirmed, the next step is to modify your chromatographic method to improve separation.

Adjusting the mobile phase composition is often the most effective way to resolve co-eluting peaks.

  • Change Solvent Strength: Altering the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water can change the retention times of your compounds. A shallower gradient around the elution time of this compound can increase the separation between closely eluting peaks.

  • Change Solvent Type: If you are using methanol (B129727), switching to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent properties.

  • Adjust pH: Adding an acidifier like formic acid to the mobile phase is a common practice that can improve peak shape and influence the retention of different compounds.[6][7]

If mobile phase optimization is insufficient, consider changing the stationary phase.

  • Different C18 Columns: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can provide different selectivity.

  • Alternative Chemistries: For highly polar compounds that are difficult to retain and separate on C18 columns, consider alternative stationary phases like phenyl-hexyl or cyano columns. Mixed-mode stationary phases that combine reversed-phase and ion-exchange characteristics can also be a powerful tool.[8][9]

Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution. Experiment with temperatures between 30°C and 50°C.[1][10]

Step 3: Sample Preparation and Cleanup

Complex sample matrices are a common source of interfering compounds. A robust sample preparation protocol is crucial.

  • Solid-Phase Extraction (SPE): Using a C18 SPE cartridge is a highly effective method for cleaning up plant root exudates and extracts before LC-MS analysis. This helps to remove many interfering compounds.

  • Liquid-Liquid Extraction (LLE): This can also be used to partition this compound and other strigolactones away from interfering substances.

Experimental Protocols

Protocol 1: UHPLC-MS/MS Analysis of this compound in Rice

This protocol is adapted for the analysis of this compound and other strigolactones in rice root tissue.

  • Sample Preparation:

    • Homogenize 150 mg of fresh root tissue.

    • Perform extraction with an aqueous acetone (B3395972) solution at a controlled temperature (e.g., 4°C) to improve stability and reduce co-extraction of contaminants.[11]

    • Use solid-phase extraction with a polymeric reversed-phase sorbent for pre-concentration and purification.[11]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).[10]

    • Mobile Phase A: 0.1% (v/v) formic acid in water.[10]

    • Mobile Phase B: Methanol.[10]

    • Flow Rate: 0.3 mL/min.[10]

    • Column Temperature: 40°C.[10]

    • Injection Volume: 5 µL.[10]

    • Gradient Program:

      Time (min) %B
      0 25
      1 30
      2 40
      3 50
      4 60
      5 70
      6 80
      7 90
      8 100
      9 25

      | 14 | 25 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition for this compound: m/z 347.1 > 233.1.[2]

Protocol 2: LC-MS/MS Analysis of this compound in Tomato Root Exudates

This protocol is suitable for the analysis of this compound and related compounds from tomato root exudates.

  • Sample Preparation:

    • Collect root exudates from hydroponically grown plants.

    • Perform solid-phase extraction using a C18 cartridge to extract and concentrate the strigolactones.

  • Chromatographic Conditions:

    • Column: ODS column (COSMOSIL 2.5C18-MS-II, 100 × 2.0 mm i.d., 2.5 µm).[1][2]

    • Mobile Phase: Linear gradient of methanol and water with 0.1% formic acid.

    • Flow Rate: 0.2 mL/min.[1][2]

    • Column Temperature: 30°C.[1][2]

    • Gradient Program: 50% to 100% methanol over 20 minutes.[1][2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • MRM Transition for this compound: m/z 347.1 > 233.1.[1][2]

Data Presentation

Table 1: Quantitative Analysis of Strigolactones in Rice Root Tissue under Nutrient Stress

CompoundPhosphorus Stress (pg/g)Nitrogen Stress (pg/g)
5-Deoxystrigol15.5 ± 4.410.8 ± 2.8
This compound10.6 ± 6.3Not Detected
Data from a study on rice under nutrient stress for three weeks.[10]

Table 2: Limits of Quantification (LOQ) for Various Strigolactones

CompoundLOQ (µg/L)
5-Deoxystrigol0.05
This compound0.96
Solanacol0.96
StrigolNot specified
Data from a validated UHPLC-MS/MS method.[12]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SampleCollection Sample Collection (Root Exudates/Tissue) Extraction Extraction (e.g., Acetone/Water) SampleCollection->Extraction SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE HPLC HPLC/UHPLC Separation SPE->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound analysis.

Troubleshooting_Workflow Troubleshooting Co-elution in this compound Chromatography Start Co-elution Suspected (Poor Peak Shape) Confirm Confirm with DAD/MS Start->Confirm OptimizeMobilePhase Optimize Mobile Phase (Gradient, Solvent, pH) Confirm->OptimizeMobilePhase Yes ImproveSamplePrep Improve Sample Prep (SPE Cleanup) Confirm->ImproveSamplePrep No (Matrix Effect) CheckResolution1 Resolution Improved? OptimizeMobilePhase->CheckResolution1 ChangeStationaryPhase Change Stationary Phase (Different C18, Phenyl, etc.) CheckResolution1->ChangeStationaryPhase No End Problem Solved CheckResolution1->End Yes CheckResolution2 Resolution Improved? ChangeStationaryPhase->CheckResolution2 CheckResolution2->ImproveSamplePrep No CheckResolution2->End Yes ImproveSamplePrep->OptimizeMobilePhase

Caption: Decision tree for troubleshooting co-elution.

References

improving the efficiency of Orobanchol chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chemical synthesis of Orobanchol. It includes frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The chemical synthesis of this compound presents several challenges, primarily due to the molecule's complex stereochemistry and inherent instability. Key difficulties include:

  • Stereocontrol: this compound has multiple stereocenters, and achieving the correct relative and absolute stereochemistry, particularly at the C-ring junction, is a significant hurdle.[1][2]

  • Low Yields: Total synthesis of strigolactones, including this compound, is often a lengthy process with numerous steps, which can lead to low overall yields.[2]

  • Instability: The enol ether linkage connecting the ABC-ring system to the D-ring is susceptible to hydrolysis under both acidic and basic conditions, leading to degradation of the final product.[3]

  • Purification: The presence of diastereomers and other byproducts necessitates careful and often challenging purification steps, typically involving high-performance liquid chromatography (HPLC).

Q2: What are the key strategic steps in a typical total synthesis of this compound?

A2: A common strategy for the total synthesis of this compound involves a convergent approach:

  • Synthesis of the ABC-ring system: This tricyclic lactone core is a key intermediate. Its synthesis often involves multiple steps, including cyclization reactions to form the fused ring system. An acid-mediated cascade cyclization is one reported method to form the BC-ring system.

  • Synthesis of the D-ring: The butenolide D-ring is typically synthesized separately. Enantioselective methods can be employed to establish the correct stereochemistry at the C-2' position.

  • Coupling of the ABC and D-rings: The final key step is the coupling of the ABC-ring system and the D-ring to form the enol ether bridge. This is often achieved via a Wittig-type reaction or other olefination methods.

Q3: What is the significance of racemic versus asymmetric synthesis for this compound?

A3: The choice between racemic and asymmetric synthesis depends on the intended application of the synthesized this compound.

  • Racemic synthesis produces a mixture of enantiomers. While synthetically less demanding, this mixture may exhibit different biological activities compared to the natural, single enantiomer.

  • Asymmetric (or enantioselective) synthesis aims to produce a single, desired enantiomer of this compound. This is crucial for studying its specific biological functions and for applications in drug development where stereochemistry can significantly impact efficacy and safety. Enzymatic kinetic resolution is one approach to achieve asymmetric synthesis.

Q4: What are common analytical techniques for characterizing synthetic this compound?

A4: A combination of spectroscopic and chromatographic techniques is essential for the characterization and purity assessment of synthetic this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and to separate diastereomers.

  • X-ray Crystallography: To unambiguously determine the three-dimensional structure and stereochemistry of crystalline derivatives.

This compound Biosynthesis Pathway

Orobanchol_Biosynthesis cluster_sl_biosynthesis Strigolactone Biosynthesis all_trans_beta_carotene all-trans-β-Carotene 9_cis_beta_carotene 9-cis-β-Carotene all_trans_beta_carotene->9_cis_beta_carotene D27 Carlactone Carlactone (CL) 9_cis_beta_carotene->Carlactone CCD7, CCD8 Carlactonoic_Acid Carlactonoic Acid (CLA) Carlactone->Carlactonoic_Acid CYP711A1 (MAX1) 18_oxo_CLA 18-oxo-CLA Carlactonoic_Acid->18_oxo_CLA CYP722C This compound This compound 18_oxo_CLA->this compound Stereoselective BC-ring formation

Biosynthesis pathway of this compound from β-carotene.

Experimental Workflow: A Generalized this compound Chemical Synthesis

Orobanchol_Synthesis_Workflow cluster_synthesis Synthesis Stages cluster_purification_analysis Purification and Analysis start Starting Materials abc_ring ABC-Ring Precursor Synthesis start->abc_ring d_ring D-Ring Synthesis start->d_ring coupling Coupling Reaction (e.g., Wittig) abc_ring->coupling d_ring->coupling cyclization Final Cyclization & Modification coupling->cyclization crude_this compound Crude this compound cyclization->crude_this compound purification Purification (e.g., HPLC) crude_this compound->purification analysis Analysis (NMR, MS) purification->analysis pure_this compound Pure this compound analysis->pure_this compound

A generalized workflow for the chemical synthesis of this compound.

Troubleshooting Guides

Issue 1: Low Yield in ABC-Tricyclic Lactone Core Synthesis
Symptom Possible Cause(s) Suggested Solution(s)
Low yield in acid-mediated cyclization step. Incomplete reaction; formation of byproducts due to side reactions.Optimize reaction time and temperature. Use a milder acid catalyst or a non-protic solvent to minimize side reactions.
Difficulty in purifying the ABC-ring precursor. Presence of closely related impurities or starting materials.Employ flash column chromatography with a carefully selected solvent system. Consider derivatization to facilitate separation.

Q: My acid-mediated cyclization to form the BC-ring system is giving a complex mixture of products. What could be wrong?

A: Acid-mediated cyclizations can be sensitive to reaction conditions. A complex product mixture suggests that side reactions, such as rearrangements or decomposition, are occurring. Consider the following:

  • Acid Strength and Concentration: A strong acid or high concentration might be promoting undesired side reactions. Try using a milder Lewis acid or a lower concentration of the protic acid.

  • Temperature: High temperatures can also lead to decomposition. Attempt the reaction at a lower temperature for a longer duration.

  • Solvent: The choice of solvent can influence the reaction outcome. If using a protic solvent, consider switching to an aprotic solvent to minimize solvent participation in side reactions.

Issue 2: Inefficient Coupling of ABC-Ring and D-Ring Moieties
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion in the Wittig reaction. Inactive Wittig reagent; steric hindrance.Ensure the Wittig reagent is freshly prepared and handled under inert conditions. If sterically hindered, consider using a more reactive phosphonate (B1237965) ylide (Horner-Wadsworth-Emmons reaction).
Formation of undesired stereoisomers. Non-stereoselective reaction conditions.For Z-alkene selectivity with non-stabilized ylides, use salt-free conditions. For E-alkene selectivity, the Schlosser modification can be employed.

Q: The Wittig reaction to couple my ABC-ring aldehyde with the D-ring phosphonium (B103445) ylide is not proceeding to completion. How can I improve the yield?

A: Low conversion in a Wittig reaction can be due to several factors:

  • Ylide Generation: Ensure complete deprotonation of the phosphonium salt to generate the ylide. Use a strong, non-nucleophilic base like n-butyllithium or sodium hydride, and ensure anhydrous conditions.

  • Reagent Stability: Wittig reagents, especially non-stabilized ones, can be unstable. Prepare the ylide in situ and use it immediately.

  • Steric Hindrance: If either the aldehyde on the ABC-ring or the ylide is sterically bulky, the reaction may be slow. Consider using a less hindered derivative if possible, or switch to the Horner-Wadsworth-Emmons reaction, which is often more effective for hindered substrates.

Issue 3: Degradation of this compound During Purification and Workup
Symptom Possible Cause(s) Suggested Solution(s)
Low recovery of this compound after purification. Degradation of the enol ether bridge.Avoid strongly acidic or basic conditions during workup and purification. Use buffered aqueous solutions for extractions. For chromatography, use a neutral stationary phase or add a small amount of a non-nucleophilic base to the mobile phase.
Appearance of new impurities after storage. Instability of the purified product.Store pure this compound at low temperatures (-20°C or below) under an inert atmosphere (argon or nitrogen) and protected from light.

Q: I am losing a significant amount of my product during HPLC purification. What are the best practices for purifying this compound?

A: The instability of the enol ether linkage in this compound requires careful purification.

  • Column and Mobile Phase: A reversed-phase C18 column is commonly used. The mobile phase should be buffered to a near-neutral pH (around 6-7) to prevent acid- or base-catalyzed hydrolysis. A common mobile phase system is a gradient of acetonitrile (B52724) in water with a buffer like ammonium (B1175870) acetate.

  • Temperature: Perform the purification at room temperature or slightly below to minimize degradation.

  • Speed: Minimize the time the sample spends on the column and in solution.

  • Post-purification: After collecting the fractions containing pure this compound, immediately remove the solvent under reduced pressure at a low temperature. Store the final product as a solid under inert gas at low temperature.

Detailed Experimental Protocol: A Representative Synthesis of a Key Intermediate

The following protocol describes a generalized approach to the synthesis of a key intermediate for the ABC-ring system. Note: This is a representative protocol and may require optimization for specific substrates and scales.

Synthesis of a Precursor to the ABC-Ring System

  • Michael Addition:

    • To a solution of dimethyl malonate (1.2 eq) in anhydrous methanol (B129727) under an argon atmosphere, add sodium methoxide (B1231860) (1.1 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of a suitable α,β-unsaturated ketone (1.0 eq) in anhydrous methanol dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Dieckmann Condensation:

    • To a solution of the purified Michael adduct (1.0 eq) in anhydrous toluene (B28343) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Cool the reaction to 0 °C and quench carefully with a mixture of acetic acid and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude β-keto ester by flash column chromatography.

  • Decarboxylation and Lactonization:

    • Dissolve the purified β-keto ester (1.0 eq) in a mixture of acetic acid and hydrochloric acid (e.g., 3:1 v/v).

    • Heat the mixture to 100-110 °C and stir for 2-4 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tricyclic lactone precursor. Further purification may be required.

Logical Troubleshooting Flow

Troubleshooting_Logic start Low Overall Yield of this compound check_step Identify the problematic step via TLC/LC-MS analysis of intermediates start->check_step low_abc Low yield in ABC-ring synthesis check_step->low_abc ABC-ring step low_coupling Low yield in coupling reaction check_step->low_coupling Coupling step low_purification Product loss during purification check_step->low_purification Purification step solution_abc Optimize cyclization conditions (acid, temp, solvent) low_abc->solution_abc solution_coupling Check Wittig reagent activity; consider HWE reaction low_coupling->solution_coupling solution_purification Use buffered, neutral conditions; minimize time and temperature low_purification->solution_purification

A logical workflow for troubleshooting low yields in this compound synthesis.

References

addressing variability in Orobanchol bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Orobanchol bioassay results.

Troubleshooting Guide

Question 1: Why am I observing inconsistent or no germination of Orobanche seeds even with the application of this compound?

Answer: Several factors can lead to inconsistent or failed germination. Consider the following:

  • Seed Viability and Dormancy: Ensure the Orobanche seeds are viable and have been properly pre-conditioned. Seeds require a period of moist and warm conditions to break dormancy and become responsive to germination stimulants.[1][2] The optimal pre-conditioning period can vary between Orobanche species.[3]

  • This compound Stability: this compound, being a hydroxy-strigolactone, is less stable than non-hydroxy-strigolactones.[1][4] Degradation of the compound during the experiment can lead to lower effective concentrations. Prepare fresh solutions and minimize exposure to light and extreme temperatures.

  • Compound Stereochemistry: The biological activity of strigolactones is highly dependent on their stereochemistry.[5][6] Ensure you are using the correct stereoisomer of this compound, as different isomers can have significantly different activities on various parasitic plant species.[5][7]

  • Environmental Conditions: Optimal temperature and pH are crucial for Orobanche seed germination.[8] Temperatures between 15-25°C and a neutral to slightly acidic pH (6.0-7.0) are generally favorable.[8] Excessive soil moisture can inhibit germination.[8]

  • Presence of Inhibitors: Root exudates are complex mixtures. The presence of germination inhibitors can counteract the effect of this compound.[9][10] If using natural root exudates, consider purification steps to remove potential inhibitors.

Question 2: My germination rates are highly variable between replicates of the same treatment. What are the likely causes?

Answer: High intra-assay variability often points to inconsistencies in the experimental setup. Here are key areas to review:

  • Pipetting and Dilution Errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound in each well or petri dish.[11] Ensure pipettes are properly calibrated and use consistent technique. Perform serial dilutions carefully.

  • Uneven Seed Distribution: A non-homogenous distribution of seeds on the filter paper can lead to variability in germination counts.[12] Ensure an even spread of seeds for each replicate.

  • Inconsistent Environmental Conditions: Minor variations in temperature, light, or humidity across the incubation area can affect germination rates.[12] Use a well-controlled incubator and randomize the placement of your experimental units.

  • Operator Variability: Differences in handling and technique between individuals performing the assay can introduce variability.[13] Standardize the protocol and ensure all users are trained consistently.

Question 3: I am observing a lower-than-expected germination rate for my positive control (synthetic strigolactone, e.g., GR24). What should I do?

Answer: A weak positive control can invalidate your experimental results. Consider these points:

  • GR24 Activity: While GR24 is a common positive control, some Orobanche species are less sensitive to it compared to natural strigolactones like this compound.[2][14] For Orobanche minor, for instance, this compound can be significantly more active than GR24.[1]

  • Compound Integrity: Verify the purity and storage conditions of your GR24 stock. Improper storage can lead to degradation.

  • Assay Conditions: Review the factors mentioned in Question 1, as they also apply to the positive control. Ensure all conditions are optimal for the specific Orobanche species you are working with.

Frequently Asked Questions (FAQs)

Q1: What is the typical range of active concentrations for this compound in a germination bioassay?

A1: this compound is highly active at very low concentrations. For Orobanche minor, it can induce significant germination at concentrations as low as 10 pM.[1][2] However, the optimal concentration can vary depending on the specific Orobanche species and experimental conditions.

Q2: How does the stability of this compound compare to other strigolactones?

A2: Hydroxylated strigolactones like this compound are generally less stable than non-hydroxylated ones such as 5-deoxystrigol.[1][4] This is an important consideration for the preparation and handling of solutions during the bioassay.

Q3: Can I use root exudates directly in my bioassay?

A3: Yes, but with caution. Root exudates contain a mixture of compounds, including potentially multiple germination stimulants and inhibitors.[9][10][15] This can make it difficult to attribute the observed germination activity solely to this compound. For quantitative studies on this compound, using a purified and quantified standard is recommended.

Q4: What are the key differences in activity between this compound and 5-Deoxystrigol?

A4: The primary difference lies in their stereochemistry, which leads to differential activity on various parasitic plants. For example, this compound is highly active on Orobanche minor and Striga gesnerioides, while 5-Deoxystrigol shows higher activity on Striga hermonthica.[7]

Quantitative Data Summary

The following table summarizes the germination activity of various strigolactones on Orobanche minor.

CompoundConcentration for >80% GerminationReference
2′-epithis compound10 pM[1][2]
This compound10 pM[1][2]
Sorgomol10 pM[1][2]
Strigol100 pM[1]
Solanacol100 pM[1]
7-oxothis compound1 nM[1]
Sorgolactone1 nM[1]
5-deoxystrigol1 nM[1]
GR24 (synthetic)>100 nM for >60% germination[2]

Experimental Protocols

Standard Orobanche Seed Germination Bioassay

This protocol is a synthesis of established methods for assessing the germination stimulant activity of this compound.

1. Seed Sterilization and Pre-conditioning:

  • Surface sterilize Orobanche seeds using a solution of 2.6% sodium hypochlorite (B82951) for 5 minutes, followed by five rinses with sterile distilled water.[9]

  • Place approximately 100 sterilized seeds on a 25 mm glass-fiber filter disc (Whatman GF/F) moistened with 500 µL of sterile water in a 35 mm Petri dish.[9]

  • Seal the Petri dishes with parafilm and incubate in the dark at 22°C for 11 days for pre-conditioning.[9]

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Perform serial dilutions in sterile distilled water to achieve the desired final concentrations for the bioassay. Include a solvent-only control.

3. Treatment Application:

  • After the pre-conditioning period, carefully remove excess water from the glass fiber filter discs.

  • Apply a specific volume (e.g., 50 µL) of the this compound solution or control to each disc.

4. Incubation and Germination Assessment:

  • Reseal the Petri dishes and incubate in the dark at a controlled temperature (e.g., 25-30°C) for 24-72 hours.[7][16]

  • Count the number of germinated seeds (identified by the protrusion of the radicle) and the total number of seeds under a stereomicroscope.

  • Calculate the germination percentage for each treatment.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Bioassay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Sterilization Seed Sterilization (e.g., 2.6% NaClO) Preconditioning Pre-conditioning (Moist, Dark, 22°C, 11 days) Seed_Sterilization->Preconditioning Treatment Treatment Application (this compound or Control) Preconditioning->Treatment Orobanchol_Prep This compound Solution Preparation (Serial Dilutions) Orobanchol_Prep->Treatment Incubation Incubation (Dark, 25-30°C, 24-72h) Treatment->Incubation Microscopy Microscopic Observation (Count Germinated Seeds) Incubation->Microscopy Calculation Calculate Germination Percentage Microscopy->Calculation

Caption: Workflow for Orobanche Seed Germination Bioassay.

Troubleshooting_Logic Troubleshooting Logic for Low/Variable Germination Start Low or Variable Germination Observed Check_Seeds Check Seed Viability & Pre-conditioning Start->Check_Seeds Check_Compound Check this compound Stability & Purity Start->Check_Compound Check_Conditions Check Environmental Conditions (Temp, pH) Start->Check_Conditions Check_Technique Review Experimental Technique (Pipetting) Start->Check_Technique Result_Seeds Optimize Pre-conditioning Check_Seeds->Result_Seeds Issue Found Result_Compound Use Fresh/Pure Compound Check_Compound->Result_Compound Issue Found Result_Conditions Optimize Temp/pH Check_Conditions->Result_Conditions Issue Found Result_Technique Standardize Protocol Check_Technique->Result_Technique Issue Found

Caption: Troubleshooting Decision Tree for this compound Bioassays.

Signaling_Pathway Simplified Strigolactone Signaling Pathway This compound This compound (Strigolactone) Receptor D14/KAI2 Receptor Protein This compound->Receptor Binding & Hydrolysis F_Box MAX2/D3 F-box Protein Receptor->F_Box Conformational Change & Interaction Repressor D53/SMXL Repressor Protein F_Box->Repressor Targets Ubiquitination Ubiquitination Repressor->Ubiquitination Gene_Expression Downstream Gene Expression (Germination) Repressor->Gene_Expression Represses Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Proteasome->Repressor Degrades Proteasome->Gene_Expression Allows

Caption: Simplified Strigolactone Signaling Pathway in Parasitic Plants.

References

Technical Support Center: Optimization of Enzymatic Reactions for Orobanchol Biosynthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing enzymatic reactions in Orobanchol biosynthesis studies.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the this compound biosynthesis pathway?

A1: The core enzymatic pathway for this compound biosynthesis involves a series of enzymes that convert all-trans-β-carotene into this compound. The key enzymes are:

  • D27 (β-carotene isomerase): Converts all-trans-β-carotene to 9-cis-β-carotene.[1][2]

  • CCD7 (Carotenoid Cleavage Dioxygenase 7): Cleaves 9-cis-β-carotene to form 9-cis-β-apo-10'-carotenal.[1][3]

  • CCD8 (Carotenoid Cleavage Dioxygenase 8): Converts 9-cis-β-apo-10'-carotenal to carlactone (B12838652) (CL).[1][3][4]

  • CYP711A family (Cytochrome P450): Oxidizes carlactone to carlactonoic acid (CLA).[5][6]

  • CYP722C family (Cytochrome P450): Catalyzes the two-step oxidation of CLA to 18-oxo-carlactonoic acid (18-oxo-CLA).[5][7][8][9][10][11]

  • SRF (Stereoselective BC-ring-Forming factor): A dirigent protein that catalyzes the stereoselective cyclization of 18-oxo-CLA to form this compound.[3][5][10][12][13]

Q2: What are the two main pathways for this compound biosynthesis from carlactonoic acid (CLA)?

A2: There are two distinct pathways for this compound biosynthesis downstream of CLA:

  • Direct Conversion Pathway: Primarily found in dicots like tomato and cowpea, this pathway involves the direct conversion of CLA to this compound. The enzyme CYP722C first oxidizes CLA to 18-oxo-CLA, which is then stereoselectively cyclized by the SRF enzyme to yield this compound.[5][9][10][14] Without SRF, the cyclization of 18-oxo-CLA can occur spontaneously but results in a mix of this compound and its diastereomer, ent-2'-epi-orobanchol.[5][9][10]

  • 4-Deoxythis compound (4DO) Pathway: Observed in plants like rice, this pathway proceeds through the intermediate 4-deoxythis compound. A member of the CYP711A family (e.g., OsCYP711A2) first converts CLA to 4DO, which is then hydroxylated by another CYP711A enzyme (e.g., OsCYP711A3) to produce this compound.[6]

Q3: My in vitro assay with CYP722C is producing a mixture of this compound and its diastereomer. How can I obtain stereoselective production of this compound?

A3: The lack of stereoselectivity is expected when using only CYP722C from certain species, as this enzyme is not stereoselective in the BC-ring formation.[5][9][10] To achieve stereoselective production of this compound, you must include the Stereoselective BC-ring-Forming factor (SRF) enzyme in your assay. SRF is a dirigent protein that directs the cyclization of 18-oxo-CLA, the product of the CYP722C reaction, to specifically form this compound.[3][5][10][12][13] Therefore, a coupled assay with both CYP722C and SRF is necessary.

Q4: What are the essential cofactors for the enzymatic reactions in this compound biosynthesis?

A4: The cofactor requirements vary for the different enzyme families:

  • D27: Contains an iron-sulfur cluster.[15]

  • CCDs (CCD7 and CCD8): These are non-heme iron-dependent dioxygenases and require Fe²⁺ for their catalytic activity.[15]

  • CYPs (CYP711A and CYP722C): As cytochrome P450 enzymes, they require a constant supply of NADPH as a reducing equivalent.[7][9] An NADPH regeneration system is highly recommended for in vitro assays to maintain enzyme activity.[7][9]

  • SRF: As a dirigent protein, SRF does not have a known cofactor requirement for its catalytic activity, which is to orient the substrate for stereoselective cyclization.[10][12][13]

Q5: How can I quantify the this compound produced in my enzymatic reaction?

A5: The most common and sensitive method for quantifying this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][16][17][18][19] This technique allows for the separation of this compound from other components in the reaction mixture and its specific detection and quantification using Multiple Reaction Monitoring (MRM).[8][16][19]

Troubleshooting Guides

General Enzymatic Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No or low enzyme activity - Improper protein folding or purification. - Enzyme degradation due to improper storage or handling. - Suboptimal assay conditions (pH, temperature). - Missing or incorrect cofactors. - Presence of inhibitors in the reaction mixture.- Optimize protein expression and purification protocols. - Store enzymes at -80°C in appropriate buffers and avoid repeated freeze-thaw cycles. - Verify and optimize the pH and temperature of the assay buffer. - Ensure the presence of necessary cofactors (e.g., Fe²⁺ for CCDs, NADPH for CYPs). - Check for and remove any potential inhibitors from your sample preparation.
Inconsistent results - Pipetting errors. - Incomplete mixing of reagents. - Instability of substrates or products.- Use calibrated pipettes and prepare a master mix for reagents. - Ensure thorough mixing of all components before starting the reaction. - Check the stability of your substrates and products under the assay conditions and analyze samples promptly.
High background signal - Contamination of reagents or buffers. - Non-enzymatic degradation of substrate to product.- Use high-purity reagents and freshly prepared buffers. - Run a no-enzyme control to assess the level of non-enzymatic conversion.
Specific Troubleshooting for this compound Biosynthesis Assays
IssuePossible Cause(s)Suggested Solution(s)
Low yield of carlactone (CL) from CCD7/CCD8 coupled assay - Inefficient channeling of the intermediate between CCD7 and CCD8. - Substrate (9-cis-β-carotene) insolubility.- Co-immobilize CCD7 and CCD8 to improve substrate channeling. - Use a detergent or organic solvent (e.g., Tween 20, acetone) at an optimized concentration to improve substrate solubility without denaturing the enzymes.
Low activity of CYP enzymes (CYP711A, CYP722C) - Depletion of NADPH. - Poor interaction with the redox partner (cytochrome P450 reductase). - Inhibition by the substrate or product.- Implement an NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).[7][9] - Ensure the optimal ratio of CYP to its reductase. - Perform kinetic studies to check for substrate or product inhibition and adjust concentrations accordingly.
Incomplete conversion of 18-oxo-CLA to this compound in the coupled CYP722C-SRF assay - Suboptimal ratio of CYP722C to SRF. - Instability of the 18-oxo-CLA intermediate. - SRF enzyme is inactive.- Titrate the concentrations of CYP722C and SRF to find the optimal ratio for efficient conversion. - Minimize reaction time and process samples immediately to reduce the degradation of 18-oxo-CLA. - Verify the activity of the purified SRF enzyme independently if possible.
Difficulty in detecting this compound by LC-MS/MS - Low concentration of this compound produced. - Ion suppression in the MS source. - Instability of this compound in the analytical sample.- Concentrate the sample before analysis. - Optimize the sample cleanup procedure to remove interfering substances. - Ensure the sample solvent is compatible with the mobile phase and consider using an internal standard for accurate quantification. Store samples at low temperature and protect from light.

Quantitative Data Summary

EnzymeSubstrateProductOptimal pHOptimal Temp. (°C)Cofactors & Key ReagentsKinetic Parameters (Example)
D27 all-trans-β-carotene9-cis-β-carotene~7.5 - 8.525 - 30Iron-sulfur cluster-
CCD7 9-cis-β-carotene9-cis-β-apo-10'-carotenal~7.0 - 8.030 - 37Fe²⁺, Ascorbate (to maintain Fe²⁺)-
CCD8 9-cis-β-apo-10'-carotenalCarlactone (CL)~7.0 - 8.030 - 37Fe²⁺, Ascorbate-
CYP711A Carlactone (CL)Carlactonoic acid (CLA)~7.428 - 30NADPH, Cytochrome P450 Reductase-
CYP722C Carlactonoic acid (CLA)18-oxo-carlactonoic acid~7.428 - 30NADPH, Cytochrome P450 Reductase-
SRF 18-oxo-carlactonoic acidThis compound~7.0 - 8.025 - 30None known-

Note: The optimal conditions and kinetic parameters can vary depending on the specific enzyme ortholog and experimental setup. The values provided are based on available literature and should be used as a starting point for optimization.

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the this compound Biosynthesis Pathway (Coupled Assay)

This protocol describes the sequential conversion of carlactonoic acid (CLA) to this compound using recombinant CYP722C and SRF enzymes.

Materials:

  • Recombinant CYP722C and SRF enzymes

  • Carlactonoic acid (CLA) substrate

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., ethyl acetate)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADPH regeneration system components, and the desired concentration of CLA.

  • Enzyme Addition: Add the purified recombinant CYP722C and SRF enzymes to the reaction mixture. For optimal stereoselectivity, ensure both enzymes are present.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 28-30°C) for a specified time (e.g., 1-2 hours) with gentle shaking.

  • Quench the Reaction: Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate).

  • Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Collect the organic phase containing the this compound.

  • Sample Preparation for LC-MS/MS: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/water).

  • LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS method optimized for this compound detection and quantification.

Protocol 2: LC-MS/MS Quantification of this compound

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: m/z 347 -> 233, m/z 347 -> 97[8]

    • Carlactonoic Acid (for monitoring substrate consumption): m/z 331 -> 113 (in negative ion mode)[20]

  • Collision Energy and other MS parameters: Optimize for your specific instrument to achieve maximum sensitivity.

Visualizations

Orobanchol_Biosynthesis_Pathway cluster_plastid Plastid cluster_cytosol Cytosol all-trans-b-carotene all-trans-b-carotene 9-cis-b-carotene 9-cis-b-carotene all-trans-b-carotene->9-cis-b-carotene D27 9-cis-b-apo-10-carotenal 9-cis-b-apo-10-carotenal 9-cis-b-carotene->9-cis-b-apo-10-carotenal CCD7 Carlactone Carlactone 9-cis-b-apo-10-carotenal->Carlactone CCD8 Carlactonoic_acid Carlactonoic acid (CLA) Carlactone->Carlactonoic_acid CYP711A 18-oxo-CLA 18-oxo-carlactonoic acid Carlactonoic_acid->18-oxo-CLA CYP722C This compound This compound 18-oxo-CLA->this compound SRF

Caption: this compound biosynthesis pathway from all-trans-β-carotene.

Experimental_Workflow cluster_reaction_setup In Vitro Reaction cluster_sample_prep Sample Preparation cluster_analysis Analysis A Prepare Reaction Mix (Buffer, CLA, NADPH Regen System) B Add Enzymes (CYP722C + SRF) A->B C Incubate (e.g., 30°C, 1-2h) B->C D Quench Reaction (e.g., Ethyl Acetate) C->D E Extract this compound D->E F Dry and Reconstitute E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: General experimental workflow for in vitro this compound synthesis.

Logical_Relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Yield Cause1 Enzyme Inactivity Problem->Cause1 Cause2 Suboptimal Conditions Problem->Cause2 Cause3 Cofactor Limitation Problem->Cause3 Cause4 Product Degradation Problem->Cause4 Solution1 Verify Enzyme Purity & Activity Cause1->Solution1 Solution2 Optimize pH & Temperature Cause2->Solution2 Solution3 Use NADPH Regeneration System Cause3->Solution3 Solution4 Minimize Sample Handling Time Cause4->Solution4

Caption: Troubleshooting logic for low this compound yield.

References

Orobanchol Production in Microbial Systems: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for increasing Orobanchol production in microbial systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for this compound production?

A1: The most common microbial hosts for producing this compound and other strigolactones are Escherichia coli and the yeast Saccharomyces cerevisiae. Often, a co-culture system of these two microbes is employed. E. coli is typically engineered to produce the precursor carlactone (B12838652) from the carotenoid pathway, while S. cerevisiae expresses the downstream cytochrome P450 enzymes that convert carlactone to this compound.[1][2] This division of labor can mitigate the metabolic burden on a single host.

Q2: What is the general biosynthetic pathway for this compound production that needs to be engineered into a microbial host?

A2: this compound is a strigolactone derived from the carotenoid pathway. The core pathway to be engineered starts with all-trans-β-carotene.[3][4] Key enzymatic steps include:

  • Conversion of all-trans-β-carotene to 9-cis-β-carotene by the isomerase DWARF27 (D27).

  • Cleavage of 9-cis-β-carotene by CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) to form 9-cis-β-apo-10′-carotenal.

  • Conversion of 9-cis-β-apo-10′-carotenal to carlactone (CL) by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8).

  • Oxidation of carlactone to carlactonoic acid (CLA) by a cytochrome P450 monooxygenase from the CYP711A subfamily (e.g., MAX1).

  • Finally, the conversion of CLA to this compound, which can occur via two main routes:

    • Direct Conversion: Catalyzed by a cytochrome P450 enzyme from the CYP722C subfamily.[1][2]

    • Via 4-deoxythis compound (4DO): In some organisms like rice, CLA is first converted to 4DO by OsCYP711A2, which is then hydroxylated to this compound by OsCYP711A3.[1]

Q3: Why is my this compound yield low or undetectable?

A3: Low this compound yield is a common issue that can stem from several factors. Refer to the troubleshooting section below for a detailed guide on how to diagnose and address these problems. Key areas to investigate include precursor supply, enzyme expression and activity (especially of cytochrome P450s), metabolic bottlenecks, and potential toxicity of intermediates.

Troubleshooting Guide

Problem 1: Low or No Production of Carlactone (the Precursor)
Question Possible Cause Troubleshooting Steps
My microbial culture is not producing carlactone, or the yield is very low. What should I check first? Insufficient Precursor Supply: The carotenoid pathway may not be producing enough β-carotene.1. Overexpress key enzymes in the upstream carotenoid pathway (e.g., from the MVA or MEP pathway) to increase the pool of geranylgeranyl pyrophosphate (GGPP), the precursor to carotenoids.[5] 2. Use a host strain known for high production of isoprenoids. 3. Supplement the medium with precursors like mevalonate (B85504) if using a yeast strain with an engineered MVA pathway.
Inefficient Enzyme Activity: The enzymes D27, CCD7, or CCD8 may have low activity in your microbial host.1. Codon-optimize the genes for your host organism (E. coli or S. cerevisiae). 2. Test different enzyme homologs from various plant species, as their expression and activity can vary in a heterologous host. 3. Ensure proper protein folding by co-expressing chaperones, especially in E. coli.
Metabolic Bottlenecks: An intermediate in the pathway may be accumulating, indicating a downstream enzyme is rate-limiting.1. Perform metabolite analysis (e.g., using LC-MS) to identify accumulating intermediates. 2. Increase the expression level of the enzyme downstream of the accumulated intermediate. This can be achieved by using a stronger promoter or a higher copy number plasmid.[6]
Toxicity of Intermediates: High concentrations of certain isoprenoid precursors can be toxic to microbial cells.[5][7][8][9]1. Use inducible promoters to control the expression of pathway genes, allowing for initial biomass accumulation before inducing the pathway.[6] 2. Implement a two-phase fermentation where the product is extracted into an organic solvent overlay to reduce its concentration in the culture medium.[5]
Problem 2: Accumulation of Carlactonoic Acid (CLA) and Low this compound Titer
Question Possible Cause Troubleshooting Steps
I am detecting carlactonoic acid (CLA), but little to no this compound. What is the likely issue? Poor Cytochrome P450 (CYP) Expression or Activity: The CYP711A and/or CYP722C enzymes are often difficult to express functionally in microbial hosts.[10][11]1. N-terminal Modification: For expression in E. coli, modify the N-terminus of the plant P450s to improve membrane integration and stability.[10] 2. Co-express a Cytochrome P450 Reductase (CPR): P450s require a redox partner. Co-express a CPR from the same plant or a compatible one. 3. Optimize Fermentation Conditions: Lower the induction temperature (e.g., 18-25°C) and ensure adequate aeration, as P450s require oxygen.[10] 4. Heme Supplementation: In E. coli, supplement the medium with 5-aminolevulinic acid (ALA) to boost heme biosynthesis, which is essential for P450 activity.[12]
Incorrect Enzyme Choice or Stereochemistry Issues: The chosen CYP enzyme may not be efficient, or it may be producing inactive stereoisomers of this compound.1. Test different CYP722C homologs. 2. In some plant species, a dirigent domain-containing enzyme (SRF) is required for the stereoselective formation of this compound.[1][2] Consider co-expressing this enzyme if you are using a CYP722C that produces a mix of isomers.
Sub-optimal Co-culture Ratio or Conditions: In a co-culture system, the balance between the precursor-producing strain (E. coli) and the converting strain (S. cerevisiae) is crucial.1. Vary the inoculation ratio of the two microbial strains to find the optimal balance for precursor supply and conversion. 2. Optimize the shared culture medium to support the growth and productivity of both microbes.

Quantitative Data Summary

The following table summarizes reported yields for this compound and related strigolactones in engineered microbial systems. This data can serve as a benchmark for your experiments.

ProductMicrobial SystemTiter (µg/L)Reference
This compound E. coli - S. cerevisiae co-culture19.36 ± 5.20[1]
4-Deoxythis compound E. coli - S. cerevisiae co-culture3.46 ± 0.28[1]
5-Deoxystrigol E. coli - S. cerevisiae co-culture6.65 ± 1.71 (enhanced to 47.3)[1]

Experimental Protocols

Protocol 1: Assembly of the this compound Biosynthesis Pathway in S. cerevisiae

This protocol provides a general workflow for assembling the multi-gene pathway for this compound production in yeast using a method like Golden Gate assembly or in vivo homologous recombination.

  • Gene Synthesis and Codon Optimization: Synthesize the genes for D27, CCD7, CCD8, a CYP711A homolog, and a CYP722C homolog. Codon-optimize each gene for S. cerevisiae.

  • Vector and Promoter Selection: Choose a suitable yeast expression vector system (e.g., a high-copy 2µ plasmid or a low-copy CEN/ARS plasmid). Select a set of strong constitutive promoters (e.g., pTEF1, pGPD) to drive the expression of each gene.[13]

  • PCR Amplification of Gene Cassettes: For each gene, perform PCR to amplify the expression cassette, which includes the promoter, the gene, and a terminator sequence. Design primers with appropriate overhangs for the chosen assembly method.

  • Pathway Assembly:

    • Golden Gate Assembly: Mix the amplified gene cassettes with the destination vector and the appropriate Type IIS restriction enzyme (e.g., BsaI) and T4 DNA ligase. Perform a one-pot digestion-ligation reaction.[6]

    • In Vivo Assembly: Co-transform the linearized vector and the PCR-amplified gene cassettes into competent S. cerevisiae cells. The yeast's homologous recombination machinery will assemble the plasmid.[14]

  • Transformation and Selection: Transform the assembled plasmid into your S. cerevisiae host strain. Select for successful transformants on appropriate selective media.

  • Verification: Verify the correct assembly of the pathway in the selected colonies by colony PCR and sequencing.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines the steps for extracting and quantifying this compound from a microbial culture.

  • Sample Preparation:

    • Centrifuge a known volume of your microbial culture to separate the cells from the supernatant.

    • To the supernatant, add an internal standard (e.g., the synthetic strigolactone analog GR24) to a known concentration.

  • Solid Phase Extraction (SPE):

    • Acidify the supernatant to approximately pH 3.0.

    • Pass the acidified supernatant through a C18 SPE column to adsorb the strigolactones.[15][16]

    • Wash the column with water to remove polar impurities.

    • Elute the strigolactones from the column with a suitable organic solvent, such as acetone (B3395972) or ethyl acetate.[15][16]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of acetonitrile (B52724) and water with formic acid).[17]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 column.

    • Use a gradient elution program with a mobile phase consisting of water and acetonitrile, both typically containing 0.1% formic acid.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for this compound and the internal standard. This provides high selectivity and sensitivity.[17][18][19]

  • Quantification:

    • Generate a standard curve using authentic this compound standards of known concentrations.

    • Calculate the concentration of this compound in your sample by comparing the peak area ratio of this compound to the internal standard against the standard curve.

Visualizations

Orobanchol_Biosynthesis_Pathway cluster_carotenoid Upstream Carotenoid Pathway cluster_strigolactone Engineered Strigolactone Pathway GGPP GGPP β-carotene β-carotene GGPP->β-carotene Multiple Steps 9-cis-β-carotene 9-cis-β-carotene β-carotene->9-cis-β-carotene D27 Carlactone (CL) Carlactone (CL) 9-cis-β-carotene->Carlactone (CL) CCD7, CCD8 Carlactonoic Acid (CLA) Carlactonoic Acid (CLA) Carlactone (CL)->Carlactonoic Acid (CLA) CYP711A (e.g., MAX1) This compound This compound Carlactonoic Acid (CLA)->this compound CYP722C

Caption: Engineered biosynthetic pathway for this compound production.

Troubleshooting_Workflow cluster_upstream Upstream Issues cluster_downstream Downstream Issues Start Low this compound Titer Check_Precursor Analyze for Carlactone (CL) and Carlactonoic Acid (CLA) Start->Check_Precursor Low_CL Low or No CL/CLA Check_Precursor->Low_CL Not Detected CLA_Accumulation CLA Accumulation Check_Precursor->CLA_Accumulation Detected Success This compound Detected Check_Precursor->Success This compound Detected Troubleshoot_Upstream Troubleshoot Upstream Pathway: - Boost Precursor Supply (MVA/MEP) - Optimize D27, CCD7, CCD8 Expression - Address Intermediate Toxicity Low_CL->Troubleshoot_Upstream Troubleshoot_Downstream Troubleshoot Downstream Pathway: - Optimize P450 Expression (N-term, CPR) - Check Heme Supply & Aeration - Test Different CYP Homologs CLA_Accumulation->Troubleshoot_Downstream

Caption: Troubleshooting workflow for low this compound production.

References

Technical Support Center: Resolving Isomeric Separation of Orobanchol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomeric separation of Orobanchol derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I unable to separate this compound and its isomers using standard reversed-phase HPLC?

A1: Standard reversed-phase columns, such as Octadecyl Silica (ODS), separate compounds based on polarity. While effective for general purification, they often fail to resolve stereoisomers like diastereomers and enantiomers which have very similar polarities. For instance, an LC-MS/MS analysis with an ODS column can typically only distinguish between diastereomers and may not fully separate all isomeric forms of this compound.[1][2] To achieve separation of stereoisomers, a chiral column is necessary.

Q2: My chromatogram shows a single peak for what should be a mixture of this compound isomers. How can I confirm the presence of multiple isomers?

A2: Co-elution of isomers is a common issue. To confirm the presence of multiple isomers within a single chromatographic peak, consider the following approaches:

  • Chiral Chromatography: Employ a chiral HPLC column specifically designed to separate enantiomers and diastereomers. For example, the four stereoisomers of this compound can be clearly separated using chiral-LC-MS/MS.[3]

  • High-Resolution Mass Spectrometry (HR-MS): While HR-MS cannot distinguish between isomers, it can confirm the elemental composition and rule out the presence of impurities with different molecular formulas that might be co-eluting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra of this compound and its 2'-epi isomer can be almost identical, making distinction difficult.[3] However, advanced 2D NMR techniques like COSY and NOESY may help in distinguishing subtle structural differences between isomers.[4]

Q3: I am having difficulty achieving baseline separation of this compound diastereomers. What chromatographic parameters can I optimize?

A3: Optimizing your Liquid Chromatography (LC) method is crucial for resolving closely related isomers. Consider adjusting the following parameters:

  • Mobile Phase Composition: Fine-tune the gradient elution program. A slower, more shallow gradient can often improve the resolution of closely eluting peaks. The choice of organic modifier (e.g., methanol (B129727) vs. acetonitrile) can also impact selectivity. A linear gradient system of MeOH–H2O with 0.1% formic acid has been used effectively.[4]

  • Column Temperature: Adjusting the column oven temperature can alter the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can influence separation.[4]

  • Flow Rate: A lower flow rate generally provides more time for interactions with the stationary phase, potentially leading to better resolution.[4]

  • Column Chemistry: If using a reversed-phase column, consider trying different stationary phases (e.g., C18, C30, Phenyl-Hexyl) as they offer different selectivities. For this compound derivatives, a COSMOSIL 2.5C18-MS-II column has been shown to be effective.[4]

Q4: How can I identify which specific this compound isomers are present in my sample?

A4: Identification of specific isomers requires comparison with authentic standards.

  • Acquire Reference Standards: Obtain commercially available or synthesized standards for the this compound isomers you suspect are in your sample (e.g., this compound, ent-2'-epi-orobanchol).

  • Comparative Analysis: Analyze the reference standards using the same LC-MS/MS method as your sample. Compare the retention times and mass fragmentation patterns (MS/MS) of the peaks in your sample to those of the standards for positive identification.[1][2]

  • Circular Dichroism (CD) Spectroscopy: The CD spectra of isomers are often distinct and can be used to determine the absolute configuration by comparing them to the spectra of known standards.[1][2]

Quantitative Data Summary

The biological activity of this compound and its derivatives is highly dependent on their stereochemistry. The following tables summarize key quantitative data from comparative studies.

Table 1: Effect of this compound and its Analogs on Parasitic Seed Germination

CompoundTarget OrganismActivityReference
This compoundOrobanche cernuaHighly effective (~10⁻¹¹ M)[5]
This compound-type SLsStriga gesnerioidesSelective germination stimulant[5]
5-DeoxystrigolStriga hermonthicaHigh activity[6]
This compoundStriga hermonthicaLow activity[6]
5-DeoxystrigolStriga gesnerioidesLow to no activity[6]
This compoundOrobanche minorHighly active[6]

Table 2: Effect of this compound and GR24 on Plant Development

Plant SpeciesCompoundConcentrationEffectReference
Rice (Oryza sativa)This compoundEndogenous levelsMutants lacking this compound do not show increased tillering, suggesting it's not the primary determinant of shoot branching in rice.[5]
Arabidopsis (Arabidopsis thaliana)GR245 µMRescues the increased shoot branching phenotype of SL-deficient mutants.[5]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound Derivatives

This protocol is adapted from methods used for the analysis of strigolactones in plant root exudates.[4]

  • Chromatographic Separation:

    • Column: ODS column (e.g., COSMOSIL 2.5C18-MS-II, 100 x 2.0 mm i.d., 2.5 µm).

    • Column Temperature: 30°C.

    • Mobile Phase: A linear gradient of Methanol (MeOH) and Water (H₂O), both containing 0.1% formic acid.

    • Gradient: 50:50 (MeOH:H₂O) to 100:0 (MeOH:H₂O) over 20 minutes.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 347.1 > 233.1

      • Didehydrothis compound isomers (DDHs): m/z 345.2 > 97

      • Solanacol: m/z 343.1 > 97

Protocol 2: Parasitic Weed Seed Germination Bioassay

This protocol assesses the germination-stimulating activity of this compound derivatives on parasitic weeds like Orobanche spp.[5]

  • Seed Preconditioning:

    • Sterilize seeds of the parasitic plant (e.g., Orobanche cumana).

    • Place seeds on moist glass fiber filter paper in petri dishes.

    • Incubate in the dark at 21°C for 7-10 days.

  • Treatment Application:

    • Prepare serial dilutions of the test compounds (e.g., this compound, GR24) in a suitable solvent (e.g., water with 0.1% acetone).

    • Apply a 50 µL aliquot of each dilution to the preconditioned seeds. A solvent-only solution serves as the control.

  • Germination Scoring:

    • Incubate the treated seeds in the dark for an additional 5-7 days.

    • Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

  • Data Analysis:

    • Calculate the germination percentage for each concentration.

    • Plot the germination percentage against the compound concentration to generate a dose-response curve and determine the GD₅₀ (the concentration required for 50% germination).

Visualizations

This compound Biosynthesis Pathway

Orobanchol_Biosynthesis cluster_carotenoid Carotenoid Precursor cluster_sl_biosynthesis Strigolactone Biosynthesis all-trans-beta-carotene all-trans-beta-carotene Carlactone Carlactone all-trans-beta-carotene->Carlactone D27, CCD7, CCD8 Carlactonoic_Acid Carlactonoic Acid (CLA) Carlactone->Carlactonoic_Acid MAX1/CYP711A1 4-Deoxythis compound 4-Deoxythis compound (4DO) Carlactonoic_Acid->4-Deoxythis compound OsCYP711A2/Os900 Direct_Conversion Direct Conversion Carlactonoic_Acid->Direct_Conversion This compound This compound 4-Deoxythis compound->this compound OsCYP711A3/Os1400 (in Rice) Direct_Conversion->this compound CYP722C (in Tomato, Cowpea)

Caption: this compound Biosynthesis from β-carotene.

Strigolactone Signaling Pathway

SL_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction This compound This compound D14 D14 Receptor (α/β-hydrolase) This compound->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational Change & Interaction D53 D53/SMXL (Repressor Protein) MAX2->D53 Recruitment Ubiquitination Ubiquitination & Degradation D53->Ubiquitination SCF(MAX2) complex Gene_Expression Target Gene Expression Ubiquitination->Gene_Expression Derepression

Caption: Core Strigolactone Signaling Cascade.

References

best practices for handling and storing Orobanchol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Orobanchol samples. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its proper handling important?

A1: this compound is a type of strigolactone, a class of phytohormones that play a crucial role in plant development and communication within the rhizosphere.[1][2][3][4] It is a key signaling molecule for both parasitic plants, acting as a germination stimulant, and for symbiotic arbuscular mycorrhizal (AM) fungi.[2][3] Proper handling and storage are critical due to the chemical instability of strigolactones, which can degrade under certain conditions, leading to a loss of biological activity and unreliable experimental results.[5]

Q2: How should I store this compound powder for the long and short term?

A2: For optimal stability, this compound in its solid (powder) form should be stored under the following conditions:

Storage DurationTemperatureConditions
Long-term -80°CTightly sealed vial, protected from light and moisture.
Short-term -20°CTightly sealed vial, protected from light and moisture.

Q3: What is the best way to prepare and store this compound stock solutions?

A3: this compound solutions are less stable than the powdered form. To minimize degradation:

  • Solvent Selection: Use anhydrous dimethyl sulfoxide (B87167) (DMSO) for initial solubilization. For biological assays, further dilutions can be made in aqueous solutions or specific buffers, but these should be prepared fresh.

  • Stock Solution Storage: Store stock solutions at -80°C for long-term storage (up to six months) or at -20°C for short-term storage (up to one month).

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[6]

Q4: What is the stability of this compound in aqueous solutions?

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, it is prudent to handle it with the standard care for any research chemical. General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • For disposal, follow your institution's guidelines for chemical waste.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no biological activity in experiments. Degradation of this compound due to improper storage.Always store stock solutions at -80°C in single-use aliquots. Prepare fresh dilutions for each experiment.
Inaccurate concentration due to weighing errors or incomplete dissolution.Centrifuge the vial before opening to collect all the powder at the bottom. Ensure complete dissolution in the solvent, using sonication if necessary.
Experimental conditions affecting stability (e.g., pH of the medium).Optimize assay conditions and consider the potential for pH-dependent degradation.
Precipitation of this compound in solution. The solvent is not suitable or has absorbed water.Use high-quality, anhydrous solvents. For DMSO, use a freshly opened bottle.
The concentration is too high for the chosen solvent.Prepare a more dilute stock solution.
Difficulty dissolving this compound powder. The compound may have statically adhered to the vial walls or cap.Briefly centrifuge the vial to ensure all powder is at the bottom before adding the solvent.
Insufficient mixing.Use an ultrasonic bath to aid in complete dissolution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 346.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is collected at the bottom.

  • Carefully weigh the desired amount of this compound powder in a clean, tared vial. For a 10 mM stock solution, you would need 3.46 mg per 1 mL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.

  • Once dissolved, aliquot the stock solution into single-use, tightly sealed vials (e.g., 10 µL aliquots in microcentrifuge tubes).

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Extraction and Purification of this compound from Root Exudates

This protocol provides a general workflow for the extraction of this compound from plant root exudates for subsequent analysis.

Materials:

  • Plant root exudate samples

  • Ethyl acetate (B1210297)

  • Acetone (B3395972)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials

Procedure:

  • Extraction:

    • Collect root exudates and keep them at a low temperature (e.g., on ice) to minimize degradation.[9]

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the root exudate sample in a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper organic layer (ethyl acetate).

    • Repeat the extraction process two more times and pool the organic fractions.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen until a small volume remains.

  • Purification (optional but recommended):

    • For cleaner samples, perform Solid Phase Extraction (SPE).

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove impurities.

    • Elute the this compound using a more polar solvent, such as acetone or a mixture of acetone and water.

  • Final Concentration and Storage:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of a suitable solvent (e.g., acetone or acetonitrile) for analysis.

    • Transfer the sample to a clean vial and store at -20°C for short-term storage or -80°C for long-term storage.[10]

Visualizations

This compound Biosynthesis and Signaling Pathway

Orobanchol_Pathway cluster_biosynthesis This compound Biosynthesis cluster_signaling This compound Signaling Carotenoids Carotenoids Carlactone Carlactone Carlactonoic_Acid Carlactonoic Acid (CLA) Carlactone->Carlactonoic_Acid This compound This compound Carlactonoic_Acid->this compound CYP722C D14_Receptor D14 Receptor This compound->D14_Receptor Binds to MAX2_F-box MAX2 (F-box protein) D14_Receptor->MAX2_F-box Interacts with SMXL_Repressor SMXL Repressor MAX2_F-box->SMXL_Repressor Targets Ubiquitination Ubiquitination & Degradation SMXL_Repressor->Ubiquitination Leads to Gene_Expression Target Gene Expression Ubiquitination->Gene_Expression Relieves Repression of Biological_Response Biological Response (e.g., Seed Germination) Gene_Expression->Biological_Response

Caption: this compound biosynthesis from carotenoids and its signaling pathway.

Experimental Workflow for this compound Sample Handling

Orobanchol_Workflow cluster_preparation Sample Preparation cluster_storage Storage cluster_experiment Experimental Use Weigh_Powder Weigh this compound Powder Dissolve Dissolve in Anhydrous DMSO Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Short_Term Short-Term Storage (-20°C) Aliquot->Short_Term Long_Term Long-Term Storage (-80°C) Aliquot->Long_Term Thaw Thaw Single Aliquot Short_Term->Thaw Long_Term->Thaw Dilute Prepare Fresh Working Solutions Thaw->Dilute Perform_Assay Perform Biological Assay Dilute->Perform_Assay Discard Discard Unused Working Solution Perform_Assay->Discard

Caption: Recommended workflow for preparing and using this compound solutions.

References

Validation & Comparative

Orobanchol's Efficacy in Parasitic Plant Germination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of orobanchol's role in parasitic plant seed germination, supported by experimental data and detailed protocols. This compound, a naturally occurring strigolactone, is a potent germination stimulant for many parasitic plant species, and understanding its activity relative to other compounds is crucial for developing effective control strategies.

Comparative Germination Activity of Strigolactones

This compound demonstrates high efficacy in inducing the germination of several parasitic plant species, often at very low concentrations. Its activity, however, can be compared with other natural and synthetic strigolactones to understand structure-activity relationships and species-specific responses.

The germination-stimulating activity of various strigolactones on the parasitic plant Orobanche minor reveals the high potency of this compound.[1] this compound, along with 2'-epi-orobanchol (B1249116) and sorgomol, is among the most active germination stimulants, inducing over 80% germination of O. minor seeds at a concentration of just 10 pM.[1][2] In contrast, the widely used synthetic strigolactone analog, GR24, is about 100-fold less active, requiring a concentration of 100 nM to achieve over 60% germination.[1]

The stereochemistry of strigolactones plays a critical role in their germination activity.[3] Generally, C-2'-(R)-isomers are more active.[1] However, 2'-epi-orobanchol, with a C-2'-(S)-configuration, is slightly more active than this compound, suggesting that other structural features, such as the 4-hydroxyl group, also positively influence activity.[1] The specificity of parasitic plants to different strigolactones is also evident. For instance, Striga gesnerioides selectively germinates in response to this compound-type strigolactones, while its germination is inhibited by strigol-type strigolactones.[3]

StrigolactoneParasitic Plant SpeciesConcentration for >80% GerminationReference
This compound Orobanche minor10 pM[1][2]
2'-epi-orobancholOrobanche minor10 pM[1][2]
SorgomolOrobanche minor10 pM[2]
StrigolOrobanche minor≤1 nM[1]
SolanacolOrobanche minor≤1 nM[1]
GR24 (synthetic)Orobanche minor100 nM (>60% germination)[1]
This compound Striga gesnerioides1 nM (50% germination)
Orobanchyl acetateStriga gesnerioides350 nM (69% germination)

Experimental Protocols

Protocol 1: Parasitic Plant Seed Germination Bioassay

This protocol outlines the steps to assess the germination-stimulating activity of this compound and other compounds on parasitic plant seeds.[4][5]

1. Seed Sterilization and Preconditioning:

  • Surface sterilize parasitic plant seeds (e.g., Orobanche minor) with a 1% solution of 2,3,5-triphenyl-tetrazolium chloride (TTC) to assess viability; red or orange seeds are considered viable.[6] Alternatively, seeds can be sterilized with formaldehyde.[7]

  • Place the sterilized seeds on moist glass fiber filter paper in petri dishes.

  • Precondition the seeds by incubating them in the dark at a suitable temperature (e.g., 18-21°C) for 7-14 days to break dormancy.[5][8][9]

2. Treatment Application:

  • Prepare serial dilutions of the test compounds (e.g., this compound, GR24) in a suitable solvent, such as water containing 0.1% acetone.[5]

  • Apply a small volume (e.g., 40-50 µL) of each dilution to the preconditioned seeds.[5][8] A solvent-only treatment serves as a negative control, and a known stimulant like GR24 can be used as a positive control.[8]

3. Incubation and Germination Scoring:

  • Incubate the treated seeds in the dark at a constant temperature (e.g., 25°C) for 5-7 days.[5][8]

  • Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.[4][5]

4. Data Analysis:

  • Calculate the germination percentage for each concentration.

  • Plot the germination percentage against the compound concentration to generate a dose-response curve and determine the EC50 (the concentration required for 50% germination).[5]

Protocol 2: Extraction and Quantification of this compound from Root Exudates

This protocol describes the extraction and analysis of strigolactones from plant root exudates.[4][10][11]

1. Collection of Root Exudates:

  • Grow plants hydroponically in a nutrient-deficient medium (e.g., phosphate-deficient) to enhance strigolactone exudation.

  • Collect the root exudates over a specific period (e.g., 24 hours).

2. Extraction of Strigolactones:

  • Extract the collected root exudates with an equal volume of ethyl acetate. Repeat the extraction multiple times for better recovery.[4]

  • Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for purification and concentration of strigolactones.[10][11]

3. Quantification by LC-MS/MS:

  • Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

  • Use a reverse-phase C18 column for separation. The mobile phase typically consists of a gradient of acidified water and methanol (B129727) or acetonitrile.[4]

  • Quantify this compound and other strigolactones by comparing their peak areas with those of known standards.

Signaling Pathway and Experimental Workflow

The perception of this compound in parasitic plants initiates a signaling cascade that leads to seed germination. This process involves a specialized receptor and downstream signaling components.

This compound Signaling Pathway in Parasitic Plant Germination

This compound, exuded by host plant roots, is perceived by a highly sensitive receptor in the parasitic plant seed, a divergent KAI2 protein (KAI2d).[12] This receptor-ligand interaction triggers a conformational change, leading to the recruitment of the F-box protein MAX2. The KAI2d-Orobanchol-MAX2 complex then targets the transcriptional repressor SMAX1 for ubiquitination and subsequent degradation by the 26S proteasome.[12][13][14] The degradation of SMAX1 relieves the repression of germination-related genes, ultimately leading to the germination of the parasitic seed.

Orobanchol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm & Nucleus This compound This compound KAI2d KAI2d Receptor This compound->KAI2d Binding MAX2 MAX2 (F-box protein) KAI2d->MAX2 Recruitment SMAX1 SMAX1 (Repressor) MAX2->SMAX1 Targets for Ubiquitination Proteasome 26S Proteasome SMAX1->Proteasome Degradation Germination Seed Germination SMAX1->Germination Represses Proteasome->Germination Relieves Repression Orobanchol_Validation_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Chemical Analysis cluster_bioassay Biological Validation hydroponics Hydroponic Culture (Nutrient Deficient) collection Root Exudate Collection hydroponics->collection extraction Extraction (Ethyl Acetate or SPE) collection->extraction lcms LC-MS/MS Analysis extraction->lcms treatment Treatment with Exudate/Orobanchol extraction->treatment quantification Quantification of This compound lcms->quantification germination Germination Scoring quantification->germination Correlates with preconditioning Seed Preconditioning preconditioning->treatment treatment->germination

References

Orobanchol and Hormone Receptor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Orobanchol's interaction with hormone receptors. Current scientific literature has extensively characterized the signaling pathway of this compound as a strigolactone (SL), a class of phytohormones that regulate various aspects of plant development. However, there is a notable lack of direct experimental evidence demonstrating the cross-reactivity of this compound with receptors of other major plant hormone classes, such as auxins, gibberellins (B7789140), cytokinins, abscisic acid (ABA), and brassinosteroids.

The interaction between strigolactones and other hormonal pathways is well-documented as "crosstalk," occurring through indirect mechanisms like the regulation of hormone transport, biosynthesis, and signaling components, rather than direct binding of this compound to heterologous hormone receptors. This guide will objectively compare the established this compound signaling pathway with those of other key plant hormones to highlight their distinct mechanisms and points of indirect interaction.

Comparative Analysis of Hormone Signaling Pathways

The following table summarizes the key components and mechanisms of major plant hormone signaling pathways, providing a framework for understanding the specificity of this compound's action.

Hormone ClassReceptor(s)Signaling MechanismKey Downstream Effects
Strigolactones (this compound) DWARF14 (D14), KARRIKIN INSENSITIVE2 (KAI2)Ligand-induced conformational change in the receptor, leading to the recruitment of an F-box protein (MAX2/D3) and subsequent ubiquitination and proteasomal degradation of SMXL transcriptional repressors.[1][2][3]Inhibition of shoot branching, regulation of root architecture, seed germination of parasitic plants.[2][4]
Auxins TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB)Ligand-dependent stabilization of the interaction between the receptor and Aux/IAA transcriptional repressors, leading to their ubiquitination and degradation.Cell elongation and division, apical dominance, root development, tropic responses.
Gibberellins (GA) GIBBERELLIN INSENSITIVE DWARF1 (GID1)GA binding to GID1 promotes its interaction with DELLA transcriptional repressors, leading to their ubiquitination and degradation.[5]Seed germination, stem elongation, flowering, fruit development.
Cytokinins ARABIDOPSIS HISTIDINE KINASE (AHK) 2, 3, 4Ligand binding to the receptor's extracellular domain induces autophosphorylation, initiating a multi-step phosphorelay that ultimately activates Type-B ARABIDOPSIS RESPONSE REGULATOR (ARR) transcription factors.Cell division and differentiation, shoot initiation, leaf senescence.
Abscisic Acid (ABA) PYRABACTIN RESISTANCE/PYR-LIKE/REGULATORY COMPONENTS OF ABA RECEPTORS (PYR/PYL/RCAR)ABA binding to the receptor leads to the inhibition of Type 2C protein phosphatases (PP2Cs), thereby activating SnRK2 kinases which phosphorylate downstream targets.[6]Stomatal closure, seed dormancy, stress responses.[6]
Brassinosteroids (BR) BRASSINOSTEROID INSENSITIVE 1 (BRI1)BR binding to the extracellular domain of the BRI1 receptor kinase induces its association with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1) and initiates a phosphorylation cascade that ultimately leads to the dephosphorylation and activation of BZR1/BES1 transcription factors.Cell elongation, photomorphogenesis, stress responses.

Crosstalk Between Strigolactone and Other Hormone Pathways

While direct receptor cross-reactivity is not observed, the signaling pathways of strigolactones and other hormones are intricately linked.

  • Auxin: Strigolactones can modulate auxin transport by affecting the cellular localization of PIN-FORMED (PIN) auxin efflux carriers.[2] This interaction is a key aspect of how strigolactones regulate shoot branching.

  • Abscisic Acid (ABA): The biosynthetic pathways of strigolactones and ABA share a common precursor, β-carotene.[6] There is significant crosstalk in regulating plant responses to abiotic stresses, such as drought, where the balance between SL and ABA levels is crucial.[6][7]

  • Cytokinin: Strigolactones and cytokinins often have antagonistic roles in the regulation of axillary bud outgrowth.[2]

  • Gibberellins (GA): Both strigolactones and gibberellins are involved in regulating various developmental processes, and their signaling pathways can interact, although the precise molecular mechanisms are still being elucidated.[5]

Experimental Protocols for Assessing Cross-Reactivity

To definitively investigate the potential cross-reactivity of this compound with other hormone receptors, the following experimental approaches are recommended.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound (this compound) to compete with a known radiolabeled ligand for binding to a specific receptor.

Methodology:

  • Receptor Preparation: Isolate membranes or purify the hormone receptor of interest (e.g., auxin receptor TIR1, gibberellin receptor GID1).

  • Radioligand: Use a high-affinity radiolabeled ligand for the receptor (e.g., ³H-IAA for auxin receptors, ³H-GA₁ for gibberellin receptors).

  • Competition Assay: Incubate the receptor preparation with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Separate receptor-bound radioligand from unbound radioligand (e.g., by vacuum filtration or size-exclusion chromatography).

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

In Vitro Functional Assay

This assay assesses the ability of this compound to elicit a functional response mediated by a specific hormone receptor.

Methodology (Example for Auxin Receptor):

  • Reagents: Purified TIR1 receptor, Aux/IAA protein (e.g., IAA7), ubiquitin, E1 and E2 ubiquitin-conjugating enzymes, and an ATP regeneration system.

  • Reaction: Combine the reagents in a reaction buffer and add either auxin (positive control), this compound, or a vehicle control.

  • Detection: Monitor the ubiquitination of the Aux/IAA protein over time using techniques such as Western blotting with an anti-ubiquitin antibody or a fluorescence-based method.

  • Analysis: Compare the level of Aux/IAA ubiquitination in the presence of this compound to the positive and negative controls.

Visualizing Signaling Pathways and Interactions

This compound Signaling Pathway

Orobanchol_Signaling This compound This compound D14 D14 Receptor This compound->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational change recruits MAX2 SMXL SMXL Repressor MAX2->SMXL Recruits SMXL Proteasome 26S Proteasome SMXL->Proteasome Ubiquitination & Degradation Gene_Expression Target Gene Expression SMXL->Gene_Expression Represses Inhibition Repression Inhibited Proteasome->Inhibition Inhibition->Gene_Expression

Caption: The canonical signaling pathway of this compound.

Crosstalk between Strigolactone and Auxin Pathways

SL_Auxin_Crosstalk cluster_SL Strigolactone Signaling cluster_Auxin Auxin Transport This compound This compound SL_Signaling SL Signaling Cascade This compound->SL_Signaling PIN1 PIN1 (Auxin Efflux Carrier) SL_Signaling->PIN1 Reduces plasma membrane localization of PIN1 Auxin_Transport Polar Auxin Transport PIN1->Auxin_Transport Shoot_Branching Shoot Branching Auxin_Transport->Shoot_Branching Inhibits

Caption: Indirect interaction between strigolactone and auxin pathways.

Experimental Workflow for Competitive Binding Assay

Binding_Assay_Workflow start Start prepare_receptor Prepare Receptor start->prepare_receptor prepare_ligands Prepare Radioligand & this compound start->prepare_ligands incubate Incubate Receptor, Radioligand & this compound prepare_receptor->incubate prepare_ligands->incubate separate Separate Bound & Unbound Ligand incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data (IC50) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

comparative analysis of Orobanchol production in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced production of signaling molecules like orobanchol across different plant species is critical. This guide provides a comparative analysis of this compound production, delving into the biosynthetic pathways, quantitative data, and the experimental protocols used for its detection and measurement.

This compound is a naturally occurring strigolactone, a class of phytohormones that play pivotal roles in plant development, including the regulation of shoot branching and symbiotic interactions with arbuscular mycorrhizal fungi.[1][2] It is also a key signaling molecule in the rhizosphere, acting as a germination stimulant for parasitic weeds of the genera Orobanche and Phelipanche.[3][4] The production of this compound varies significantly among plant species, influenced by genetic factors and environmental conditions such as nutrient availability.[5]

Quantitative Comparison of this compound Production

The following table summarizes the quantitative data on this compound production in the root exudates of various plant species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, plant age, and analytical methods.

Plant SpeciesFamilyCultivar/GenotypeThis compound ProductionExperimental ConditionsReference
Red Clover (Trifolium pratense)FabaceaeNot Specified13 - 70 pg/plantSeedlings grown in sterile distilled water, measured at 1-4 weeks after germination.[1]
Pea (Pisum sativum)FabaceaeSprinter~35 pmol/sample14 plants grown under phosphorus starvation for 24 hours.[4]
Pea (Pisum sativum)FabaceaeNanoProgress9~25 pmol/sample14 plants grown under phosphorus starvation for 24 hours.[4]
Pea (Pisum sativum)FabaceaeDorian~20 pmol/sample*14 plants grown under phosphorus starvation for 24 hours.[4]
Tomato (Solanum lycopersicum)SolanaceaeNot SpecifiedLow / Difficult to quantifyRoot exudates from plants grown under various conditions. This compound is often a minor component compared to other strigolactones.[6][7]
Rice (Oryza sativa)PoaceaeNipponbare, ShiokariPresentDetected in root exudates.[8]
Cowpea (Vigna unguiculata)FabaceaeNot SpecifiedPresentDetected in root exudates.[8]
Tobacco (Nicotiana tabacum)SolanaceaeMichinoku No. 1PresentDetected in root exudates along with other strigolactones.[9]

Note: The pea study measured this compound in "pmol/sample," where one sample consisted of the root exudates from 14 plants collected over 24 hours.

This compound Biosynthesis Signaling Pathways

This compound is synthesized from β-carotene via the carotenoid cleavage pathway. A key intermediate, carlactonoic acid (CLA), can be converted to this compound through two distinct pathways, which can be species-dependent.[2][8]

  • Indirect Pathway (via 4-Deoxythis compound): In some plants, such as rice, CLA is first converted to 4-deoxythis compound (4DO) by the action of cytochrome P450 monooxygenases of the CYP711A subfamily. Subsequently, another CYP711A enzyme hydroxylates 4DO to form this compound.[8]

  • Direct Pathway: In other species, including cowpea and tomato, this compound is synthesized directly from CLA. This conversion is catalyzed by cytochrome P450 enzymes belonging to the CYP722C subfamily.[2][8]

Orobanchol_Biosynthesis cluster_main This compound Biosynthesis Pathways cluster_indirect Indirect Pathway (e.g., Rice) b_carotene β-Carotene CL Carlactone (CL) b_carotene->CL Multiple Steps CLA Carlactonoic Acid (CLA) CL->CLA CYP711A This compound This compound CLA->this compound CYP722C fourDO 4-Deoxythis compound (4DO) CLA->fourDO CYP711A fourDO->this compound CYP711A

This compound biosynthesis from β-carotene.

Experimental Protocols

The quantification of this compound and other strigolactones is predominantly performed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[1][4] These techniques offer high sensitivity and specificity, which are crucial due to the low concentrations of these compounds in plant tissues and exudates.

General Experimental Workflow for this compound Quantification
  • Plant Growth and Sample Collection:

    • Plants are typically grown hydroponically or in a sterile solid medium to facilitate the collection of root exudates.[1]

    • To enhance strigolactone production, plants are often subjected to nutrient-deficient conditions, particularly phosphate (B84403) starvation.[5]

    • Root exudates are collected over a defined period, and the volume and fresh/dry weight of the roots are recorded for normalization.

  • Extraction of this compound:

    • Root exudates are passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to capture the strigolactones.

    • The cartridge is then washed, and the strigolactones are eluted with an organic solvent like acetone (B3395972) or ethyl acetate.[4]

    • For extraction from root tissue, the tissue is typically ground in a solvent such as ethyl acetate, followed by purification steps.

  • Purification and Concentration:

    • The crude extract is often further purified using silica (B1680970) gel column chromatography to remove interfering compounds.[4]

    • The purified fraction containing this compound is then concentrated under reduced pressure.

  • UHPLC-MS/MS Analysis:

    • The concentrated sample is redissolved in a suitable solvent and injected into the UHPLC-MS/MS system.

    • Separation is achieved on a C18 reversed-phase column with a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of specific molecules. For this compound, characteristic precursor-to-product ion transitions are monitored.[4]

    • Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated using authentic this compound standards. An internal standard, such as a deuterated analog, is often used to correct for variations in extraction efficiency and instrument response.

Experimental_Workflow cluster_workflow This compound Quantification Workflow start Plant Growth & Sample Collection (e.g., Hydroponics, Nutrient Stress) extraction Extraction (Solid-Phase Extraction or Solvent Extraction) start->extraction purification Purification (Silica Gel Chromatography) extraction->purification concentration Concentration (Evaporation) purification->concentration analysis UHPLC-MS/MS Analysis (MRM Mode) concentration->analysis quantification Data Analysis & Quantification (Calibration Curve) analysis->quantification

A typical workflow for this compound analysis.

References

Confirming the Structure of Novel Orobanchol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the structure of novel Orobanchol derivatives. It offers supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative compounds, including the strigol-type strigolactone, 5-deoxystrigol, and the widely used synthetic analog, GR24.

Comparative Analysis of Analytical Techniques

The definitive structural elucidation of novel this compound derivatives relies on a combination of modern analytical techniques. The low concentrations at which these compounds naturally occur necessitate highly sensitive methods. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Data Presentation:

Table 1: Comparison of Key Analytical Techniques for this compound Derivative Analysis

TechniqueInformation ProvidedAdvantagesLimitations
LC-MS/MS Molecular weight, fragmentation pattern, quantification.[1]High sensitivity and specificity, suitable for complex mixtures.[1]Does not provide detailed stereochemical information on its own.
NMR Spectroscopy Detailed 2D/3D structure, stereochemistry, connectivity of atoms.[2][3]Unambiguous structure determination.Lower sensitivity, requires pure samples in larger quantities.
X-ray Crystallography Absolute three-dimensional structure, bond lengths, and angles.[2][3]Provides the definitive solid-state structure.[2][3]Requires a suitable single crystal, which can be difficult to obtain.[4]

Table 2: Comparative Spectroscopic and Chromatographic Data for this compound and Alternatives

CompoundMolecular FormulaMonoisotopic Mass (Da)Key ¹H-NMR Signals (ppm in CDCl₃)Key ¹³C-NMR Signals (ppm in CDCl₃)Key MS/MS Fragment (m/z)
This compound C₁₉H₂₂O₆346.1416~6.2 (H-6'), ~5.8 (H-2'), ~4.8 (H-3a)~170 (C-5'), ~165 (C-1'), ~103 (C-3a)249, 231, 97[5]
5-Deoxystrigol C₁₉H₂₂O₅330.1467~6.9 (H-6'), ~6.1 (H-2'), ~3.2 (H-3a)~171 (C-5'), ~164 (C-1'), ~102 (C-3a)233, 215, 97
GR24 (synthetic) C₁₇H₁₄O₅298.0841~7.8 (aromatic), ~6.9 (H-6'), ~6.2 (H-2')~170 (C-5'), ~164 (C-1'), ~148 (aromatic C)201, 183, 97

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful structural confirmation of novel this compound derivatives. Below are protocols for the key analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a powerful tool for the detection and quantification of this compound and its derivatives in complex biological samples like plant root exudates.[1][6]

Sample Preparation from Root Exudates: [7][8][9]

  • Collection: Collect root exudates from hydroponically grown plants. To enhance strigolactone production, plants can be subjected to phosphate (B84403) starvation for several days prior to collection.[8]

  • Purification:

    • Pass the collected exudate through a C18 solid-phase extraction (SPE) cartridge to capture the strigolactones.[7]

    • Wash the cartridge with water to remove polar impurities.

    • Elute the strigolactones with a suitable organic solvent, such as acetone (B3395972) or ethyl acetate.

  • Concentration: Evaporate the solvent under a stream of nitrogen and redissolve the residue in a small volume of acetonitrile (B52724)/water for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Chromatography: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for its high sensitivity and selectivity. The transition from the protonated molecular ion [M+H]⁺ to specific product ions is monitored. For this compound, a common transition is m/z 347 > 97.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the de novo structural elucidation of novel compounds.

Sample Preparation:

  • Isolation: The novel this compound derivative must be isolated and purified to a high degree (>95%), typically using a combination of chromatographic techniques such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC).

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or methanol-d₄) in a standard NMR tube.

NMR Experiments:

  • 1D NMR: ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

X-ray Crystallography

This technique provides the absolute three-dimensional structure of a molecule.[4]

Protocol:

  • Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of the purified compound. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound. Various solvents and solvent combinations should be screened.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a focused X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.[4]

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_0 Sample Preparation cluster_1 Initial Analysis cluster_2 Structural Elucidation cluster_3 Absolute Confirmation Extraction Extraction Purification Purification Extraction->Purification SPE, HPLC LC_MS LC_MS Purification->LC_MS Molecular Weight & Purity NMR_Analysis NMR_Analysis LC_MS->NMR_Analysis Connectivity & Stereochemistry Structure_Proposal Structure_Proposal NMR_Analysis->Structure_Proposal Xray_Crystallography Xray_Crystallography Structure_Proposal->Xray_Crystallography 3D Structure Final_Structure Final_Structure Xray_Crystallography->Final_Structure

Caption: Workflow for the structural confirmation of a novel this compound derivative.

Comparative Chemical Structures

Caption: Comparison of this compound, 5-Deoxystrigol, and GR24.

References

A Researcher's Guide to Validating Orobanchol Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key genes involved in the biosynthesis of orobanchol, a crucial strigolactone. Understanding the function of these genes is pivotal for applications ranging from agricultural biotechnology to drug development. This document outlines the experimental validation of these genes, presenting quantitative data, detailed experimental protocols, and visual representations of the biosynthetic pathways.

Performance Comparison of this compound Biosynthesis Genes

The validation of genes responsible for this compound production has been a significant area of research, revealing distinct pathways and enzymatic functions across different plant species. Below is a summary of key genes and the impact of their functional validation through knockout or mutant analysis.

GenePlant SpeciesMethod of ValidationKey Phenotypic and Metabolic ChangesReference
OsCYP711A2 (Os900) Rice (Oryza sativa)Mutant AnalysisAccumulation of carlactonoic acid (CLA); reduction in 4-deoxythis compound (4DO) and this compound.[1][2][1][2]
OsCYP711A3 (Os1400) Rice (Oryza sativa)CRISPR/Cas9 KnockoutComplete lack of this compound; accumulation of its precursor 4DO; shorter plant height, but no significant change in tillering.[3][3]
SlCYP722C Tomato (Solanum lycopersicum)CRISPR/Cas9 KnockoutThis compound and its derivative solanacol become undetectable in root exudates; accumulation of carlactonoic acid (CLA); no significant change in shoot branching.[1][2][4][1][2][4]
VuCYP722C Cowpea (Vigna unguiculata)In vitro enzyme assayRecombinant enzyme converts CLA to this compound and its diastereomer, ent-2'-epi-orobanchol.[1][1]
SlMAX1 Tomato (Solanum lycopersicum)Mutant AnalysisStrongly reduced production of this compound, solanacol, and didehydro-orobanchol isomers, leading to a severe strigolactone mutant phenotype.
AtMAX1 Arabidopsis thalianaMutant AnalysisConverts carlactone (B12838652) to carlactonoic acid (CLA), a key precursor for both canonical and non-canonical strigolactones.[1][2][1][2]

This compound Biosynthesis Pathways

This compound biosynthesis proceeds from β-carotene through a series of enzymatic steps. Two distinct downstream pathways have been identified for the conversion of carlactonoic acid (CLA) to this compound, primarily differing between monocots (like rice) and dicots (like tomato).

Canonical Strigolactone Biosynthesis Pathway (Upstream)

This initial part of the pathway, leading to the formation of carlactone, is largely conserved across higher plants.

Upstream this compound Biosynthesis all-trans-β-carotene all-trans-β-carotene D27 D27 all-trans-β-carotene->D27 9-cis-β-carotene 9-cis-β-carotene D27->9-cis-β-carotene CCD7 CCD7 9-cis-β-carotene->CCD7 9-cis-β-apo-10'-carotenal 9-cis-β-apo-10'-carotenal CCD7->9-cis-β-apo-10'-carotenal CCD8 CCD8 9-cis-β-apo-10'-carotenal->CCD8 Carlactone Carlactone CCD8->Carlactone

Upstream pathway of strigolactone biosynthesis.
This compound Biosynthesis Downstream Pathways: A Comparison

The pathways diverge after the formation of carlactonoic acid (CLA).

Downstream this compound Biosynthesis Comparison cluster_rice Rice (Indirect Pathway) cluster_tomato Tomato (Direct Pathway) Carlactone_rice Carlactone MAX1_rice MAX1 (CYP711A) Carlactone_rice->MAX1_rice CLA_rice Carlactonoic Acid (CLA) MAX1_rice->CLA_rice Os900 OsCYP711A2 (Os900) CLA_rice->Os900 4DO 4-deoxythis compound (4DO) Os900->4DO Os1400 OsCYP711A3 (Os1400) 4DO->Os1400 Orobanchol_rice This compound Os1400->Orobanchol_rice Carlactone_tomato Carlactone MAX1_tomato MAX1 (CYP711A) Carlactone_tomato->MAX1_tomato CLA_tomato Carlactonoic Acid (CLA) MAX1_tomato->CLA_tomato CYP722C SlCYP722C CLA_tomato->CYP722C Orobanchol_tomato This compound CYP722C->Orobanchol_tomato

Comparison of downstream this compound biosynthesis.

Experimental Protocols

Accurate validation of gene function relies on robust experimental methodologies. The following sections detail the key protocols used in the cited studies.

Strigolactone Extraction and Quantification by LC-MS/MS

This protocol is essential for quantifying the levels of this compound and its precursors in plant tissues and root exudates.

a. Sample Collection and Extraction:

  • Root Exudates: Plants are grown hydroponically. The nutrient solution is collected and passed through a C18 solid-phase extraction (SPE) column to capture strigolactones. The column is then washed, and the strigolactones are eluted with acetone (B3395972) or a similar organic solvent.[5]

  • Plant Tissue: Root or shoot tissue is flash-frozen in liquid nitrogen, ground to a fine powder, and extracted with an acetone/water mixture. The extract is then partitioned against hexane (B92381) to remove nonpolar compounds.

b. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is used.[6][7]

  • Chromatography: A C18 reversed-phase column is typically used for separation. The mobile phase usually consists of a gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target strigolactone are monitored.

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard (e.g., d6-labeled GR24) and generating a standard curve with known concentrations of the analytes.[7]

Gene Knockout using CRISPR/Cas9

This powerful gene-editing technique allows for the targeted disruption of a specific gene to study its function.[8][9][10]

CRISPR_Cas9_Workflow sgRNA_design sgRNA Design & Cloning Vector_construction Vector Construction (Cas9 + sgRNA) sgRNA_design->Vector_construction Agrobacterium_transformation Agrobacterium-mediated Plant Transformation Vector_construction->Agrobacterium_transformation Plant_regeneration Plant Regeneration & Selection Agrobacterium_transformation->Plant_regeneration Genotyping Genotyping of T0 Plants (PCR & Sequencing) Plant_regeneration->Genotyping Homozygous_line Selection of Homozygous Knockout Lines (T1/T2) Genotyping->Homozygous_line Phenotypic_analysis Phenotypic & Metabolic Analysis Homozygous_line->Phenotypic_analysis

Workflow for CRISPR/Cas9 gene knockout in plants.

a. sgRNA Design and Vector Construction:

  • Single guide RNAs (sgRNAs) are designed to target a specific exon of the gene of interest.

  • The sgRNA sequence is cloned into a plant expression vector that also contains the Cas9 nuclease gene.

b. Plant Transformation:

  • The vector is introduced into Agrobacterium tumefaciens.

  • Plant explants (e.g., cotyledons, calli) are co-cultivated with the Agrobacterium.

c. Regeneration and Selection:

  • Transformed plant cells are selected on a medium containing an appropriate antibiotic or herbicide.

  • Selected cells are regenerated into whole plants.

d. Genotyping and Analysis:

  • Genomic DNA is extracted from the regenerated plants.

  • The target region of the gene is amplified by PCR and sequenced to confirm the presence of mutations (insertions or deletions) that disrupt the gene's reading frame.

  • Homozygous knockout lines are identified in subsequent generations.

In Vitro Enzyme Assays

These assays are used to directly determine the catalytic activity of a specific enzyme.

a. Recombinant Protein Expression:

  • The coding sequence of the gene of interest (e.g., CYP722C) is cloned into an expression vector.

  • The protein is expressed in a suitable system, such as E. coli or yeast.

  • The recombinant protein is then purified.

b. Enzyme Reaction:

  • The purified enzyme is incubated with its putative substrate (e.g., carlactonoic acid for CYP722C) in a reaction buffer containing necessary cofactors (e.g., NADPH for cytochrome P450 enzymes).[11]

  • The reaction is allowed to proceed for a specific time and then stopped.

c. Product Analysis:

  • The reaction mixture is extracted and analyzed by LC-MS/MS to identify and quantify the reaction products.[12]

Feeding Experiments with Precursors

This method helps to elucidate the order of steps in a biosynthetic pathway.

a. Plant Material and Precursor Application:

  • Wild-type or mutant plants are grown hydroponically.

  • A labeled (e.g., with stable isotopes like ¹³C or ²H) or unlabeled precursor (e.g., 4-deoxythis compound or carlactonoic acid) is added to the hydroponic solution.

b. Sample Collection and Analysis:

  • After a specific incubation period, root exudates or plant tissues are collected.

  • The samples are extracted and analyzed by LC-MS/MS to determine if the precursor has been converted into downstream products.

This guide provides a foundational understanding of the methodologies used to validate the function of this compound biosynthesis genes. The presented data and protocols offer a framework for researchers to design and interpret their own experiments in this dynamic field.

References

A Comparative Guide to the Efficacy of Synthetic Orobanchol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effectiveness of various synthetic Orobanchol analogs, a class of strigolactones with significant potential in agricultural and biotechnological applications. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers investigating plant development, parasitic plant control, and symbiotic relationships.

Data Presentation: Quantitative Comparison of this compound Analogs

The following tables summarize the quantitative data on the bioactivity of several synthetic this compound analogs compared to the widely used synthetic strigolactone, GR24, and naturally occurring this compound. The primary endpoints presented are the germination of parasitic plant seeds, a key bioassay for strigolactone activity.

Table 1: Effect of this compound and its Analogs on Parasitic Weed Seed Germination

CompoundPlant SpeciesConcentrationEffectReference
This compoundOrobanche minor10 pM>80% germination[1][2]
2'-epi-OrobancholOrobanche minor10 pM>80% germination[1][2]
GR24Orobanche minor100 nM>60% germination[1]
7-fluoro-GR24 (7FGR24)Orobanche cumana1.0 x 10⁻⁸ M62.0 ± 9.1% germination
7-bromo-GR24 (7BrGR24)Orobanche cumana1.0 x 10⁻⁸ M~40% germination
(+)-GR24Orobanche cumana1.0 x 10⁻⁸ M~30% germination
rac-GR24Orobanche cumana1.0 x 10⁻⁸ M~30% germination

Table 2: Half-Maximal Effective Concentration (EC₅₀) for Seed Germination of Orobanche cumana

CompoundEC₅₀ (M)
7-fluoro-GR24 (7FGR24)0.97 ± 0.29 x 10⁻⁸
7-bromo-GR24 (7BrGR24)2.3 ± 0.28 x 10⁻⁸
(+)-GR245.1 ± 1.32 x 10⁻⁸
rac-GR245.3 ± 1.44 x 10⁻⁸

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

Protocol 1: Parasitic Weed Seed Germination Bioassay

This protocol is utilized to evaluate the germination-stimulating activity of synthetic this compound analogs on parasitic weeds such as Orobanche spp.[3]

  • Seed Sterilization and Preconditioning:

    • Surface sterilize seeds of the parasitic plant (e.g., Orobanche cumana) using a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by thorough rinsing with sterile distilled water.

    • Place the sterilized seeds on moist glass fiber filter paper in petri dishes.

    • Incubate the seeds in complete darkness at a controlled temperature (e.g., 21°C) for 7-10 days to precondition them for germination. This step is crucial to break seed dormancy.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the synthetic this compound analog in a suitable solvent (e.g., acetone (B3395972) or DMSO).

    • Perform serial dilutions of the stock solution with sterile distilled water to achieve the desired final concentrations. The final solvent concentration should be kept low (e.g., <0.1%) to avoid inhibitory effects.

  • Treatment Application:

    • Apply a small, defined volume (e.g., 50 µL) of each test solution to the preconditioned seeds on the filter paper.

    • Include a solvent-only control to account for any effects of the solvent on germination.

    • Use a known germination stimulant, such as GR24, as a positive control.

  • Incubation and Germination Scoring:

    • Seal the petri dishes with parafilm and incubate them in the dark at a suitable temperature (e.g., 25°C) for 5-7 days.

    • Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated when the radicle has protruded through the seed coat.

  • Data Analysis:

    • Calculate the germination percentage for each concentration of the test compound.

    • Plot the germination percentage against the compound concentration to generate a dose-response curve.

    • From the dose-response curve, determine the EC₅₀ value, which is the concentration required to induce 50% of the maximum germination.

Mandatory Visualization

The following diagrams illustrate key biological pathways and experimental procedures relevant to the study of this compound analogs.

Caption: Simplified Strigolactone Signaling Pathway.

Seed_Germination_Workflow A Seed Sterilization (e.g., 1% Sodium Hypochlorite) B Preconditioning (Dark, 21°C, 7-10 days) A->B D Application of Solutions to Preconditioned Seeds B->D C Preparation of This compound Analog Solutions C->D E Incubation (Dark, 25°C, 5-7 days) D->E F Microscopic Analysis: Germination Scoring E->F G Data Analysis (Germination %, EC50) F->G

Caption: Experimental Workflow for Seed Germination Bioassay.

References

A Comparative Guide to Orobanchol Detection Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive side-by-side comparison of current methodologies for the detection and quantification of Orobanchol, a key strigolactone involved in plant development and parasitic weed germination.[1][2][3][4] Addressed to researchers, scientists, and professionals in drug development, this document provides an objective analysis of the performance of various techniques, supported by available experimental data.

At a Glance: this compound Detection Methods

The selection of an appropriate detection method for this compound is critical and depends on the specific research question, required sensitivity, and the complexity of the sample matrix. The most established and widely used techniques are chromatography-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][5] Emerging biosensor technologies show promise for in vivo and high-throughput applications, although they are not as mature as chromatographic methods.

FeatureLC-MS/MSGC-MSBiosensors
Principle Separation by liquid chromatography followed by mass-based detection and quantification.Separation of volatile compounds by gas chromatography followed by mass-based detection.Biological recognition element (e.g., receptor protein) coupled to a transducer that generates a signal upon binding to this compound.
Sample Type Root exudates, plant tissues.[1]Root exudates, plant tissues.[1]In vivo (in planta), root exudates.[6][7]
Sample Preparation Solid-Phase Extraction (SPE), liquid-liquid extraction.[1]Derivatization is often required to increase volatility and thermal stability.[1][8]Minimal for in vivo measurements; potential for direct measurement in crude samples.[9]
Sensitivity Very high (pg/g fresh weight).[1]High, but can be limited by derivatization efficiency.Potentially high, but varies with biosensor design.
Limit of Quantification (LOQ) As low as 1 pg/µL.[10]Method-dependent, often in the low ng range.Not widely established for this compound.
Specificity High, based on mass-to-charge ratio and fragmentation patterns.[11]High, based on retention time and mass spectra.Can be highly specific depending on the biological recognition element.[12]
Throughput Moderate to high, depending on the autosampler and chromatographic run time.Lower than LC-MS/MS due to longer run times and potential for manual derivatization.Potentially very high, suitable for screening applications.[7]
Advantages High sensitivity and specificity, no derivatization required, suitable for complex matrices.[1][13]Established technique with extensive libraries for compound identification.Enables real-time and in vivo measurements, potential for high-throughput screening.[6][7][14]
Disadvantages High instrument cost, potential for matrix effects.Derivatization can be time-consuming and introduce variability, not suitable for thermolabile compounds without derivatization.[1]Still in development for this compound, quantitative accuracy can be a challenge, potential for signal degradation.[6]

In-Depth: Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the precise and accurate quantification of strigolactones like this compound due to its high sensitivity and specificity, especially in complex biological matrices.[1][15]

Sample Preparation (Root Exudates):

  • Collection: Collect root exudates from hydroponically grown plants.

  • Extraction: Perform solid-phase extraction (SPE) using a C18 cartridge to capture this compound and other strigolactones.

  • Elution: Elute the retained compounds with a suitable organic solvent, such as acetone (B3395972) or acetonitrile.

  • Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a reverse-phase C18 column (e.g., ODS column) with a gradient elution of water and methanol (B129727) or acetonitrile, both containing a small percentage of formic acid to improve ionization.[10]

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11] Specific precursor-to-product ion transitions for this compound are monitored for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required.[1]

Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using an organic solvent.

  • Purification: Clean up the extract using techniques like silica (B1680970) gel chromatography.

  • Derivatization: Silylate the this compound molecules (e.g., using BSTFA) to increase their volatility and thermal stability for GC analysis.

  • Solvent Exchange: Exchange the solvent to one suitable for GC injection (e.g., hexane).

GC-MS Analysis:

  • Gas Chromatography: Use a non-polar capillary column (e.g., DB-5) with a temperature program that allows for the separation of the derivatized this compound from other compounds.[1]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Identification is based on the retention time and the fragmentation pattern in the mass spectrum.

Visualizing the Mechanisms

To aid in the understanding of this compound's biological context and detection, the following diagrams illustrate the this compound biosynthesis and signaling pathway, and a generalized workflow for its detection.

Orobanchol_Biosynthesis_Signaling cluster_biosynthesis This compound Biosynthesis cluster_signaling This compound Signaling β-carotene β-carotene Carlactone (CL) Carlactone (CL) β-carotene->Carlactone (CL) D27, CCD7, CCD8 Carlactonoic Acid (CLA) Carlactonoic Acid (CLA) Carlactone (CL)->Carlactonoic Acid (CLA) MAX1/CYP711A This compound This compound Carlactonoic Acid (CLA)->this compound CYP722C Orobanchol_ext This compound (extracellular) D14 D14 Receptor Orobanchol_ext->D14 D14-Orobanchol D14-Orobanchol Complex D14->D14-Orobanchol Binding & Hydrolysis MAX2/D3 MAX2/D3 (F-box protein) D14-Orobanchol->MAX2/D3 Interaction Ubiquitination Ubiquitination & Degradation MAX2/D3->Ubiquitination SMXL SMXL (Repressor) SMXL->Ubiquitination Recruitment Gene_Expression Downstream Gene Expression Ubiquitination->Gene_Expression Derepression

This compound Biosynthesis and Signaling Pathway.

Orobanchol_Detection_Workflow Sample Plant Material (Root Exudates/Tissues) Extraction Extraction (SPE or Liquid-Liquid) Sample->Extraction Biosensor Biosensor Assay Sample->Biosensor Direct Measurement Purification Purification/ Concentration Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization LCMS LC-MS/MS Purification->LCMS GCMS GC-MS Derivatization->GCMS Analysis Instrumental Analysis Data Data Acquisition & Processing Analysis->Data LCMS->Analysis GCMS->Analysis Biosensor->Analysis Quantification Quantification & Reporting Data->Quantification

Generalized Workflow for this compound Detection.

Future Outlook

The field of this compound detection is continually evolving. While LC-MS/MS remains the benchmark for quantitative analysis, the development of novel biosensors, such as StrigoSense, holds the potential for high-throughput, in vivo monitoring of this compound dynamics.[6][7] Furthermore, advancements in ambient ionization mass spectrometry techniques could offer rapid and direct analysis of this compound in plant tissues with minimal sample preparation.[1][5] The continued development and validation of these emerging technologies will undoubtedly provide researchers with a more comprehensive toolkit for unraveling the complex roles of this compound in plant biology and beyond.

References

Orobanchol's Double-Edged Sword: A Comparative Guide to Host-Specific Germination in Parasitic Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between parasitic plants and their hosts is critical. Orobanchol, a naturally occurring strigolactone, plays a pivotal role in this exchange, acting as a germination stimulant for some of the world's most destructive agricultural pests. This guide provides a comparative analysis of this compound-induced germination, highlighting its host specificity, and providing the experimental framework for its assessment.

The germination of parasitic plants in the Orobanchaceae family, such as Striga (witchweed) and Orobanche (broomrape), is a finely tuned process. These obligate parasites can remain dormant in the soil for years until they detect chemical cues, primarily strigolactones like this compound, exuded from the roots of a suitable host plant. This dependency on host-derived signals is a critical vulnerability that can be exploited for control strategies, but the effectiveness of such strategies hinges on the specific germination responses of different parasitic species to various strigolactones.

Comparative Germination Response to this compound Analogs

The specificity of the germination response is not absolute. Different parasitic plant species exhibit varying sensitivities and selectivities to different strigolactones. This compound and its analogs have been shown to induce germination in a range of parasitic plants, but the effective concentrations and germination rates differ significantly, reflecting the co-evolutionary relationship between parasite and host. For instance, some parasitic species are highly selective, responding only to the specific strigolactones produced by their preferred hosts, a phenomenon that contributes to host specificity.[1][2]

The stereochemistry of this compound is a crucial determinant of its biological activity. Even minor structural changes can dramatically alter the perception of the molecule by the parasite's receptor, leading to significant differences in germination induction.[3][4] For example, the acetylated form of ent-2ʹ-epi-orobanchol has been found to induce higher germination rates in Orobanche minor and Striga gesnerioides compared to its non-acetylated counterpart.[5][6]

Below is a summary of the germination-inducing activity of this compound and its related compounds on several parasitic plant species.

Parasitic Plant SpeciesThis compound AnalogConcentrationGermination Rate (%)Reference
Phelipanche ramosa2ʹ-epi-orobancholSubnanomolarUp to 80%[5][6]
Orobanche minor2ʹ-epi-orobancholSubnanomolarUp to 90%[5][6]
Orobanche minorThis compoundNot specifiedGermination stimulant[3][4]
Striga gesnerioidesent-2ʹ-epi-orobanchol (acetylated)Not specifiedHigher than non-acetylated form[5][6]
Striga hermonthicaSynthetic this compoundNot specifiedSensitive response[3][4]
Phelipanche aegyptiacaGeneral plant exudatesNot specifiedGeneral response[5]
Orobanche cernuaThis compoundNot specifiedResponsive[7]

Experimental Protocol: Parasitic Weed Seed Germination Bioassay

The following protocol outlines a standard method for assessing the germination-stimulating activity of this compound and its analogs on parasitic plant seeds.[8]

1. Seed Preconditioning:

  • Surface-sterilize seeds of the target parasitic plant (e.g., Orobanche minor, Striga hermonthica). This can be achieved by immersion in a 1:10 diluted commercial bleach solution for 5 minutes, followed by thorough rinsing with sterile water.[9]

  • Place the sterilized seeds on moist glass fiber filter paper within petri dishes.

  • Incubate the seeds in the dark at a suitable temperature (e.g., 18-30°C) for a preconditioning period of 7-21 days to allow them to imbibe water and become responsive to germination stimulants.[5][8]

2. Treatment Application:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent such as acetone (B3395972).

  • Prepare serial dilutions of the test compound in water to achieve the desired final concentrations. The final acetone concentration should be kept low (e.g., <0.1%) to avoid phytotoxicity.

  • Apply a small, defined volume (e.g., 50 µL) of each dilution to the preconditioned seeds on the filter paper. A solvent-only solution should be used as a negative control. The synthetic strigolactone analog, GR24, is often used as a positive control.[8][10]

3. Incubation and Germination Scoring:

  • Incubate the treated seeds in the dark at a constant temperature (e.g., 25°C) for 5-7 days.[8][9]

  • Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated when the radicle has protruded through the seed coat.[8]

4. Data Analysis:

  • Calculate the germination percentage for each treatment and concentration.

  • The data can be used to generate dose-response curves and determine key parameters such as the GD₅₀ (the concentration required for 50% germination).[8]

Visualizing the Process and Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.

experimental_workflow cluster_prep Seed Preparation cluster_treatment Treatment cluster_incubation Incubation & Scoring cluster_analysis Data Analysis sterilization Surface Sterilization preconditioning Preconditioning (7-21 days in dark, 18-30°C) sterilization->preconditioning This compound This compound Application (Serial Dilutions) preconditioning->this compound incubation Incubation (5-7 days in dark, 25°C) This compound->incubation scoring Germination Scoring (Microscopy) incubation->scoring analysis Calculate Germination % & Dose-Response scoring->analysis

Caption: Experimental workflow for assessing this compound-induced germination.

The perception of this compound by the parasitic plant seed initiates a signaling cascade that ultimately leads to the breaking of dormancy and germination. This process is mediated by specialized receptors.

signaling_pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response This compound This compound kai2d KAI2d Receptor This compound->kai2d Binds to max2 MAX2 kai2d->max2 Recruits smxl SMXL Repressor max2->smxl Targets for degradation degradation SMXL Degradation smxl->degradation aba ABA Catabolism (via CYP707A1 upregulation) degradation->aba Leads to germination Seed Germination aba->germination

Caption: this compound-induced germination signaling pathway.

References

Comparative Transcriptomics of Plant Responses to Orobanchol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular responses of plants to signaling molecules like orobanchol is paramount for advancements in agriculture and biotechnology. This compound, a naturally occurring strigolactone (SL), is a key regulator of plant development and interaction with the rhizosphere. This guide provides a comparative overview of the transcriptomic changes induced by this compound and its synthetic analogs across different plant species, supported by experimental data and detailed methodologies.

Strigolactones, including this compound, are a class of carotenoid-derived phytohormones that modulate various physiological processes, from shoot branching to responses to environmental stresses.[1] The advent of high-throughput sequencing has enabled detailed investigations into the transcriptional reprogramming orchestrated by these molecules. This guide synthesizes findings from several transcriptomic studies to offer insights into the conserved and species-specific responses to this compound and related compounds.

Quantitative Transcriptomic Responses to Strigolactones

The following tables summarize the quantitative data from various transcriptomic studies investigating the effects of strigolactones on gene expression in different plant species. It is important to note that many studies utilize the synthetic strigolactone analog GR24 as a proxy for natural strigolactones like this compound.

Plant SpeciesTreatmentTissueKey FindingsReference
Oryza sativa (Rice)GR24SeedlingsGene Ontology (GO) analysis of P starvation-induced genes, which are also influenced by SLs, showed enrichment in phospholipid catabolic processes and phosphatase activity. Several genes induced by GR24 treatment shared GO terms with P starvation-induced genes, such as oxidation-reduction, heme binding, and oxidoreductase activity.[2]
Oryza sativa (Rice)4-deoxythis compound (4DO) accumulation (in Os1400 mutant)Not specifiedTranscriptome analysis revealed elevated auxin levels and changes in the expression of auxin-related and SL biosynthetic genes.[3][4][5]
Malus domestica (Apple)GR24Rootstock M26Differentially expressed genes associated with photosynthesis, secondary growth, and organ development were identified. WGCNA suggested SLs might affect shoot regeneration through interaction with other hormones, especially auxin, cytokinin, and ethylene.[6]
Capsicum annuum (Pepper)Strigolactone (SL)Seedlings under drought stressTranscriptomic analysis revealed that differentially expressed genes were enriched in ribosomes, ABC transporters, phenylpropanoid biosynthesis, and Auxin/MAPK signaling pathways in response to drought stress and SL treatment.[7]
Pennisetum purpureum (Elephant Grass)Strigolactone (SL)Roots and Leaves under drought stressRNA-seq experiments identified 765 upregulated and 622 downregulated DEGs in roots, and 2325 upregulated and 1826 downregulated DEGs in leaves in response to SL treatment after drought.[8]

Experimental Protocols

A generalized workflow for comparative transcriptomic analysis of plant responses to this compound is presented below. Specific details may vary between studies.

Plant Growth and this compound Treatment
  • Plant Material: Seeds of the desired plant species are surface-sterilized and germinated on a suitable medium (e.g., Murashige and Skoog).

  • Growth Conditions: Seedlings are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 25°C).

  • Treatment: this compound or a synthetic analog (e.g., GR24) is applied to the growth medium or via hydroponic solution at a specific concentration (e.g., 1-10 µM). Control plants are treated with a mock solution (e.g., solvent only).

  • Harvesting: Plant tissues (e.g., roots, shoots) are harvested at various time points after treatment, flash-frozen in liquid nitrogen, and stored at -80°C.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from the harvested tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are subjected to quality control using tools like FastQC to assess read quality. Adapters and low-quality reads are trimmed using tools like Trimmomatic.

  • Read Mapping: The clean reads are aligned to the reference genome of the plant species using a splice-aware aligner such as HISAT2 or STAR.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential expression analysis between this compound-treated and control samples is performed using packages like DESeq2 or edgeR in R.

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes (DEGs) are subjected to Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify over-represented biological processes, molecular functions, and cellular components.

Visualizing Molecular Mechanisms and Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound from β-carotene involves a series of enzymatic steps. This pathway is crucial for understanding the endogenous production of this signaling molecule.[9][10][11]

G beta_carotene β-Carotene carlactone Carlactone (CL) beta_carotene->carlactone D27, CCD7, CCD8 carlactonoic_acid Carlactonoic Acid (CLA) carlactone->carlactonoic_acid CYP711A (MAX1) This compound This compound carlactonoic_acid->this compound CYP722C

Caption: Simplified this compound biosynthesis pathway from β-carotene.

Strigolactone Signaling Pathway

The perception and transduction of the strigolactone signal involve a conserved pathway leading to the degradation of transcriptional repressors.[12]

G SL Strigolactone (e.g., this compound) D14 D14 (Receptor) SL->D14 binds MAX2 MAX2 (F-box protein) D14->MAX2 interacts with SMXL SMXL (Repressor) MAX2->SMXL targets for ubiquitination Gene_Expression Target Gene Expression SMXL->Gene_Expression represses Proteasome 26S Proteasome SMXL->Proteasome degradation Proteasome->Gene_Expression leads to activation

Caption: Core strigolactone signaling pathway.

Experimental Workflow for Comparative Transcriptomics

The following diagram illustrates a typical workflow for a comparative transcriptomics study.

G Plant_Growth Plant Growth & this compound Treatment RNA_Extraction RNA Extraction Plant_Growth->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Trimming Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment DEG_Analysis->Functional_Analysis Comparison Comparative Analysis Across Species Functional_Analysis->Comparison

Caption: A generalized experimental workflow for comparative transcriptomics.

References

Orobanchol's Impact on Striga Species: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between parasitic plants and host-derived signaling molecules is paramount. This guide provides a comprehensive comparison of the effects of orobanchol, a naturally occurring strigolactone, on various Striga species. The information presented herein is supported by experimental data to facilitate informed research and the development of targeted control strategies for these devastating agricultural pests.

Introduction to this compound and Striga

Striga, commonly known as witchweed, is a genus of parasitic plants that causes significant crop losses in Africa, Asia, and Australia. Their life cycle is intricately linked to chemical cues exuded by host plant roots. Strigolactones (SLs), a class of plant hormones, are key germination stimulants for Striga seeds. This compound is a canonical strigolactone, and its bioactivity varies considerably among different Striga species, highlighting a fascinating case of molecular recognition and co-evolution. This guide will delve into the differential impact of this compound on the germination and, to a lesser extent, haustorium development of key Striga species.

Comparative Analysis of this compound's Efficacy

The primary impact of this compound on Striga is its role as a germination stimulant. However, its effectiveness is highly species-dependent. This specificity is largely attributed to the stereochemistry of the strigolactone molecule and the corresponding receptor proteins in the parasite's seeds.

Canonical strigolactones are categorized into two main types based on the stereochemistry of the C-ring: strigol-type and this compound-type.[1] Striga species have evolved to recognize specific configurations, leading to differential germination responses.

Germination Stimulation

Quantitative data from various studies consistently demonstrate the selective activity of this compound.

Striga SpeciesThis compound ActivityKey Findings
Striga gesnerioides High This compound and its derivatives, like ent-2′-epi-orobanchol, are potent germination stimulants for S. gesnerioides.[2][3] This species exhibits a strict requirement for the this compound-type configuration for significant germination induction.[4][5]
Striga hermonthica Low to Negligible This compound induces very low germination rates in S. hermonthica compared to other strigolactones like 5-deoxystrigol (B197688).[3][6] Some studies report that this compound has little to no effect on the germination of S. hermonthica seeds.[7] Sorghum genotypes that exude higher levels of this compound and lower levels of 5-deoxystrigol exhibit resistance to S. hermonthica.[1][6]
Striga asiatica Variable While less extensively studied with this compound specifically, research suggests that S. asiatica also responds more strongly to strigol-type strigolactones.

Table 1: Comparative Germination Stimulation of this compound on Different Striga Species

Haustorium Development

The development of the haustorium, the invasive organ that connects the parasite to the host's vascular system, is the next critical step after germination. This process is initiated by a different set of chemical cues known as haustorium-inducing factors (HIFs), which include quinones and phenolics.[8][9][10] While strigolactones like this compound are crucial for germination, their direct role in haustorium induction is not as prominent. The signaling pathways for germination and haustorium development are considered largely distinct.

Experimental Protocols

Accurate evaluation of this compound's impact relies on standardized and reproducible experimental protocols. Below are methodologies for key assays.

Striga Seed Germination Assay

This protocol is adapted from established methods for assessing the germination of Striga seeds in response to chemical stimulants.[11][12][13]

  • Seed Sterilization:

    • Place Striga seeds in a microfuge tube.

    • Add a 10% (v/v) solution of commercial bleach containing 0.02% (v/v) Tween-20.

    • Agitate for 10 minutes.

    • Rinse the seeds five times with sterile distilled water.

  • Preconditioning:

    • Spread the sterilized seeds on a glass fiber filter paper placed in a petri dish.

    • Moisten the filter paper with sterile distilled water.

    • Seal the petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.

    • Incubate at 30°C for 10-14 days. This step is crucial for the seeds to become responsive to germination stimulants.

  • Germination Induction:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone (B3395972) or water with a surfactant).

    • Apply a small volume of the this compound solution to the preconditioned seeds on the filter paper.

    • Use a solvent-only solution as a negative control and a potent synthetic strigolactone like rac-GR24 as a positive control.[13]

    • Seal the petri dishes and incubate in the dark at 30°C for 24-48 hours.

  • Data Collection:

    • Count the number of germinated seeds (radicle protrusion) and the total number of seeds under a dissecting microscope.

    • Calculate the germination percentage for each treatment.

Haustorium Induction Assay

This assay is used to determine the ability of a compound to induce the formation of the haustorium.

  • Seed Germination:

    • Germinate Striga seeds using a known potent stimulant (e.g., rac-GR24) as described in the germination assay protocol.

  • HIF Treatment:

    • Prepare solutions of the test compound (in this case, this compound would be compared against known HIFs like 2,6-dimethoxy-p-benzoquinone (DMBQ)).

    • Transfer germinated seedlings to a new petri dish containing filter paper moistened with the test solution.

    • Incubate in the dark at 30°C for 24 hours.

  • Observation:

    • Examine the radicle tips of the seedlings under a microscope for signs of haustorium development, such as swelling and the appearance of haustorial hairs.[14]

Visualizing the Molecular Mechanisms

The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows discussed.

Strigolactone_Signaling_Pathway cluster_Perception Signal Perception cluster_Signaling_Cascade Downstream Signaling cluster_Response Physiological Response This compound This compound KAI2d KAI2d Receptor (in Striga) This compound->KAI2d Binding & Hydrolysis MAX2 MAX2 (F-box protein) KAI2d->MAX2 Interaction SMAX1 SMAX1-LIKE (Repressor Protein) MAX2->SMAX1 Ubiquitination & Degradation Germination_Genes Germination Gene Expression SMAX1->Germination_Genes Repression Germination Seed Germination Germination_Genes->Germination

Caption: this compound signaling pathway in Striga.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis A Striga Seed Sterilization B Seed Preconditioning (10-14 days in dark) A->B C Application of This compound Solutions B->C D Incubation (24-48 hours in dark) C->D E Microscopic Observation D->E F Germination Percentage Calculation E->F

Caption: Experimental workflow for Striga germination assay.

Logical_Relationship cluster_SL_Types Strigolactone Types cluster_Striga_Species Striga Species Response Orobanchol_Type This compound-type SLs (e.g., this compound) S_gesnerioides Striga gesnerioides Orobanchol_Type->S_gesnerioides High Germination S_hermonthica Striga hermonthica Orobanchol_Type->S_hermonthica Low/No Germination Strigol_Type Strigol-type SLs (e.g., 5-Deoxystrigol) Strigol_Type->S_gesnerioides Low/Inhibitory Strigol_Type->S_hermonthica High Germination

Caption: this compound's differential impact on Striga species.

Conclusion

The differential activity of this compound on Striga gesnerioides and Striga hermonthica underscores the high degree of specialization in host-parasite interactions. While this compound is a key signaling molecule for initiating germination in S. gesnerioides, it is largely ineffective against S. hermonthica. This knowledge is crucial for the development of targeted agricultural strategies. For instance, compounds that mimic this compound could be used to induce "suicidal germination" of S. gesnerioides in the absence of a host crop, thereby depleting the seed bank in the soil. Conversely, for S. hermonthica, research efforts should focus on analogs of strigol-type strigolactones. Understanding these specific molecular interactions opens avenues for designing species-specific control methods, a critical step towards mitigating the devastating impact of Striga on global food security.

References

Unraveling the Stereospecificity of Orobanchol's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orobanchol, a naturally occurring strigolactone (SL), plays a pivotal role in a diverse range of biological processes, from regulating plant architecture to mediating interactions in the rhizosphere. The precise three-dimensional arrangement of its atoms, or stereochemistry, is a critical determinant of its biological function. This guide provides an objective comparison of the biological activity of this compound's stereoisomers, supported by experimental data, to elucidate the stereospecificity of its action.

Data Presentation: Quantitative Comparison of Stereoisomer Activity

The biological activity of this compound and its stereoisomers is highly dependent on the specific biological process and the organism . The following tables summarize the available quantitative data, highlighting the differential effects of stereochemistry on parasitic plant seed germination and plant shoot branching.

Table 1: Parasitic Plant Seed Germination

The germination of root parasitic plants of the genera Striga and Orobanche is a well-established biological assay for strigolactone activity. The stereochemistry at both the C-2' position and the B-C ring junction significantly influences the germination-stimulating potential of this compound and its analogs.

CompoundTarget SpeciesConcentration for >80% GerminationEC50 ValueReference(s)
This compoundOrobanche minor10 pMNot Reported[1]
2'-epi-OrobancholOrobanche minor10 pMNot Reported[1]
StrigolOrobanche minor100 pMNot Reported[1]
SorgomolOrobanche minor10 pMNot Reported[1]
5-DeoxystrigolOrobanche minor1 nMNot Reported[1]
GR24 (racemic)Orobanche minor100 nMNot Reported[1]
(+)-GR24Orobanche cumanaNot Reported5.1 ± 1.32 x 10⁻⁸ M[2]
(-)-epi-GR24Orobanche cumanaNo effectNot Applicable[2]
This compound-type SLsStriga gesnerioidesStimulatoryNot Reported[3]
Strigol-type SLsStriga gesnerioidesInhibitoryNot Reported[3]

Note: this compound-type strigolactones are characterized by an α-oriented C-ring, while strigol-type strigolactones have a β-oriented C-ring at the B-C ring junction.[4] The synthetic strigolactone analog GR24 is a racemic mixture of two enantiomers, one with a strigol-like configuration and the other with an this compound-like configuration.

Table 2: Shoot Branching Inhibition

Strigolactones are recognized as plant hormones that inhibit shoot branching, or tillering in grasses. The stereochemistry at the C-2' position is particularly crucial for this activity.

CompoundPlant SpeciesBiological EffectReference(s)
(+)-5-Deoxystrigol (2'R)Rice (Oryza sativa)Strong inhibition of tiller bud outgrowth[5]
(-)-ent-2'-epi-5-Deoxystrigol (2'R)Rice (Oryza sativa)Strong inhibition of tiller bud outgrowth[5]
This compound (2'R)Rice (Oryza sativa)Stronger inhibition than 2'S isomers[5]
2'-epi-Orobanchol (2'S)Rice (Oryza sativa)Weaker inhibition than 2'R isomers[5]
(+)-GR24 (2'R)Rice (Oryza sativa)Stronger inhibition than 2'S isomers[5]
(-)-2'-epi-GR24 (2'S)Rice (Oryza sativa)Weaker inhibition than 2'R isomers[5]
Natural this compound (2'R)Rice (Oryza sativa)Inhibits shoot branching[5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activity of this compound stereoisomers.

Protocol 1: Parasitic Weed Seed Germination Bioassay

This protocol is widely used to determine the germination-stimulating activity of strigolactones.

1. Seed Sterilization and Preconditioning:

  • Surface sterilize seeds of the target parasitic plant (e.g., Orobanche minor, Striga hermonthica) using a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by thorough rinsing with sterile distilled water.
  • Place the sterilized seeds on moist glass fiber filter paper in a petri dish.
  • Precondition the seeds by incubating them in the dark at a controlled temperature (e.g., 25°C) for 7-14 days to break dormancy and ensure they are responsive to germination stimulants.

2. Treatment Application:

  • Prepare a stock solution of the this compound stereoisomer or analog in a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide).
  • Perform serial dilutions of the stock solution with sterile distilled water to obtain the desired test concentrations. A solvent control (water with the same concentration of the solvent used for the stock solution) must be included.
  • Apply a small, defined volume (e.g., 50 µL) of each test solution to the preconditioned seeds on the filter paper.

3. Incubation and Germination Assessment:

  • Seal the petri dishes and incubate them in the dark at an optimal temperature for germination (e.g., 28-30°C) for 2-7 days, depending on the parasitic plant species.
  • After the incubation period, count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.
  • Calculate the germination percentage for each treatment and control.

4. Data Analysis:

  • Plot the germination percentage against the concentration of the test compound.
  • Determine the half-maximal effective concentration (EC50) value, which is the concentration of the compound that induces 50% of the maximum germination response.

Mandatory Visualization

Strigolactone Signaling Pathway

The perception of strigolactones, including this compound, initiates a signaling cascade that leads to the degradation of transcriptional repressors, thereby activating downstream gene expression.

Caption: this compound binds to the D14 receptor, leading to the ubiquitination and degradation of D53/SMXL repressors.

Experimental Workflow for Seed Germination Assay

The following diagram illustrates the key steps involved in a typical parasitic plant seed germination bioassay.

Seed_Germination_Workflow start Start sterilization Seed Surface Sterilization start->sterilization preconditioning Preconditioning (Dark, 25°C, 7-14 days) sterilization->preconditioning treatment Application of This compound Stereoisomers preconditioning->treatment incubation Incubation (Dark, 28-30°C, 2-7 days) treatment->incubation counting Germination Counting (Microscopy) incubation->counting analysis Data Analysis (Germination %, EC50) counting->analysis end End analysis->end

Caption: Workflow for assessing the germination-stimulating activity of this compound stereoisomers on parasitic plant seeds.

Logical Relationship of Stereoisomer Activity

This diagram illustrates the hierarchical importance of stereochemical features in determining the biological activity of this compound and related strigolactones.

Stereospecificity_Logic cluster_features Key Stereochemical Features cluster_processes Biological Processes Activity Biological Activity C2_prime C-2' Configuration (R vs. S) Activity->C2_prime BC_junction B-C Ring Junction (this compound-type vs. Strigol-type) Activity->BC_junction Shoot_Branching Shoot Branching Inhibition C2_prime->Shoot_Branching Highly Specific (R is generally more active) Seed_Germination Parasitic Seed Germination BC_junction->Seed_Germination Highly Specific (Species-dependent)

References

Orobanchol's Double-Edged Sword: A Comparative Guide to its Effects on Parasitic and Non-Parasitic Plants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of signaling molecules is paramount. Orobanchol, a naturally occurring strigolactone, presents a fascinating case of dual functionality, acting as a vital cue for both detrimental parasitic weeds and beneficial symbiotic fungi, while also playing a key role in the developmental processes of non-parasitic plants. This guide provides an objective comparison of this compound's effects on these two distinct plant groups, supported by experimental data and detailed methodologies.

Strigolactones (SLs), including this compound, are a class of carotenoid-derived phytohormones.[1] Initially identified as germination stimulants for root parasitic plants of the genera Striga, Orobanche, and Phelipanche, they are now recognized for their broader roles in plant development and rhizosphere communication.[1][2] In non-parasitic plants, this compound is involved in regulating shoot architecture and fostering symbiotic relationships with arbuscular mycorrhizal (AM) fungi.[3][4] The stereochemistry of this compound is crucial for its biological activity, with different isomers exhibiting varied effects.[2]

Quantitative Comparison of this compound's Effects

The following tables summarize the quantitative effects of this compound and the widely used synthetic SL analog, GR24, on key physiological processes in parasitic and non-parasitic plants.

Table 1: Effect on Parasitic Plant Seed Germination

Parasitic Plant SpeciesCompoundConcentrationGermination Rate (%)Reference
Orobanche minorThis compound10⁻⁵ M~60%[5]
Orobanche minorrac-GR241 ppm>80%[5]
Orobanche crenatarac-GR241 µM~82%[6]
Striga hermonthicaThis compoundNot specifiedLow stimulation[7]
Striga hermonthicarac-GR241 µM~72%[8]

Table 2: Effect on Non-Parasitic Plant Development and Symbiosis

Non-Parasitic Species/SymbiontCompoundConcentrationEffectReference
Arabidopsis thaliana (SL-deficient mutant)5-deoxystrigolNot specifiedInhibition of shoot branching[9]
Rice (Oryza sativa)This compoundNot specifiedInhibition of shoot branching[4]
Gigaspora margarita (AM fungus)(+)-Orobanchol1 pg per discInduction of hyphal branching[10]
Rhizophagus irregularis (AM fungus)Synthetic SLNot specifiedInduction of hyphal branching[11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Parasitic Weed Seed Germination Bioassay

This protocol is adapted from methodologies used to assess the germination-stimulating activity of strigolactones on parasitic weeds like Orobanche spp.

  • Seed Sterilization and Preconditioning:

    • Sterilize seeds of the parasitic plant (e.g., Orobanche minor) with a 1-2% sodium hypochlorite (B82951) solution for 5-10 minutes and rinse thoroughly with sterile distilled water.

    • Place the sterilized seeds on moist glass fiber filter paper in petri dishes.

    • Incubate the seeds in complete darkness at 20-23°C for 7-14 days to precondition them, making them responsive to germination stimulants.

  • Treatment Application:

    • Prepare a stock solution of this compound or GR24 in a suitable solvent like acetone.

    • Perform serial dilutions to achieve the desired test concentrations (e.g., 10⁻³ M to 10⁻⁷ M). The final solvent concentration should not exceed 0.1%.

    • Apply a specific volume of the test solution to the preconditioned seeds. A negative control (solvent only) and a positive control (e.g., 1 ppm GR24) should be included.

  • Incubation and Germination Assessment:

    • Incubate the treated seeds in the dark at a suitable temperature (e.g., 26°C) for 4-7 days.[12]

    • Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle protrudes through the seed coat.

    • Calculate the germination percentage for each treatment.

Protocol 2: Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching Assay

This protocol is based on in vitro assays developed to observe the effect of strigolactones on AM fungi.[13][14]

  • Spore Germination:

    • Surface-sterilize spores of an AM fungus (e.g., Rhizophagus irregularis or Gigaspora margarita).

    • Place the spores on a suitable growth medium (e.g., M medium) in a petri dish. For some species, a "sandwich" method between two layers of gelled medium is effective.[11]

    • Incubate the spores in the dark at an appropriate temperature (e.g., 28°C) to allow for germination and initial hyphal growth.

  • Application of Test Compound:

    • Prepare a solution of this compound or other test compounds at various concentrations.

    • Apply the solution to the vicinity of the growing hyphae. This can be done by adding it to the medium or by placing a filter paper disc containing the compound near the hyphae.

  • Observation and Quantification:

    • Incubate the plates for a further period to allow for a response.

    • Observe the hyphae under a microscope for increased branching.

    • Quantify the branching by counting the number of new hyphal tips or by measuring the total hyphal length in a defined area.

Signaling Pathways and Molecular Mechanisms

The perception of this compound and the subsequent signal transduction cascade differ significantly between parasitic and non-parasitic plants, primarily due to the evolution of distinct receptor proteins.

In non-parasitic plants like Arabidopsis, the strigolactone signaling pathway involves the F-box protein MAX2 and the α/β-hydrolase D14, which acts as the SL receptor.[15] Upon binding of a strigolactone, D14 interacts with MAX2, leading to the ubiquitination and degradation of D53-like SMXL repressor proteins.[15] The degradation of these repressors allows for the expression of downstream genes that regulate processes like shoot branching.

Non_Parasitic_Signaling This compound This compound D14 D14 (Receptor) This compound->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Interacts with SMXL D53-like SMXL (Repressor) MAX2->SMXL Targets Degradation Ubiquitination & Degradation MAX2->Degradation SMXL->Degradation Downstream Downstream Gene Expression SMXL->Downstream Represses Degradation->SMXL Leads to Degradation->Downstream Relieves Repression Response Inhibition of Shoot Branching Downstream->Response

In parasitic plants , the strigolactone perception system has evolved through the duplication and neofunctionalization of the KAI2 gene, an ancestral paralog of D14.[2] These parasitic plants possess a family of KAI2d proteins that have been identified as the primary receptors for germination stimulants like this compound.[2] This specialized receptor system allows parasitic plants to specifically recognize host-derived strigolactones, leading to the degradation of SMAX1/SMXL2 repressors and ultimately triggering seed germination.[16]

Parasitic_Signaling This compound This compound (Host Signal) KAI2d KAI2d (Receptor) This compound->KAI2d Binds MAX2_like MAX2-like (F-box protein) KAI2d->MAX2_like Interacts with SMAX1 SMAX1/SMXL2 (Repressor) MAX2_like->SMAX1 Targets Degradation Ubiquitination & Degradation MAX2_like->Degradation SMAX1->Degradation Germination_Genes Germination Gene Expression SMAX1->Germination_Genes Represses Degradation->SMAX1 Leads to Degradation->Germination_Genes Relieves Repression Response Seed Germination Germination_Genes->Response

Conclusion

This compound exemplifies the contextual nature of chemical signaling in the plant kingdom. For parasitic plants, it is a critical signal for survival, triggering germination in the presence of a suitable host. For non-parasitic plants, it is an internal regulator of development and an external signal to initiate beneficial symbiotic relationships. The evolution of distinct receptor systems has been pivotal in defining these divergent roles. A thorough understanding of these differences is essential for developing novel agricultural strategies, such as inducing "suicidal germination" of parasitic weeds or enhancing beneficial plant-microbe interactions. Further research into the specificities of this compound isomers and their receptors will undoubtedly open new avenues for targeted agricultural and biotechnological applications.

References

Safety Operating Guide

Orobanchol: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like orobanchol is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste, ensuring compliance with general hazardous waste protocols.

This compound, a strigolactone phytohormone, is utilized in research for its role in plant development and as a germination stimulant for parasitic weeds.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound was not retrieved, its classification as a research chemical necessitates handling it as potentially hazardous. General safety protocols for toxic chemicals should be strictly followed.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, ensure all personnel are familiar with the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work with this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, collect the material carefully, avoiding dust generation for solids. The contaminated area should be cleaned thoroughly, and all materials used for cleanup must be disposed of as hazardous waste.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

This compound Waste Characterization and Segregation

Proper identification and segregation of hazardous waste is the first step in compliant disposal. All chemical waste, including this compound, should be assumed to be hazardous.[4]

Waste Type Description Disposal Consideration
Solid this compound Waste Unused or expired pure this compound, contaminated lab supplies (e.g., weigh boats, filter paper).Collect in a designated, compatible, and properly labeled hazardous waste container.[5]
Liquid this compound Waste Solutions containing this compound, rinsates from cleaning contaminated glassware.Collect in a designated, compatible, and properly labeled hazardous waste container. Do not dispose of down the drain.[6]
Contaminated Sharps Needles, syringes, Pasteur pipettes, or broken glass contaminated with this compound.Place in a designated, puncture-resistant sharps container labeled as hazardous waste.[5]
Empty Containers Original containers of this compound.Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container may be disposed of in regular trash, or preferably, reused for compatible waste.[7]

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound waste:

  • Waste Container Selection:

    • Use only containers that are compatible with the chemical waste being collected.[7][8]

    • Ensure containers have a secure, leak-proof screw-on cap.[5][8] Containers should be in good condition, free from rust or leaks.[7]

  • Waste Labeling:

    • Label all waste containers with a "Hazardous Waste" tag as soon as waste is first added.[5][7]

    • The label must include the full chemical name ("this compound"), the concentration, and the date accumulation started.

  • Waste Accumulation and Storage:

    • Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

    • Keep waste containers closed at all times, except when adding waste.[5][7][8]

    • Segregate incompatible waste streams to prevent dangerous reactions. For example, store acids and bases separately.[8]

    • Utilize secondary containment, such as a lab tray, to capture any potential leaks from the primary container.[5]

  • Requesting Waste Collection:

    • Familiarize yourself with your institution's hazardous waste collection schedule and procedures.

    • Request a hazardous waste collection from your institution's Environmental Health and Safety (EHS) department before accumulation time or quantity limits are exceeded (e.g., within 90 days of the start date).[5]

  • Record Keeping:

    • Maintain accurate records of the hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.

Experimental Workflow: this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research setting.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal Generate this compound Waste Generate this compound Waste Segregate Waste Streams Segregate Waste Streams Generate this compound Waste->Segregate Waste Streams Select Compatible Container Select Compatible Container Segregate Waste Streams->Select Compatible Container Label Container 'Hazardous Waste' Label Container 'Hazardous Waste' Select Compatible Container->Label Container 'Hazardous Waste' Keep Container Closed Keep Container Closed Label Container 'Hazardous Waste'->Keep Container Closed Store in Satellite Accumulation Area Store in Satellite Accumulation Area Keep Container Closed->Store in Satellite Accumulation Area Request EHS Waste Pickup Request EHS Waste Pickup Store in Satellite Accumulation Area->Request EHS Waste Pickup Document Waste Disposal Document Waste Disposal Request EHS Waste Pickup->Document Waste Disposal Approved Waste Disposal Facility Approved Waste Disposal Facility Request EHS Waste Pickup->Approved Waste Disposal Facility

Caption: this compound Waste Disposal Workflow.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment, and fostering a culture of safety within the laboratory.

References

Personal protective equipment for handling Orobanchol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Orobanchol

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, a strigolactone involved in plant signaling and germination of parasitic weeds.[1][2] The following procedures are based on best practices for handling similar, potentially hazardous chemicals in a laboratory setting.

Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety Goggles or Face ShieldUse tightly fitting safety goggles or a full-face shield to protect against splashes.[3] If there is a risk of airborne particles, a full-face respirator is recommended.[6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4] Avoid latex gloves as they may not provide adequate protection.[4] Always inspect gloves for tears or punctures before use and change them immediately if they come into contact with the chemical.[6]
Body Protection Laboratory Coat or CoverallsWear a long-sleeved lab coat. For tasks with a higher risk of splashes, chemical-resistant coveralls, such as those made of Tyvek, are advisable.[3][6]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.
Foot Protection Closed-Toe ShoesAlways wear closed-toe shoes in the laboratory. For handling larger quantities or in case of spills, chemical-resistant boots are recommended.[4]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and safety glasses) during inspection.

  • Verify that the container is clearly labeled.

2. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • The storage area should be secure and accessible only to authorized personnel.[8]

3. Preparation of Solutions:

  • All weighing and solution preparation must be performed in a chemical fume hood.

  • Use a dedicated set of utensils (spatulas, weighing paper, etc.) and clean them thoroughly after use.

  • When dissolving, add the solid this compound to the solvent slowly to avoid splashing.

4. Experimental Use:

  • Always wear the full complement of recommended PPE.

  • Keep containers closed when not in use.

  • Work in a well-ventilated area, preferably a fume hood.

  • Avoid eating, drinking, or smoking in the laboratory.[8]

5. Post-Experiment:

  • Decontaminate all work surfaces with an appropriate cleaning agent.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound and solutions should be disposed of as hazardous chemical waste.[8]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be collected in a designated, sealed hazardous waste container.[8]

  • Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and use a certified disposal vendor. Do not pour this compound waste down the drain.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For large spills, contact your institution's environmental health and safety department.

Visual Workflow and Decision-Making Guides

To further enhance safety and procedural clarity, the following diagrams illustrate key workflows.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment prep_ppe Don PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh this compound prep_fume_hood->prep_weigh prep_solution Prepare Solution prep_weigh->prep_solution exp_run Conduct Experiment prep_solution->exp_run exp_observe Record Observations exp_run->exp_observe cleanup_decontaminate Decontaminate Work Area exp_observe->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Figure 1: Standard Experimental Workflow for Handling this compound.

emergency_procedure start Accident Occurs exposure_type Type of Exposure? start->exposure_type spill_size Spill Size? exposure_type->spill_size Spill skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion small_spill Small Spill spill_size->small_spill Small large_spill Large Spill spill_size->large_spill Large seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical contact_ehs Contact EHS small_spill->contact_ehs large_spill->contact_ehs

Figure 2: Decision Tree for Emergency Response to this compound Incidents.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。